tert-Butyl methyl sulfoxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-methylsulfinylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRPSRLQZMDWFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90903793 | |
| Record name | NoName_4544 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14094-11-2 | |
| Record name | tert-Butyl methyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TERT-BUTYL METHYL SULFOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Methyl Sulfoxide (CAS: 14094-11-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Sterically Hindered Sulfoxide
Tert-butyl methyl sulfoxide, with the CAS number 14094-11-2, is an organosulfur compound featuring a stereogenic sulfur atom bonded to a methyl group, a tert-butyl group, and an oxygen atom.[1][2] This structure, particularly the bulky tert-butyl group, imparts significant steric hindrance that profoundly influences its reactivity, stability, and utility in synthetic chemistry.[1] Unlike its less hindered counterpart, dimethyl sulfoxide (DMSO), this compound exhibits lower polarity and reduced miscibility with polar solvents due to the hydrophobic nature of the tert-butyl group.[1]
The sulfur atom in an unsymmetrical sulfoxide like this compound is a stereogenic center, leading to the existence of enantiomers.[1] This chirality is conformationally stable at room temperature, with a high barrier to inversion, making it a valuable tool in asymmetric synthesis.[2]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 14094-11-2 | [1] |
| Molecular Formula | C₅H₁₂OS | [1] |
| Molecular Weight | 120.22 g/mol | [1][3] |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][3] |
| Boiling Point | 64-66°C at 10 mmHg | [1][4] |
Synthesis and Stereocontrol: Accessing a Chiral Building Block
The synthesis of this compound, particularly in its enantiomerically pure forms, is a cornerstone of its application in stereoselective transformations. Two primary strategies dominate its preparation: the asymmetric oxidation of a prochiral sulfide and nucleophilic substitution on a chiral sulfinate ester.
Asymmetric Oxidation of tert-Butyl Methyl Sulfide
The direct oxidation of tert-butyl methyl sulfide offers an atom-economical route to the corresponding sulfoxide.[1] The challenge lies in controlling the enantioselectivity of the oxidation.
Mechanism of Titanium-Catalyzed Asymmetric Oxidation:
A widely employed method utilizes a chiral titanium complex, often generated in situ from titanium(IV) isopropoxide and a chiral ligand like diethyl tartrate (DET) or 1,1'-bi-2-naphthol (BINOL).[1] The general mechanism involves the formation of a chiral titanium-peroxo complex, which then acts as the oxygen transfer agent to the sulfide. The chiral ligand environment dictates the facial selectivity of the oxygen atom's approach to the sulfur lone pairs, resulting in the preferential formation of one enantiomer.[1]
Experimental Protocol: Asymmetric Oxidation using Ti(OⁱPr)₄/(R)-BINOL Catalyst
-
Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve Ti(OⁱPr)₄ and (R)-BINOL in an appropriate anhydrous solvent (e.g., CH₂Cl₂). Stir at room temperature to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).
-
Substrate Addition: Add tert-butyl methyl sulfide to the cooled catalyst solution.
-
Oxidant Addition: Slowly add an oxidant, such as tert-butyl hydroperoxide (tBuOOH), to the reaction mixture while maintaining the temperature.[1]
-
Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction, typically with the addition of water or a saturated aqueous solution of Na₂SO₃.
-
Workup and Purification: Perform an aqueous workup to remove the catalyst and other water-soluble components. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting sulfoxide by column chromatography.
The Andersen Synthesis: A Classic Approach with High Fidelity
The Andersen synthesis provides a reliable method for producing chiral sulfoxides with high enantiomeric purity. This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom.[1]
Workflow for the Andersen Synthesis:
Caption: The Andersen synthesis for chiral sulfoxides.
Reactivity and Mechanistic Pathways: A Versatile Sulfinyl Source
The sulfinyl group in this compound is the hub of its reactivity. The presence of the sterically demanding tert-butyl group not only provides stereocontrol but also influences reaction pathways.
Pummerer-Type Reactions: Regioselective Functionalization
The Pummerer reaction of this compound is dictated by the availability of α-protons. The tert-butyl group lacks α-hydrogens, meaning proton abstraction can only occur from the methyl group.[1] This structural feature ensures absolute regioselectivity, leading to functionalization at the methyl carbon.[1]
Activation with N-Bromosuccinimide (NBS)
A significant advancement in the utility of tert-butyl sulfoxides involves their activation with N-bromosuccinimide (NBS) under acidic conditions.[5][6] This activation allows the tert-butylsulfinyl group to be used as a versatile source for creating a wide range of sulfinic acid amides, other sulfoxides, and sulfinic acid esters through subsequent reactions with various nucleophiles.[5][6]
Proposed Mechanism of NBS Activation:
The proposed mechanism suggests that the formation of a stable tert-butyl cation is the driving force for the activation.[5][6] The sulfoxide attacks NBS, leading to a positively charged sulfur intermediate. This intermediate then loses the tert-butyl cation to form a sulfinyl bromide, which can then react with an acid (like acetic acid) to form a mixed anhydride. This anhydride is then susceptible to nucleophilic attack.[6]
Caption: NBS-mediated activation of tert-butyl sulfoxide.
Optimized Protocol for Sulfinyl Group Transfer:
-
Activation: In a suitable solvent like dichloromethane (DCM), combine the tert-butyl sulfoxide, 2 equivalents of NBS, and acetic acid (AcOH).[5] Stir at room temperature.
-
Nucleophilic Addition: After the activation step is complete (typically indicated by a color change), add the desired nitrogen, carbon, or oxygen nucleophile to the reaction mixture.
-
Reaction and Workup: Allow the reaction to proceed to completion. Perform a standard aqueous workup to isolate the desired sulfinyl-containing product.
Applications in Drug Development and Organic Synthesis
The unique properties of this compound and its derivatives make them valuable in various aspects of chemical research, including drug development.
Chiral Auxiliaries in Asymmetric Synthesis
Enantiomerically pure sulfoxides derived from this compound serve as powerful chiral auxiliaries.[2] The sterically demanding tert-butyl group effectively shields one face of a reacting molecule, directing the approach of reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.[2]
Precursor to Other Chiral Sulfinyl Compounds
As demonstrated by the NBS activation chemistry, tert-butyl sulfoxides are excellent starting materials for the synthesis of a diverse array of other chiral sulfinyl-containing molecules.[5][6] This allows for the facile introduction of the sulfinyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceutical intermediates.
Comparison with Dimethyl Sulfoxide (DMSO) in a Biological Context
While DMSO is widely used as a solvent and a topical delivery agent in pharmaceutical formulations due to its ability to penetrate biological membranes, the properties of this compound are distinct.[7][8][9] Its lower polarity and greater hydrophobicity would likely alter its behavior as a solvent and its interaction with biological systems.[1] While DMSO itself has demonstrated anti-inflammatory and analgesic properties, similar biological activities for this compound are not as well-documented.[8][10]
Safety and Handling
According to safety data sheets, this compound should be handled in accordance with good industrial hygiene and safety practices.[11] It is advisable to wear personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid inhalation and contact with skin and eyes.[11][12] In case of contact, rinse the affected area immediately with plenty of water.[11][12]
Conclusion
This compound is a compound of significant interest to the synthetic and medicinal chemist. Its unique structural features, particularly the sterically demanding tert-butyl group and the chiral sulfur center, provide a powerful platform for stereocontrolled synthesis. The development of efficient methods for its asymmetric synthesis and its activation to serve as a versatile sulfinylating agent have further expanded its utility. For researchers in drug development, understanding the synthesis, reactivity, and handling of this important building block is crucial for the design and execution of innovative synthetic strategies.
References
- Cheméo. Chemical Properties of this compound (CAS 14094-11-2). [Link]
- Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- Thermo Fisher Scientific.
- ACS Publications. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds | Organic Letters. [Link]
- PubChem - NIH. This compound | C5H12OS | CID 139684. [Link]
- University of Illinois. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. [Link]
- PubChem - NIH. Dimethyl sulfoxide | (CH3)2SO | CID 679. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 14094-11-2 [m.chemicalbook.com]
- 5. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Introduction: A Versatile Reagent in Modern Organic Chemistry
An In-Depth Technical Guide to tert-Butyl Methyl Sulfoxide for Researchers, Scientists, and Drug Development Professionals
This compound, a prominent organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Characterized by a stereogenic sulfur atom flanked by a sterically demanding tert-butyl group and a methyl group, this molecule is more than a simple sulfoxide.[1] Its unique structural arrangement imparts a blend of stability, specific reactivity, and stereochemical influence that chemists have harnessed for a variety of sophisticated transformations.[1] Unlike its less sterically hindered counterpart, dimethyl sulfoxide (DMSO), which is celebrated primarily as a polar aprotic solvent, this compound's utility is centered on its role as a versatile reactant and chiral auxiliary.[1][2][3][4]
The presence of the bulky tert-butyl group is pivotal; it not only influences the molecule's polarity and solubility but also directs the stereochemical outcome of reactions at the sulfinyl group, making it a valuable asset in asymmetric synthesis.[1] This guide offers a comprehensive exploration of this compound, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, key reactions, and applications in complex molecule construction, providing field-proven insights for professionals in research and drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting. These characteristics dictate its handling, purification, and, most importantly, its identification and characterization.
Core Physicochemical Data
The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OS | [1][5][6] |
| Molecular Weight | 120.22 g/mol | [1][5][7] |
| CAS Registry Number | 14094-11-2 | [1][5][6] |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][5] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 64-66 °C at 10 mmHg | [1][8] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for verifying the identity and purity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these signals are influenced by the solvent used.[9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a strong absorption band corresponding to the S=O stretching vibration. This peak's position provides insight into the electronic environment of the sulfoxide group.[6] The NIST WebBook provides reference spectra for this compound.[6]
-
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern, aiding in structural confirmation.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[1]
Synthesis Methodologies: Crafting the Core Reagent
The synthesis of this compound can be approached through several routes, with the choice often dictated by factors such as desired stereochemistry, scalability, and atom economy. The two predominant strategies are the oxidation of the corresponding sulfide and nucleophilic substitution reactions.
Oxidation of tert-Butyl Methyl Sulfide
The direct oxidation of a prochiral sulfide, such as tert-butyl methyl sulfide, is a common and straightforward method to access the corresponding sulfoxide.[1][11] This approach is particularly powerful when stereoselectivity is desired, employing chiral catalysts or reagents to favor the formation of one enantiomer.[1]
A widely recognized method involves the use of a titanium-based catalyst system, often in conjunction with a chiral ligand like diethyl tartrate or a derivative of 1,1'-bi-2-naphthol (BINOL).[1] The general mechanism involves the in-situ formation of a chiral titanium-peroxo complex, which then serves as the oxygen transfer agent to the sulfide. The chiral environment established by the ligand dictates the facial selectivity of the oxygen atom's approach to the sulfur, thereby inducing asymmetry.[1]
Nucleophilic Substitution Approaches
An alternative strategy involves nucleophilic substitution at a chiral sulfinate ester, a method known as the Andersen synthesis. This classic approach allows for the synthesis of enantiomerically pure sulfoxides. It proceeds via the reaction of a diastereomerically pure sulfinate ester with a Grignard reagent, occurring with complete inversion of configuration at the sulfur center.[1]
More recently, the catalytic asymmetric oxidation of tert-butyl disulfide has been developed as a cost-effective route to tert-butyl tert-butanethiosulfinate.[1][12] This thiosulfinate is an excellent precursor that reacts with high stereospecificity with various organometallic reagents (like Grignard or organolithium reagents) to yield enantiomerically pure tert-butyl sulfoxides.[1][12]
Key Reactions and Mechanistic Insights
The synthetic utility of this compound stems from the reactivity of its sulfinyl group, which is significantly influenced by the adjacent tert-butyl group.
Activation and Sulfinylation Reactions
A powerful application of tert-butyl sulfoxides is their use as a source of a sulfinyl group.[13][14] Research by Wei and Sun has demonstrated that tert-butyl sulfoxides can be activated using N-bromosuccinimide (NBS) under acidic conditions.[13][14] This activation is driven by the formation of a stable tert-butyl cation. The resulting activated intermediate, likely a mixed anhydride, can then react with a wide array of nitrogen, carbon, or oxygen nucleophiles.[13][14] This methodology provides an efficient pathway to synthesize sulfinic acid amides, new sulfoxides, and sulfinic acid esters, offering advantages over the use of more traditional and often less stable sulfinyl halides.[13][14]
Pummerer-Type Reactions
The Pummerer reaction is a classic transformation of sulfoxides. For an unsymmetrical sulfoxide like this compound, the regioselectivity is dictated by the availability of α-protons.[1] The tert-butyl group lacks α-hydrogens, meaning proton abstraction can only occur from the methyl group. This structural feature ensures that the Pummerer reaction of this compound proceeds with absolute regioselectivity, leading to functionalization exclusively at the methyl carbon.[1]
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for synthetic chemists, particularly in fields where stereochemical control is paramount, such as drug development.
-
Chiral Auxiliary : Enantiopure this compound can be used as a chiral auxiliary to control the stereochemistry of reactions at adjacent centers. The bulky tert-butyl group effectively shields one face of the molecule, directing incoming reagents to the opposite face.
-
Asymmetric Synthesis : As detailed in the synthesis section, this compound is a key target in asymmetric oxidation studies and a precursor for other chiral sulfinyl compounds.[1][12] These chiral building blocks are crucial for constructing complex, single-enantiomer pharmaceutical ingredients.
-
Ligand in Transition Metal Catalysis : Sulfoxides are capable of forming stable complexes with transition metals and can serve as effective ligands in catalysis.[15] The development of chiral sulfoxide ligands has become an area of growing interest, with applications in various asymmetric transformations.[16][17] The electronic and steric properties of the this compound ligand can influence the activity and selectivity of the metal catalyst.[18]
Experimental Protocols
This section provides a representative, detailed methodology for the synthesis of this compound via sulfide oxidation. This protocol is based on general principles described in the literature.[1][11]
Protocol: Asymmetric Oxidation of tert-Butyl Methyl Sulfide
Objective: To synthesize enantiomerically enriched this compound.
Materials:
-
tert-Butyl methyl sulfide
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Methodology:
-
Catalyst Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous toluene.
-
Add (R)-BINOL (2.2 equivalents relative to Ti) to the solvent.
-
Slowly add Ti(O-iPr)₄ (1.0 equivalent) to the stirring solution at room temperature.
-
Stir the resulting mixture for 30-60 minutes until a homogeneous solution is formed.
-
-
Reaction Setup:
-
In a separate flask, dissolve tert-butyl methyl sulfide (1.0 equivalent) in anhydrous toluene.
-
Cool the sulfide solution to 0 °C using an ice bath.
-
Slowly add the prepared catalyst solution to the sulfide solution via cannula or syringe.
-
-
Oxidation:
-
To the combined, cooled mixture, add the 70% aqueous TBHP solution (1.1 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
-
Once the reaction is complete (typically after several hours), quench the reaction by adding deionized water.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Analysis:
-
Purify the crude product via flash column chromatography on silica gel.
-
Characterize the final product using NMR, IR, and MS to confirm its identity and purity.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.
-
Safety and Handling
According to safety data sheets, this compound does not contain substances considered hazardous to health at their given concentration.[8] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE) : Wear safety glasses with side shields, protective gloves, and a lab coat.[19]
-
Handling : Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8][19]
-
First Aid :
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[19]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.[8][19][20]
Conclusion
This compound has firmly established itself as a reagent of significant value in the arsenal of the modern synthetic chemist. Its unique steric and electronic properties, stemming from the juxtaposition of the bulky tert-butyl and smaller methyl groups around the chiral sulfur center, enable a range of highly specific and stereocontrolled transformations. From its role in asymmetric synthesis to its emerging applications as a versatile sulfinylating agent and a ligand in catalysis, its importance continues to grow. For researchers and professionals in drug development, a deep understanding of this compound's synthesis, reactivity, and handling is not merely academic but a practical necessity for innovation in the synthesis of complex, biologically active molecules.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 139684, this compound. [Link]
- NIST. This compound.
- Alfa Aesar.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 11094592, this compound, (-)-. [Link]
- Cheméo. Chemical Properties of this compound (CAS 14094-11-2). [Link]
- Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529–4533. [Link]
- Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 121(15), 3686–3691. [Link]
- Organic Chemistry Portal.
- ResearchGate. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]
- SciSpace. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015). [Link]
- Royal Society of Chemistry. Synthesis and characterization of enantiopure chiral NH2/SO palladium complexes. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- University of Rochester. NMR Chemical Shifts. [Link]
- Wikipedia. Dimethyl sulfoxide. [Link]
- University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
- Royal Society of Chemistry.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]
- International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [Link]
- gChem Global. Pharmaceuticals. [Link]
- The Ohio State University. Research - Thomas Group. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound, (-)- | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. utsouthwestern.edu [utsouthwestern.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and characterization of enantiopure chiral NH 2 /SO palladium complexes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00816A [pubs.rsc.org]
- 18. Research [u.osu.edu]
- 19. fishersci.co.uk [fishersci.co.uk]
- 20. echemi.com [echemi.com]
A Comprehensive Technical Guide to the Synthesis of Racemic tert-Butyl Methyl Sulfoxide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group bonded to two carbon atoms. Their unique stereoelectronic properties, including the chirality at the sulfur center, have established them as indispensable tools in asymmetric synthesis and as key structural motifs in numerous pharmaceuticals.[1][2][3][4] tert-Butyl methyl sulfoxide, with its sterically demanding tert-butyl group and a simple methyl group, presents a valuable model and synthetic intermediate.[5][6] This guide provides an in-depth examination of the most direct and reliable method for preparing racemic this compound: the controlled oxidation of its sulfide precursor, tert-butyl methyl sulfide. We will explore the mechanistic rationale, provide a field-proven experimental protocol, and detail the necessary characterization techniques to validate the synthesis.
Introduction: The Significance of the Sulfinyl Group
The sulfoxide functional group is more than a simple oxidized sulfide; it is a stereogenic center that is configurationally stable under typical laboratory conditions.[2] This stability has made chiral sulfoxides powerful auxiliaries for inducing stereoselectivity in a vast array of chemical transformations.[1][7] While the asymmetric synthesis of chiral sulfoxides is a rich and extensive field, the preparation of racemic sulfoxides remains fundamentally important as a starting point for resolution, for use in applications where chirality is irrelevant, or as a substrate for developing new synthetic methodologies.[8][9]
This compound serves as a unique substrate due to the significant steric and electronic disparity between its two substituents. The bulky tert-butyl group can direct reactivity and influence the conformation of adjacent functionalities.[2] Its polarity is lower than that of the ubiquitous solvent dimethyl sulfoxide (DMSO), a consequence of the hydrophobic nature of the tert-butyl group, which affects its solubility and intermolecular interactions.[5] The most straightforward and common method for the synthesis of this compound is the direct oxidation of tert-butyl methyl sulfide.[5][10]
The Core Synthetic Strategy: Controlled Oxidation of a Prochiral Sulfide
The conversion of a sulfide to a sulfoxide is an oxidative process that involves the transfer of a single oxygen atom to the sulfur center. The sulfur atom in the sulfide possesses two lone pairs of electrons, making it nucleophilic. The reaction mechanism generally proceeds via an electrophilic attack by the oxidizing agent on the sulfur atom.[11][12]
A primary challenge in this synthesis is preventing over-oxidation. Sulfoxides can be further oxidized to the corresponding sulfone under the same reaction conditions.[13][14]
R-S-R' (Sulfide) --[O]--> R-S(=O)-R' (Sulfoxide) --[O]--> R-S(=O)₂-R' (Sulfone)
Achieving high selectivity for the sulfoxide product is therefore paramount. This is typically accomplished through several key strategies:
-
Stoichiometric Control: Carefully controlling the molar equivalents of the oxidizing agent to a 1:1 ratio with the sulfide is the most critical factor.[13]
-
Choice of Oxidant: Employing milder, more selective oxidizing agents can favor the formation of the sulfoxide and slow the rate of the second oxidation step.[14]
-
Reaction Conditions: Lower temperatures can help moderate the reaction and improve selectivity.
-
Reaction Monitoring: Diligent monitoring of the reaction's progress, typically by Thin Layer Chromatography (TLC), allows the reaction to be quenched once the starting sulfide has been consumed, but before significant sulfone formation occurs.
Selecting the Optimal Oxidant: A Green Chemistry Perspective
A variety of oxidizing agents can effect the transformation of sulfides to sulfoxides.[15][16] While historical methods often used heavy metal-based reagents, modern synthetic chemistry prioritizes more environmentally benign options.[13]
-
Hydrogen Peroxide (H₂O₂): As an oxidant, H₂O₂ is highly attractive from a green chemistry standpoint. Its only byproduct is water, making it exceptionally atom-economical.[11][13] It is a powerful and effective reagent for sulfoxidation, often used in acidic media like glacial acetic acid, which can enhance its reactivity while maintaining selectivity under controlled conditions.[11]
-
Sodium Periodate (NaIO₄): This reagent is well-known for its ability to cleanly oxidize sulfides to sulfoxides with minimal over-oxidation, often stopping selectively at the sulfoxide stage.[14]
-
tert-Butyl Hydroperoxide (TBHP): Frequently used in metal-catalyzed asymmetric oxidations, TBHP is also an effective oxidant for preparing racemic mixtures.[17][18]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and highly effective oxidant, though its use has been somewhat superseded by greener alternatives due to the generation of chlorinated aromatic waste.[3]
For this guide, we will focus on a protocol utilizing hydrogen peroxide due to its operational simplicity, high efficiency, and favorable environmental profile.[11]
Experimental Protocol: Synthesis of Racemic this compound
This protocol details the oxidation of tert-butyl methyl sulfide using 30% hydrogen peroxide in glacial acetic acid. The procedure is straightforward, clean, and yields the desired product in high purity after a simple work-up and purification.[11]
4.1. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Quantity | Moles |
| tert-Butyl Methyl Sulfide | 104.22 | 638-00-6 | 2.08 g (2.5 mL) | 0.02 |
| Glacial Acetic Acid | 60.05 | 64-19-7 | 20 mL | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 7722-84-1 | 2.27 g (2.0 mL) | 0.02 |
| Dichloromethane (DCM) | 84.93 | 75-09-2 | ~100 mL | - |
| 4M Sodium Hydroxide (aq.) | 40.00 | 1310-73-2 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | As needed | - |
| Equipment: | ||||
| 100 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Ice bath | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| TLC plates (Silica gel 60 F₂₅₄) |
4.2. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl methyl sulfide (2.08 g, 0.02 mol) and glacial acetic acid (20 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to near 0 °C.
-
Addition of Oxidant: While stirring vigorously, slowly add 30% hydrogen peroxide (2.0 mL, 0.02 mol) dropwise to the reaction mixture. Causality Note: Slow, dropwise addition is crucial to maintain temperature control, prevent a dangerous exotherm, and minimize over-oxidation to the sulfone.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The starting sulfide is non-polar, while the sulfoxide product is significantly more polar. The reaction is complete when the starting sulfide spot is no longer visible. This typically takes 1-3 hours. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction is not quenched prematurely or allowed to proceed to the over-oxidized sulfone byproduct.
-
Work-up - Neutralization: Once the reaction is complete, carefully pour the solution into a separatory funnel containing ~50 mL of water. Slowly neutralize the acetic acid by adding 4M aqueous sodium hydroxide solution in portions. Check the pH with litmus paper until it is neutral or slightly basic (pH 7-8). Causality Note: Neutralization is essential to remove the acidic solvent and to ensure the sulfoxide, which is a weak base, is in its neutral form for efficient extraction into an organic solvent.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers. Causality Note: Dichloromethane is an effective solvent for extracting the moderately polar sulfoxide while having low miscibility with the aqueous phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a colorless oil or low-melting solid.
Visualization of the Synthetic Workflow
The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.
Caption: Experimental workflow for the synthesis of racemic this compound.
Product Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~2.5 ppm (s, 3H, -S(=O)CH₃ )~1.3 ppm (s, 9H, -C(CH₃ )₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~50 ppm (-S(=O)C (CH₃)₃)~35 ppm (-S(=O)C H₃)~23 ppm (-C(C H₃)₃) |
| IR Spectroscopy | S=O Stretch (ν) | ~1050-1030 cm⁻¹ (strong absorption) |
| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 120 |
Note: Exact chemical shifts in NMR can vary slightly based on the solvent and concentration.[19][20] The strong absorbance in the specified IR region is highly characteristic of the sulfinyl (S=O) group.[21] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.[21]
Conclusion
The synthesis of racemic this compound via the controlled oxidation of its sulfide precursor is a robust and efficient method suitable for a wide range of laboratory settings. By employing green oxidants like hydrogen peroxide and carefully controlling reaction parameters, the desired sulfoxide can be obtained in high yield and purity, avoiding the common pitfall of over-oxidation to the sulfone. The protocol described herein is not only effective but also embodies principles of safety and environmental responsibility. The resulting product serves as a valuable intermediate for further synthetic transformations, including as a precursor in the development of chiral ligands and auxiliaries that are critical to modern drug discovery and development.[8][9]
References
- MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]
- ACS Green Chemistry Institute. Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry. [Link]
- Ghorbani-Choghamarani, A., & Zolfigol, M. A. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(1), 432-438. [Link]
- ResearchGate. (2018). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. [Link]
- Singh, P., & Singh, P. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 27151-27160. [Link]
- Semantic Scholar. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. [Link]
- Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides. [Link]
- Chemistry LibreTexts. (2021). 5.
- ResearchGate. (2020).
- Ingenta Connect. (2017).
- ResearchGate. (2023). Oxidation of sulfide to sulfoxide in different conditions. [Link]
- Wikipedia. Sulfoxide. [Link]
- Wikipedia. Oxidizing agent. [Link]
- YouTube. (2015).
- Organic Chemistry Portal.
- LabXchange. Common Oxidizing Agents and Reducing Agents. [Link]
- ResearchGate. (2012). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]
- Bio-protocol. 2.1. Chemicals. [Link]
- Organic Chemistry Portal. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- Organic Syntheses. PREPARATION OF (S)-(+)- AND (R)-(−)-tert-BUTANESULFINAMIDE. [Link]
- NIST WebBook. This compound. [Link]
- Organic Syntheses. (S)-(−)-METHYL p-TOLYL SULFOXIDE. [Link]
- ACS Publications. (1995). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry. [Link]
- eLife. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
- UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. [Link]
Sources
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. scispace.com [scispace.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 14094-11-2 | FE171599 [biosynth.com]
- 7. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products | Semantic Scholar [semanticscholar.org]
- 8. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 9. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 10. Sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 16. LabXchange [labxchange.org]
- 17. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. This compound [webbook.nist.gov]
Spectroscopic Profile of Tert-Butyl Methyl Sulfoxide: A Technical Guide
Introduction: The Molecular Identity of Tert-Butyl Methyl Sulfoxide
This compound (CAS No. 14094-11-2), with a molecular formula of C₅H₁₂OS and a molecular weight of 120.22 g/mol , is an organosulfur compound featuring a chiral sulfur center bonded to a methyl group and a sterically demanding tert-butyl group.[1][2] Its structure presents a fascinating case study for spectroscopic analysis, where the interplay of symmetry, steric hindrance, and the polar sulfinyl group dictates its unique spectral signature. Unlike its ubiquitous counterpart, dimethyl sulfoxide (DMSO), the bulky tert-butyl group in this compound significantly influences its physical and chemical properties, such as reducing its polarity and miscibility in polar solvents.[3]
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic techniques is not merely for structural confirmation; it is fundamental to monitoring reaction kinetics, assessing purity, and elucidating mechanisms. The following sections are designed to move beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, the simplicity of its proton and carbon environments leads to a clean and highly informative spectrum.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum of this compound is characterized by two distinct singlets, a direct consequence of the molecule's structure, which lacks protons on adjacent carbons, thus precluding any spin-spin coupling.
Expertise & Experience: The chemical shift values are profoundly influenced by the local electronic environment. The electron-withdrawing nature of the sulfoxide group deshields the adjacent protons, pulling their resonance frequency downfield. The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-S bond, resulting in a single, intense signal. The protons of the methyl group, being directly attached to the sulfur atom, experience a more significant deshielding effect compared to the more distant tert-butyl protons.
Table 1: Expected ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.55 | Singlet | 3H | S-CH₃ | Protons are deshielded by the adjacent electronegative sulfoxide group, similar to DMSO (~2.5 ppm).[4] |
| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons give a sharp, intense signal in the typical upfield region for tert-butyl groups.[3] |
Experimental Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans: 16-32 scans for a high signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): ~4 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this compound, three distinct signals are expected, corresponding to the methyl carbon, the equivalent methyl carbons of the tert-butyl group, and the quaternary carbon of the tert-butyl group.
Table 2: Expected ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~ 55.0 | C -(CH₃)₃ | The quaternary carbon is significantly deshielded due to its substitution and proximity to the sulfoxide group. |
| ~ 38.0 | S-C H₃ | The methyl carbon attached to the sulfoxide is deshielded, appearing in a region characteristic for carbons bonded to sulfur. |
| ~ 23.5 | C-(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear upfield, consistent with typical sp³ hybridized carbons.[5] |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 77.16 ppm).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The most diagnostic feature in the IR spectrum of a sulfoxide is the strong S=O stretching vibration. For this compound, this peak is observed around 1058 cm⁻¹.[3] Its position and intensity are characteristic and provide unequivocal evidence for the presence of the sulfinyl group. The C-H stretching and bending vibrations associated with the methyl and tert-butyl groups are also prominent.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 2970 - 2870 | Strong | C-H Stretch | Asymmetric and symmetric stretching of CH₃ groups. |
| 1470 - 1450 | Medium | C-H Bend (Asymmetric) | Asymmetric bending of CH₃ groups. |
| 1390 - 1365 | Medium | C-H Bend (Symmetric) | Symmetric "umbrella" mode of CH₃ groups. |
| ~ 1058 | Strong | S=O Stretch | Characteristic sulfoxide stretch.[3] |
Data interpreted from the NIST Gas-Phase IR Spectrum.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a single drop of neat liquid this compound directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.
Expertise & Experience: The fragmentation of this compound is dominated by the stability of the resulting carbocations. The molecular ion is expected at a mass-to-charge ratio (m/z) of 120, corresponding to the molecular formula C₅H₁₂OS.[6] The most prominent fragmentation pathway involves the cleavage of the C-S bond to form a highly stable tert-butyl cation ([C(CH₃)₃]⁺). This fragment is often the base peak (most abundant ion) in the spectrum. Alpha-cleavage, the loss of the methyl group, is another expected fragmentation.
Table 4: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula of Ion | Rationale |
| 120 | Molecular Ion (M⁺•) | [C₅H₁₂OS]⁺• | Corresponds to the intact molecule. |
| 105 | [M - CH₃]⁺ | [C₄H₉OS]⁺ | Loss of a methyl radical via alpha-cleavage. |
| 57 | [M - CH₃SO]⁺ or [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Likely Base Peak. Formation of the very stable tert-butyl cation.[7][8] |
| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Further fragmentation of the tert-butyl cation. |
Data interpreted from NIST Mass Spectrum data.[9]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
-
GC Parameters:
-
Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze the associated mass spectrum.
Integrated Spectroscopic Analysis: A Self-Validating System
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural assignment.
Trustworthiness: The process is inherently self-validating. The molecular formula suggested by MS (from the molecular ion and isotopic pattern) must be consistent with the number and type of atoms indicated by NMR (from integration and chemical shifts) and the functional groups identified by IR. For this compound, the MS data confirms a mass of 120 amu. The ¹H and ¹³C NMR spectra confirm the presence of one methyl group and one tert-butyl group attached to a heteroatom. The IR spectrum confirms the heteroatom-containing functionality is a sulfoxide (S=O stretch at 1058 cm⁻¹). Together, these data points converge to a single, unambiguous structure.
Caption: Integrated workflow for the structural elucidation of this compound.
References
- The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Catalytic Asymmetric Reductive Amination of Ketones with N-Aryl Hydroxylamines.
- NIST. (n.d.). This compound Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.
- Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Calgary. (n.d.). Interpretation of mass spectra.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131).
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. rsc.org [rsc.org]
- 6. This compound [webbook.nist.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
- 9. This compound [webbook.nist.gov]
Core Topic: Solubility of tert-Butyl Methyl Sulfoxide in Organic Solvents
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl methyl sulfoxide (t-BMS). Moving beyond simple data tabulation, this document elucidates the fundamental physicochemical principles governing the solubility of t-BMS, contrasting it with its ubiquitous analogue, dimethyl sulfoxide (DMSO). We present a qualitative solubility profile based on molecular structure, a detailed, field-proven experimental protocol for quantitative solubility determination, and discuss the critical factors that influence solubility. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize t-BMS in their work.
Introduction: Understanding this compound
This compound (t-BMS), with the chemical formula C₅H₁₂OS, is an organosulfur compound featuring a sulfoxide group bonded to a methyl group and a sterically demanding tert-butyl group.[1][2][3] Its structure is the cornerstone of its chemical behavior and physical properties, particularly its solubility.
The primary structural distinction between t-BMS and the widely used solvent dimethyl sulfoxide (DMSO) is the replacement of a methyl group with a tert-butyl group.[2] This substitution has profound implications:
-
Increased Steric Hindrance: The bulky tert-butyl group physically obstructs the highly polar sulfoxide group, limiting its interaction with solvent molecules.
-
Reduced Polarity: The large, nonpolar alkyl nature of the tert-butyl group decreases the overall polarity of the molecule compared to DMSO.[2]
These structural modifications directly influence its solubility profile, making it distinct from DMSO. While DMSO is miscible with a broad range of polar and nonpolar solvents, t-BMS exhibits more nuanced behavior.[2][4] Understanding this behavior is critical for its application in organic synthesis, as a chiral auxiliary, or in formulation science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS | [1][5] |
| Molecular Weight | 120.22 g/mol | [1][5] |
| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][2] |
| CAS Registry Number | 14094-11-2 | [1][3] |
Theoretical Framework: The Science of Solubility
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This rule states that substances with similar intermolecular forces and polarity are likely to be soluble in one another. The key factors at play for t-BMS are:
-
Polarity: The sulfoxide (S=O) bond is highly polar. However, the nonpolar tert-butyl group significantly diminishes the molecule's overall polarity compared to DMSO.[2]
-
Hydrogen Bonding: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor. This is a primary reason for DMSO's miscibility in water.[2][4] In t-BMS, while this capability exists, steric hindrance from the tert-butyl group can impede the formation of strong hydrogen bonds.
-
Van der Waals Forces: The alkyl groups (methyl and tert-butyl) interact with nonpolar solvents through weaker London dispersion forces.
Consequently, t-BMS is expected to be less soluble in highly polar, protic solvents (like water) than DMSO, but maintain good solubility in a range of less polar organic solvents.[2]
Qualitative Solubility Profile of t-BMS
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to Good | The alkyl groups of t-BMS have favorable Van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents can interact with the polar sulfoxide group without the steric challenges of hydrogen bonding, providing a good polarity match. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic tert-butyl group and steric hindrance reduce miscibility compared to DMSO. Solubility decreases as the solvent becomes more polar (e.g., higher in ethanol than in water).[2] |
Experimental Protocol for Quantitative Solubility Determination
To move from qualitative prediction to quantitative fact, a robust experimental protocol is necessary. The following describes the equilibrium solubility method, a gold-standard approach for determining the maximum concentration of a solute in a solvent at a specific temperature.[7] This protocol is designed as a self-validating system.
Workflow for Solubility Determination
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Methodology
-
Materials & Equipment:
-
This compound (t-BMS), analytical grade
-
Selected organic solvent(s), HPLC grade
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
-
-
Procedure:
-
Preparation of Mixture: Add an excess amount of t-BMS to a known volume or mass of the chosen solvent in a glass vial. The key is to ensure undissolved solid is clearly visible, guaranteeing that the solution will become saturated.
-
Equilibration: Seal the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to let the excess solid settle.
-
Isolation of Saturated Solution: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any suspended microcrystals. This step is critical to avoid artificially inflating the result. Alternatively, centrifuge the vial and draw the supernatant from the top.
-
Quantification:
-
Accurately transfer a known volume or mass of the clear saturated solution into a pre-weighed vial.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of t-BMS to avoid loss of the analyte.
-
Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of t-BMS dissolved in the aliquot.
-
-
Calculation: Calculate the solubility using the mass of the dissolved t-BMS and the volume/mass of the solvent aliquot. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).
-
Key Factors Influencing Solubility
Several external factors can modify the solubility of t-BMS.[8]
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome intermolecular forces in both the solute and solvent. When developing procedures involving t-BMS, temperature control is crucial for reproducibility.
-
Pressure: The effect of pressure on the solubility of a liquid or solid in a liquid solvent is negligible for most practical laboratory and industrial applications.[9][10] Significant pressure effects are primarily observed for the solubility of gases in liquids.[11]
-
Purity of Solute and Solvent: The presence of impurities can alter the solubility of a compound. Impurities in the solvent can change its polarity and intermolecular interactions, while impurities in the t-BMS can also affect the measured solubility.
Implications for Research and Drug Development
A thorough understanding of t-BMS solubility is not merely an academic exercise; it has direct practical consequences:
-
Reaction Chemistry: When t-BMS is a reactant, the choice of solvent is critical to ensure it remains in the solution phase to react. Poor solubility can lead to slow or incomplete reactions.
-
Purification and Crystallization: Solubility data is essential for developing crystallization procedures. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for efficient recovery of pure crystals.
-
Formulation Science: In drug development, the solubility of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of formulation design.[12] Understanding how a molecule like t-BMS behaves in different solvent systems is critical for creating stable and bioavailable drug products.
-
Extraction: Liquid-liquid extraction techniques rely on the differential solubility of a compound in two immiscible solvents. Knowing the solubility profile of t-BMS allows for the rational selection of solvent pairs for efficient extraction.
Conclusion
The solubility of this compound is a complex property governed by its unique molecular structure, specifically the interplay between its polar sulfoxide group and its sterically hindering, nonpolar tert-butyl group. This guide has established the theoretical basis for its solubility, provided a qualitative profile, and detailed a robust experimental method for precise quantitative determination. For scientists and researchers, this knowledge is not just data but a tool—enabling informed solvent selection, optimized reaction conditions, and efficient purification strategies, ultimately accelerating research and development.
References
- DETERMINATION OF SOLUBILITY CLASS.
- This compound, (-)- | C5H12OS | CID 11094592. PubChem - NIH.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Chemical Properties of this compound (CAS 14094-11-2). Cheméo.
- This compound | C5H12OS | CID 139684. PubChem - NIH.
- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.
- Solubility of Organic Compounds.
- Dimethyl sulfoxide. Wikipedia.
- Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
- This compound. NIST WebBook.
- Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Britannica.
- 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
- Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server.
- Factors Affecting Solubility. BYJU'S.
- NMR Chemical Shifts of Trace Impurities.
- 13.3: Factors Affecting Solubility. Chemistry LibreTexts.
- Factors Affecting Solubility | PPT. Slideshare.
- Factors Affecting Solubility. CK-12 Foundation.
- Solvent Miscibility Table.
Sources
- 1. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. This compound, (-)- | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. Factors Affecting Solubility | PPT [slideshare.net]
- 9. byjus.com [byjus.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
The Ascendance of a Bulky Auxiliary: An In-depth Technical Guide to the Discovery and History of Tert-Butyl Sulfoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern organic chemistry, the tert-butyl sulfinyl group has emerged as a cornerstone of asymmetric synthesis. Its unique steric and electronic properties have established it as a powerful chiral auxiliary, enabling the stereocontrolled synthesis of a vast array of chiral molecules, particularly amines, which are ubiquitous in pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and historical development of tert-butyl sulfoxides, from their early, unheralded synthesis to their rise as indispensable tools in the chemist's arsenal. We will delve into the key scientific milestones, the pioneering researchers who unlocked their potential, and the mechanistic principles that govern their remarkable stereodirecting ability. This guide will also provide detailed experimental protocols for the synthesis of key tert-butyl sulfoxide-based reagents and showcase their application in the synthesis of medicinally important compounds.
The Genesis of a Chiral Powerhouse: Early Synthesis and Stereochemical Intrigue
The story of tert-butyl sulfoxides does not begin with the flash of asymmetric induction, but rather in the more fundamental explorations of organosulfur chemistry. While the first optically active sulfoxide was reported as early as 1926, the specific introduction of the bulky tert-butyl group was a later development. Early methods for the synthesis of sulfoxides, including tert-butyl derivatives, primarily relied on the oxidation of the corresponding sulfides.
A common and straightforward method for this transformation is the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.[1][2] These reactions, while effective for the formation of the sulfoxide functional group, did not initially address the challenge of controlling the stereochemistry at the sulfur atom.
The pivotal moment in the history of chiral sulfoxides came with the work of Andersen in 1962, who developed a method for the synthesis of enantiomerically pure sulfoxides.[2][3] This seminal work, which utilized the diastereomeric resolution of menthyl p-toluenesulfinates, laid the groundwork for the future development of chiral sulfoxide chemistry.[3][4] While Andersen's initial work focused on the p-tolylsulfinyl group, it established the principle that a chiral auxiliary could be used to direct the stereochemistry of the sulfoxide.
The unique properties of the tert-butyl group, however, would soon propel it to the forefront of chiral auxiliary design. Its significant steric bulk provides a highly differentiated environment around the stereogenic sulfur atom, leading to exceptional levels of stereocontrol in a wide range of chemical transformations.[5]
The Rise of the Tert-Butylsulfinyl Group: A Timeline of Innovation
The journey from the early synthesis of sulfoxides to the widespread adoption of the tert-butylsulfinyl group as a premier chiral auxiliary is marked by several key innovations and the contributions of visionary chemists.
A significant leap forward came in 1984 when Henri Kagan and his group reported a method for the catalytic asymmetric synthesis of sulfoxides. This work demonstrated that a chiral catalyst could be used to directly generate enantiomerically enriched sulfoxides from prochiral sulfides, a major advancement in efficiency.
However, it was the introduction of tert-butanesulfinamide by Jonathan A. Ellman in 1997 that truly revolutionized the field.[3] This crystalline, air-stable compound proved to be an exceptionally versatile and effective chiral auxiliary for the asymmetric synthesis of amines.[3] The combination of the bulky tert-butyl group and the readily cleavable sulfinyl moiety provided a powerful tool for the construction of complex chiral molecules.
The Tert-Butyl Advantage: Unraveling the Source of Stereocontrol
The remarkable success of the tert-butylsulfinyl group as a chiral auxiliary stems from a combination of its unique steric and electronic properties.
-
Steric Dominance: The sheer size of the tert-butyl group creates a highly congested and predictable steric environment around the sulfinyl moiety. This steric hindrance effectively blocks one face of a reacting partner, such as an imine, forcing an incoming nucleophile to approach from the less hindered face. This high degree of facial selectivity is the primary reason for the excellent diastereoselectivities observed in reactions employing tert-butylsulfinyl auxiliaries.[6]
-
Conformational Rigidity: The tert-butyl group restricts the rotation around the carbon-sulfur bond, leading to a more defined and predictable conformation of the chiral auxiliary. This conformational rigidity is crucial for maintaining a consistent stereochemical environment during a reaction, thus ensuring high levels of asymmetric induction.
-
Electronic Effects: While steric effects are dominant, electronic factors also play a role. The electron-withdrawing nature of the sulfinyl group activates adjacent functionalities, such as imines, towards nucleophilic attack.[7]
The interplay of these factors is elegantly demonstrated in the mechanism of nucleophilic addition to N-tert-butanesulfinyl imines, a cornerstone of their application in asymmetric amine synthesis.
Experimental Protocols: Synthesizing the Tools of Asymmetric Synthesis
The practical utility of tert-butyl sulfoxides is underpinned by reliable and scalable synthetic procedures for key reagents. The synthesis of Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide, is a prime example.
Protocol 1: Synthesis of Enantiopure Tert-Butanesulfinamide
This protocol is adapted from the work of Ellman and coworkers and involves the catalytic asymmetric oxidation of di-tert-butyl disulfide followed by reaction with lithium amide.[3]
Step 1: Catalytic Asymmetric Oxidation of Di-tert-butyl Disulfide
-
Catalyst Preparation: In a round-bottom flask, a chiral ligand (e.g., derived from an aminoindanol and 3,5-di-tert-butyl salicylaldehyde) and vanadyl acetylacetonate are stirred in a suitable solvent (e.g., acetone).
-
Oxidation: Di-tert-butyl disulfide is added to the catalyst mixture. The reaction is cooled, and an oxidant, such as hydrogen peroxide, is added slowly. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Work-up: Upon completion, the reaction is quenched, and the product, tert-butyl tert-butanethiosulfinate, is extracted and purified.
Step 2: Conversion to Tert-Butanesulfinamide
-
Amidation: The enantiomerically enriched tert-butyl tert-butanethiosulfinate is dissolved in a suitable solvent (e.g., THF) and added to a solution of lithium amide in liquid ammonia.
-
Work-up and Purification: The reaction is quenched, and the tert-butanesulfinamide is extracted. The crude product is then purified by crystallization to afford the enantiomerically pure auxiliary.
| Reagent | Molar Eq. | Purpose |
| Di-tert-butyl disulfide | 1.0 | Starting material |
| Chiral Ligand | 0.0025 | Asymmetric catalyst component |
| Vanadyl acetylacetonate | 0.0025 | Asymmetric catalyst component |
| Hydrogen Peroxide | 1.1 | Oxidant |
| Lithium Amide | 1.0 | Amidation reagent |
Applications in Drug Development: Case Studies
The impact of tert-butyl sulfoxide chemistry is profoundly felt in the pharmaceutical industry, where the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount.
Case Study 1: Synthesis of Sitagliptin (Januvia®)
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a chiral β-amino acid core. While various synthetic routes have been developed, some approaches have utilized chiral auxiliaries to establish the key stereocenter. Although not the final commercial process for Sitagliptin, early synthetic strategies explored the use of chiral auxiliaries to set the stereochemistry of the β-amino acid precursor. The principles of asymmetric amine synthesis developed using tert-butanesulfinamide have been influential in the broader field of chiral amine synthesis.[2][8]
Case Study 2: Synthesis of Montelukast (Singulair®)
Montelukast, a leukotriene receptor antagonist used to treat asthma, contains a chiral center. While the commercial synthesis of Montelukast has evolved, the principles of asymmetric synthesis, including the use of chiral auxiliaries and catalysts, have been central to its development.[1][9] The robust and predictable nature of tert-butylsulfinyl-mediated reactions makes them a valuable tool in the development of synthetic routes to such complex chiral molecules.
Conclusion and Future Outlook
From its humble beginnings as a simple organosulfur compound, the tert-butyl sulfoxide has risen to a position of prominence in the world of asymmetric synthesis. The pioneering work of chemists like Andersen, Kagan, and Ellman has transformed our ability to control stereochemistry, enabling the efficient and selective synthesis of complex chiral molecules. The steric bulk and conformational rigidity of the tert-butyl group have proven to be a winning combination, providing a reliable and powerful tool for asymmetric induction.
As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the legacy of the tert-butyl sulfoxide is secure. Future research will undoubtedly uncover new applications and refinements of this remarkable chiral auxiliary, further solidifying its place as an indispensable tool for the modern synthetic chemist.
References
- Corey, E. J., & Ensley, H. E. (1975). A new chiral directing group for the enantioselective synthesis of prostaglandins. Journal of the American Chemical Society, 97(23), 6908–6909. [Link]
- An enantioselective formal synthesis of montelukast sodium. (2015). The Journal of Organic Chemistry, 80(9), 3891-3901. [Link]
- White, J. D., & Shaw, S. (2015). Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast. Chemical Science, 6(5), 2970-2975. [Link]
- Ellman, J. A., Owens, T. D., & Tang, T. P. (1997). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Journal of the American Chemical Society, 119(41), 9913-9914. [Link]
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). A highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
- Andersen, K. K. (1962).
- Kim, J. W., & Lee, S. (2016). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Bulletin of the Korean Chemical Society, 37(10), 1684-1687. [Link]
- Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC advances, 10(71), 43673-43695. [Link]
- Fringuelli, F., Pellegrino, R., & Pizzo, F. (1993). Facile and Selective Oxidation of Sulfides to Sulfoxides by t-Butyl Hydroperoxide in Aqueous Medium.
- Kagan, H. B., & Rebiere, F. (1990). Some routes to chiral sulfoxides with very high enantiomeric excesses. Synlett, 1990(11), 643-650.
- Trost, B. M., & O'Krongly, D. (1980). A chiral template for asymmetric synthesis. Mandelic acid. Journal of the American Chemical Society, 102(22), 6822–6824.
- Whitesell, J. K. (1989). New perspectives in asymmetric synthesis. Chemical Reviews, 89(7), 1581–1590.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
- Carreño, M. C. (1995). Applications of sulfoxides in asymmetric synthesis of biologically active compounds. Chemical reviews, 95(6), 1717-1760. [Link]
- Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13. [Link]
- Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. [Link]
- Brossi, A., Venugopalan, B., Gerpe, L. D., Yeh, H. J., Flippen-Anderson, J. L., Buchs, P., ... & Peters, W. (1988). Arteether, a new antimalarial drug: synthesis and antimalarial properties. Journal of medicinal chemistry, 31(3), 645-650. [Link]
- Adrio, J., & Carretero, J. C. (1999). The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society, 121(33), 7411-7412. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic letters, 17(21), 5396-5399. [Link]
- Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]
Sources
- 1. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Application of Di-tert-butyl disulfide_Chemicalbook [chemicalbook.com]
- 5. Anodic oxidation of di-tert-butyl disulfide: a facile method for the preparation of N-tert-butylamides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron catalyzed enantioselective sulfa-Michael addition: a four-step synthesis of the anti-asthma agent Montelukast - Chemical Science (RSC Publishing) [pubs.rsc.org]
Unlocking New Potential in Drug Discovery: A Technical Guide to the Applications of Tert-Butyl Methyl Sulfoxide in Medicinal Chemistry
Foreword: Charting a Course for Innovation
In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds and functional groups that can confer advantageous properties to drug candidates is relentless. This technical guide delves into the untapped potential of a seemingly simple yet intriguing molecule: tert-butyl methyl sulfoxide (t-BMSO). While well-established in the realm of organic synthesis, its multifaceted applications in medicinal chemistry remain largely unexplored. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, aiming to illuminate the prospective roles of t-BMSO in modern drug discovery. By synthesizing fundamental chemical principles with practical, field-proven insights, we will explore how the unique structural and physicochemical attributes of t-BMSO can be strategically leveraged to address common challenges in drug design, from modulating pharmacokinetic profiles to enabling complex stereoselective syntheses. It is our hope that this guide will not only inform but also inspire innovative approaches to the design and development of the next generation of therapeutics.
Physicochemical and Stereochemical Landscape of this compound
This compound (t-BMSO), with the chemical formula C₅H₁₂OS, is an organosulfur compound characterized by a sulfoxide group flanked by a sterically demanding tert-butyl group and a methyl group.[1][2] This seemingly straightforward arrangement gives rise to a unique combination of properties that are of significant interest in a medicinal chemistry context.
The sulfoxide group imparts polarity to the molecule, while the tert-butyl group introduces a significant hydrophobic and sterically bulky element.[3] This juxtaposition results in a molecule with lower polarity compared to its less sterically hindered counterpart, dimethyl sulfoxide (DMSO).[3] This modulation of polarity can have profound implications for a compound's solubility, permeability, and interactions with biological targets.
A critical feature of t-BMSO is the chirality at the sulfur atom, leading to the existence of (R) and (S) enantiomers.[4][5] The tetrahedral geometry of the sulfoxide group, with a lone pair of electrons on the sulfur, makes it a stable stereocenter.[4] This is of paramount importance in medicinal chemistry, as the biological activity of a chiral drug can be highly dependent on its stereochemistry.[6][7] The ability to synthesize and utilize enantiomerically pure forms of t-BMSO is therefore a key enabling technology for its application in drug discovery.[8]
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₂OS | [1][2] |
| Molecular Weight | 120.22 g/mol | [1][2] |
| CAS Number | 14094-11-2 | [1][2] |
| Polarity | Lower than DMSO | [3] |
| Chirality | Chiral at the sulfur atom | [4][5] |
Potential Applications in Medicinal Chemistry: A Multifaceted Role
The unique combination of a chiral sulfoxide and a bulky tert-butyl group positions t-BMSO as a versatile tool in the medicinal chemist's arsenal. Its potential applications span from direct incorporation into drug candidates to its use as a critical facilitator in their synthesis.
As a Pharmacophore and Bioisosteric Element
The sulfoxide moiety is a known pharmacophore in several marketed drugs and is recognized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[9][10][11] The introduction of a t-BMSO group into a molecule could therefore confer or enhance biological activity.
Furthermore, the tert-butyl group can serve as a "steric shield," protecting adjacent functional groups from metabolic degradation or directing the binding orientation of a molecule within a target's active site.[4] The steric bulk of the tert-butyl group can also be exploited to probe the steric tolerance of a binding pocket, providing valuable structure-activity relationship (SAR) data.
The t-BMSO moiety could also be considered as a bioisostere for other chemical groups. Bioisosteric replacement is a powerful strategy in drug design to modulate a compound's physicochemical properties while retaining or improving its biological activity. The unique steric and electronic properties of t-BMSO make it a potential replacement for other bulky or polar groups.
Modulation of ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical determinant of its clinical success. The incorporation of a t-BMSO group could offer several advantages in optimizing these properties.
-
Solubility and Permeability: The amphipathic nature of t-BMSO, with its polar sulfoxide and nonpolar tert-butyl group, could be leveraged to fine-tune the overall lipophilicity of a drug candidate. This is crucial for achieving the delicate balance between aqueous solubility required for dissolution and absorption, and lipid permeability necessary to cross biological membranes.
-
Metabolic Stability: The tert-butyl group is often introduced into drug molecules to enhance metabolic stability.[12] The quaternary carbon of the tert-butyl group is not susceptible to oxidation, and its steric bulk can hinder the metabolic enzymes, such as cytochrome P450s, from accessing and metabolizing nearby functional groups.[12] However, it is important to note that the methyl groups of the tert-butyl moiety can undergo hydroxylation.[9] The sulfoxide group itself can be subject to metabolic reduction to the corresponding sulfide or oxidation to the sulfone. The overall metabolic fate of a t-BMSO-containing molecule would be a complex interplay of these potential pathways.
Potential Metabolic Pathways of t-BMSO
Caption: Potential metabolic transformations of the t-BMSO moiety.
In Drug Formulation
Poor aqueous solubility is a major hurdle in drug development.[13] Drawing a parallel with DMSO, which is widely used as a solvent and penetration enhancer in drug formulations, t-BMSO could also find utility in this area.[13] Its lower polarity compared to DMSO might make it a more suitable solvent for certain lipophilic drug candidates. Furthermore, its potential to act as a cryoprotectant, another established application of DMSO, could be valuable in the formulation and storage of biological therapeutics.[14][15][16][17]
As a Chiral Auxiliary in Pharmaceutical Synthesis
The synthesis of enantiomerically pure drugs is a cornerstone of modern pharmaceutical development. Chiral sulfoxides are well-established as powerful chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of new stereocenters.[8] The tert-butyl group in t-BMSO provides a high degree of steric hindrance, which can lead to excellent stereocontrol in chemical reactions.[4] The use of enantiopure t-BMSO as a chiral auxiliary can facilitate the synthesis of complex chiral drug intermediates with high optical purity.
Workflow for Asymmetric Synthesis using a Chiral Auxiliary
Caption: General workflow for the use of chiral t-BMSO as an auxiliary.
Experimental Protocols
To facilitate the exploration of t-BMSO in medicinal chemistry research, this section provides detailed, actionable protocols for its asymmetric synthesis and for evaluating its metabolic stability.
Asymmetric Synthesis of Enantiopure this compound
This protocol is adapted from established methods for the asymmetric oxidation of sulfides using a chiral titanium complex.[8]
Materials:
-
Tert-butyl methyl sulfide
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
(R)-(+)-Diethyl tartrate ((+)-DET)
-
Cumene hydroperoxide (CHP)
-
Dichloromethane (DCM), anhydrous
-
Water, deionized
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add anhydrous dichloromethane (100 mL).
-
Add titanium(IV) isopropoxide (1.0 eq.) to the DCM at room temperature.
-
Add (R)-(+)-diethyl tartrate (1.2 eq.) to the solution and stir for 10 minutes.
-
Add deionized water (0.6 eq.) and stir the mixture for an additional 30 minutes at room temperature.
-
Cool the mixture to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add tert-butyl methyl sulfide (1.0 eq.) to the reaction mixture.
-
Slowly add cumene hydroperoxide (1.1 eq.) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous sodium sulfite solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Combine the organic filtrates and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the enantiomerically enriched this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol outlines a general procedure to assess the metabolic stability of t-BMSO.
Materials:
-
This compound (t-BMSO)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Control compound with known metabolic stability (e.g., a high-clearance and a low-clearance compound)
-
Incubator or water bath at 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of t-BMSO in a suitable organic solvent (e.g., acetonitrile or DMSO) at a high concentration (e.g., 10 mM).
-
Prepare the incubation mixture by adding the following to a microcentrifuge tube on ice:
-
Phosphate buffer (pH 7.4)
-
Human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL)
-
t-BMSO stock solution (final substrate concentration typically 1 µM)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes to allow temperature equilibration.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile (typically 2-3 volumes).
-
Include control incubations:
-
A "no NADPH" control to assess non-enzymatic degradation.
-
A "time zero" sample where the quenching solution is added before the NADPH regenerating system.
-
Positive controls with compounds of known metabolic fate.
-
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of t-BMSO at each time point.
-
Plot the natural logarithm of the percentage of t-BMSO remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (k / [microsomal protein concentration]).
Conclusion and Future Directions
This compound, while a familiar reagent in organic synthesis, holds considerable, yet largely unexploited, potential within the realm of medicinal chemistry. This guide has delineated the key physicochemical and stereochemical features of t-BMSO and has extrapolated its potential applications based on the well-documented roles of its constituent sulfoxide and tert-butyl functionalities.
The strategic incorporation of t-BMSO into drug candidates could offer a nuanced approach to modulating ADME properties, enhancing metabolic stability, and introducing or optimizing interactions with biological targets. Its established utility as a chiral auxiliary further underscores its value in the synthesis of enantiomerically pure pharmaceuticals.
It must be emphasized that much of the potential outlined herein is based on sound chemical and pharmacological principles rather than on extensive empirical data for t-BMSO itself. Therefore, this guide should be viewed as a call to action for the medicinal chemistry community. Further research is warranted to systematically evaluate the biological activity of t-BMSO and its derivatives, to elucidate its metabolic profile in detail, and to explore its utility in advanced drug formulation strategies. By undertaking these investigations, we may unlock the full potential of this versatile molecule and pave the way for the development of novel and improved therapeutic agents.
References
- MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. [Link]
- Kandil, S. B., Kariuki, B. M., McGuigan, C., & Westwell, A. D. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Bioorganic & Medicinal Chemistry Letters, 36, 127817. [Link]
- Kandil, S. B., Kariuki, B. M., McGuigan, C., & Westwell, A. D. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Cardiff University ORCA. [Link]
- ResearchGate. (n.d.).
- Communities, R. (2022). Diversification of drugs with sulfur stereogenic centers. [Link]
- Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578–4611. [Link]
- Khiar, N., Fernández, I., & Alcudia, F. (1994). Asymmetric synthesis of optically pure tert-butyl sulfoxides using the “DAG methodology”. Tetrahedron Letters, 35(32), 5719–5722. [Link]
- Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]
- Hong, M. I., et al. (2023). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Bioorganic & Medicinal Chemistry, 78, 117137*. [Link]
- Hong, M. I., et al. (2023). Synthesis and biological evaluation of tert-butyl ester and ethyl ester prodrugs of L-γ-methyleneglutamic acid amides for cancer. Bioorganic & Medicinal Chemistry, 78, 117137*. [Link]
- Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Hong, J., & Yang, C. S. (1999). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 73(4-5), 185–191. [Link]
- ResearchGate. (n.d.). Cyclic sulfoxides and sulfones in drug design | Request PDF. [Link]
- Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 559–563. [Link]
- Hubel, A. (2016). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Cryobiology, 73(2), 147–154. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Klbik, I., et al. (2022). Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization. Crystal Growth & Design, 22(12), 7083–7090. [Link]
- Graham, B., et al. (2020). Low DMSO Cryopreservation of Stem Cells Enabled by Macromolecular Cryoprotectants.
- Meneghel, J., et al. (2021). Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics. Cell and Gene Therapy Insights, 7(1), 103–115. [Link]
Sources
- 1. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. transplantaciebuniek.sk [transplantaciebuniek.sk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Strategies in developing dimethyl sulfoxide (DMSO)-free cryopreservation protocols for biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Asymmetric synthesis of optically pure tert-butyl sulfoxides using the “DAG methodology” | Semantic Scholar [semanticscholar.org]
Harnessing Stereocontrol: tert-Butyl Methyl Sulfoxide as a Premier Chiral Auxiliary in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, providing a reliable strategy for the diastereoselective formation of new stereocenters. Among the pantheon of these tools, sulfoxides have emerged as particularly powerful, owing to their unique combination of a configurationally stable stereogenic sulfur center, strong coordinating ability, and the capacity for high facial differentiation.[1][2] This guide delves into the specific utility of tert-butyl methyl sulfoxide, a chiral auxiliary distinguished by its pronounced steric and electronic asymmetry. We will explore its synthesis, the mechanistic underpinnings of its remarkable stereodirecting power, its application in key carbon-carbon bond-forming reactions, and strategies for its subsequent removal and recycling.
The Foundation: Understanding the Sulfoxide Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to direct the formation of a specific stereoisomer. The ideal auxiliary imparts a high degree of stereocontrol, is readily available in enantiopure form, and can be cleaved from the product without racemization.
The sulfinyl group is exceptionally well-suited for this role.[2][3] The sulfur atom in a dialkyl or aryl alkyl sulfoxide is a stereogenic center, rendered configurationally stable at room temperature by a high barrier to pyramidal inversion (38-41 kcal/mol).[1] This stability ensures that the chirality of the auxiliary is maintained throughout a reaction sequence. Furthermore, the sulfoxide moiety possesses both a lone pair of electrons on the sulfur and a polar S=O bond, allowing it to act as a bidentate ligand, chelating to metal ions to form rigid, highly ordered transition states—the key to effective chirality transfer.[1]
This compound exemplifies these features. The extreme steric difference between the bulky tert-butyl group and the small methyl group creates a highly differentiated environment around the stereogenic sulfur, forcing approaching reagents to attack from the less hindered face.[1][4][5]
Synthesis of the Enantiopure Auxiliary
Access to enantiomerically pure this compound is the critical starting point. The two primary strategies involve the asymmetric oxidation of a prochiral sulfide or nucleophilic substitution on a chiral precursor.
Asymmetric Oxidation of tert-Butyl Methyl Sulfide
The most direct route involves the enantioselective oxidation of the prochiral tert-butyl methyl sulfide. This approach relies on a chiral catalyst or reagent to differentiate between the two lone pairs on the sulfur atom.[4] A highly effective method utilizes a modified Sharpless epoxidation reagent, typically a titanium(IV) isopropoxide complex with a chiral diethyl tartrate (DET) ligand, and an oxidant like tert-butyl hydroperoxide (t-BuOOH).[2][3]
Further refinements have shown that replacing t-BuOOH with cumene hydroperoxide can enhance the optical purity of the resulting sulfoxide.[2][3] Moreover, using (R)-(+)-binaphthol (BINOL) as the chiral ligand in place of DET has proven to significantly improve enantiomeric excess (ee), often achieving up to 96% ee.[2][3] This high selectivity arises from a kinetic resolution process where the titanium-binaphthol complex not only catalyzes the asymmetric oxidation but also preferentially oxidizes one sulfoxide enantiomer to the sulfone at a faster rate, thereby enriching the other.[3]
Caption: Workflow for the synthesis of enantiopure this compound.
The Andersen Synthesis
A classic and versatile approach to chiral sulfoxides is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester.[3] The process typically uses an easily separable chiral alcohol, such as (-)-menthol, which is reacted with a sulfinyl chloride (e.g., p-toluenesulfinyl chloride) to form a mixture of diastereomeric sulfinate esters. After separation of the desired diastereomer by crystallization, a Grignard or organolithium reagent is used to displace the menthoxy group with complete inversion of configuration at the sulfur atom.[3] While historically pivotal for preparing p-tolyl sulfoxides, adapting this method for dialkyl sulfoxides like this compound can be challenging due to difficulties in crystallizing the required dialkyl sulfinate ester precursors.[1]
The Mechanism of Chirality Transfer: A Tale of Chelation and Sterics
The remarkable efficacy of this compound as a chiral auxiliary stems from its ability to orchestrate a highly organized transition state. The process begins with the deprotonation of the methyl group using a strong base like lithium diisopropylamide (LDA) to form a carbanion. This carbanion is stabilized by the adjacent sulfoxide.
The key to stereocontrol is the formation of a rigid, six-membered chair-like transition state through chelation of the lithium cation by both the sulfoxide oxygen and the oxygen of the incoming electrophile (e.g., an aldehyde).[1] Within this chelated structure, the sterically demanding tert-butyl group overwhelmingly occupies the less-hindered pseudo-equatorial position to minimize non-bonding interactions.[1][6] This conformational lock dictates the trajectory of the electrophile, forcing it to approach the carbanion from one specific diastereotopic face, thereby ensuring a highly predictable stereochemical outcome.
Caption: The rigid chelated transition state directs electrophilic attack.
Key Applications in Asymmetric C-C Bond Formation
This compound has proven its mettle in a variety of fundamental asymmetric transformations. Below are protocols and representative results for its most common applications.
A. Asymmetric Aldol Additions
The aldol reaction is a cornerstone of organic synthesis. Using the lithiated carbanion of this compound as the nucleophile, aldehydes are added with exceptional diastereoselectivity to furnish β-hydroxy sulfoxides, which are valuable precursors to chiral diols and epoxides.[2][6][7]
Experimental Protocol: Asymmetric Aldol Addition
-
Preparation of the Carbanion: A solution of enantiopure this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A solution of lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or commercial) is added dropwise, and the mixture is stirred for 30-45 minutes at -78 °C to ensure complete formation of the lithiated carbanion.
-
Addition of Electrophile: The aldehyde (1.2 equiv.), dissolved in anhydrous THF, is added slowly to the carbanion solution at -78 °C.
-
Quenching: The reaction is stirred for 1-3 hours, carefully monitoring by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude β-hydroxy sulfoxide is purified by flash column chromatography on silica gel.
B. Asymmetric Michael Additions
In the Michael addition, the sulfoxide-stabilized carbanion adds to the β-position of α,β-unsaturated carbonyl compounds. This conjugate addition is a powerful method for the asymmetric formation of C-C bonds at the 1,4-position.[8][9] Dimethyl sulfoxide (DMSO) can be a beneficial solvent in these reactions, promoting the addition.[9][10]
Experimental Protocol: Asymmetric Michael Addition
-
Carbanion Formation: Following the procedure for the Aldol addition, the lithiated carbanion of this compound is generated in anhydrous THF at -78 °C.
-
Addition of Michael Acceptor: The α,β-unsaturated ester or ketone (1.1 equiv.) is added to the solution at -78 °C.
-
Reaction Progression: The reaction mixture is stirred at -78 °C for 2-4 hours or until TLC indicates the consumption of the starting material.
-
Quenching and Work-up: The reaction is quenched with saturated aqueous NH₄Cl and worked up as described in the Aldol protocol. The product is purified by flash chromatography.
C. Asymmetric Alkylations
The reaction of the sulfoxide carbanion with alkyl halides provides a direct route to elaborated chiral sulfoxides. The stereochemical outcome is again governed by the transition state, where the auxiliary directs the approach of the alkyl halide electrophile.
| Reaction Type | Electrophile Example | Diastereomeric Ratio (d.r.) / ee | Yield (%) |
| Aldol Addition | Benzaldehyde | >95:5 d.r. | ~85-95 |
| Aldol Addition | Isovaleraldehyde | >98:2 d.r. | ~90 |
| Michael Addition | Cyclohexenone | >95% ee | ~80-90 |
| Michael Addition | Methyl Crotonate | >90:10 d.r. | ~85 |
| Alkylation | Methyl Iodide | >98:2 d.r. | ~95 |
| Alkylation | Benzyl Bromide | >95:5 d.r. | ~90 |
Note: The values presented are representative and can vary based on specific substrates and reaction conditions.
Cleavage and Recycling of the Auxiliary
A crucial final step is the traceless removal of the auxiliary group. The sulfinyl group can be cleaved under various conditions, depending on the desired product. Reductive cleavage using reagents like Raney Nickel or aluminum amalgam can remove the sulfoxide entirely, yielding a simple alkyl chain.
More strategically, the Pummerer reaction offers a pathway to functionalize the carbon previously attached to the sulfur.
A significant advance in the sustainability of this methodology is the ability to recycle the auxiliary. Treatment of a tert-butanesulfinamide (a common derivative) with HCl does not destroy the auxiliary; instead, it generates tert-butylsulfinyl chloride.[11][12][13] This reactive intermediate can be trapped in situ with a chiral alcohol (like N-methylephedrine) to form a diastereomerically enriched sulfinate ester. Subsequent treatment with lithium amide (LiNH₂) regenerates the enantiopure sulfinamide auxiliary in high yield, ready for reuse.[11]
Caption: A sustainable workflow for the cleavage and recycling of the auxiliary.
Conclusion
This compound stands as a highly effective and reliable chiral auxiliary for asymmetric synthesis. Its pronounced steric bias, coupled with the coordinating ability of the sulfinyl group, allows for the construction of rigid, predictable transition states that deliver exceptional levels of stereocontrol in a range of important C-C bond-forming reactions. The development of efficient recycling protocols further enhances its appeal, aligning powerful synthetic utility with the principles of green chemistry. For researchers in medicinal chemistry and drug development, mastering the application of this auxiliary provides a robust tool for the stereocontrolled synthesis of complex chiral molecules.
References
- Organic Chemistry Portal.tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- ResearchGate.Sulfoxides and stereochemical control in organometallic chemistry. [Link]
- MedCrave.Application of chiral sulfoxides in asymmetric synthesis. [Link]
- University of Illinois Urbana-Champaign.CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. [Link]
- ACS Publications.tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds | Organic Letters. [Link]
- MedCrave.Application of chiral sulfoxides in asymmetric synthesis. [Link]
- Semantic Scholar.Asymmetric synthesis of optically pure tert-butyl sulfoxides using the “DAG methodology”. [Link]
- ResearchGate.
- Semantic Scholar.Application of chiral sulfoxides in asymmetric synthesis. [Link]
- ACS Publications.The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions | Journal of the American Chemical Society. [Link]
- MDPI.
- University of Bristol.The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. [Link]
- University of Bristol.The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. [Link]
- Semantic Scholar.Spontaneous Aldol and Michael Additions of Simple Enoxytrimethylsilanes in DMSO. [Link]
- Michigan State University.Supplemental Topics - MSU chemistry. [Link]
- Gaylord Chemical.TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). [Link]
- Beilstein Journal of Organic Chemistry.Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]
- ResearchGate.The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. [Link]
- University of Richmond Scholarship Repository.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Supplemental Topics [www2.chemistry.msu.edu]
- 7. scholarship.richmond.edu [scholarship.richmond.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. researchgate.net [researchgate.net]
Introduction: The Emergence of a Gold Standard Chiral Auxiliary
An In-Depth Technical Guide to the Reactivity and Application of the tert-Butylsulfinyl Group
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Among the myriad of tools developed for this purpose, the tert-butylsulfinyl group has emerged as a preeminent chiral auxiliary, particularly for the stereoselective synthesis of amines.[1][2][3] Introduced and extensively developed by the laboratory of Jonathan A. Ellman, this auxiliary provides a robust and highly predictable method for constructing chiral nitrogen-containing molecules.[2][4] Its widespread adoption by researchers in both academic and industrial settings is a testament to its versatility, reliability, and the high levels of stereocontrol it imparts.
The power of the tert-butylsulfinyl group lies in a combination of unique properties. It is readily available in both enantiopure forms, allowing for access to either enantiomer of a target molecule.[2][4] When attached to a nitrogen atom to form a sulfinamide, it can be easily condensed with aldehydes and ketones to generate N-tert-butylsulfinyl imines.[1][5] These imines are the cornerstone of the methodology; the sulfinyl group simultaneously activates the imine for nucleophilic attack, serves as a powerful chiral directing group to guide the approach of the nucleophile, and functions as a stable protecting group for the newly formed amine.[2][5][6] Critically, the auxiliary can be cleaved under mild acidic conditions, revealing the desired chiral amine with high enantiopurity.[1][6][7] This guide provides an in-depth examination of the core reactivity of the tert-butylsulfinyl group, focusing on its mechanistic underpinnings, key applications, and field-proven protocols.
Core Reactivity: Stereocontrol in Nucleophilic Additions to N-tert-Butylsulfinyl Imines
The most significant application of the tert-butylsulfinyl group is its role in directing nucleophilic additions to the C=N double bond of N-sulfinylimines. The stereochemical outcome of these reactions is highly predictable and is rationalized by a chelated, chair-like six-membered transition state, particularly for organometallic reagents like Grignard reagents in non-coordinating solvents.[4][8][9]
Mechanism of Stereoselection:
The high diastereoselectivity observed in the addition of Grignard reagents is attributed to a Zimmermann-Traxler-type transition state.[8][9] In this model, the magnesium atom coordinates to both the sulfinyl oxygen and the imine nitrogen. To minimize steric hindrance, the large tert-butyl group on the sulfur atom and the R-group of the imine occupy pseudo-equatorial positions in the chair-like conformation. This arrangement preferentially exposes one face of the imine to nucleophilic attack, leading to the formation of a single major diastereomer.[4][9]
Caption: Chelation-controlled model for nucleophilic addition.
This predictable stereochemical control is a hallmark of the tert-butylsulfinyl auxiliary and is maintained across a wide range of nucleophiles and electrophiles. While the six-membered chair model is effective for Grignard reagents, additions involving organolithium reagents in coordinating solvents like THF are often rationalized by an open, acyclic transition state model.[8][9]
Data Presentation: Diastereoselectivity in Practice
The effectiveness of the tert-butylsulfinyl group as a chiral director is evident in the consistently high diastereomeric ratios (dr) and yields achieved.
| Nucleophile (R'-M) | Aldehyde/Ketone (R-CO-R'') | Solvent | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| EtMgBr | PhCHO | Toluene | >98:2 | 95 | [4] |
| PhLi | (CH₃)₂CHCHO | THF | 98:2 | 87 | [4] |
| AllylMgBr | Acetophenone | CH₂Cl₂ | 96:4 | 89 | [8] |
| Lithium Acetate Enolate | PhCHO | THF | 98:2 | 85 | [6] |
| Vinylmagnesium Bromide | p-MeO-C₆H₄CHO | Toluene | 99:1 | 91 | [1] |
Key Synthetic Applications and Protocols
The reliability of the tert-butylsulfinyl methodology has led to its application in the synthesis of a vast array of valuable chiral molecules, from simple amines to complex natural products.[1][8]
Asymmetric Synthesis of α-Branched Chiral Amines
This is the most direct and widely used application. The process involves the condensation of the sulfinamide with an aldehyde, followed by the addition of an organometallic reagent and subsequent removal of the auxiliary.
Experimental Protocol: Synthesis of (R)-1-Phenylethylamine
Step 1: Formation of N-tert-Butylsulfinyl Aldimine
-
To a solution of (R)-(+)-tert-butanesulfinamide (1.0 eq) and benzaldehyde (1.1 eq) in THF (2 M) is added titanium (IV) ethoxide (Ti(OEt)₄, 2.0 eq).
-
The reaction mixture is stirred at 60 °C for 4-6 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
The reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring.
-
The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude N-tert-butylsulfinyl imine, which is often used without further purification.
Step 2: Diastereoselective Grignard Addition
-
The crude imine from Step 1 is dissolved in toluene (0.5 M) and cooled to -48 °C.
-
Methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in Et₂O) is added dropwise over 20 minutes.
-
The reaction is stirred at -48 °C for 6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is warmed to room temperature and diluted with ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the crude sulfinamide product.
Step 3: Cleavage of the Chiral Auxiliary
-
The crude sulfinamide from Step 2 is dissolved in methanol (0.5 M).
-
HCl (4.0 eq, as a 4 M solution in dioxane) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure. The resulting solid is triturated with diethyl ether to afford the pure amine hydrochloride salt.[4]
Synthesis of Nitrogen-Containing Heterocycles
The chiral amines produced via sulfinamide methodology are versatile intermediates for constructing nitrogen-containing heterocycles, which are core motifs in many natural products and pharmaceuticals.[1][8] The general workflow involves creating a chiral amine that bears a second functional group, enabling a subsequent intramolecular cyclization.
Caption: General workflow for N-heterocycle synthesis.
This strategy has been successfully applied to the synthesis of aziridines (via aza-Darzens or Corey-Chaykovsky reactions), pyrrolidines, and piperidines, including alkaloids like (-)-pinidinone and (-)-batzelladine D.[1][8][9]
Asymmetric Synthesis of β-Amino Acids
The addition of ester enolates to N-tert-butylsulfinyl imines provides a powerful and direct route to enantiomerically enriched β-amino acids and their derivatives.[6][10] The tert-butylsulfinyl group not only directs the stereochemistry of the addition but also serves as an effective amine protecting group, stable to the basic conditions of enolate formation and subsequent amide bond-forming reactions.[6] This makes it a valuable "Boc-surrogate" in peptide synthesis.[6][10]
Cleavage and Recycling of the Auxiliary
A crucial aspect of the utility of a chiral auxiliary is its facile removal without epimerization of the newly created stereocenter. The tert-butylsulfinyl group excels in this regard, as it is readily cleaved under mild acidic conditions, typically with stoichiometric HCl in an alcoholic solvent like methanol or ethanol.[2][7]
The Fate of the Auxiliary:
Upon treatment with HCl, the sulfinamide is protonated, and subsequent attack by the chloride ion on the sulfur atom leads to the formation of the amine hydrochloride salt and tert-butylsulfinyl chloride.[11][12] This is a key mechanistic insight; the auxiliary is not destroyed during deprotection.[11]
Protocol for Auxiliary Recycling:
The formation of tert-butylsulfinyl chloride as a byproduct opens the door for recycling the expensive chiral auxiliary.
-
After cleavage with ethereal HCl, the precipitated amine hydrochloride salt is removed by filtration.[11]
-
The filtrate, containing the tert-butylsulfinyl chloride, is treated with a chiral alcohol (e.g., N-methylephedrine) to form a diastereomeric mixture of sulfinate esters.[11]
-
The diastereomers are separated by chromatography.
-
The desired diastereomerically pure sulfinate ester is then treated with lithium amide (LiNH₂) in liquid ammonia to regenerate the enantiopure tert-butanesulfinamide in high yield.[11]
This recycling protocol adds to the economic and environmental sustainability of the methodology, making it more amenable to large-scale synthesis.
Conclusion
The tert-butylsulfinyl group, primarily through its application in N-tert-butylsulfinyl imines, has become an indispensable tool for the modern synthetic chemist. Its ability to deliver high levels of stereocontrol in the synthesis of chiral amines, amino acids, and complex heterocycles is well-documented and mechanistically understood. The combination of high diastereoselectivity, broad substrate scope, operational simplicity, and the potential for auxiliary recycling cements its status as a truly authoritative and field-proven method in asymmetric synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of the reactivity of this chiral auxiliary is essential for the efficient and stereoselective construction of chiral nitrogen-containing molecules.
References
- Philip, R. M., & Mathew, B. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 11(1), 163-183. [Link]
- Yus, M., & Soler, T. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1355–1385. [Link]
- Wikipedia. (n.d.). tert-Butanesulfinamide.
- Owens, T. D., Tang, T. P., & Ellman, J. A. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984–995. [Link]
- Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry, 64(1), 12–13. [Link]
- Cahard, D., & Carreaux, F. (2009). Axial Chirality Control During Suzuki−Miyaura Cross-Coupling Reactions: The tert-Butylsulfinyl Group as an Efficient Chiral Auxiliary. Organic Letters, 11(22), 5134–5137. [Link]
- Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495–9499. [Link]
- Various Authors. (n.d.). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. ResearchGate.
- Kiełbasiński, P., & Mikołajczyk, M. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4421–4494. [Link]
- Yus, M., & Soler, T. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1355-1385. [Link]
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482–3484. [Link]
- Adrio, J., & Carretero, J. C. (2001). The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society, 123(30), 7426–7427. [Link]
- Onys’ko, P. P., & Rassukana, Y. V. (2023). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 21(2), 5-25. [Link]
- García Ruano, J. L., et al. (1996). Asymmetric Aziridination by Reaction of Chiral N-Sulfinylimines with Sulfur Ylides: Stereoselectivity Improvement by Use of tert- Butylsulfinyl Group as Chiral Auxiliary. ChemInform. [Link]
- Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids. The Journal of Organic Chemistry. [Link]
- Yus, M., & Foubelo, F. (2019). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses, 96, 179-201. [Link]
- Various Authors. (n.d.). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2. ResearchGate.
- Medley, J. W. (n.d.). Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G. Myers Research Group, Harvard University. [Link]
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. University of Bristol Research Portal. [Link]
Sources
- 1. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 2. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
Introduction: The Significance of Tert-Butyl Methyl Sulfoxide in Stereoelectronic Studies
An In-depth Technical Guide to the Theoretical Structural Analysis of Tert-Butyl Methyl Sulfoxide
This compound (t-BuS(O)Me) serves as a fundamental model system in organosulfur chemistry. As one of the simplest acyclic chiral sulfoxides, its structure presents a fascinating interplay of steric hindrance from the bulky tert-butyl group and the stereoelectronic effects of the sulfinyl group.[1] Understanding its conformational preferences, geometric parameters, and spectroscopic behavior is crucial for researchers in stereoselective synthesis, drug development, and materials science. The lone pair of electrons on the sulfur atom, combined with the polar S=O bond, dictates its reactivity and intermolecular interactions.[2] Theoretical and computational studies provide an indispensable lens through which we can probe these features at a level of detail inaccessible to experiment alone, offering predictive power and a deeper mechanistic understanding.[3]
This guide provides a comprehensive overview of the theoretical methodologies employed to study the structure of this compound, grounded in the principles of computational chemistry. We will explore the causality behind the selection of computational methods, detail the protocols for conformational analysis, and correlate theoretical predictions with experimental data.
Part 1: Foundational Computational Methodologies
The accuracy of any theoretical study is fundamentally dependent on the chosen computational method and basis set. For sulfoxides, the presence of a third-row element (sulfur) with multiple lone pairs and a polar double bond necessitates careful selection.
Choosing the Right Level of Theory
-
Density Functional Theory (DFT): DFT has become the workhorse for studying molecules of this size due to its excellent balance of computational cost and accuracy.[1] Hybrid functionals, such as B3LYP, are frequently used as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure around the sulfoxide group. Modern dispersion-corrected functionals (e.g., B3LYP-D3BJ) are highly recommended to properly account for the weak intramolecular interactions that govern conformational preferences.
-
Møller-Plesset Perturbation Theory (MP2): Second-order Møller-Plesset perturbation theory (MP2) offers a more rigorous treatment of electron correlation than standard DFT functionals. It is often used to obtain more accurate geometries and relative energies, especially for benchmarking DFT results.[4]
-
Coupled-Cluster Theory (CCSD(T)): While computationally expensive, the "gold standard" CCSD(T) method provides highly accurate benchmark energies.[5] For a molecule like t-BuS(O)Me, it is typically used for single-point energy calculations on geometries optimized at a lower level of theory (e.g., DFT or MP2) to refine the relative energies of different conformers.[5]
The Importance of the Basis Set
The basis set defines the set of mathematical functions used to build the molecular orbitals.
-
Pople-style basis sets: Basis sets like 6-31G(d,p) or 6-311+G(d,p) are common starting points. The inclusion of polarization functions (d on heavy atoms, p on hydrogens) is non-negotiable for describing the pyramidal geometry at sulfur and the polar S=O bond.
-
Correlation-consistent basis sets: Dunning's correlation-consistent basis sets, such as cc-pVTZ, are designed to systematically converge towards the complete basis set limit and are excellent choices for high-accuracy calculations.[4]
-
Diffuse functions: For sulfoxides, adding diffuse functions (e.g., the "+" in 6-311+G(d,p)) is critical. These functions are necessary to accurately model the spatial extent of the lone pairs on sulfur and oxygen, leading to more reliable geometries and electronic properties.[6]
Part 2: The Conformational Landscape of t-BuS(O)Me
The primary conformational flexibility in this compound arises from rotation about the C-S bonds. Due to the steric bulk of the tert-butyl group, rotation around the S-C(tBu) bond is significantly more restricted than rotation of the methyl group. The dominant conformers are typically staggered arrangements that minimize steric clash. Molecular mechanics and quantum chemical methods are essential for mapping the potential energy surface and identifying stable conformers.[2]
Workflow for Conformational Analysis
A robust computational workflow is essential to ensure a thorough exploration of the conformational space.
Caption: A typical workflow for computational conformational analysis.
Protocol 1: Conformer Generation and Optimization
This protocol outlines the steps for identifying and validating the low-energy conformers of t-BuS(O)Me.
-
Initial Structure Generation: Generate an initial 3D structure of this compound using molecular builder software (e.g., Avogadro, ChemDraw).
-
Conformational Search:
-
Rationale: A low-level, cost-effective method is used to rapidly explore the potential energy surface. The GFN2-xTB semi-empirical method is highly efficient for this purpose.[7]
-
Procedure: Perform a comprehensive conformational search using a tool like CREST.[7] This will generate a large number of potential conformers by rotating around the S-C bonds.
-
-
Geometry Optimization:
-
Rationale: Each unique conformer identified in the search must be optimized at a higher, more reliable level of theory to obtain accurate geometries and relative energies.
-
Procedure: Perform a geometry optimization on each conformer using a DFT method such as B3LYP-D3BJ with a basis set like def2-SVP or 6-311+G(d,p).
-
-
Verification of Minima:
-
Rationale: It is crucial to confirm that each optimized structure corresponds to a true energy minimum on the potential energy surface and not a saddle point (transition state).
-
Procedure: Perform a vibrational frequency calculation at the same level of theory as the optimization. A true minimum will have zero imaginary frequencies. The resulting thermochemical data (e.g., Gibbs free energy) can be used to calculate the relative populations of conformers at a given temperature.
-
-
Energy Refinement (Optional but Recommended):
-
Rationale: For high accuracy, single-point energy calculations with a more advanced method can refine the relative energies.
-
Procedure: Use the optimized geometries from Step 3 and perform a single-point energy calculation using a method like DLPNO-CCSD(T) with a large basis set (e.g., cc-pVTZ).[5]
-
Part 3: Structural Parameters and Spectroscopic Correlation
Theoretical calculations provide detailed structural parameters that can be directly compared with experimental data from techniques like gas-phase electron diffraction (GED) or rotational spectroscopy.[4][6][8] This comparison serves as a critical validation of the chosen computational methodology.
Key Structural Parameters
The table below presents typical structural parameters for the lowest energy conformer of t-BuS(O)Me, derived from DFT calculations, and provides a column for comparison with potential experimental values.
| Parameter | Description | Calculated Value (B3LYP/6-311+G(d,p)) | Experimental Value |
| r(S=O) | S=O bond length | ~1.51 Å | - |
| r(S-CMe) | S-Methyl C bond length | ~1.82 Å | - |
| r(S-CtBu) | S-tert-Butyl C bond length | ~1.88 Å | - |
| ∠(C-S-C) | C-S-C bond angle | ~97.0° | - |
| ∠(CMe-S=O) | Methyl C-S=O bond angle | ~106.5° | - |
| ∠(CtBu-S=O) | tert-Butyl C-S=O bond angle | ~106.0° | - |
| τ(C-C-S=O) | Dihedral angle defining conformer | ~180° (staggered) | - |
Note: Calculated values are representative and can vary slightly with the level of theory.
Correlation with Vibrational Spectroscopy
Vibrational spectroscopy (Infrared and Raman) is a powerful tool for structural characterization. Theoretical frequency calculations are essential for the accurate assignment of experimental spectra.[3][9]
-
S=O Stretching Frequency: The S=O stretch is one of the most characteristic vibrations for a sulfoxide. It typically appears as a strong band in the IR spectrum between 1000 and 1100 cm⁻¹.[10] DFT calculations can predict this frequency with good accuracy, although calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies and may require a scaling factor for precise agreement.
-
C-S Stretching Frequencies: The C-S stretching modes are found in the fingerprint region of the spectrum (typically 600-800 cm⁻¹) and are sensitive to the conformation around the sulfur atom.[3]
-
CH Stretching and Bending: The various C-H stretching and bending modes of the methyl and tert-butyl groups can also be calculated and assigned, providing a complete vibrational picture of the molecule.[10]
Caption: Workflow for correlating theoretical calculations with vibrational spectra.
Part 4: Chiroptical Properties
As a chiral molecule, predicting the chiroptical properties of t-BuS(O)Me is a key application of theoretical studies, particularly for drug development where enantiomeric purity is paramount.
-
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region. It is an excellent technique for determining the absolute configuration of chiral molecules. Theoretical calculations can predict the VCD spectrum for a given enantiomer (e.g., the R- or S-enantiomer). By comparing the calculated spectrum with the experimental one, the absolute configuration can be unambiguously assigned.[1] For t-BuS(O)Me, VCD analysis has been instrumental in establishing the relationship between its optical rotation sign and its absolute stereochemistry as R(-)/S(+).[1]
Conclusion
Theoretical studies provide a robust and predictive framework for understanding the intricate structural details of this compound. Through a judicious choice of computational methods and a systematic workflow for conformational analysis, it is possible to obtain highly accurate geometric parameters, predict spectroscopic signatures, and determine absolute configurations. The synergy between theory and experiment, where calculations guide the interpretation of experimental data and experimental data validates theoretical models, is essential for advancing our knowledge of this fundamental organosulfur compound and its role in chemistry and materials science.
References
- Abraham, R. J., & Koniake, S. (1976). Conformational analysis. Part 23. A lanthanide-induced shift investigation of some cyclic and acyclic sulfoxides. Journal of the Chemical Society, Perkin Transactions 2, (14), 1839-1844.
- Eliel, E. L., & Kandasamy, D. (1982). Conformational analysis. 32. Conformational energies of methyl sulfide, methyl sulfoxide, and methyl sulfone groups. The Journal of Organic Chemistry, 47(23), 4569-4573.
- Tai, J. C. (1981). The conformation of alkyl sulfoxides. Journal of Computational Chemistry, 2(2), 149-157.
- Hofer, T. S., Pribil, A. B., Randolf, B. R., & Rode, B. M. (2005). Revisiting the Aqueous Solutions of Dimethyl Sulfoxide by Spectroscopy in the Mid- and Near-Infrared: Experiments and Car–Parrinello Simulations. The Journal of Physical Chemistry B, 109(46), 21891-21898.
- Rondino, F., Falconieri, M., Gagliardi, S., Satta, M., Piccirillo, S., & Bodo, E. (2023). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Symmetry, 15(1), 1-15.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Melosso, M., Melli, M., & Puzzarini, C. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 26(23), 7179.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). This compound, (-)-. PubChem Compound Database.
- Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193.
- Crabtree, K. N., Westerfield, J. H., Dim, C. A., Meyer, K. S., Johansen, S. L., Buchanan, Z. S., & Stucky, P. A. (2021). Rotational spectroscopy of methyl tert-butyl ether with a new Ka band chirped-pulse Fourier transform microwave spectrometer. Physical Chemistry Chemical Physics, 23(4), 2537-2545.
- Keys, A., Brain, P. T., Morrison, C. A., Callender, R. L., Smart, B. A., Wann, D. A., ... & Barron, A. R. (2008). Molecular structures of M(But)3 (M = Al, Ga, In) using gas-phase electron diffraction and ab initio calculations: experimental and computational evidence for charge-transfer processes leading to photodissociation. Dalton Transactions, (3), 390-397.
- Nagy, B., & Simm, G. N. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.
- Shields, R. M., & Hart, A. J. (2022). Conformational Sampling for Transition State Searches on a Computational Budget. arXiv preprint arXiv:2208.01234.
- Zinn, S., Juanes, M., & Melandri, S. (2022). Internal dynamics of methyl p-tolyl sulfoxide in the gas phase: Rotational spectroscopy and theoretical studies. The Journal of Chemical Physics, 156(1), 014304.
- Pierce, B. G., & Weng, Z. (2014). A generalized framework for computational design and mutational scanning of T-cell receptor binding interfaces. PLoS Computational Biology, 10(3), e1003478.
- Smith, D. G. A., Burns, L. A., & Sherrill, C. D. (2020). Assessing Conformer Energies using Electronic Structure and Machine Learning Methods. ChemRxiv.
- RPSC Guidance. (2024, June 25). Elucidation of Structure of Simple Gas Phase Molecules | Electron Diffraction | MSc Chemistry [Video]. YouTube.
- University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER.
- Rondino, F., Falconieri, M., Gagliardi, S., Satta, M., Piccirillo, S., & Bodo, E. (2023). Vibrational Spectra of R and S Methyl Para Tolyl Sulfoxide and Their Racemic Mixture in the Solid–Liquid State and in Water Solution. Scilit.
- Dakkouri, M., & Typke, V. (1998). The force field and molecular structure of dimethylsulfoxide from spectroscopic and gas electron diffraction data and ab initio calculations. Journal of Molecular Structure, 448(1), 59-75.
- Keys, A., Brain, P. T., Morrison, C. A., Callender, R. L., Smart, B. A., Wann, D. A., ... & Barron, A. R. (2008). Molecular structures of M(But)3 (M = Al, Ga, In) using gas-phase electron diffraction and ab initio calculations: Experimental and computational evidence for charge-transfer processes leading to photodissociation. ResearchGate.
- National Center for Biotechnology Information. (n.d.). SID 135095078 - this compound. PubChem Substance Database.
- Rykov, A. N., Giricheva, N. I., Girichev, G. V., & Shishkov, I. F. (2023). Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations. International Journal of Molecular Sciences, 24(9), 8303.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (PDF) The conformation of alkyl sulfoxides (1981) | Julia C. Tai | 8 Citations [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
environmental fate and degradation of tert-butyl methyl sulfoxide
An In-depth Technical Guide to the Environmental Fate and Degradation of tert-Butyl Methyl Sulfoxide
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the (TBMSO). Drawing upon established principles of environmental chemistry and microbiology, this document synthesizes available data and provides expert insights into the anticipated behavior of TBMSO in various environmental compartments. The guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound's environmental lifecycle.
Part 1: Introduction to this compound (TBMSO)
1.1. Chemical Identity and Physicochemical Properties
This compound (TBMSO), with the chemical formula C5H12OS, is an organosulfur compound.[1] Its structure, featuring a sulfoxide group flanked by a bulky tert-butyl group and a methyl group, dictates its chemical reactivity and physical properties.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C5H12OS | [1] |
| Molecular Weight | 120.22 g/mol | [1] |
| CAS Number | 14094-11-2 | [1] |
| Boiling Point | 64 - 66 °C | [3] |
| Water Solubility | Data not readily available, but expected to have some miscibility due to the polar sulfoxide group. | |
| Vapor Pressure | Data not readily available, but expected to be volatile. | [3] |
| Log Kow (Octanol-Water Partition Coefficient) | 0.88 (for a related compound) | [4] |
1.2. Industrial Uses and Potential Environmental Release Pathways
While specific large-scale industrial applications of TBMSO are not widely documented, sulfoxides, in general, are utilized in various chemical syntheses and as intermediates in the pharmaceutical and agrochemical industries. The polarity of TBMSO is lower than that of its less sterically hindered counterpart, dimethyl sulfoxide (DMSO).[2] Potential environmental release pathways for TBMSO could include industrial wastewater discharges, accidental spills, and volatilization from manufacturing facilities. A Safety Data Sheet for TBMSO indicates that it is not expected to be hazardous to the environment and that persistence is unlikely, suggesting it is degradable in wastewater treatment plants.[3]
1.3. Rationale for Environmental Fate and Degradation Studies
Understanding the environmental fate and degradation of any chemical is crucial for assessing its potential environmental risk. For TBMSO, the presence of both a bulky, recalcitrant tert-butyl group and a polar, reactive sulfoxide group presents an interesting case for investigation. The tert-butyl group can confer resistance to microbial degradation, as seen with compounds like methyl tert-butyl ether (MTBE), while the sulfoxide moiety can be susceptible to both oxidation and reduction.[5][6] Therefore, a thorough understanding of its degradation pathways is essential for predicting its persistence, mobility, and potential for bioaccumulation in the environment.
Part 2: Environmental Fate of TBMSO
2.1. Environmental Distribution and Transport
The environmental distribution of TBMSO will be governed by its physicochemical properties.
-
Volatility and Atmospheric Fate: With a relatively low boiling point, TBMSO is expected to be volatile.[3] Once in the atmosphere, it is likely to react with photochemically produced hydroxyl radicals. For a related compound, the half-life for this reaction is estimated to be 2.3 days, suggesting that atmospheric degradation is a relevant fate process.[4]
-
Water Solubility and Mobility in Aquatic Systems: The sulfoxide group imparts polarity to the molecule, suggesting some degree of water solubility. This would facilitate its transport in aquatic environments.
-
Soil Adsorption/Desorption Behavior: The mobility of TBMSO in soil will depend on its adsorption to soil organic matter. While a specific Koc value is not available, its expected water solubility suggests it may be mobile in soil and have the potential to leach into groundwater.[4]
2.2. Abiotic Degradation Pathways
Abiotic degradation processes are crucial in determining the ultimate fate of TBMSO in the environment.
-
2.2.1. Photodegradation: Direct photolysis of TBMSO may occur if it absorbs light in the environmentally relevant UV spectrum. Indirect photodegradation, mediated by reaction with hydroxyl radicals and other reactive oxygen species generated in sunlit surface waters, is also a likely degradation pathway.
-
2.2.2. Hydrolysis: The ether linkage in the analogous compound MTBE is known to undergo acid-catalyzed hydrolysis to produce tert-butyl alcohol (TBA) and methanol.[7][8] While TBMSO does not have an ether linkage, the carbon-sulfur bonds could be susceptible to hydrolysis under certain environmental pH and temperature conditions, although this is generally a slow process for sulfoxides.
-
2.2.3. Oxidation by Reactive Oxygen Species: The sulfoxide group in TBMSO can be oxidized to the corresponding sulfone, tert-butyl methyl sulfone. This oxidation can be initiated by hydroxyl radicals (•OH), which are ubiquitous in the environment.[9] The reaction of DMSO with hydroxyl radicals to form methanesulfinic acid and subsequently methanesulfonate is well-documented and serves as a model for the potential oxidation of TBMSO.[9][10][11]
2.3. Biotic Degradation Pathways
Microbial degradation is often the primary mechanism for the removal of organic compounds from the environment. While no studies have specifically reported on the microbial degradation of TBMSO, we can infer potential pathways from the extensive research on the biodegradation of MTBE and DMSO.
-
2.3.1. Aerobic Microbial Degradation: Under aerobic conditions, the degradation of TBMSO is likely initiated by monooxygenase enzymes.[6] These enzymes can attack either the tert-butyl or the methyl group.
-
Role of Monooxygenases: The degradation of MTBE is often initiated by a cytochrome P-450 monooxygenase that hydroxylates the methyl group, leading to the formation of tert-butyl formate (TBF), which is then hydrolyzed to TBA.[5] A similar initial hydroxylation of the methyl group of TBMSO could lead to an unstable intermediate that rearranges to form tert-butyl sulfenic acid and formaldehyde. Alternatively, monooxygenases could oxidize the sulfur atom to form tert-butyl methyl sulfone. The degradation of DMS to DMSO is also catalyzed by monooxygenases.[12]
-
Potential Intermediates: Based on the degradation pathways of related compounds, potential aerobic degradation intermediates of TBMSO include tert-butyl methyl sulfone, tert-butanol, and methanesulfonic acid.
-
-
2.3.2. Anaerobic Microbial Degradation: Under anaerobic conditions, the degradation of MTBE is generally much slower than under aerobic conditions.[5] For TBMSO, a potential anaerobic pathway is the reduction of the sulfoxide group to form tert-butyl methyl sulfide. Methionine sulfoxide reductases are enzymes known to catalyze the reduction of sulfoxides and could potentially be involved in such a transformation.[13]
Part 3: Experimental Protocols for Studying TBMSO Degradation
To empirically determine the environmental fate of TBMSO, laboratory studies are essential. The following section outlines protocols for key experiments.
3.1. Aerobic Biodegradation Study Protocol
This protocol is designed to assess the biodegradability of TBMSO in an aqueous environment.
Step-by-Step Methodology:
-
Microcosm Preparation:
-
Collect water and sediment samples from a relevant, unpolluted environmental source.
-
In a series of replicate flasks, combine a known volume of site water and a measured amount of sediment to create a slurry.
-
Prepare sterile control flasks by autoclaving the water and sediment.
-
Prepare an abiotic control with sodium azide to inhibit microbial activity.
-
-
Spiking and Incubation:
-
Spike the test and abiotic control flasks with a known concentration of TBMSO.
-
Incubate all flasks in the dark at a constant temperature (e.g., 20-25°C) with shaking to ensure aerobic conditions.
-
-
Sampling:
-
At regular time intervals, sacrifice replicate flasks from both the test and control groups.
-
Separate the aqueous and sediment phases for analysis.
-
-
Analysis:
-
Extract TBMSO and its potential degradation products from the aqueous and sediment phases using an appropriate method (e.g., solid-phase extraction).
-
Analyze the extracts using GC-MS or HPLC-MS to determine the concentration of TBMSO and identify any transformation products.
-
3.2. Abiotic Degradation Study Protocol: Photolysis
This protocol assesses the degradation of TBMSO due to direct and indirect photolysis in water.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of TBMSO in purified water.
-
For indirect photolysis studies, include photosensitizers such as nitrate or humic acids.
-
-
Irradiation:
-
Place the solutions in quartz tubes to allow for UV light penetration.
-
Irradiate the samples using a light source that simulates natural sunlight.
-
Include dark controls to account for any non-photolytic degradation.
-
-
Actinometry:
-
Use a chemical actinometer to measure the light intensity to allow for the calculation of quantum yield.
-
-
Analysis:
-
At various time points, analyze the samples for the concentration of TBMSO using HPLC or GC-MS.
-
3.3. Analytical Methodology for TBMSO and its Degradation Products
Accurate quantification of TBMSO and its metabolites is critical for degradation studies.
-
3.3.1. Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting and concentrating organic compounds from aqueous samples.[14] A suitable sorbent material should be chosen based on the polarity of TBMSO and its expected degradation products.
-
3.3.2. Instrumental Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[15] Derivatization may be necessary for more polar degradation products.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS is well-suited for the analysis of more polar and non-volatile compounds and can often be performed without derivatization.[14]
-
Part 4: Data Interpretation and Environmental Risk Considerations
4.1. Interpreting Degradation Kinetics
The data from degradation studies can be used to determine the degradation rate and half-life of TBMSO under specific environmental conditions. This is typically done by fitting the concentration versus time data to a first-order or other appropriate kinetic model.
4.2. Identification of Transformation Products and Pathway Elucidation
The identification of degradation products using techniques like GC-MS and HPLC-MS is crucial for elucidating the degradation pathway. This information helps in understanding the mechanism of degradation and the potential for the formation of more persistent or toxic intermediates.
4.3. Ecotoxicological Considerations of TBMSO and its Metabolites
While the parent compound TBMSO may have low toxicity, its degradation products could be more harmful. For example, the degradation of MTBE can lead to the formation of TBA, which has its own toxicological profile.[16] Therefore, an assessment of the ecotoxicity of both TBMSO and its major degradation products is necessary for a complete environmental risk assessment.
The are complex processes that are not yet fully understood. Based on the available data for structurally related compounds, it is anticipated that TBMSO will undergo both abiotic and biotic degradation in the environment, with microbial oxidation of the sulfoxide group and the methyl group being likely primary degradation pathways. Persistence is expected to be unlikely.[3]
Future research should focus on:
-
Performing definitive laboratory studies to determine the rates and pathways of TBMSO degradation under various environmental conditions.
-
Identifying the specific microorganisms and enzymes responsible for the biodegradation of TBMSO.
-
Investigating the environmental occurrence of TBMSO to assess real-world exposure levels.
-
Conducting ecotoxicological studies on TBMSO and its primary degradation products to fully characterize its environmental risk.
By addressing these research gaps, a more complete and accurate picture of the environmental fate of this compound can be developed.
Part 5: References
-
Fisher Scientific. (n.d.). MSDS. UMD. Retrieved from [Link]
-
Radding, S. B., Liu, D. H., Johnson, H. L., & Mill, T. (1977). Review of the Environmental Fate of Selected Chemicals. Office of Toxic Substances; Stanford Research Institute Stanford University.
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
Schmidt, T. C., Schirmer, M., Weiß, H., & Haderlein, S. B. (2004). Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface. Journal of Contaminant Hydrology, 70(3-4), 173–203.
-
O'Reilly, K. T., Moir, M. E., Taylor, C. D., Smith, C. A., & Hyman, M. R. (2001). Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid. Environmental Science & Technology, 35(19), 3954–3961.
-
Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]
-
Sharifi-Rad, J., et al. (2021). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Foods, 10(7), 1647.
-
ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. Retrieved from [Link]
-
Schäfer, H. G. (2010). Microbial degradation of dimethylsulphide and related C1-sulphur compounds: organisms and pathways controlling fluxes of sulphur in the biosphere. Journal of Experimental Botany, 61(2), 315–328.
-
Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383–415.
-
P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. Retrieved from [Link]
-
MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]
-
International Journal of Environmental Science and Technology. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites.
-
PubMed. (2012). Biodegradation of methyl tert-butyl ether using bacterial strains. Retrieved from [Link]
-
ResearchGate. (2001). Hydrolysis of tert-Butyl Methyl Ether (MTBE) in Dilute Aqueous Acid. Retrieved from [Link]
-
PubMed. (2025). Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine. Retrieved from [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether. Retrieved from [Link]
-
Office of Environmental Health Hazard Assessment. (1999). Expedited Evaluation of Risk Assessment for Tertiary Butyl Alcohol in Drinking Water.
-
U.S. Environmental Protection Agency. (2009). Standardized Analytical Methods for Environmental Restoration Following Homeland Security Events, Revision 5.0.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Methyl tert-Butyl Ether (MTBE). Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Frontiers. (2021). Structural and Mechanistic Insights Into Dimethylsulfoxide Formation Through Dimethylsulfide Oxidation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2023). Discovery and Rational Mutagenesis of Methionine Sulfoxide Reductase Biocatalysts To Expand the Substrate Scope of the Kinetic Resolution of Chiral Sulfoxides. ACS Catalysis.
-
PubMed. (1995). Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical. Retrieved from [Link]
-
Fisher Scientific. (2025). tert-Butyl methyl sulfide - SAFETY DATA SHEET.
-
Oriental Journal of Chemistry. (2016). Biocatalytic Oxidation of Sulfides to Sulfones.
-
PubMed. (1985). Production of formaldehyde and acetone by hydroxyl-radical generating systems during the metabolism of tertiary butyl alcohol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, measu.
-
Purdue e-Pubs. (n.d.). Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxide.
-
CORE. (n.d.). Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxide.
-
PubMed Central. (2018). Methionine Sulfoxide Reductases Contribute to Anaerobic Fermentative Metabolism in Bacillus cereus.
-
National Center for Biotechnology Information. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1).
-
PEARL. (2018). Bacterial Metabolism of C1 Sulfur Compounds.
-
Semantic Scholar. (2022). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1).
-
MDPI. (n.d.). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.
-
ResearchGate. (2025). (PDF) Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water.
-
PubMed. (2004). Photodegradation of Bensulfuron-Methyl on Soil Surface.
Visualizations
Caption: Proposed abiotic degradation pathways for this compound.
Caption: Inferred biotic degradation pathways for this compound.
Caption: General analytical workflow for TBMSO and its degradation products.
Sources
- 1. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Fisher Scientific - MSDS [www2.atmos.umd.edu]
- 5. Microbial degradation of methyl tert-butyl ether and tert-butyl alcohol in the subsurface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Oxidation of DMSO and methanesulfinic acid by the hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Quantitation of the Hydroxyl Radical by Reaction with Dimethyl Sulfoxi" by Melissa G. Steiner and Charles F. Babbs [docs.lib.purdue.edu]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Frontiers | Structural and Mechanistic Insights Into Dimethylsulfoxide Formation Through Dimethylsulfide Oxidation [frontiersin.org]
- 13. Methionine Sulfoxide Reductases Contribute to Anaerobic Fermentative Metabolism in Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. employees.csbsju.edu [employees.csbsju.edu]
- 15. env.go.jp [env.go.jp]
- 16. Expedited Evaluation of Risk Assessment for Tertiary Butyl Alcohol in Drinking Water - OEHHA [oehha.ca.gov]
Methodological & Application
Application Notes & Protocols: The Strategic Use of tert-Butyl Methyl Sulfoxide in Pummerer Reactions
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Pummerer reaction is a cornerstone transformation in organic synthesis, enabling the conversion of sulfoxides into valuable α-functionalized thioethers via a thionium ion intermediate.[1][2] This guide provides an in-depth exploration of tert-butyl methyl sulfoxide (tBMS) as a substrate in this reaction. We will dissect the mechanistic nuances, provide detailed experimental protocols, and discuss the strategic implications of the sterically demanding tert-butyl group. This document serves as a practical resource for chemists seeking to leverage the Pummerer reaction in complex synthetic challenges, from fundamental research to pharmaceutical development.
Introduction: The Pummerer Rearrangement
First reported by Rudolf Pummerer in 1909, the Pummerer rearrangement is the reaction of an alkyl sulfoxide with an activating agent, typically a carboxylic acid anhydride, to yield an α-acyloxythioether.[2][3] The reaction represents a formal internal redox process where the sulfur atom is reduced and the α-carbon is oxidized.[1]
The core of the reaction's synthetic utility lies in the generation of a highly electrophilic thionium ion intermediate.[4][5] This intermediate can be trapped by a variety of nucleophiles, extending the reaction's scope far beyond simple acyloxy addition. This versatility has established the Pummerer reaction as a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds, particularly in the synthesis of complex heterocyclic systems.[4][6]
Mechanistic Framework
The classical Pummerer reaction mechanism proceeds through three key steps, illustrated here with this compound (tBMS) and acetic anhydride (Ac₂O).
-
Activation: The reaction initiates with the acylation of the nucleophilic sulfoxide oxygen by acetic anhydride. This forms an acyloxysulfonium salt, a highly activated intermediate.
-
Elimination: A base, typically the acetate ion generated in the first step, abstracts an acidic α-proton from the methyl group. This leads to the elimination of acetic acid and the formation of the critical thionium ion intermediate.[5][7]
-
Nucleophilic Trapping: The acetate ion then acts as a nucleophile, attacking the electrophilic carbon of the thionium ion to yield the final α-acetoxy sulfide product.[5]
The "Interrupted" Pummerer Reaction: Expanding Synthetic Horizons
The true synthetic power of this reaction is often realized in its "interrupted" variant. In this manifold, the highly reactive thionium ion is intercepted by an external or intramolecular nucleophile instead of the acetate. This strategy allows for the formation of diverse molecular architectures.[7][8] Electron-rich arenes, alkenes, amides, and phenols are all effective trapping agents, making the interrupted Pummerer reaction a valuable tool for C-C bond formation in drug discovery and natural product synthesis.[7][9][10]
Application Notes: Why Use this compound?
While a simple substrate, tBMS offers distinct characteristics for studying and applying the Pummerer reaction.
-
Probing Reactivity: The presence of α-protons only on the methyl group removes any ambiguity of regioselectivity, making it an excellent model system for optimizing reaction conditions or exploring new nucleophiles.
-
Steric Influence: The bulky tert-butyl group can sterically shield the sulfur atom, potentially influencing the rate of initial acylation and subsequent reaction pathways in competitive scenarios.
-
Product Stability: The resulting tert-butyl thioethers can exhibit different stability and reactivity profiles compared to less hindered analogues, which can be exploited in subsequent synthetic steps.
Alternative Reactivity Manifold
It is critical to distinguish the classical Pummerer reaction from other transformations that tert-butyl sulfoxides can undergo. Research has shown that sulfoxides bearing a tert-butyl group can be activated by reagents like N-bromosuccinimide (NBS) under acidic conditions.[11] This pathway does not proceed via a thionium ion but rather through the formation of a tert-butyl cation, leading to sulfinic acid esters, amides, or other sulfoxides.[11] This distinct reactivity, driven by the stability of the departing carbocation, offers a complementary synthetic strategy but should not be confused with the Pummerer rearrangement.
Experimental Protocols
Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12] this compound is not considered highly hazardous, but the activating agents (e.g., TFAA, Ac₂O) are corrosive and require careful handling.[12][13]
Protocol 1: Standard Pummerer Reaction of tBMS
This protocol describes the synthesis of S-(tert-butyl) S-methyl-α-acetoxy sulfide using acetic anhydride.
Materials:
-
This compound (tBMS)
-
Acetic anhydride (Ac₂O)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet
Procedure:
-
Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent & Reagent: Dissolve the sulfoxide in a minimal amount of anhydrous toluene (approx. 0.2 M). Add acetic anhydride (2.0-5.0 eq).
-
Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution to quench excess anhydride.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure α-acetoxy sulfide.
Protocol 2: Interrupted Pummerer C-C Coupling
This protocol provides a general framework for trapping the tBMS-derived thionium ion with an electron-rich arene, such as N,N-dimethylaniline. Trifluoroacetic anhydride (TFAA) is often used as a more powerful activator for these transformations.[14]
Materials:
-
This compound (tBMS)
-
Trifluoroacetic anhydride (TFAA)
-
N,N-dimethylaniline (or other nucleophile)
-
Anhydrous dichloromethane (DCM)
-
Pyridine or 2,6-lutidine (non-nucleophilic base)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
Setup: To a dry, nitrogen-flushed flask at -78 °C (dry ice/acetone bath), add tBMS (1.0 eq), N,N-dimethylaniline (1.2 eq), and anhydrous DCM.
-
Base: Add pyridine (1.1 eq) to the solution.
-
Activation: Slowly add TFAA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -60 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1. The resulting product will be the C-alkylated arene.
Data Summary
The choice of activator and reaction conditions significantly impacts the outcome. The following table summarizes typical parameters.
| Parameter | Condition | Rationale & Notes |
| Sulfoxide | This compound | Simple substrate, no α'-protons. |
| Activator | Acetic Anhydride (Ac₂O) | Standard, cost-effective. Requires heating.[14] |
| Trifluoroacetic Anhydride (TFAA) | Highly reactive, allows for lower temperatures.[14] | |
| Trimethylsilyl Chloride (TMSCl) | Milder alternative, useful for sensitive substrates.[15] | |
| Solvent | Toluene, Dichloromethane (DCM) | Must be anhydrous. Choice depends on reaction temp. |
| Temperature | -78 °C to 110 °C | Highly dependent on activator. TFAA reactions are often run cold, while Ac₂O requires heat.[7] |
| Nucleophile | Acetate (from Ac₂O) | Leads to the classical Pummerer product. |
| Arenes, Alkenes, Amides | For interrupted Pummerer, leads to C-C or C-N bonds.[7] |
Conclusion
This compound serves as a valuable and mechanistically insightful substrate for the Pummerer reaction. While its direct applications may seem simple, the principles learned from its reactivity are broadly applicable to more complex systems encountered in pharmaceutical and materials science. By understanding the classical and interrupted Pummerer pathways, and by carefully selecting activating agents and reaction conditions, researchers can effectively harness this powerful transformation to achieve their synthetic goals.
References
- Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. [Link]
- Alfa Aesar. (2025).
- Wikipedia. (n.d.). Pummerer rearrangement.
- Slideshare. (n.d.). Pummerer reaction. [Link]
- DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
- ACS Publications. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. [Link]
- Moran, E. J., et al. (2011). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ChemBioChem, 12(4), 508-511. [Link]
- ChemEurope.com. (n.d.). Pummerer rearrangement. [Link]
- SynArchive. (n.d.). Pummerer Rearrangement. [Link]
- Royal Society of Chemistry. (2021). α-C–H difluoroalkylation of alkyl sulfoxides via intermolecular Pummerer reaction. Organic Chemistry Frontiers. [Link]
- Chem-Station. (2014). Pummerer Rearrangement. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399. [Link]
- ResearchGate. (n.d.). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. [Link]
- ResearchGate. (2021). The Interrupted Pummerer Reaction: Design of Sulfoxides and Their Utility in Organic Synthesis. Heterocycles, 102(5), 783. [Link]
- Royal Society of Chemistry. (2021). DABSO-mediated Pummerer reaction enables one-pot synthesis of pyrroloquinolines for accessing marinoquinolines. Organic Chemistry Frontiers. [Link]
- National Institutes of Health. (2018). Transition Metal-Free Formal C-H/C-H Coupling of Arylacetamides and Sulfoxides: An Interrupted Pummerer/[7][13]-sigmatropic Rearrangement Sequence. Angewandte Chemie International Edition, 57(40), 13193-13197. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Application of the interrupted Pummerer reaction/ligand-coupling sequence to the synthesis of 2,2'-disubstituted-1,1'-biaryls. [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. synarchive.com [synarchive.com]
- 3. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pummerer_rearrangement [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. Pummer reaction | PPTX [slideshare.net]
- 15. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Sulfoxides via Activated tert-Butyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Sulfoxide Synthesis
Sulfoxides are a cornerstone functional group in modern organic chemistry and drug development, serving as chiral auxiliaries, key intermediates in complex molecule synthesis, and constituting the active pharmacophore in numerous therapeutic agents.[1][2] While the direct oxidation of sulfides is a common route to sulfoxides, achieving high selectivity and avoiding over-oxidation to sulfones can be challenging.[3] This application note details a robust and versatile protocol for the synthesis of a wide array of sulfoxides using tert-butyl methyl sulfoxide (t-BuMeSO) not as a direct oxidant, but as a readily available and stable precursor to a reactive sulfinylating agent.
This method circumvents the need for often harsh or non-selective oxidizing agents. Instead, it relies on the activation of the stable tert-butyl sulfinyl group with an electrophilic bromine source, followed by a substitution reaction with a carbon-based nucleophile. The driving force for this transformation is the formation of a stable tert-butyl cation, making sulfoxides bearing this group uniquely suited for this type of reaction.[4][5] This protocol offers a reliable and efficient pathway to diverse sulfinyl-containing compounds under mild conditions.[4][6]
Mechanism of Action: Activation and Nucleophilic Substitution
The overall transformation is a two-stage process that occurs in a single pot: activation of this compound and subsequent nucleophilic attack.
-
Activation of the Sulfoxide: this compound is first activated by an electrophilic halogen source, typically N-bromosuccinimide (NBS), in the presence of a weak acid like acetic acid (AcOH).[4][5][7] The sulfur atom of the sulfoxide acts as a nucleophile, attacking the bromine of NBS. This leads to the formation of a positively charged sulfur intermediate.
-
Formation of the Reactive Intermediate: This intermediate is unstable and readily collapses, driven by the departure of the sterically bulky and electronically stable tert-butyl group as a carbocation. This step is the key to the unique reactivity of tert-butyl sulfoxides in this context.[5] The loss of the tert-butyl cation generates a reactive methylsulfinyl bromide intermediate.
-
Nucleophilic Substitution: The methylsulfinyl bromide is a potent electrophile. In the presence of a carbon nucleophile, such as a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li), a nucleophilic substitution at the sulfur atom occurs. This step forms the new carbon-sulfur bond, yielding the desired sulfoxide product and displacing the bromide ion.
The proposed mechanistic pathway is illustrated in the diagram below.
Sources
- 1. Sulfinamide synthesis by S-N coupling [organic-chemistry.org]
- 2. A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015) | Juhong Wei | 59 Citations [scispace.com]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sulfoxide-Mediated Oxidation in Organic Synthesis
An Application Guide for Researchers
A Technical Guide to Activated Dimethyl Sulfoxide (DMSO) Protocols
Abstract
Sulfoxide-mediated reactions represent a cornerstone of modern organic synthesis for the mild and selective oxidation of alcohols to aldehydes and ketones. While a variety of sulfoxides exist, dimethyl sulfoxide (DMSO) is the preeminent reagent in this class, serving as the foundational component in widely used protocols such as the Swern, Pfitzner-Moffatt, and Parikh-Doering oxidations.[1] This document provides a detailed examination of the principles, mechanisms, and laboratory protocols for activated DMSO oxidations. We will explore the causality behind experimental choices, address practical considerations for reaction setup and workup, and provide a detailed, step-by-step protocol for a representative Swern oxidation. The aim is to equip researchers, scientists, and drug development professionals with the technical knowledge to successfully implement this powerful synthetic transformation.
Introduction: The Central Role of DMSO in Sulfoxide Oxidations
The oxidation of primary and secondary alcohols to their corresponding carbonyl compounds is a fundamental transformation in organic chemistry. While many reagents can accomplish this, heavy metal-based oxidants (e.g., chromium reagents) pose significant toxicity and disposal challenges.[2] Sulfoxide-mediated oxidations, particularly those utilizing dimethyl sulfoxide (DMSO), offer a robust, metal-free alternative characterized by mild reaction conditions and broad functional group tolerance.[3]
A common misconception involves the use of more sterically hindered sulfoxides, such as tert-butyl methyl sulfoxide (t-BuSOMe), as direct oxidizing agents in this context. The synthetic utility of t-BuSOMe primarily lies in its role as a versatile source of the tert-butanesulfinyl group for the synthesis of chiral sulfinamides, sulfoxides, and sulfinimines, rather than as a stoichiometric oxidant for alcohols.[4][5][6]
The efficacy of DMSO as the oxidant of choice stems from its unique combination of properties:
-
Low Steric Hindrance: The small methyl groups on the sulfur atom allow for rapid reaction with activating agents and subsequent interaction with the alcohol substrate.
-
High Polarity: DMSO is an excellent solvent for a wide range of organic substrates.
-
Formation of a Stable Byproduct: Upon oxidation of the alcohol, DMSO is reduced to dimethyl sulfide (DMS), a volatile and easily removable byproduct.[2]
The core principle of these reactions is the "activation" of the DMSO oxygen atom by a highly electrophilic reagent, converting the sulfoxide into a potent oxidant, the key intermediate alkoxysulfonium salt.
The Swern Oxidation: Mechanism and Guiding Principles
The Swern oxidation is the most widely employed activated-DMSO protocol, utilizing oxalyl chloride or trifluoroacetic anhydride (TFAA) as the activating agent.[3][7] Understanding its mechanism is critical for successful execution and troubleshooting. The reaction proceeds through several distinct, temperature-sensitive stages.
Mechanism Breakdown:
-
Activation of DMSO: At cryogenic temperatures (typically -78 °C), DMSO reacts with oxalyl chloride to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate. This step is accompanied by the evolution of carbon monoxide (CO) and carbon dioxide (CO2) gas.[3][8]
-
Formation of the Alkoxysulfonium Salt: The alcohol substrate is added and displaces the chloride from the sulfur center, forming the key alkoxysulfonium salt.
-
Ylide Formation and Elimination: A hindered, non-nucleophilic base, most commonly triethylamine (Et3N), is introduced. The base deprotonates the carbon adjacent to the positively charged sulfur, forming a sulfur ylide. This ylide then undergoes a rapid, intramolecular proton abstraction from the alcohol's carbinol carbon via a five-membered ring transition state.[2] This concerted elimination step collapses to form the desired carbonyl compound, dimethyl sulfide (DMS), and triethylammonium chloride.[3]
Causality Note: The requirement for cryogenic temperatures (-60 to -78 °C) is not arbitrary. The chloro(dimethyl)sulfonium salt and the subsequent alkoxysulfonium salt are thermally unstable.[7][9] If the temperature is allowed to rise prematurely, these intermediates can undergo a side reaction known as the Pummerer rearrangement, leading to the formation of methylthiomethyl (MTM) ether byproducts and reduced yields of the desired carbonyl compound.[9]
Caption: The mechanistic pathway of the Swern Oxidation.
Application Protocol: Swern Oxidation of Benzyl Alcohol
This protocol details the oxidation of a primary alcohol (benzyl alcohol) to the corresponding aldehyde (benzaldehyde).
3.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 12.0 | 1.2 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | 22.0 | 2.2 |
| Benzyl Alcohol | C₇H₈O | 108.14 | 10.0 | 1.0 |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 50.0 | 5.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~100 mL | - |
3.2. Experimental Workflow
Caption: Step-by-step laboratory workflow for the Swern Oxidation.
3.3. Step-by-Step Procedure
Safety Precaution: This reaction should be performed in a well-ventilated fume hood at all times. Oxalyl chloride is corrosive and toxic. The reaction generates toxic CO gas and malodorous dimethyl sulfide.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous dichloromethane (DCM, 80 mL) under a nitrogen atmosphere. Add oxalyl chloride (1.05 mL, 12.0 mmol) via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DMSO Addition: In a separate dry flask, prepare a solution of DMSO (1.56 mL, 22.0 mmol) in anhydrous DCM (10 mL). Add this DMSO solution dropwise to the stirred oxalyl chloride solution over 10 minutes, ensuring the internal temperature does not exceed -65 °C. Vigorous gas evolution will be observed. Stir the resulting mixture for an additional 10 minutes at -78 °C.
-
Substrate Addition: Prepare a solution of benzyl alcohol (1.04 mL, 10.0 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Stir for an additional 20 minutes at -78 °C.
-
Base Addition: Add triethylamine (6.97 mL, 50.0 mmol) dropwise to the flask over 10 minutes. A thick white precipitate (triethylammonium chloride) will form.
-
Warming and Quenching: After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 20-30 minutes. Quench the reaction by adding 50 mL of water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzaldehyde.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford pure benzaldehyde.
Field Insight: The notoriously unpleasant odor of the dimethyl sulfide byproduct can be neutralized by rinsing the reaction glassware with a sodium hypochlorite solution (household bleach).[3] This oxidizes the DMS to odorless DMSO or dimethyl sulfone.
Scope, Limitations, and Variations
4.1. Substrate Scope
The Swern oxidation is highly reliable for a wide range of substrates.
| Substrate Class | Oxidizes To | Notes |
| Primary Alcohols | Aldehydes | Excellent yields; does not over-oxidize to the carboxylic acid.[2] |
| Secondary Alcohols | Ketones | Generally high-yielding and clean reactions.[2] |
| Tertiary Alcohols | No Reaction | Lacks the required α-proton for elimination.[8][10] |
| Diols | Dialdehydes/Diketones | Can be effective with sufficient equivalents of reagents. |
| Acid-Sensitive Alcohols | Aldehydes/Ketones | The non-acidic conditions are a major advantage.[3] |
4.2. Variations of Activated-DMSO Oxidations
While the Swern protocol is most common, other methods exist for activating DMSO, each with specific advantages.
-
Pfitzner-Moffatt Oxidation: Uses a carbodiimide (e.g., DCC) and a mild acid catalyst. It avoids the low temperatures of the Swern but can be complicated by byproduct removal.[3]
-
Parikh-Doering Oxidation: Employs the sulfur trioxide pyridine complex (SO₃·py). The reaction can often be run at 0 °C to room temperature and is known for its simplicity.[3]
-
Corey-Kim Oxidation: Uses N-chlorosuccinimide (NCS) to generate the active electrophilic sulfur species from dimethyl sulfide.[3]
Conclusion
Activated DMSO oxidations, exemplified by the Swern protocol, are indispensable tools in modern organic synthesis. They provide a mild, reliable, and metal-free pathway for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. By understanding the underlying mechanism, particularly the critical role of temperature control and the choice of reagents, researchers can effectively harness this reaction's broad substrate scope and high efficiency. Careful attention to experimental setup and byproduct mitigation ensures the safe and successful application of this powerful synthetic method in academic and industrial research.
References
- ACS Publications.tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds | Organic Letters. (2015-10-26). [Link]
- ResearchGate.Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1 | Request PDF. (2025-08-06). [Link]
- ACS Publications.Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary | The Journal of Organic Chemistry. [Link]
- Organic Chemistry Portal.tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]
- Organic Chemistry Portal.
- RSC Publishing.Thioether oxidation with tert-butyl hydroperoxide catalysed by Zr(iv)
- ACS Publications.Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines | Journal of the American Chemical Society. [Link]
- Ingenta Connect.
- MDPI.Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions. [Link]
- Wikipedia.Dimethyl sulfoxide. [Link]
- Organic Chemistry Portal.
- Wikipedia.
- Master Organic Chemistry.Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- J&K Scientific LLC.
- Chem-Station Int. Ed.
- Master Organic Chemistry.Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015-05-06). [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jk-sci.com [jk-sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Guide to the Activation of tert-Butyl Sulfoxides with N-Bromosuccinimide (NBS)
Introduction: A Modern Approach to Sulfinyl Group Transfer
The sulfinyl group is a cornerstone functional group in a vast array of molecules critical to chemical, biological, and materials sciences. Traditional methods for introducing this moiety often rely on sulfinyl halides or thioesters, which can be limited by their stability and substrate scope. A significant advancement in this area is the activation of sulfoxides bearing a tert-butyl group with N-bromosuccinimide (NBS) under acidic conditions.[1][2][3][4][5][6][7] This method provides a versatile and efficient pathway for the synthesis of a wide range of sulfinyl-containing compounds, including sulfinic acid amides, new sulfoxides, and sulfinic acid esters, by subsequent reaction with various nucleophiles.[1][2][3][4][5][6][7]
This guide provides an in-depth exploration of this powerful synthetic tool, from its mechanistic underpinnings to detailed, field-proven protocols. The information presented herein is designed to empower researchers, scientists, and drug development professionals to confidently and successfully implement this methodology in their own synthetic endeavors.
The Scientific Foundation: Mechanism of Activation
A thorough understanding of the reaction mechanism is paramount for successful application and troubleshooting. The activation of tert-butyl sulfoxides with NBS is a nuanced process driven by the formation of a stable tert-butyl cation.[1][3] The proposed mechanism unfolds in a series of logical steps:
-
Initial Electrophilic Attack: The reaction commences with the nucleophilic sulfur atom of the tert-butyl sulfoxide attacking the electrophilic bromine of NBS. This initial interaction generates a positively charged sulfur intermediate.[1]
-
Formation of Sulfinyl Bromide: The key to this methodology lies in the facile elimination of a stable tert-butyl cation from the activated intermediate. This step is the primary driving force of the activation process, and it explains why sulfoxides with less stable alkyl groups, such as isopropyl or ethyl, do not yield the desired products.[1] The loss of the tert-butyl cation, which subsequently forms gaseous isobutene and a proton, results in the formation of a sulfinyl bromide.[1] The observation of gas evolution during this activation step provides experimental support for this mechanistic pathway.[1]
-
Mixed Anhydride Formation: The newly formed sulfinyl bromide then reacts with an acid, such as acetic acid (AcOH), present in the reaction mixture. This leads to the formation of a mixed anhydride, which is a highly reactive species primed for nucleophilic attack.[1][3]
-
Nucleophilic Substitution: The final step involves the reaction of the mixed anhydride with a suitable nitrogen, carbon, or oxygen nucleophile, leading to the desired sulfinyl-containing product and displacing the acetate group.[1][2][3]
It is also noteworthy that the bromide ion generated during the formation of the mixed anhydride can react with a second equivalent of NBS to produce molecular bromine, which is evidenced by the appearance of a heavy brown color during the activation step.[1] This observation explains the experimentally determined optimal stoichiometry of two equivalents of NBS for achieving high yields.[1]
Caption: Proposed mechanism for the activation of tert-butyl sulfoxides with NBS.
Optimized Reaction Parameters: A Data-Driven Approach
The efficiency of the tert-butyl sulfoxide activation is highly dependent on the reaction conditions. The following parameters have been systematically optimized to ensure high yields and clean conversions.[1][3]
| Parameter | Optimal Condition | Rationale and Insights |
| NBS Stoichiometry | 2.0 equivalents | One equivalent is consumed in the initial activation, while a second equivalent reacts with the bromide byproduct to form Br2. Using only one equivalent results in significantly lower yields.[1] |
| Acid | Acetic Acid (AcOH) | Weaker acids like AcOH outperform stronger acids. The acid is crucial for the formation of the reactive mixed anhydride intermediate.[1][3] |
| Solvent | Dichloromethane (DCM) | DCM provides the best results among a range of tested solvents.[1][3] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, making it operationally simple and energy-efficient.[1] |
| Activation Time | 10 minutes | A brief activation period is sufficient before the addition of the nucleophile.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating and provide a clear roadmap for the synthesis of various sulfinyl-containing compounds.
General Protocol for the Synthesis of Sulfinic Acid Amides
This protocol outlines the synthesis of N-phenyl-p-tolylsulfinamide as a representative example.
Materials:
-
p-Tolyl tert-butyl sulfoxide
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (AcOH), glacial
-
Dichloromethane (DCM), anhydrous
-
Aniline
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add p-tolyl tert-butyl sulfoxide (0.5 mmol, 1.0 equiv.).
-
Solvent and Reagents: Add anhydrous DCM (2 mL), followed by NBS (1.0 mmol, 2.0 equiv.) and glacial acetic acid (0.6 mmol, 1.2 equiv.).
-
Activation: Stir the mixture vigorously at room temperature for 10 minutes. A change in color to deep brown is typically observed, indicating the formation of bromine.[1]
-
Nucleophile Addition: Add aniline (0.55 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for an additional 10 minutes.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure N-phenyl-p-tolylsulfinamide.
General Protocol for the Synthesis of Sulfinic Acid Esters
This protocol details the synthesis of a representative sulfinic acid ester using an alcohol as the nucleophile.
Materials:
-
Aryl or alkyl tert-butyl sulfoxide
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (AcOH), glacial
-
Dichloromethane (DCM), anhydrous
-
Alcohol of choice (e.g., ethanol, benzyl alcohol)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, combine the starting sulfoxide (0.5 mmol, 1.0 equiv.), NBS (1.0 mmol, 2.0 equiv.), and glacial acetic acid (0.6 mmol, 1.2 equiv.) in anhydrous DCM (2 mL).
-
Activation: Stir the resulting mixture at room temperature for 10 minutes.
-
Nucleophile Addition: Introduce the desired alcohol (0.55 mmol, 1.1 equiv.) to the activated mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for an additional 10 minutes.
-
Work-up and Purification: Follow the same work-up and purification procedure as described for the synthesis of sulfinic acid amides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 4. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015) | Juhong Wei | 59 Citations [scispace.com]
- 5. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [agris.fao.org]
- 6. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfinamide synthesis by S-N coupling [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Sulfinic Acid Amides from tert-Butyl Sulfoxides
Introduction
Sulfinic acid amides (sulfinamides) are a pivotal class of organosulfur compounds with broad applications in medicinal chemistry and drug development.[1] Their structural motifs are present in a variety of therapeutic agents, and they serve as versatile synthetic intermediates.[2][3] The development of efficient and robust methods for the synthesis of sulfinamides is therefore of significant interest to researchers in both academic and industrial settings. This application note provides a detailed protocol for the synthesis of sulfinic acid amides from readily available tert-butyl sulfoxides, a method noted for its operational simplicity and wide substrate scope.[4][5] This approach offers a significant advantage over traditional methods that often rely on the use of unstable and hazardous sulfinyl chlorides.[6][7]
Mechanism and Scientific Rationale
The synthesis of sulfinic acid amides from tert-butyl sulfoxides proceeds via a Pummerer-type reaction mechanism.[8][9][10] The key to this transformation is the activation of the sulfoxide oxygen, which is achieved under acidic conditions in the presence of an electrophilic promoter, such as N-bromosuccinimide (NBS).
The reaction is initiated by the activation of the tert-butyl sulfoxide with NBS in the presence of a weak acid, such as acetic acid (AcOH).[4] This activation is driven by the formation of a stable tert-butyl cation, a key feature that makes tert-butyl sulfoxides particularly suitable substrates for this transformation.[5] The resulting activated sulfinyl intermediate, likely a mixed anhydride, is then susceptible to nucleophilic attack by an amine.[4][5] The subsequent nucleophilic substitution at the sulfur center by the amine leads to the formation of the desired sulfinic acid amide and the release of the succinimide byproduct. The use of a weaker acid like acetic acid has been found to be more effective than stronger acids.[4]
Reaction Mechanism Visualization
Caption: Proposed mechanism for the synthesis of sulfinic acid amides.
Experimental Protocol
This protocol is adapted from the work of Wei and Sun, which describes a general and efficient method for this transformation.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| tert-Butyl sulfoxide | C4H10OS | 106.19 | >98% | Commercially Available | Substrate |
| N-Bromosuccinimide (NBS) | C4H4BrNO2 | 177.98 | >99% | Commercially Available | Recrystallize if necessary |
| Acetic Acid (AcOH) | C2H4O2 | 60.05 | Glacial | Commercially Available | Acid catalyst |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | Anhydrous | Commercially Available | Solvent |
| Amine | Varies | Varies | >98% | Commercially Available | Nucleophile |
| Saturated aq. NaHCO3 | NaHCO3 | 84.01 | - | Lab Prepared | For workup |
| Anhydrous MgSO4 | MgSO4 | 120.37 | - | Commercially Available | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the tert-butyl sulfoxide (0.5 mmol, 1.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM, 2 mL). Stir the solution at room temperature.
-
Activation: Add N-bromosuccinimide (NBS, 1.0 mmol, 2.0 equiv.) and acetic acid (AcOH, 0.6 mmol, 1.2 equiv.) to the stirring solution. Continue stirring at room temperature for 10 minutes. A color change to brown is often observed.[5]
-
Nucleophile Addition: Add the desired amine (0.55 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for another 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Workflow Visualization
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides [organic-chemistry.org]
- 7. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organicreactions.org [organicreactions.org]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Role of Sulfoxides in Modern Palladium Catalysis
An in-depth guide to the theory and application of palladium-catalyzed reactions involving tert-butyl sulfoxides, designed for chemists in research and drug development.
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1][2][3] These transformations are indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials. The success of these reactions is critically dependent on the ligand coordinated to the palladium center, which modulates the catalyst's stability, reactivity, and selectivity.[4][5]
Among the vast arsenal of available ligands, those incorporating the sulfoxide moiety, particularly the sterically demanding tert-butyl sulfoxide group, have emerged as a versatile and powerful class.[6][7] tert-Butyl sulfoxides occupy a unique niche, serving not only as components of sophisticated chiral ligands but also as chiral auxiliaries and even as reactive directing groups.[8][9] Their utility stems from a combination of key properties:
-
Stereoelectronic Versatility : The sulfoxide group can coordinate to palladium through either the sulfur or oxygen atom, allowing it to function as either a soft or hard ligand, respectively. This adaptability can stabilize different intermediates within a catalytic cycle.[6][10]
-
Steric Influence : The bulky tert-butyl group provides a significant steric shield around the metal center, which can promote the crucial reductive elimination step and prevent catalyst deactivation pathways.[11]
-
Chirality at Sulfur : The sulfur atom of a sulfoxide is a stereocenter. This allows for the design of chiral sulfoxide ligands where the chiral information is positioned in close proximity to the catalytic site, enabling highly effective asymmetric induction.[6][12][13]
This guide provides detailed application notes and protocols for key palladium-catalyzed reactions where tert-butyl sulfoxides play a pivotal role, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and α-arylation of sulfoxides themselves.
Application 1: Chiral tert-Butanesulfinamide in Buchwald-Hartwig C-N Coupling
The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[1][14] The reaction has been profoundly impacted by the use of chiral N-(tert-butylsulfinyl) amides, or tert-butanesulfinamides. Developed by Ellman, tert-butanesulfinamide is a highly effective chiral auxiliary for the asymmetric synthesis of amines.[8] Its application in palladium-catalyzed C-N cross-coupling provides a direct route to enantiomerically enriched N-aryl sulfinamides, which are valuable intermediates in pharmaceutical synthesis.[15]
Mechanistic Rationale
The catalytic cycle follows the general principles of Buchwald-Hartwig amination.[1][16] A Pd(0) catalyst undergoes oxidative addition into the aryl halide bond to form a Pd(II) complex. The sulfinamide, acting as the nitrogen nucleophile, coordinates to this complex. Deprotonation by a base forms a palladium amido complex, which then undergoes reductive elimination to furnish the N-aryl sulfinamide product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand, such as tBuXPhos, is crucial for facilitating both the oxidative addition and the final reductive elimination steps, especially when using less reactive aryl chlorides.[15][17] The chirality of the starting sulfinamide is typically retained throughout the process.[15]
Caption: General workflow for a typical Buchwald-Hartwig amination experiment.
Protocol: C-N Coupling of (R)-tert-Butanesulfinamide with 4-Bromotoluene
This protocol is adapted from a procedure developed for the efficient coupling of chiral sulfinamides with aryl halides.[15]
Materials:
-
(R)-tert-Butanesulfinamide
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)
-
Sodium hydroxide (NaOH), finely ground
-
Toluene
-
Degassed water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.01 mmol, 2 mol% Pd) and tBuXPhos (e.g., 0.024 mmol, 2.4 mol%). Seal the flask with a septum.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Reagent Addition: Under a positive pressure of inert gas, add (R)-tert-butanesulfinamide (e.g., 1.2 mmol, 1.2 equiv), 4-bromotoluene (1.0 mmol, 1.0 equiv), and finely ground NaOH (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add toluene (e.g., 2.0 mL) and degassed water (e.g., 0.1 mL, 5% v/v) via syringe. The addition of a small amount of water is critical for improving the solubility of the base and enhancing reaction rates and yields.[15]
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 18-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-(4-tolyl)-(R)-tert-butanesulfinamide.
| Aryl Halide Substrate | Amine/Amide | Base | Yield (%) | Reference |
| 4-Chlorotoluene | (R)-tert-Butanesulfinamide | NaOH | 91 | [15] |
| 4-Bromoanisole | (R)-tert-Butanesulfinamide | NaOH | 95 | [15] |
| 1-Bromo-4-fluorobenzene | (R)-tert-Butanesulfinamide | NaOH | 92 | [15] |
| 2-Bromopyridine | (R)-tert-Butanesulfinamide | NaOH | 85 | [15] |
Application 2: Sulfoxides as Electrophiles in Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, typically coupling an organoboron reagent with an organohalide.[18][19] A novel and powerful extension of this methodology involves the use of aryl sulfoxides as electrophilic coupling partners via palladium-catalyzed C-S bond cleavage and activation.[20] This approach is particularly valuable as it expands the range of accessible electrophiles beyond traditional halides and triflates.
Mechanistic Rationale
This transformation proceeds through a catalytic cycle distinct from the standard Suzuki-Miyaura pathway. The key step is the oxidative addition of the Pd(0) catalyst into a C-S bond of the diaryl sulfoxide. This is followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to form the biaryl product. The use of N-heterocyclic carbene (NHC) ligands is often beneficial for promoting the challenging C-S bond activation step.[20]
Caption: Catalytic cycle for Suzuki-Miyaura coupling using a sulfoxide electrophile.
Protocol: Suzuki-Miyaura Coupling of Diphenyl Sulfoxide with 4-Methoxyphenylboronic Acid
This protocol is based on the C-S activation methodology for synthesizing biaryls.[20]
Materials:
-
Diphenyl sulfoxide
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation (Pre-formation or in situ): To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%), IPr·HCl (e.g., 0.02 mmol, 4 mol%), and the base K₃PO₄ (e.g., 1.5 mmol, 3.0 equiv).
-
Reagent Addition: Add diphenyl sulfoxide (0.5 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv) to the tube.
-
Solvent and Reaction: Add anhydrous 1,4-dioxane (e.g., 2.0 mL). Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 12-16 hours.
-
Work-up: After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford 4-methoxybiphenyl.
| Sulfoxide Substrate | Boronic Acid | Yield (%) | Reference |
| Diphenyl sulfoxide | Phenylboronic acid | 96 | [20] |
| Di(p-tolyl) sulfoxide | 4-Acetylphenylboronic acid | 85 | [20] |
| Diphenyl sulfoxide | 4-Cyanophenylboronic acid | 91 | [20] |
| Di(4-chlorophenyl) sulfoxide | 4-tert-Butylphenylboronic acid | 78 | [20] |
Application 3: α-Arylation of tert-Butyl Sulfoxides
The direct α-arylation of carbonyl compounds is a powerful tool for forming C(sp³)–C(sp²) bonds.[21][22] This strategy can be extended to sulfoxides. The protons α to the sulfinyl group are weakly acidic (pKa ≈ 32-35) and can be removed by a strong base to generate a sulfur-stabilized carbanion.[23] This nucleophile can then be coupled with an aryl halide in a palladium-catalyzed process to form α-aryl sulfoxides, which are versatile synthetic intermediates.[24]
Protocol: α-Arylation of Methyl tert-Butyl Sulfoxide with 4-Chloroanisole
This procedure utilizes an indole-based phosphine ligand, which has proven effective for coupling with challenging substrates possessing weakly acidic protons.[23][24]
Materials:
-
Methyl tert-butyl sulfoxide
-
4-Chloroanisole
-
[Pd(cinnamyl)Cl]₂
-
Indole-based phosphine ligand (e.g., Kwong's ligand)
-
Lithium tert-butoxide (LiOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add [Pd(cinnamyl)Cl]₂ (e.g., 0.01 mmol, 2 mol% Pd) and the phosphine ligand (e.g., 0.022 mmol, 2.2 mol%) to a vial.
-
Reagent Addition: Add LiOtBu (1.4 mmol, 1.4 equiv), 4-chloroanisole (1.0 mmol, 1.0 equiv), and methyl tert-butyl sulfoxide (1.2 mmol, 1.2 equiv).
-
Solvent and Reaction: Add anhydrous toluene (e.g., 2 mL). Seal the vial and stir at 100 °C for 16-20 hours.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl solution, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash column chromatography.
| Aryl Halide | Sulfoxide | Base | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | 4-Bromo-N,N-dimethylaniline | Methyl phenyl sulfoxide | LiOtBu | 95 |[24] | | 4-Chlorobenzonitrile | Methyl tert-butyl sulfoxide | LiOtBu | 88 |[24] | | 3-Bromopyridine | Dimethyl sulfoxide (DMSO) | LiOtBu | 75 |[24] |
Troubleshooting Guide
Even with robust protocols, palladium-catalyzed reactions can sometimes fail or give low yields. A systematic approach is key to troubleshooting.[25]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Deactivation: Oxygen sensitivity, formation of palladium black. | Ensure rigorous inert atmosphere technique. Use degassed solvents. Check ligand-to-metal ratio; insufficient ligand can lead to aggregation.[25] |
| Ineffective Base: Poor solubility, insufficient strength, or degradation. | Use a freshly opened, finely ground base. For C-N couplings, adding a small amount of water can improve base solubility.[15] For α-arylations, a very strong base like LiOtBu is required. | |
| Poor Substrate Quality: Impurities in aryl halide or nucleophile can poison the catalyst. | Purify starting materials before use. Ensure boronic acids have not undergone significant protodeboronation.[25] | |
| Side Product Formation | Hydrodehalogenation: Aryl halide is reduced instead of coupled. | This often competes with slow catalytic turnover. Re-optimize ligand, base, and temperature. A more electron-rich ligand may accelerate oxidative addition. |
| Homocoupling of Boronic Acid (Suzuki): | Ensure the reaction is strictly anaerobic, as oxygen can promote this side reaction. | |
| Double Arylation (α-Arylation): | The product is more acidic than the starting material. Use a slight excess of the sulfoxide starting material. Kwong's ligand has shown high selectivity for mono-arylation.[23] |
Conclusion and Future Outlook
The tert-butyl sulfoxide moiety is far more than a simple functional group; it is a strategic tool for enabling a diverse range of powerful palladium-catalyzed transformations. From its role as a robust chiral auxiliary in C-N bond formation to its emerging use as a cleavable directing group in C-C coupling, its utility continues to expand. The unique steric and electronic properties conferred by the tert-butylsulfinyl group provide chemists with fine control over complex catalytic cycles. Future developments will likely focus on harnessing these properties for even more challenging reactions, such as enantioselective C-H functionalization, where the sulfoxide can act as a chiral directing group to forge new bonds with high precision and stereocontrol.[9][11][26]
References
- Synthesis and characterization of enantiopure chiral NH 2 /SO palladium complexes. (2023). RSC Advances.
- Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- Chen, J., et al. (2009). Palladium-catalyzed asymmetric allylic nucleophilic substitution reactions using chiral tert-butanesulfinylphosphine ligands. Tetrahedron: Asymmetry.
- Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfin
- Palladium-Catalyzed C-C Bond and C-S Bond Forming Reactions of Sulfoxides. (2000).
- Trost, B. M., & Rao, M. (2015). Development of chiral sulfoxide ligands for asymmetric catalysis.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry.
- Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. (2023). Molecules.
- Synthesis, Structure, and Catalytic Studies of Palladium and Platinum Bis-Sulfoxide Complexes. (2009).
- Chiral Sulfoxide Ligands in Asymmetric Catalysis. (2019). Topics in Current Chemistry.
- Buchwald–Hartwig amin
- Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
- Palladium‐Catalyzed peri‐Selective C−H Fluoroalkoxylation of Aryl Sulfoxides.
- t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in w
- Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles.
- Suzuki–Miyaura Cross-Coupling of Sulfoxides. (2020).
- Application Notes and Protocols for Buchwald- Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. Benchchem.
- Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides. (2016).
- α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. (2019). Molecules.
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.
- Characterization of DMSO Coordination to Palladium(II) in Solution and Insights into the Aerobic Oxidation Catalyst, Pd(DMSO)2(TFA)2. (2012). Inorganic Chemistry.
- Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. (2023). MDPI.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2011). Accounts of Chemical Research.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- A Review on Palladium Catalyzed Coupling Reactions. (2013). International Journal of Pharmaceutical and Chemical Sciences.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Palladium-C
- Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]
- 16. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 17. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-Catalyzed α-Arylation of Methyl Sulfonamides with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. mdpi.com [mdpi.com]
Asymmetric Synthesis Using tert-Butylsulfinyl Auxiliaries: A Comprehensive Guide to Application and Protocols
Introduction: The Power and Elegance of the tert-Butylsulfinyl Auxiliary
In the landscape of asymmetric synthesis, the quest for efficient and versatile chiral auxiliaries is paramount. Among the most successful and widely adopted auxiliaries is tert-butanesulfinamide, a crystalline and air-stable solid.[1] Its derivatives, particularly N-tert-butanesulfinyl imines, have become indispensable tools for the stereoselective synthesis of a vast array of chiral amines and nitrogen-containing heterocycles, which are core motifs in numerous pharmaceuticals and natural products.[1][2] The development of tert-butanesulfinamide by Jonathan A. Ellman and his group in 1997 marked a significant advancement in the field, providing a reliable method for the synthesis of chiral amines.[3][4]
The remarkable success of tert-butanesulfinamide stems from several key features: it is readily available in both enantiopure forms from the inexpensive starting material di-tert-butyl disulfide; the tert-butanesulfinyl group effectively directs stereoselective nucleophilic additions to the imine carbon; and it is easily cleaved under mild acidic conditions, allowing for the recovery of the chiral amine product and the potential for recycling the auxiliary.[1][5] This guide provides detailed application notes and protocols for the use of tert-butanesulfinamide in asymmetric synthesis, targeting researchers, scientists, and drug development professionals.
Core Principles: Understanding Stereochemical Control
The stereochemical outcome of nucleophilic additions to N-tert-butanesulfinyl imines is a direct consequence of the steric and electronic properties of the chiral auxiliary. The bulky tert-butyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. The most widely accepted model to rationalize the high diastereoselectivity observed involves a chair-like six-membered transition state, where the metal cation of the organometallic nucleophile coordinates to both the imine nitrogen and the sulfinyl oxygen.[4][6] This rigid, chelated intermediate minimizes steric interactions and dictates the trajectory of the nucleophilic attack, leading to a predictable and high degree of stereocontrol.
Caption: Chair-like transition state for nucleophilic addition.
Experimental Protocols: A Step-by-Step Guide
The asymmetric synthesis of chiral amines using tert-butanesulfinamide generally follows a three-step sequence:
-
Formation of the N-tert-butanesulfinyl imine: Condensation of the chiral auxiliary with an aldehyde or ketone.
-
Diastereoselective nucleophilic addition: Reaction of the sulfinyl imine with an organometallic reagent.
-
Deprotection: Acidic cleavage of the tert-butanesulfinyl group to afford the free chiral amine.[7]
Protocol 1: Synthesis of N-tert-Butanesulfinyl Aldimines
The condensation of tert-butanesulfinamide with aldehydes is a robust reaction that can be achieved using various dehydrating agents.[2] The choice of conditions often depends on the nature of the aldehyde.
Materials:
-
(R)- or (S)-tert-butanesulfinamide
-
Aldehyde
-
Copper(II) sulfate (CuSO₄) or Titanium(IV) ethoxide (Ti(OEt)₄)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure using CuSO₄ (for most aldehydes):
-
To a stirred suspension of (R)- or (S)-tert-butanesulfinamide (1.0 equiv) and CuSO₄ (2.0 equiv) in DCM at room temperature, add the aldehyde (1.1 equiv).[4]
-
Stir the reaction mixture vigorously at room temperature for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to afford the crude N-tert-butanesulfinyl aldimine, which can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.
Procedure using Ti(OEt)₄ (for sterically hindered or less reactive aldehydes):
-
To a solution of (R)- or (S)-tert-butanesulfinamide (1.0 equiv) in THF at room temperature, add the aldehyde (1.1 equiv) followed by Ti(OEt)₄ (2.0 equiv).[4]
-
Stir the reaction mixture at room temperature for 2-12 hours until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through Celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the desired N-tert-butanesulfinyl aldimine.
| Reagent | Aldehyde Scope | Typical Conditions | Yield (%) | Reference |
| CuSO₄ | Aromatic, α,β-unsaturated, aliphatic | DCM, rt, 6-24 h | 85-95 | [4] |
| Ti(OEt)₄ | Sterically hindered, heteroaromatic | THF, rt, 2-12 h | 82-100 | [4] |
Protocol 2: Asymmetric Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines
The diastereoselective addition of organometallic reagents, such as Grignard reagents, to N-tert-butanesulfinyl imines is the key stereochemistry-defining step.[4]
Materials:
-
N-tert-Butanesulfinyl aldimine
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous diethyl ether (Et₂O) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the N-tert-butanesulfinyl aldimine (1.0 equiv) in anhydrous Et₂O or THF and cool the solution to -48 °C (a dry ice/acetonitrile bath).[4]
-
Slowly add the Grignard reagent (1.2-1.5 equiv) dropwise to the cooled solution over 10-15 minutes, maintaining the internal temperature below -40 °C.
-
Stir the reaction mixture at -48 °C for 3-6 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomeric sulfinamide product can be purified by flash chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.
| Nucleophile | Diastereoselectivity (d.r.) | Yield (%) | Reference |
| Phenylmagnesium bromide | >98:2 | 91 | [4] |
| Ethylmagnesium bromide | 96:4 | 88 | [4] |
| Isopropylmagnesium chloride | 95:5 | 85 | [4] |
Protocol 3: Cleavage of the tert-Butylsulfinyl Group
The final step involves the removal of the chiral auxiliary under acidic conditions to furnish the desired chiral primary amine.[2][8]
Materials:
-
N-tert-Butanesulfinyl amine (the product from Protocol 2)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4 M HCl in dioxane or methanolic HCl)
-
Methanol (MeOH) or Diethyl ether (Et₂O)
Procedure:
-
Dissolve the purified sulfinamide (1.0 equiv) in methanol.
-
Add a solution of HCl in dioxane or methanol (2.0-3.0 equiv) and stir the mixture at room temperature for 1 hour.[4]
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the salt by filtration and wash with cold diethyl ether.
-
The free amine can be obtained by neutralization with a base (e.g., saturated aqueous NaHCO₃) and extraction into an organic solvent.
It is noteworthy that the tert-butylsulfinyl auxiliary is not destroyed during the deprotection with HCl but is converted to tert-butylsulfinyl chloride, which can be recycled.[8][9]
Workflow Visualization
The overall synthetic sequence can be visualized as a streamlined workflow from readily available starting materials to the final enantioenriched amine.
Caption: Workflow for asymmetric amine synthesis.
Applications in Complex Molecule Synthesis
The robustness and high stereoselectivity of the tert-butylsulfinyl auxiliary methodology have led to its widespread application in the total synthesis of natural products and the development of pharmaceutical agents.[2][10] For instance, this methodology has been instrumental in the asymmetric synthesis of cetirizine, where it provides a more potent enantiomer compared to the racemic mixture of the drug.[3] Furthermore, it has been employed in the synthesis of various nitrogen-containing heterocycles such as pyrrolidines, piperidines, and aziridines.[10][11] The synthesis of fluorinated chiral amines, which are important building blocks in medicinal chemistry, has also been successfully achieved using N-tert-butylsulfinyl imines.[12]
Troubleshooting and Key Considerations
-
Moisture Sensitivity: While N-tert-butanesulfinyl aldimines are generally stable, ketimines can be more sensitive to moisture. It is crucial to use anhydrous solvents and reagents throughout the process.[4]
-
Choice of Lewis Acid: For the imine formation, CuSO₄ is generally effective and cost-efficient. However, for challenging substrates, the more Lewis acidic Ti(OEt)₄ is recommended.[4]
-
Reaction Temperature for Nucleophilic Addition: Maintaining a low temperature (typically -78 °C to -48 °C) during the addition of the organometallic reagent is critical for achieving high diastereoselectivity.
-
Purification: While crude products are sometimes used directly in the subsequent step, purification by flash chromatography is often necessary to obtain high purity materials, which can be important for achieving high enantiomeric excess in the final product.
Conclusion
The use of tert-butylsulfinyl auxiliaries represents a powerful and reliable strategy for the asymmetric synthesis of a diverse range of chiral amines. The operational simplicity, high stereoselectivity, and broad applicability of this methodology have solidified its place as a cornerstone in modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this elegant chemistry to their synthetic challenges, from fundamental research to the development of novel therapeutics.
References
- Mendes, S. R., de Souza, R. O. M. A., Buarque, C. D., et al. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]
- Wikipedia. (2023). tert-Butanesulfinamide. [Link]
- Onys’ko, P. P., & Rassukana, Y. V. (2022). Recent advances in the asymmetric functionalization of N-(tert-butylsulfinyl)polyfluoroalkyl imines. Journal of Organic and Pharmaceutical Chemistry, 20(4), 4-25. [Link]
- Myers, A. G. Research Group. Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). [Link]
- Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. [Link]
- Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. [Link]
- Xu, H. C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271-2280. [Link]
- Beilstein Journals. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. [Link]
- Philip, R. M., Radhika, S., Saranya, P. V., & Anilkumar, G. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances, 10(72), 44265-44287. [Link]
- Aggarwal, V. K., et al. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. Tetrahedron Letters, 50(26), 3482-3484. [Link]
- Li, W., et al. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. Molecules, 26(11), 3326. [Link]
- Royal Society of Chemistry. (2020). Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. [Link]
- Liu, J., & Hu, J. (2011). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Medicinal Chemistry, 3(6), 733-746. [Link]
- Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-46. [Link]
- Lu, X., et al. (2023). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors.
- ResearchGate. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. [Link]
- Google Patents. (2021). Method for preparing chiral tert-butyl sulfinamide.
- YouTube. (2022). Ellman Auxiliaries for Amine Synthesis. [Link]
- Skarżewski, J., & Gierczak, T. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4347-4443. [Link]
- ResearchGate. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. [Link]
- University of Bristol. (2009). The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage-a method for recycling t-BuSONH2. [Link]
- Wang, C., et al. (2019). A straightforward green synthesis of N-(tert-butylsulfinyl)imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(12), 1163-1167. [Link]
- Sante, L., et al. (2020). Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles. Beilstein Journal of Organic Chemistry, 16, 2671-2678. [Link]
- ResearchGate. (2003). A Facile Three-Step Synthesis of 1,2-Amino Alcohols Using the Ellman Homochiral tert-Butylsulfinamide. [Link]
- Semantic Scholar.
- Wakayama, M., & Ellman, J. A. (2009). Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. The Journal of Organic Chemistry, 74(7), 2646-2650. [Link]
- ResearchGate. (2020). Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles. [Link]
- Organic Syntheses. (2019). Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. [Link]
- Adrio, J., & Carretero, J. C. (2001). The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society, 123(29), 7272-7273. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. scispace.com [scispace.com]
- 6. youtube.com [youtube.com]
- 7. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bristol.ac.uk [bristol.ac.uk]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. sioc.cas.cn [sioc.cas.cn]
Application Notes and Protocols for Reactions with tert-Butyl Methyl Sulfoxide
Introduction: The Versatility of a Sterically Hindered Sulfoxide
In the landscape of modern organic synthesis, sulfoxides represent a pivotal class of compounds, serving as chiral auxiliaries, intermediates, and versatile reagents. Among these, tert-butyl methyl sulfoxide stands out due to its unique structural attributes. The presence of a bulky tert-butyl group introduces significant steric hindrance, which profoundly influences its reactivity and selectivity. This, coupled with the chirality at the sulfur center, makes it a valuable tool for a range of chemical transformations.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the experimental setup for key reactions involving this compound. We will delve into the mechanistic underpinnings of these reactions, providing not just protocols, but also the scientific rationale behind the experimental design. Our focus is on empowering researchers to confidently and safely utilize this reagent in their synthetic endeavors.
Physicochemical and Safety Data
Before embarking on any experimental work, a thorough understanding of the reagent's properties and safety considerations is paramount.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS | |
| Molecular Weight | 120.21 g/mol | |
| Appearance | Colorless liquid | |
| Boiling Point | 64-66 °C at 10 mmHg | |
| CAS Number | 14094-11-2 |
Safety and Handling
-
General Handling : this compound should be handled in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1]
-
Storage : Keep the container tightly closed in a dry and well-ventilated place.[1]
-
First Aid :
-
Eye Contact : Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact : Wash off immediately with soap and plenty of water.
-
Inhalation : Move to fresh air.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.
-
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. As it is a combustible liquid, it should be handled and disposed of with care, away from ignition sources.
Core Synthetic Applications and Protocols
The Pummerer Rearrangement: Regioselective C-O Bond Formation
The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether in the presence of an acylating agent, typically acetic anhydride.[1] The reaction proceeds via a thionium ion intermediate. A key feature of this compound in this reaction is its absolute regioselectivity. Due to the absence of α-protons on the tert-butyl group, proton abstraction can only occur from the methyl group, leading to a single product.
Mechanism of the Pummerer Rearrangement
Caption: Mechanism of the Pummerer Rearrangement.
Protocol: General Procedure for the Pummerer Rearrangement of this compound
This protocol is a general guideline and may require optimization for specific applications.
-
Reaction Setup : To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Reagent Addition : Dissolve the sulfoxide in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C in an ice bath.
-
Acylation : Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup : Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Activation with N-Bromosuccinimide (NBS) for Nucleophilic Substitution
Sulfoxides bearing a tert-butyl group can be activated by N-bromosuccinimide (NBS) under acidic conditions to form a reactive intermediate. This intermediate can then be trapped by a variety of nucleophiles, providing a versatile method for the synthesis of sulfinic acid amides, new sulfoxides, and sulfinic acid esters. The driving force for this reaction is the formation of a stable tert-butyl cation.
Workflow for NBS Activation and Nucleophilic Substitution
Caption: NBS Activation and Nucleophilic Substitution.
Protocol: Synthesis of a New Sulfoxide via NBS Activation
This protocol is adapted from the work of Wei and Sun, Org. Lett. 2015, 17, 5396-5399.
-
Activation Step :
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic acid (1.0 eq).
-
Add N-bromosuccinimide (NBS) (2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 10 minutes. The formation of a brown color indicates the generation of the reactive intermediate.
-
-
Nucleophilic Substitution Step :
-
In a separate flask, prepare a solution of the desired nucleophile (e.g., an alcohol, amine, or organometallic reagent) (1.2 eq) in an appropriate solvent.
-
Slowly add the solution of the nucleophile to the activated sulfoxide mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Workup and Purification :
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Oxidation of Sulfides: A Model System
The selective oxidation of sulfides to sulfoxides is a fundamental transformation in organic chemistry. tert-Butyl methyl sulfide can be oxidized to this compound, serving as a simple model system to study various oxidation protocols.
Protocol: Oxidation of tert-Butyl Methyl Sulfide with Hydrogen Peroxide
This is a general and environmentally friendly method for sulfide oxidation.
-
Reaction Setup : In a round-bottom flask, dissolve tert-butyl methyl sulfide (1.0 eq) in a suitable solvent such as methanol or acetic acid.
-
Oxidant Addition : Cool the solution to 0 °C and slowly add one equivalent of 30% hydrogen peroxide (H₂O₂) dropwise. Caution: The reaction can be exothermic.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by TLC or GC. Over-oxidation to the sulfone can occur with excess oxidant or prolonged reaction times.
-
Workup : Once the starting material is consumed, quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite.
-
Extraction and Purification : Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify by distillation or chromatography as needed.
Asymmetric Synthesis: The Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with a carbonyl compound to form an epoxide.[2] While this compound itself is not the direct precursor to the most common sulfur ylides, the principles of using chiral sulfoxides to induce asymmetry are highly relevant. Chiral, non-racemic sulfoxides can be used to prepare chiral sulfur ylides, which can then participate in enantioselective epoxidation or cyclopropanation reactions. The chirality at the sulfur atom directs the facial selectivity of the ylide attack on the carbonyl.
Conceptual Pathway for Asymmetric Corey-Chaykovsky Reaction
Caption: Asymmetric Corey-Chaykovsky Reaction Concept.
The development of specific protocols for generating chiral ylides from this compound and their application in asymmetric synthesis is an active area of research. Researchers interested in this application are encouraged to consult the specialized literature on asymmetric catalysis.
Conclusion
This compound is a versatile and valuable reagent in the synthetic chemist's toolkit. Its unique steric and electronic properties allow for highly regioselective reactions and provide a platform for the development of novel synthetic methodologies. By understanding the principles behind its reactivity and adhering to safe laboratory practices, researchers can effectively harness the potential of this compound to achieve their synthetic goals.
References
- Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965, 87 (6), 1353–1364. [Link]
- Alfa Aesar.
- Pummerer, R. Über Phenyl-sulfoxyessigsäure. Ber. Dtsch. Chem. Ges.1909, 42 (2), 2282–2291. [Link]
- Wei, J.; Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Org. Lett.2015, 17 (21), 5396–5399. [Link]
- PubChem. Compound Summary for CID 139684, this compound.
- Aggarwal, V. K.; Richardson, J. The complexity of catalysis: origins of enantio- and diastereocontrol in the Corey–Chaykovsky reaction. Chem. Commun.2003, 2644-2651. [Link]
Sources
Application Notes and Protocols for the Scale-Up Synthesis of Chiral tert-Butyl Methyl Sulfoxide
Abstract
This comprehensive guide provides a detailed framework for the scale-up synthesis of enantiomerically enriched tert-butyl methyl sulfoxide, a valuable chiral auxiliary in asymmetric synthesis. Recognizing the critical need for robust and scalable protocols in pharmaceutical and fine chemical manufacturing, this document moves beyond theoretical discussions to offer practical, in-depth protocols and expert insights. We will explore the prevalent methodologies for asymmetric sulfoxidation, with a focused examination of a modified titanium-based catalytic system, renowned for its industrial applicability. This guide is meticulously structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanics, a step-by-step kilogram-scale production protocol, and critical guidance on process safety, purification, and analytical quality control.
Introduction: The Significance of Chiral Sulfoxides in Modern Synthesis
Chiral sulfoxides are a cornerstone of asymmetric synthesis, serving as powerful chiral auxiliaries to control stereochemistry in a wide array of chemical transformations.[1][2] Their utility stems from the stable stereogenic center at the sulfur atom, which can effectively bias the facial selectivity of reactions on proximal functional groups.[1] Among these, this compound is of particular interest due to the steric bulk of the tert-butyl group, which can impart high levels of diastereoselectivity.[1] The growing demand for enantiomerically pure pharmaceuticals and agrochemicals has propelled the development of efficient and scalable methods for producing chiral sulfoxides.[3][4]
Historically, the Andersen synthesis, which relies on the separation of diastereomeric sulfinates derived from chiral alcohols like (-)-menthol, was a foundational method.[1] However, this approach is often hampered by issues with diastereoselectivity and is less suitable for dialkyl sulfoxides.[1] Consequently, the field has largely transitioned towards catalytic asymmetric oxidation of prochiral sulfides, which offers a more direct and atom-economical route to the desired chiral sulfoxides.[4][5]
This guide will focus on a robust and scalable method for the synthesis of chiral this compound, providing a detailed protocol that can be adapted for kilogram-scale production.
Strategic Approaches to Asymmetric Sulfoxidation
The direct enantioselective oxidation of tert-butyl methyl sulfide is the most efficient route to the chiral product. Several catalytic systems have been developed for this purpose, with the most prominent being those based on transition metal complexes.
-
Titanium-Based Catalysts (Kagan-Modena Type): These systems, often utilizing a titanium(IV) isopropoxide catalyst in conjunction with a chiral ligand like diethyl tartrate (DET), are well-established for asymmetric sulfoxidation.[5] The mechanism involves the formation of a chiral titanium-peroxo complex that acts as the oxygen transfer agent.[5] These systems are known for their scalability and have been successfully employed in industrial settings for the synthesis of other chiral sulfoxides.
-
Vanadium-Based Catalysts: Vanadium complexes with chiral Schiff base ligands have also proven effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as a green oxidant.[6]
-
Biocatalytic Methods: The use of enzymes, such as monooxygenases, offers a highly selective and environmentally benign approach to chiral sulfoxide synthesis.[5][7] While offering excellent enantioselectivity, the scalability of biocatalytic processes can sometimes be limited by factors such as enzyme stability and substrate loading.
For the purpose of this guide, we will focus on a modified titanium-based system due to its extensive literature precedent and proven scalability.
In-Depth Protocol: Kilogram-Scale Synthesis of (R)-tert-Butyl Methyl Sulfoxide
This protocol is a representative procedure for the kilogram-scale synthesis of (R)-tert-butyl methyl sulfoxide via asymmetric oxidation of tert-butyl methyl sulfide. It is based on the principles of the Kagan-Modena oxidation, adapted for larger scale operations.
Materials and Equipment
| Material | Grade | Supplier | Notes |
| tert-Butyl methyl sulfide | Reagent | Major chemical supplier | Ensure purity >98% |
| Titanium(IV) isopropoxide | Reagent | Major chemical supplier | Moisture sensitive |
| (+)-Diethyl L-tartrate | Reagent | Major chemical supplier | |
| Cumene hydroperoxide | 80% in cumene | Major chemical supplier | Potent oxidizing agent |
| Toluene | Anhydrous | Major chemical supplier | |
| Sodium hydroxide solution | 1 M | Prepared in-house | |
| Brine (saturated NaCl solution) | Prepared in-house | ||
| Anhydrous magnesium sulfate | Reagent | Major chemical supplier | |
| 200 L glass-lined reactor | Equipped with overhead stirrer, thermocouple, and nitrogen inlet | ||
| Addition funnel (20 L) | |||
| Temperature control unit | Capable of cooling to -20°C | ||
| Large-scale rotary evaporator | |||
| Filtration apparatus |
Experimental Workflow
Caption: Workflow for the scale-up synthesis of chiral this compound.
Step-by-Step Procedure
Catalyst Preparation:
-
Inert Atmosphere: Purge the 200 L reactor with dry nitrogen to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Solvent Addition: Charge the reactor with 50 L of anhydrous toluene.
-
Titanium(IV) Isopropoxide Addition: Add 4.26 kg (4.48 L, 15.0 mol) of titanium(IV) isopropoxide to the reactor with moderate stirring.
-
Ligand Addition: Add 6.18 kg (5.62 L, 30.0 mol) of (+)-diethyl L-tartrate to the reactor.
-
Complex Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral titanium complex.
Asymmetric Oxidation:
-
Cooling: Cool the reactor contents to -20°C using the temperature control unit.
-
Substrate Addition: Add 10.42 kg (12.55 L, 100.0 mol) of tert-butyl methyl sulfide to the cooled catalyst mixture.
-
Oxidant Addition: Slowly add a solution of 22.8 kg of 80% cumene hydroperoxide (182.4 mol) in 20 L of anhydrous toluene via the addition funnel over a period of 4-6 hours. Maintain the internal temperature at -20°C (± 2°C) during the addition. Caution: The addition is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at -20°C for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting sulfide is consumed.
Work-up and Isolation:
-
Quenching: Slowly add 10 L of water to the reaction mixture at -20°C to quench the reaction.
-
Warming: Allow the mixture to warm to room temperature with stirring over 2-3 hours. A precipitate of titanium salts will form.
-
Filtration: Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with 2 x 10 L of toluene.
-
Phase Separation: Transfer the combined filtrate to a separatory funnel and separate the aqueous layer.
-
Washing: Wash the organic layer with 2 x 20 L of 1 M sodium hydroxide solution, followed by 20 L of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude (R)-tert-butyl methyl sulfoxide as an oil.
Purification by Crystallization
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane until the solution becomes turbid. Allow the solution to cool slowly to room temperature, and then to 0-4°C to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold hexane, and dry under vacuum.
-
Expected Outcome: This procedure should yield approximately 9.6 kg (80% yield) of (R)-tert-butyl methyl sulfoxide with an enantiomeric excess >95%.
Scientific Rationale and Process Optimization
-
Catalyst System: The use of a 1:2 ratio of titanium(IV) isopropoxide to diethyl tartrate is a common formulation for Kagan-Modena type oxidations. The chiral tartrate ligand creates a chiral environment around the titanium center, which directs the oxygen transfer from the peroxide to one face of the prochiral sulfide.
-
Oxidant: Cumene hydroperoxide is often preferred over tert-butyl hydroperoxide in scale-up operations as it can lead to higher enantioselectivities.[1]
-
Temperature Control: Maintaining a low temperature (-20°C) is crucial for achieving high enantioselectivity. At higher temperatures, the background, non-catalyzed oxidation can become more significant, leading to a decrease in the enantiomeric excess of the product.
-
Slow Addition: The slow addition of the oxidant is critical for controlling the exotherm of the reaction and preventing over-oxidation to the corresponding sulfone.
-
Work-up: The aqueous work-up is designed to remove the titanium catalyst and any remaining water-soluble impurities. The sodium hydroxide wash helps to remove any acidic byproducts.
-
Purification: Crystallization is a highly effective and scalable method for purifying the final product and can often lead to an enhancement of the enantiomeric excess.[8][9]
Process Safety Management
The scale-up of any chemical process requires a thorough safety assessment.[10] The following are key safety considerations for this synthesis:
-
Reagent Hazards:
-
Titanium(IV) isopropoxide: Moisture-sensitive and flammable. Handle under an inert atmosphere.
-
Cumene hydroperoxide: A strong oxidizing agent that can be explosive at elevated temperatures or in the presence of contaminants. Store in a cool, well-ventilated area away from incompatible materials.
-
Toluene: Flammable and toxic. Use in a well-ventilated area and avoid inhalation.
-
-
Thermal Hazards: The oxidation reaction is exothermic. Proper temperature control and slow addition of the oxidant are essential to prevent a runaway reaction. A quench plan with a suitable reagent should be in place.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required. For handling large quantities of flammable solvents and oxidizers, fire-retardant lab coats and face shields are recommended.
-
Waste Disposal:
-
Titanium Waste: The titanium salts generated during the work-up should be treated as hazardous waste. They can be hydrolyzed to titanium dioxide and disposed of according to local regulations.[11][12]
-
Solvent Waste: Toluene and other organic solvents should be collected and disposed of as hazardous waste.
-
Analytical Quality Control
Reaction Monitoring
-
TLC: A simple and effective method for monitoring the disappearance of the starting sulfide.
-
HPLC: Provides a more quantitative measure of the reaction progress.
Enantiomeric Excess (ee) Determination
The enantiomeric excess of the final product should be determined by chiral HPLC.[13][14][15]
Typical Chiral HPLC Method:
| Parameter | Condition |
| Column | Chiralcel OD-H or equivalent polysaccharide-based chiral stationary phase |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | Ambient |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conversion | Inactive catalyst (moisture contamination) | Ensure all reagents and solvents are anhydrous. Handle Ti(O-iPr)4 under inert atmosphere. |
| Low reaction temperature | Ensure the temperature control unit is functioning correctly. | |
| Low Enantiomeric Excess | Reaction temperature too high | Maintain strict temperature control at -20°C. |
| Non-catalyzed oxidation | Ensure slow addition of the oxidant. | |
| Formation of Sulfone | Over-oxidation | Use a stoichiometric amount of oxidant. Monitor the reaction closely and quench once the starting material is consumed. |
| Difficult Filtration of Titanium Salts | Fine particle size | Use a filter aid like celite. Allow the precipitate to settle before filtration. |
Conclusion
The scale-up synthesis of chiral this compound is a challenging yet achievable endeavor with careful planning and execution. The modified Kagan-Modena oxidation presented in this guide offers a robust and scalable route to this valuable chiral auxiliary. By understanding the underlying scientific principles, adhering to strict safety protocols, and employing effective purification and analytical techniques, researchers and drug development professionals can successfully produce high-quality, enantiomerically enriched this compound for their synthetic needs.
References
- [Online] Department of Chemistry : University of Rochester. How To: Purify by Crystallization.
- [Online] Figshare. Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. 2016.
- [Online] Google Patents. Method for synthesizing enantiopure tert-butyl sulfenamide.
- [Online] Google Patents. Treatment method of titanium-containing waste liquid.
- [Online] Journal of the American Chemical Society. Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines.
- [Online] Journal of the American Chemical Society. Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines.
- [Online] Phenomenex. Chiral HPLC Separations.
- [Online] PubMed. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. 2020.
- [Online] PubMed. Disposal of spent V2O5-WO3/TiO2 catalysts: A regeneration principle based on structure-activity relationships from carrier transformations. 2024.
- [Online] ResearchGate. Development of Large Scale Asymmetric Process for tert-Butanesulfinamide.
- [Online] ResearchGate. ChemInform Abstract: Catalytic Asymmetric Oxidation of tertButyl Disulfide. Synthesis of tert-Butanesulfinamides, tertButyl Sulfoxides, and tert-Butanesulfinimines.
- [Online] ResearchGate. Improved Synthesis of tert -Butanesulfinamide Suitable for Large-Scale Production.
- [Online] ResearchGate. Asymmetric oxidation of sulfides catalyzed by ( R )-6,6'-dibromo-BINOL derived titanium complex.
- [Online] ResearchGate. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes.
- [Online] ResearchGate. Sustainable recycling of titanium from TiO2 in spent SCR denitration catalyst via molten salt electrolysis.
- [Online] RSC Publishing. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. 2020.
- [Online] Semantic Scholar. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- [Online] Sulzer. Crystal clear purification solutions.
- [Online] Sulzer. Ultra Purification of Ionic Liquids by Melt Crystallization.
- [Online] University College Cork. Asymmetric oxidation of sulfides. 2012.
- [Online] Wiley-VCH. 1 Asymmetric Synthesis of Chiral Sulfoxides.
- [Online] Wordpress. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides.
- [Online] Yamatabi. Efficient method development for chiral separation by using CHIRAL ART columns.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. almacgroup.com [almacgroup.com]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Process Safety & Risk Management in Drug Substance - Aragen Life Science [aragen.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strategy and Technical Progress of Recycling of Spent Vanadium–Titanium-Based Selective Catalytic Reduction Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ymc.co.jp [ymc.co.jp]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Application of tert-Butyl Methyl Sulfoxide in the Synthesis of Pharmaceutical Intermediates
Introduction: Beyond a Simple Solvent Analogue
In the landscape of modern synthetic organic chemistry, particularly within the demanding sphere of pharmaceutical development, the quest for reagents that offer precision, stereocontrol, and novel reactivity is perpetual. tert-Butyl methyl sulfoxide (t-BuSOMe), an organosulfur compound with the chemical formula (CH₃)₃CS(O)CH₃, has emerged as a uniquely versatile tool, far transcending the utility of its well-known counterpart, dimethyl sulfoxide (DMSO).[1][2] The defining structural feature of t-BuSOMe is the sterically demanding tert-butyl group adjacent to the sulfinyl moiety. This bulk imparts significant influence on the molecule's reactivity and stability, providing a high degree of stereocontrol in chemical transformations.[3][4]
Unlike DMSO, which is primarily utilized as a polar aprotic solvent and a mild oxidant in reactions like the Swern and Pfitzner-Moffatt oxidations, t-BuSOMe's value lies in its direct participation in synthetic transformations.[1] Its stereogenic sulfur center, when resolved into single enantiomers, serves as a powerful chiral auxiliary. Furthermore, its unique electronic and steric properties enable its use as a robust directing group for challenging C–H functionalization reactions and as a precursor for a variety of sulfinyl-containing compounds. This guide provides an in-depth exploration of t-BuSOMe's applications, complete with detailed protocols and mechanistic insights for researchers engaged in the synthesis of complex pharmaceutical intermediates.
Core Applications & Mechanistic Insights
A Cornerstone of Asymmetric Synthesis: The Chiral Sulfinyl Group
The sulfur atom in an unsymmetrical sulfoxide is a stereogenic center, capable of existing as a pair of stable enantiomers due to a high barrier to pyramidal inversion (38-41 kcal/mol).[4] This conformational stability at room temperature allows for the separation and application of enantiopure sulfoxides as powerful chiral auxiliaries. The sulfinyl group, with its well-differentiated steric environment (a lone pair, an oxygen atom, a methyl group, and a bulky tert-butyl group), can effectively shield one face of a nearby prochiral center, directing incoming reagents to the opposite face with high diastereoselectivity.[4][5]
One of the most reliable methods for generating enantiopure sulfoxides is the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, such as (-)-menthyl p-toluenesulfinate, with an organometallic reagent like a Grignard or organolithium reagent.[4][5][6] This reaction proceeds with complete inversion of configuration at the sulfur atom, allowing for predictable and controlled synthesis of the desired sulfoxide enantiomer.
The resulting chiral tert-butyl sulfoxides are invaluable in constructing stereogenic carbon centers. For instance, the deprotonation of a chiral benzyl tert-butyl sulfoxide followed by reaction with an electrophile can yield α-substituted products with high diastereoselectivity.[7]
Workflow for Asymmetric Synthesis using a Chiral Sulfoxide Auxiliary
Caption: Regioselective Pummerer reaction of this compound.
A Modern Tool for C–H Functionalization
The direct functionalization of carbon-hydrogen (C–H) bonds is a paramount goal in synthetic chemistry, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. [8][9]The sulfoxide group has re-emerged as a powerful directing group in transition-metal-catalyzed C–H activation. [10]The lone pair electrons on the sulfoxide oxygen can coordinate to a metal center, positioning the catalyst in close proximity to a specific C–H bond (typically at the ortho position of an aryl ring), facilitating its cleavage and subsequent functionalization.
This strategy has been successfully applied to the late-stage functionalization of complex, drug-like molecules, allowing for the rapid diversification of molecular scaffolds to explore structure-activity relationships (SAR). [9][11][12]The use of t-BuSOMe derivatives in this context provides a robust and predictable method for introducing new carbon-carbon or carbon-heteroatom bonds.
Versatile Precursor for Sulfinyl-Containing Compounds
Recent methodologies have demonstrated that t-BuSOMe can serve as a stable and versatile starting material for a wide range of other sulfinyl-containing compounds, which are themselves important pharmacophores. [13][14]Activation of the tert-butyl sulfoxide with N-bromosuccinimide (NBS) under acidic conditions generates a highly reactive sulfinyl bromide intermediate. [13][14][15]This activation is driven by the formation of a stable tert-butyl cation. The resulting electrophilic sulfur species can then be trapped by a variety of nitrogen, carbon, or oxygen nucleophiles to afford sulfinic acid amides, new sulfoxides, and sulfinic acid esters in high yields. [13][14][16]This two-step, one-pot procedure offers a significant advantage over traditional methods that often rely on unstable or difficult-to-handle sulfinyl halides. [14]
Activation and Nucleophilic Substitution of t-BuSOMe
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-stage C–H functionalization offers new opportunities in drug discovery [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015) | Juhong Wei | 59 Citations [scispace.com]
Application Notes and Protocols for the Quantitative Analysis of Tert-Butyl Methyl Sulfoxide
Introduction
Tert-butyl methyl sulfoxide (TBMSO), a chiral organosulfur compound, is of significant interest in pharmaceutical development due to its presence as a metabolite, impurity, or potential chiral auxiliary. Accurate and precise quantification of TBMSO is critical for ensuring drug safety, efficacy, and quality control throughout the development lifecycle. This comprehensive guide provides detailed analytical methods for the quantification of TBMSO in pharmaceutical matrices, tailored for researchers, scientists, and drug development professionals. The methodologies presented herein are grounded in established chromatographic principles and validated against international regulatory standards to ensure scientific integrity and reliable results.
The Analytical Challenge and Strategic Approach
The quantification of TBMSO presents a unique set of analytical challenges stemming from its physicochemical properties. As a small, polar, and chiral molecule, the choice of analytical technique and the development of a robust method are paramount. This guide will focus on two primary, orthogonal analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, GC-MS offers high sensitivity and specificity, providing unequivocal identification through mass fragmentation patterns.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A versatile and widely used technique in pharmaceutical analysis, HPLC is well-suited for the separation of polar compounds. When coupled with a UV detector, it provides a robust method for quantification.
The selection of the appropriate technique depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide will provide detailed protocols for both GC-MS and HPLC-UV to offer flexibility in analytical workflows.
Method 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This technique provides a high degree of certainty in compound identification through the resulting mass spectrum, which serves as a molecular fingerprint. For TBMSO, GC-MS is a powerful tool for both identification and quantification, especially at low concentrations.
The mass spectrum of this compound is characterized by a specific fragmentation pattern that can be used for its unambiguous identification and quantification. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for TBMSO which can be used for library matching.[1][]
Experimental Workflow: GC-MS
Caption: Workflow for the GC-MS analysis of TBMSO.
Detailed Protocol: GC-MS Method
1. Sample Preparation:
-
Objective: To dissolve the sample containing TBMSO in a solvent compatible with GC analysis and to ensure the concentration falls within the calibrated range of the instrument.
-
Procedure:
-
Accurately weigh a known amount of the sample (e.g., drug substance or formulation).
-
Dissolve the sample in a suitable volatile solvent such as methanol, ethanol, or methyl tert-butyl ether (MTBE). Dimethyl sulfoxide (DMSO) can also be used as a solvent, particularly in drug discovery workflows, though it may require specific GC inlet conditions to manage its high boiling point.[3]
-
Vortex or sonicate the sample to ensure complete dissolution of TBMSO.
-
If necessary, dilute the sample to a final concentration within the linear range of the calibration curve (e.g., 1-100 µg/mL).
-
For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale for Selection: The choice of a mid-polarity column, such as one containing a phenyl-arylene phase, provides a good balance of interactions for separating a moderately polar compound like TBMSO. The temperature program is optimized to ensure good peak shape and resolution from other components in the sample matrix.
-
Instrument: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.
-
SIM Ions for TBMSO (m/z): Based on the NIST reference mass spectrum, prominent ions for TBMSO (MW: 120.22 g/mol ) include m/z 105 (M-CH3), 57 (C4H9+), and 41.[1][] The choice of quantifier and qualifier ions should be confirmed by analyzing a standard of TBMSO.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of TBMSO in the chosen solvent over the desired concentration range.
-
Analyze the calibration standards using the established GC-MS method.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of TBMSO.
-
Analyze the prepared samples and determine the concentration of TBMSO using the calibration curve.
Method Validation Parameters (per ICH Q2(R2) Guidelines)[4]
| Parameter | Acceptance Criteria | Rationale |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | Ensures that the signal measured is only from TBMSO and not from impurities or matrix components. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between the instrument response and the concentration of the analyte over a defined range. |
| Range | The range should cover the expected concentrations in the samples. | Defines the upper and lower concentration limits for which the method is accurate, precise, and linear. |
| Accuracy | Recovery of 80-120% for low concentrations and 98-102% for higher concentrations. | Measures the closeness of the experimental value to the true value. |
| Precision | Repeatability (RSD ≤ 2%), Intermediate Precision (RSD ≤ 3%). | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate small variations in method parameters (e.g., flow rate, temperature ramp). | Measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. |
Method 2: Quantitative Analysis of this compound by HPLC-UV
Principle and Rationale
High-performance liquid chromatography separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For a polar compound like TBMSO, reversed-phase HPLC is the method of choice. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. More polar compounds, like TBMSO, will have less affinity for the stationary phase and will elute earlier than less polar compounds.
The UV detector measures the absorbance of the eluting compounds at a specific wavelength. While TBMSO does not have a strong chromophore, it is expected to have some UV absorbance at lower wavelengths (around 210 nm), which is typical for sulfoxides. The selection of an appropriate wavelength is crucial for achieving adequate sensitivity.
Experimental Workflow: HPLC-UV
Caption: Workflow for the HPLC-UV analysis of TBMSO.
Detailed Protocol: HPLC-UV Method
1. Sample Preparation:
-
Objective: To dissolve the sample in a diluent that is compatible with the mobile phase to ensure good peak shape and to bring the concentration of TBMSO into the linear range of the method.
-
Procedure:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase or a mixture with a similar or weaker elution strength (e.g., a higher percentage of the aqueous component of the mobile phase).
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
2. HPLC Instrumentation and Conditions:
-
Rationale for Selection: A C18 column is a standard choice for reversed-phase chromatography and is suitable for retaining and separating a wide range of compounds, including polar molecules. The mobile phase composition of water and acetonitrile provides a good balance for eluting TBMSO with a reasonable retention time and good peak shape. A low UV wavelength is chosen to maximize the sensitivity for sulfoxides.
-
Instrument: A high-performance liquid chromatograph with a UV or photodiode array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized to achieve a suitable retention time for TBMSO (typically between 3 and 10 minutes). The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm. A PDA detector can be used to screen for the optimal detection wavelength.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards of TBMSO in the mobile phase.
-
Analyze the standards using the developed HPLC method.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Analyze the prepared samples and quantify TBMSO using the calibration curve.
Method Validation Parameters (per ICH Q2(R2) Guidelines)[4]
The validation parameters and acceptance criteria are the same as those outlined for the GC-MS method.
Data Presentation: Comparative Summary of Analytical Methods
| Feature | GC-MS Method | HPLC-UV Method |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV absorbance |
| Specificity | Very High (based on mass spectrum) | Moderate to High (based on retention time and UV spectrum) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Sample Volatility | Required | Not required |
| Sample Polarity | Less critical | Important for retention |
| Instrumentation | More complex and expensive | More common and less expensive |
| Typical Application | Trace level impurity analysis, metabolite identification | Routine quality control, assay of active ingredients |
Considerations for Chiral Separation
Since this compound is a chiral molecule, it may be necessary to separate and quantify the individual enantiomers, particularly in pharmaceutical applications where stereoisomers can have different pharmacological and toxicological profiles.
-
Chiral HPLC: This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of a wide range of enantiomers, including sulfoxides. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol).
-
Chiral GC: Chiral separation can also be performed by GC using a chiral capillary column, such as one coated with a cyclodextrin derivative.
The development and validation of a chiral method would follow similar principles as outlined above, with the additional requirement of demonstrating the resolution between the two enantiomers.
Conclusion
The quantitative analysis of this compound is a critical requirement in pharmaceutical development. The choice between GC-MS and HPLC-UV will depend on the specific needs of the analysis. GC-MS provides unparalleled specificity and sensitivity, making it ideal for trace analysis and identification. HPLC-UV offers a robust and reliable method for routine quantification in quality control settings. Both methods, when properly developed and validated according to regulatory guidelines, will provide accurate and precise data to support the development of safe and effective medicines. The protocols and validation guidance provided in this document serve as a comprehensive starting point for establishing a robust analytical workflow for the quantification of this compound.
References
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 139684, this compound.
- NIST. (n.d.). This compound. In NIST Chemistry WebBook. National Institute of Standards and Technology.
- ResearchGate. (n.d.). The GC-MS chromatogram of a 10-mL spiked sample (MTBE, 14.8 pg/L; TBA,...).
- Wikipedia. (2024, October 26). Dimethyl sulfoxide. In Wikipedia.
- Pavlovic, D. M., Babic, S., Horvat, A. J. M., & Kaštelan-Macan, M. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- PubMed. (2005). Determination of pharmaceutical compounds in aqueous dimethyl sulfoxide by electrospray ionization mass spectrometry.
- ResearchGate. (n.d.). Analytical conditions of HPLC-UVD for sulfoxaflor.
- OI Analytical. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
- Restek. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
- PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science.
- Taylor & Francis Online. (2021). A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography – mass spectrometry (GC-MS) with both solvent extraction and headspace solid phase microextraction (HS-SPME).
- PubMed. (2021). A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography - mass spectrometry (GC-MS) with both solvent extraction and headspace solid phase microextraction (HS-SPME).
- JoVE. (n.d.). GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals.
- LCGC International. (2012, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- ResearchGate. (n.d.). GC/MS-detectable compounds in organic sulfur compound extracts.
- USDA ARS. (n.d.). Sulfite Analysis of Fruits and Vegetables by High-Performance Liquid Chromatography (HPLC) with Ultraviolet Spectrophotometric Detection.
- PubMed. (1986). GC/MS identification of organosulphur compounds in environmental samples.
- Chrom Tech, Inc. (2024, October 20). Reverse Phase Chromatography Techniques.
- Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
- SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 14094-11-2).
- National Center for Biotechnology Information. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
- National Center for Biotechnology Information. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides.
- INIS-IAEA. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction.
- MDPI. (2020). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol.
- PubChem. (n.d.). This compound.
- PubMed. (1990). Evaluation of an HPLC method for the determination of sulphiting agents in foods.
- ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO.
- PubMed. (1999). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters.
- ResearchGate. (n.d.). The absorption spectrum (Absorbance vs. wavelength) of MTBE.
- Amerigo Scientific. (n.d.). This compound.
Sources
Application Notes & Protocols for the Safe Handling and Disposal of tert-Butyl Methyl Sulfoxide Waste
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of tert-butyl methyl sulfoxide (TBMSO). While TBMSO is not classified as acutely hazardous, adherence to rigorous safety protocols is essential to ensure personnel safety, environmental protection, and regulatory compliance. This guide details the material's chemical and toxicological properties, outlines step-by-step protocols for routine handling and waste management, and provides clear instructions for emergency spill response.
Introduction: Understanding this compound
This compound (CAS No. 14094-11-2) is an organosulfur compound with growing relevance in organic synthesis.[1][2] Its properties, influenced by the sterically hindering tert-butyl group, differ from its well-known analogue, dimethyl sulfoxide (DMSO), notably in polarity and miscibility with polar solvents.[1] As with any chemical reagent, a thorough understanding of its properties and potential hazards is the foundation of its safe use and the responsible management of its waste streams. This document serves as a technical guide to establish self-validating safety systems within the laboratory environment.
Hazard Identification and Risk Assessment
A comprehensive risk assessment begins with understanding the intrinsic properties of the substance. While safety data sheets indicate that this compound has no specific identified physical or health hazards at its given concentration, it should be handled with the care afforded to all laboratory chemicals.[3]
Physicochemical Properties
Key physical and chemical data for this compound are summarized below. This information is critical for determining appropriate storage conditions and predicting its behavior in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂OS | [2][3][4][5] |
| Molecular Weight | 120.21 g/mol | [1][3] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 64 - 66 °C / 147.2 - 150.8 °F | [1][3] |
| Density | 0.996 g/cm³ | [6] |
| Vapor Pressure | 0.286 mmHg at 25°C | [6] |
| Stability | Stable under normal conditions | [3][7] |
Toxicological & Ecotoxicological Profile
Current safety data indicates that this compound is not classified for acute toxicity, skin corrosion/irritation, or serious eye damage.[3] There are no known carcinogenic chemicals in this product.[3] From an environmental perspective, it contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[3][7] However, it is a volatile organic compound (VOC) that will evaporate easily, and good laboratory practices should be followed to minimize its release into the environment.[3]
Reactivity and Incompatibilities
This compound is stable under normal storage and handling conditions, with no hazardous reactions reported under normal processing.[3][7] However, as a sulfoxide, caution is warranted. The related compound, DMSO, can decompose at its boiling point and react explosively with strong acids, bases, and certain halogenated compounds.[8] Therefore, it is prudent to avoid storing or mixing this compound waste with:
-
Strong oxidizing agents
-
Strong acids and bases
-
Acyl halides and other reactive halogen compounds
Core Directive: Safe Handling & Storage Protocols
The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The minimum required PPE when handling this compound includes:
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles (European standard - EN 166).[7]
-
Hand Protection: Use protective gloves. Inspect gloves before use and select them based on chemical compatibility and breakthrough time.[7]
-
Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[7]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate vapors, use a chemical fume hood.[7]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidents.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10]
-
Store away from incompatible materials as detailed in Section 2.3.
-
Ground and bond containers and receiving equipment when transferring large quantities to prevent static discharge.[9]
Caption: Workflow for the Safe Handling of this compound.
Waste Management & Disposal Protocols
All chemical waste must be managed in accordance with institutional guidelines and local, state, and federal regulations.[11][12] Sink disposal is not a permissible option for this material.[10]
Protocol: Waste Collection
-
Container Selection: Choose a waste container that is in good condition, has a secure screw-top cap, and is chemically compatible with sulfoxides. Do not use metal containers for any waste streams that could be corrosive.[12]
-
Waste Segregation: Collect this compound waste in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials like strong acids or oxidizers, to prevent unforeseen chemical reactions.[12]
-
Labeling: Immediately label the waste container with the words "HAZARDOUS WASTE " and list all constituents, including "this compound".[10][12]
-
Accumulation: Keep the waste container tightly capped at all times, except when adding waste.[10][12] Store the container in a designated satellite accumulation area (SAA) that is secure and segregated by compatibility.
Disposal Pathway
The required method for disposal is through a licensed professional waste disposal service. Your institution's Environmental Health & Safety (EHS) department will coordinate the pickup and final disposal, which is typically high-temperature incineration.
-
Incineration: This is the preferred method for flammable organic solvents. It should be performed in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any potentially harmful gases.
-
Advanced Oxidation Processes (AOPs): For industrial-scale wastewater containing sulfoxides like DMSO, methods such as the Fenton process have been shown to be effective in degrading the compound.[13][14] While not a standard laboratory procedure, it highlights a potential chemical treatment pathway.
-
Biological Treatment: Studies have also demonstrated the feasibility of using activated sludge to biodegrade DMSO-containing wastewater, oxidizing the sulfur to sulfate.[14][15] This is a viable option for large-scale industrial effluent.
Caption: Decision Pathway for this compound Waste Disposal.
Emergency Procedures: Spill Management
Immediate and correct response to a chemical spill is critical to prevent injury and environmental contamination.
Spill Kit Contents
A spill kit should be readily accessible in any laboratory handling this chemical and should contain:
-
Appropriate PPE (gloves, goggles, gown)
-
Inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[10][16]
-
A scoop or scraper for collecting absorbed material (use only non-sparking tools).
-
Heavy-duty, sealable plastic bags for waste disposal.[16]
-
"Hazardous Waste" labels.
Protocol: Small Spill Cleanup (< 100 mL)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): If vapors are noticeable, evacuate the area.
-
Don PPE: Put on your full PPE, including gloves, goggles, and a lab coat.
-
Contain & Absorb: Confine the spill to a small area. Cover the spill with an inert absorbent material.[10]
-
Collect Waste: Carefully scoop the absorbent material into a heavy-duty plastic bag.[16]
-
Decontaminate: Clean the spill area with soap and water.[10]
-
Package & Label: Seal the bag, place it inside a second bag (double-bagging), and label it as "Hazardous Waste" with a description of the contents.[10][16]
-
Dispose: Arrange for pickup by your institution's EHS department.
Protocol: Large Spill Cleanup (> 100 mL)
-
Evacuate & Alert: Immediately evacuate the spill area. Alert all personnel to leave. If the spill poses a fire hazard, activate the nearest fire alarm.
-
Isolate: Close the doors to the affected area to contain vapors.
-
Call for Help: Contact your institution's EHS department or emergency response team immediately.[10] Provide details about the chemical spilled, the quantity, and the location.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.
Caption: Emergency Response Workflow for a this compound Spill.
References
- Title: this compound - SAFETY DATA SHEET Source: ALFAAL11081 URL
- Title: Standard Operating Procedures for Dimethyl Sulfoxide (DMSO)
- Title: this compound, (-)
- Title: SAFETY DATA SHEET - this compound Source: Fisher Scientific URL
- Title: Chemical Properties of this compound (CAS 14094-11-2)
- Title: this compound | 14094-11-2 Source: Benchchem URL
- Title: this compound | C5H12OS | CID 139684 Source: PubChem - NIH URL
- Title: Safeguarding Your Research: A Comprehensive Guide to Handling Clethodim Sulfoxide Source: Benchchem URL
- Title: this compound SDS, 14094-11-2 Safety Data Sheets Source: Echemi URL
- Title: SAFETY DATA SHEET - tert-butyl methyl ether Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET - Methyl tert-butyl ether Source: Fisher Scientific URL
- Title: Factors affecting degradation of dimethyl sulfoxide (DMSO)
- Title: TERT-BUTYL METHYL ETHER Source: Sdfine URL
- Title: TREATMENT OF DIMETHYL-SULFOXIDE-CONTAINING OPTOELECTRONICS WASTEWATER USING AIRLIFT BIOREACTOR WITH PVA-IMMOBILIZED CELL BEADS Source: Chemical, Biological and Environmental Engineering URL
- Title: SAFETY DATA SHEET - tert-Butyl methyl sulfide Source: Sigma-Aldrich URL
- Title: Biological treatment of wastewater containing dimethyl sulphoxide from the semi-conductor industry Source: ResearchGate URL
- Title: Proper Disposal of Diphenyl Sulfoxide: A Guide for Laboratory Professionals Source: Benchchem URL
- Title: Guidelines: Handling and Disposal of Chemicals Source: Purdue College of Engineering URL
- Title: 8 Steps to Handling a Lab Chemical Spill Source: Lab Manager URL
- Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound, (-)- | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 14094-11-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. depts.washington.edu [depts.washington.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. worldscientific.com [worldscientific.com]
- 16. westlab.com [westlab.com]
Application Notes and Protocols: Catalytic Asymmetric Oxidation for the Synthesis of Chiral Sulfoxides
Introduction: The Significance of Chiral Sulfoxides in Modern Chemistry
Chiral sulfoxides are a pivotal class of organosulfur compounds, distinguished by a stereogenic sulfur atom. This chirality imparts unique properties that have led to their widespread application in asymmetric synthesis, where they serve as powerful chiral auxiliaries, and in the pharmaceutical industry.[1][2][3] Prominent drug molecules such as esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil) are chiral sulfoxides, exhibiting improved therapeutic profiles compared to their racemic mixtures.[1][4] The development of efficient and highly selective methods for the synthesis of enantiomerically pure sulfoxides is therefore a critical endeavor for researchers, scientists, and drug development professionals.[1]
The most direct and atom-economical route to chiral sulfoxides is the catalytic asymmetric oxidation of prochiral sulfides.[5][6] This approach has seen significant advancements through the development of various catalytic systems, including transition metal complexes, organocatalysts, and biocatalysts.[7][8] This guide provides an in-depth exploration of these methodologies, offering both theoretical understanding and practical, field-proven protocols.
I. Foundational Principles of Catalytic Asymmetric Sulfoxidation
The core principle of catalytic asymmetric sulfoxidation lies in the selective transfer of an oxygen atom to one of the two lone pairs of electrons on the sulfur atom of a prochiral sulfide. This selective oxidation is orchestrated by a chiral catalyst, which creates a diastereomeric transition state, favoring the formation of one enantiomer of the sulfoxide over the other.
Key Methodologies: A Comparative Overview
Three primary classes of catalysts dominate the landscape of asymmetric sulfoxidation:
-
Transition Metal Catalysts: These systems typically involve a central metal ion (e.g., Titanium, Vanadium, Iron) coordinated to a chiral ligand.[9][10][11] The ligand's chirality dictates the stereochemical outcome of the oxidation.
-
Organocatalysts: This metal-free approach utilizes small organic molecules, such as chiral ketones or phase-transfer catalysts, to mediate the asymmetric oxidation, often employing environmentally benign oxidants like hydrogen peroxide.[12][13][14][15]
-
Biocatalysts (Enzymes): Enzymes, such as cyclohexanone monooxygenases and peroxidases, offer exceptional enantioselectivity and operate under mild, aqueous conditions.[16][17][18]
The choice of catalyst is dictated by factors such as substrate scope, desired enantioselectivity, cost, and environmental impact.
II. Transition Metal-Catalyzed Asymmetric Sulfoxidation: Protocols and Insights
Transition metal catalysis remains a cornerstone of asymmetric sulfoxidation due to its high efficiency and tunability. The following sections detail protocols for some of the most reliable and widely adopted systems.
A. The Modified Sharpless-Kagan-Modena Oxidation (Titanium/Diethyl Tartrate System)
First reported independently by the Kagan and Modena groups in 1984, this system is a modification of the Sharpless asymmetric epoxidation and has become a classic method for preparing chiral sulfoxides.[3][19][20]
Mechanistic Rationale
The active catalyst is a chiral titanium-diethyl tartrate (DET) complex. The presence of water is crucial for achieving high enantioselectivity, as it modifies the catalyst structure.[20][21] The sulfide coordinates to the titanium center, and the oxygen atom is delivered from a hydroperoxide oxidant, with the chiral environment of the DET ligand directing the approach to one of the sulfur lone pairs.[22]
Experimental Workflow: Modified Sharpless-Kagan-Modena Oxidation
Caption: Workflow for the Modified Sharpless-Kagan-Modena Oxidation.
Detailed Protocol: Synthesis of (R)-Methyl p-Tolyl Sulfoxide
Materials:
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
(+)-Diethyl L-tartrate [(+)-DET]
-
Methyl p-tolyl sulfide
-
Cumene hydroperoxide (CHP), ~80% in cumene
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deionized water
-
Celite®
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous CH₂Cl₂ (50 mL).
-
Add Ti(O-i-Pr)₄ (5.0 mmol, 1.0 eq).
-
Add (+)-DET (10.0 mmol, 2.0 eq) and stir the resulting solution at room temperature for 10 minutes.
-
Add deionized water (5.0 mmol, 1.0 eq) and stir for an additional 20-30 minutes at room temperature. The solution should be a clear, pale yellow.
-
-
Oxidation:
-
Cool the catalyst solution to -20 °C in a cryocool bath.
-
Add methyl p-tolyl sulfide (5.0 mmol, 1.0 eq).
-
Slowly add cumene hydroperoxide (5.5 mmol, 1.1 eq) dropwise over 10 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding 1 mL of water.
-
Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1 hour, during which a white precipitate will form.
-
Filter the suspension through a pad of Celite®, washing the filter cake with CH₂Cl₂ (3 x 20 mL).
-
Combine the filtrates and wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford the chiral sulfoxide.
-
Expected Outcome: This protocol typically yields the (R)-sulfoxide with high enantiomeric excess (>90% ee).[3][20]
B. Vanadium-Salan/Salen Catalyzed Asymmetric Sulfoxidation
Vanadium complexes with chiral Schiff base ligands (salen and salan types) are highly effective catalysts for asymmetric sulfoxidation, often utilizing hydrogen peroxide as a green oxidant.[10][23][24]
Mechanistic Rationale
The active species is a chiral vanadium-peroxo complex. The sulfide attacks the electrophilic oxygen of the peroxo group. The stereochemistry is controlled by the chiral salan/salen ligand, which creates a specific steric environment around the metal center, dictating the facial selectivity of the sulfide's approach.[24][25]
Catalytic Cycle: Vanadium-Salan Catalyzed Sulfoxidation
Caption: Simplified catalytic cycle for Vanadium-Salan sulfoxidation.
Detailed Protocol: Synthesis of a Chiral Alkyl Aryl Sulfoxide
Materials:
-
Vanadyl acetylacetonate [VO(acac)₂]
-
Chiral Salan ligand (e.g., derived from a chiral diamine and salicylaldehyde derivative)
-
Thioanisole
-
Hydrogen peroxide (30% aq. solution)
-
Chloroform (CHCl₃)
Procedure:
-
In Situ Catalyst Formation:
-
In a round-bottom flask, dissolve the chiral salan ligand (0.025 mmol, 1 mol%) and VO(acac)₂ (0.025 mmol, 1 mol%) in CHCl₃ (5 mL).
-
Stir the mixture at room temperature for 30 minutes. A color change indicates complex formation.
-
-
Oxidation:
-
Add thioanisole (2.5 mmol, 1.0 eq) to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (3.0 mmol, 1.2 eq) via syringe pump over 2 hours. The slow addition is critical to suppress the uncatalyzed oxidation and overoxidation to the sulfone.
-
Stir at 0 °C for an additional 4-6 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).
-
Separate the layers and extract the aqueous layer with CHCl₃ (2 x 10 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
-
Expected Outcome: Vanadium-salan systems are known for providing excellent yields and high enantioselectivities (often >95% ee) for a range of alkyl aryl sulfides.[10][24][25]
III. Organocatalytic Asymmetric Sulfoxidation
Organocatalysis offers a valuable metal-free alternative for asymmetric sulfoxidation.[12] These methods are often praised for their operational simplicity and reduced environmental impact.
A. Cinchona Alkaloid-Derived Phase-Transfer Catalysis
A conceptually novel approach involves the asymmetric alkylation of sulfenate anions under phase-transfer conditions, mediated by a chiral Cinchona alkaloid-derived catalyst.[13][14][15]
Mechanistic Rationale
A sulfenate salt is generated in situ and then alkylated. The chiral phase-transfer catalyst forms a tight ion pair with the sulfenate anion, shielding one of its enantiotopic faces and directing the incoming alkyl halide to the other, thus inducing asymmetry.[14]
Detailed Protocol: Asymmetric Synthesis of o-Anisyl Methyl Sulfoxide
Materials:
-
2-(Trimethylsilyl)ethyl o-anisyl sulfoxide (sulfenate precursor)
-
Methyl iodide
-
Cinchonidinium-based phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Toluene
Procedure:
-
Reaction Setup:
-
To a stirred solution of the sulfenate precursor (0.5 mmol) and the chiral phase-transfer catalyst (0.025 mmol, 5 mol%) in toluene (5 mL) at -40 °C, add methyl iodide (0.75 mmol, 1.5 eq).
-
Slowly add TBAF solution (0.6 mL, 0.6 mmol, 1.2 eq) dropwise.
-
-
Reaction and Monitoring:
-
Stir the mixture at -40 °C for 24 hours.
-
Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate.
-
Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
-
Expected Outcome: This method provides a novel route to chiral sulfoxides, with reported yields and enantiomeric excesses being moderate to good.[12][14]
IV. Data Summary and Comparison
| Catalyst System | Chiral Ligand/Catalyst | Oxidant | Typical Substrate | Yield (%) | ee (%) | References |
| Titanium | (+)-Diethyl Tartrate | Cumene Hydroperoxide | Methyl p-tolyl sulfide | ~90 | >90 | [3][20] |
| Vanadium | Chiral Salan Ligand | Hydrogen Peroxide | Thioanisole | >90 | >95 | [10][24][25] |
| Iron | Chiral N,N'-dioxide | Hydrogen Peroxide | Various aryl alkyl sulfides | 60-98 | 56-99 | [9][26][27] |
| Organocatalyst | Cinchonidinium salt | - (Alkylation) | o-Anisyl sulfenate | ~96 | ~58 | [12][14] |
| Biocatalyst | Cyclohexanone Monooxygenase | O₂/NADPH | Alkyl aryl sulfides | High | High | [17] |
V. Conclusion and Future Outlook
The catalytic asymmetric oxidation of sulfides is a mature yet continuously evolving field. Transition metal catalysts, particularly those based on titanium and vanadium, offer robust and highly selective methods that are amenable to large-scale synthesis. The development of iron-catalyzed systems and organocatalytic approaches provides greener and more cost-effective alternatives.[9][11] Furthermore, biocatalysis is emerging as a powerful tool, promising unparalleled selectivity and sustainability.[16][28]
For researchers and drug development professionals, the choice of method will depend on the specific target molecule, scale, and economic and environmental considerations. The protocols detailed in these notes provide a solid foundation for the practical application of these powerful synthetic transformations. Future research will likely focus on expanding the substrate scope of existing catalysts, developing more sustainable catalytic systems, and harnessing the full potential of biocatalysis.
References
- Chiral N,N'-dioxide–iron(III)-catalyzed asymmetric sulfoxidation with hydrogen peroxide.
- Organocatalytic Asymmetric Synthesis of Sulfoxides from Sulfenic Acid Anions Mediated by a Cinchona-Derived Phase-Transfer Reagent.Organic Letters.
- Biotechnological Methods of Sulfoxid
- Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system.PubMed.
- Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides.Organic Chemistry Portal.
- Metal-Containing Schiff Base/Sulfoxide Ligands for Pd(II)-Catalyzed Asymmetric Allylic C–H Aminations.
- Asymmetric Oxidations and Related Reactions: Asymmetric Oxid
- Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases.
- Transition‐Metal–Catalyzed Asymmetric Sulfoxidation in Drug and Natural Product Synthesis.
- Fundamental Research on Chiral Sulfoxides: A Technical Guide for Drug Development.BenchChem.
- Metal-Containing Schiff Base/Sulfoxide Ligands for Pd(II)-Catalyzed Asymmetric Allylic C–H Aminations.
- Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide.
- Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System.The Journal of Organic Chemistry.
- Asymmetric oxidation of sulfides.Journal of Sulfur Chemistry.
- Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System.Organic Chemistry Portal.
- Recent Advances for Chiral Sulfoxides in Asymmetric C
- Organocatalytic Asymmetric Synthesis of Sulfoxides from Sulfenic Acid Anions Mediated by a Cinchona-Derived Phase-Transfer Reagent.Organic Letters.
- Organocatalytic Asymmetric Synthesis of Sulfoxides from Sulfenic Acid Anions Mediated by a Cinchona-Derived Phase- Transfer Reagent.
- Organocatalytic asymmetric synthesis of sulfoxides from sulfenic acid anions mediated by a Cinchona-derived phase-transfer reagent.PubMed.
- Enantioselective Sulfoxid
- Application of chiral sulfoxides in asymmetric synthesis.MedCrave online.
- Asymmetric Synthesis of Chiral Sulfoxides.Wiley-VCH.
- Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.Chemical Society Reviews.
- Asymmetric Sulfoxidation of Thioether Catalyzed by Soybean Pod Shell Peroxidase to Form Enantiopure Sulfoxide in Water-in-Oil Microemulsions: A Kinetic Model.PubMed.
- Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides.PMC.
- Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System.The Journal of Organic Chemistry.
- Asymmetric catalytic oxid
- Chiral N , N ′-dioxide–iron( iii )-catalyzed asymmetric sulfoxidation with hydrogen peroxide.
- Catalytic asymmetric Sulfoxidation of methyl phenyl sulfide using Chiral Schiff base ligand with Ti(Oi−Pr)4.
- The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists.
- Diversification of drugs with sulfur stereogenic centers.
- Proposed mechanism for catalytic oxidation of thioethers to prepare sulfones.
- Natural sulfoxide‐ and sulfoxide‐containing drugs and ligands.
- Titanium-Catalyzed, Asymmetric Sulfoxidation of Alkyl Aryl Sulfides with Optically Active Hydroperoxides.The Journal of Organic Chemistry.
- Asymmetric sulfoxidation of prochiral sulfides using aminoalcohol derived chiral C3-symmetric trinuclear vanadium Schiff base complexes.
- Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary.The Journal of Organic Chemistry.
- Oxidation of a sulfide to sulfoxides and sulfone.
- Oxid
- Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation.Journal of the American Chemical Society.
- Asymmetric synthesis of tertiary thiols and thioethers.PMC.
- Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradi
- (A) Catalytic oxidation of sulfides to sulfoxides (Hu et al., 2014a).
- An efficient asymmetric oxidation of sulfides to sulfoxides.Journal of the American Chemical Society.
- Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides.ACS GCI Pharmaceutical Roundtable.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Asymmetric catalytic oxidation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. datapdf.com [datapdf.com]
- 15. Organocatalytic asymmetric synthesis of sulfoxides from sulfenic acid anions mediated by a Cinchona-derived phase-transfer reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Asymmetric Sulfoxidation of Thioether Catalyzed by Soybean Pod Shell Peroxidase to Form Enantiopure Sulfoxide in Water-in-Oil Microemulsions: A Kinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Thieme E-Books & E-Journals [thieme-connect.de]
- 22. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 23. Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium-Salan System [organic-chemistry.org]
- 26. Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 27. Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 28. Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Versatile and Mild Oxidation of Alcohols Using Tert-Butyl Hydroperoxide (TBHP) and Dimethyl Sulfoxide (DMSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Alcohol Oxidation
The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a cornerstone transformation in organic synthesis. While classic methods often rely on heavy metals like chromium, modern synthetic chemistry prioritizes milder, more selective, and environmentally benign reagents.[1] The combination of tert-butyl hydroperoxide (TBHP), a readily available and stable organic oxidant, with dimethyl sulfoxide (DMSO) as both a solvent and a co-oxidant, represents a powerful system for these transformations.[2] This application note provides a comprehensive guide to the mechanistic underpinnings, practical applications, and detailed protocols for employing the TBHP/DMSO system.
A Note on Terminology: The user query specified "tert-butyl methyl sulfoxide." This is likely a lapsus for the common laboratory reagent dimethyl sulfoxide (DMSO). This guide will focus on the well-established and widely utilized TBHP/DMSO oxidation system.
The TBHP/DMSO system is a key example of "activated DMSO" oxidations, a class of reactions known for their mild conditions and broad functional group tolerance.[3] Unlike the Swern or Moffatt oxidations, which require highly reactive and often cryogenic activators like oxalyl chloride or carbodiimides, the TBHP system can often be performed under less stringent conditions, sometimes even at room temperature, depending on the specific protocol and catalyst used.[4][5]
The Chemical Logic: Mechanism of Activated DMSO Oxidation
The core principle of DMSO-based oxidations is the in-situ generation of a highly electrophilic sulfur species, which is then attacked by the alcohol substrate. In the classic Swern oxidation, this activation is achieved with oxalyl chloride.[3] While a direct, uncatalyzed reaction between TBHP and DMSO is slow, the combination is often used with an "activator" or under conditions that promote the formation of a reactive intermediate.[6]
The generally accepted pathway for many activated DMSO oxidations involves the following key steps:
-
Activation of DMSO: An electrophilic activator (e.g., an acid anhydride, oxalyl chloride, or a Lewis acid) reacts with the oxygen atom of DMSO. This makes the sulfur atom highly electrophilic.
-
Alcohol Attack: The alcohol substrate acts as a nucleophile, attacking the activated, electrophilic sulfur atom to form a key alkoxysulfonium salt intermediate.
-
Deprotonation and Ylide Formation: A hindered, non-nucleophilic base (commonly triethylamine) removes the proton from the carbon bearing the oxygen, forming a sulfur ylide.[3]
-
Intramolecular Elimination: The ylide undergoes a five-membered ring transition state, leading to an intramolecular elimination. This step breaks the C-H and S-O bonds, forming the desired carbonyl compound (aldehyde or ketone), dimethyl sulfide (DMS), and a protonated base.
The malodorous and volatile nature of the dimethyl sulfide byproduct is a characteristic feature of these reactions, necessitating the use of a well-ventilated fume hood.[3]
Caption: Generalized mechanism for activated DMSO oxidations.
Applications in Synthesis
The TBHP/DMSO system, often in conjunction with a catalyst, is a versatile tool for a variety of oxidative transformations beyond the simple conversion of alcohols.
-
Oxidation of Alcohols to Aldehydes and Ketones: This is the primary application. The mild conditions are particularly valuable for complex molecules with sensitive functional groups.[7]
-
Synthesis of Carboxylic Acids: In some protocols, particularly with certain catalysts like iodine, the TBHP/DMSO system can oxidize aryl alkyl ketones to their corresponding aryl carboxylic acids.[8]
-
Oxidation of Sulfides: TBHP is an effective reagent for the selective oxidation of sulfides to sulfoxides.[6][9] This transformation is crucial in medicinal chemistry and materials science.
-
C-H Functionalization: The reactive intermediates generated from TBHP can participate in C-H functionalization reactions, expanding the synthetic utility of this reagent system.[10]
-
Domino Reactions: TBHP can initiate domino reactions, where a sequence of transformations occurs in a single pot, leading to the efficient synthesis of complex heterocyclic structures like quinazolinones.[11]
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol is a representative example and may require optimization for specific substrates. All operations must be conducted in a well-ventilated fume hood.
Materials:
-
Secondary Alcohol (Substrate)
-
tert-Butyl hydroperoxide (TBHP), 70% solution in water[12]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the secondary alcohol (1.0 eq) and anhydrous DMSO (5-10 volumes). Cool the solution to 0 °C in an ice bath with stirring.
-
Activator Addition (if required): Depending on the specific literature procedure being followed for your substrate, an activator such as trifluoroacetic anhydride (TFAA) or an alternative is added slowly at low temperature. Note: For many modern protocols using TBHP, a catalyst may be used instead of a stoichiometric activator.
-
TBHP Addition: Slowly add TBHP (1.5 - 2.5 eq) to the reaction mixture, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature (depending on the protocol) and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.
Data Summary: Representative Reaction Parameters
The optimal conditions for TBHP/DMSO oxidations can vary significantly based on the substrate and the presence of a catalyst.
| Substrate Type | Catalyst/Activator | Temp (°C) | Time (h) | Typical Yield (%) | Reference Insight |
| Primary Benzylic Alcohol | Bismuth(III) oxide | RT | 2-4 | >90 | A green chemistry approach with good chemoselectivity.[8] |
| Secondary Aliphatic Alcohol | (COCl)₂ (Swern) | -78 to RT | 1-3 | 85-95 | Classic, high-yield method; requires cryogenic conditions.[5] |
| Aryl Methyl Ketone | Iodine | 80 | 12 | 70-85 | Converts ketones to carboxylic acids.[7] |
| Thioanisole (Sulfide) | None (in water) | 20-70 | 1-24 | >95 | Catalyst-free oxidation to the sulfoxide.[6] |
Safety and Handling
Tert-Butyl Hydroperoxide (TBHP):
-
Hazards: TBHP is a strong oxidizing agent, flammable, toxic, and corrosive.[13][14] It can cause severe skin burns and eye damage.[15] It is also potentially explosive under certain conditions, especially in concentrated forms.[13]
-
Handling: Always work with TBHP in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[12][16] Avoid contact with skin and eyes.[15]
-
Storage: Store TBHP in a cool, well-ventilated area, away from heat, sparks, and combustible materials.[14] Keep it in its original, tightly closed container.[15]
-
Disposal: Dispose of any materials that come into contact with TBHP, such as pipette tips and gloves, as hazardous waste.[13]
Dimethyl Sulfoxide (DMSO):
-
Hazards: DMSO is a combustible liquid. While it has low toxicity, it can readily penetrate the skin and may carry dissolved toxic substances with it.
-
Handling: Wear gloves when handling DMSO.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Caption: Experimental workflow and critical safety checkpoints.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient oxidant (TBHP)- Low reaction temperature- Inactive catalyst or substrate | - Increase stoichiometry of TBHP (e.g., to 2.5 eq).- Allow the reaction to warm to room temperature after initial addition.- Verify the purity and activity of all reagents. |
| Formation of Byproducts | - Reaction temperature too high- Pummerer rearrangement (for some substrates)- Over-oxidation | - Maintain strict temperature control, especially during addition.- Use a less polar solvent.- Carefully monitor the reaction by TLC and quench immediately upon completion. |
| Low Isolated Yield | - Product volatility- Emulsion during workup- Inefficient purification | - Be cautious during solvent removal under reduced pressure.- Add brine to the aqueous layer to break emulsions.- Optimize the eluent system for column chromatography. |
References
- Amherst College. (2022, October 17). STANDARD OPERATING PROCEDURES (SOP)
- ChemicalBook. (2023, September 27).
- Wikipedia.
- WordPress.
- LyondellBasell. GPS Safety Summary Tert-Butyl Hydroperoxide (T-Hydro Solution). URL
- Sisco Research Laboratories Pvt. Ltd.
- New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: tert-Butyl Hydroperoxide. URL
- Organic Chemistry Portal.
- Fringuelli, F., Pellegrino, G., & Pizzo, F. (1993). Facile and Selective Oxidation of Sulfides to Sulfoxides by t-Butyl Hydroperoxide in Aqueous Medium.
- Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. URL
- Royal Society of Chemistry. (2014). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction.
- Wikipedia.
- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. URL
- ACS Publications. Reaction of tert-butyl hydroperoxide anion with dimethyl sulfoxide. On the pathway of the superoxide-alkyl halide reaction. The Journal of Organic Chemistry. URL
- Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. URL
- ResearchGate. (2017). Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t -Butyl Hydroperoxide (TBHP)
- ACS Publications. Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry. URL
- Indian Academy of Sciences. (2012). Solvent-free oxidation of aldehydes to acids by TBHP using environmental-friendly MnO4−1-exchanged Mg–Al–hydrotalcite catalyst. Journal of Chemical Sciences. URL
- ResearchGate. (2001). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. URL
- ResearchGate. (2020).
- University of Rochester.
- ResearchGate. (2022). The Applications of Dimethyl Sulfoxide as Reagent in Organic Synthesis. URL
- National Institutes of Health. (2019). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. URL
- ACS Publications. (2022). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. Journal of the American Chemical Society. URL
- Wikipedia. tert-Butyl hydroperoxide. URL
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. tert-Butyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Dimethyl sulfoxide [organic-chemistry.org]
- 8. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lyondellbasell.com [lyondellbasell.com]
- 13. amherst.edu [amherst.edu]
- 14. chemicalbook.com [chemicalbook.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. nj.gov [nj.gov]
Troubleshooting & Optimization
Navigating Tert-Butyl Methyl Sulfoxide Mediated Oxidations: A Guide to Maximizing Yield
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting and practical advice for improving yields in alcohol oxidations mediated by tert-butyl methyl sulfoxide (t-BuOMeSO). As a less common cousin to the widely used dimethyl sulfoxide (DMSO), t-BuOMeSO offers unique properties that can be advantageous in specific synthetic contexts. However, its successful application requires a nuanced understanding of the underlying reaction mechanisms and potential pitfalls. This resource consolidates field-proven insights and foundational knowledge to empower you in your experimental endeavors.
Understanding the Landscape of Activated Sulfoxide Oxidations
This compound mediated oxidations fall under the broader category of "activated sulfoxide" reactions, the most famous of which is the Swern oxidation.[1] The general principle involves the activation of the sulfoxide with an electrophile, creating a highly reactive sulfonium species. This species is then attacked by the alcohol substrate, forming an alkoxysulfonium salt. A hindered non-nucleophilic base is then used to induce an intramolecular elimination, yielding the desired aldehyde or ketone, tert-butyl methyl sulfide, and a protonated base.[2][3]
The choice of activator is critical and dictates the reaction conditions and side-product profile. Common activators include:
-
Oxalyl Chloride or Trifluoroacetic Anhydride (Swern-type conditions): These are highly effective activators that allow for very low reaction temperatures (typically -78 °C), which helps to suppress many side reactions.[1][3]
-
Dicyclohexylcarbodiimide (DCC) (Moffatt-Pfitzner conditions): This method can often be run at slightly higher temperatures than a Swern, but the dicyclohexylurea (DCU) byproduct can complicate purification.[4]
-
Sulfur Trioxide Pyridine Complex (Parikh-Doering conditions): This is a very mild and convenient method that can be performed at or near room temperature.
The use of t-BuOMeSO in place of DMSO is motivated by several potential advantages, including a different steric profile that may influence selectivity and a potentially less volatile and less odorous sulfide byproduct (tert-butyl methyl sulfide vs. dimethyl sulfide).
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low or No Conversion of the Starting Alcohol
Question: I am seeing a significant amount of unreacted starting material in my t-BuOMeSO-mediated oxidation. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion is a common issue that can often be traced back to several key factors. Let's break them down:
-
Insufficient Activation of the Sulfoxide: The reaction hinges on the efficient formation of the reactive sulfonium species.
-
Cause: The electrophilic activator (e.g., oxalyl chloride, TFAA) may have degraded due to improper storage or handling. These reagents are often moisture-sensitive.
-
Solution: Use a fresh bottle or a newly opened ampule of the activator. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Sub-optimal Reaction Temperature: While Swern-type reactions are run at low temperatures, there is a "sweet spot."
-
Cause: If the temperature is too low, the reaction kinetics may be too slow, leading to incomplete conversion within a practical timeframe.
-
Solution: While the initial activation of t-BuOMeSO with oxalyl chloride should be done at -78 °C, after the addition of the alcohol, allowing the reaction to slowly warm to -60 °C or -50 °C before the addition of the base can sometimes improve conversion. Monitor the reaction by TLC or LC-MS to determine the optimal temperature profile for your specific substrate.
-
-
Steric Hindrance: The tert-butyl group in t-BuOMeSO is significantly larger than the methyl group in DMSO.
-
Cause: For very hindered alcohols, the steric bulk of both the substrate and the oxidant may impede the initial nucleophilic attack of the alcohol on the activated sulfoxide.
-
Solution: In such cases, switching to a less sterically demanding sulfoxide like DMSO might be necessary. Alternatively, employing a more reactive activator or increasing the reaction time could be beneficial.
-
Issue 2: Formation of a Significant Amount of Methylthiomethyl (MTM) Ether or Other Thioacetal-like Byproducts
Question: My desired carbonyl compound is contaminated with a significant byproduct that I suspect is a methylthiomethyl (MTM) ether or a related species. How can I prevent this?
Answer:
The formation of MTM ethers is a classic side reaction in activated sulfoxide oxidations, arising from a Pummerer-type rearrangement.[5]
-
Causality: The alkoxysulfonium salt intermediate is in equilibrium with the sulfur ylide. If the temperature is allowed to rise too high before the addition of the base, or if the base is not added promptly after the formation of the alkoxysulfonium salt, the ylide can undergo rearrangement to form a reactive electrophile that is trapped by the unreacted alcohol, leading to the MTM ether.[6]
Caption: Pummerer rearrangement leading to MTM ether formation.
-
Solutions:
-
Strict Temperature Control: It is crucial to maintain the recommended low temperature (typically -78 °C for oxalyl chloride activation) throughout the activation and alcohol addition steps.[3] Do not let the reaction warm up significantly before adding the triethylamine or other hindered base.
-
Order of Addition: The standard and recommended order of addition is: 1) Addition of the activator to the sulfoxide, 2) Addition of the alcohol, and 3) Addition of the base. Reversing the order of alcohol and base addition can lead to a host of side reactions.
-
Prompt Base Addition: Once the alcohol has been added and allowed to react for a short period (typically 5-15 minutes), add the base without unnecessary delay.
-
Issue 3: Epimerization of an α-Stereocenter
Question: My product, which has a stereocenter adjacent to the newly formed carbonyl, is being isolated as a mixture of epimers. How can I suppress this?
Answer:
Epimerization at the α-carbon is a known issue, particularly when using triethylamine as the base.[1]
-
Causality: The product ketone or aldehyde can be deprotonated by the triethylamine present in the reaction mixture to form an enolate. This enolate is planar at the α-carbon, and subsequent reprotonation during workup can occur from either face, leading to racemization or epimerization.
Caption: Base-mediated epimerization via an enolate intermediate.
-
Solutions:
-
Use a Bulkier Base: Switching from triethylamine (Et₃N) to a more sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can significantly reduce the rate of enolization and thus minimize epimerization.[1]
-
Careful Workup: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride) before allowing the mixture to warm to room temperature. This can help to protonate any enolate formed before it has a chance to equilibrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using t-BuOMeSO over DMSO?
A1: The primary potential advantages are:
-
Reduced Odor: The byproduct, tert-butyl methyl sulfide, is generally less volatile and has a less pervasive odor than dimethyl sulfide.
-
Steric Influence: The bulky tert-butyl group can, in some cases, lead to different selectivity profiles, particularly in substrates with multiple hydroxyl groups of varying steric environments.
-
Different Solubility Profile: The overall more lipophilic nature of t-BuOMeSO and its sulfide byproduct might be advantageous in certain solvent systems or during workup.
Q2: Can I use other activators with t-BuOMeSO besides oxalyl chloride?
A2: Yes. Based on the principles of activated sulfoxide chemistry, other common activators should be compatible with t-BuOMeSO. A US patent describes the use of various lower dialkyl sulfoxides with activators such as aroyl halides, sulfonic anhydrides, and cyanuric chloride.[7] These include:
-
Trifluoroacetic Anhydride (TFAA): Similar to oxalyl chloride but may allow for slightly higher reaction temperatures.[4]
-
DCC (Moffatt-Pfitzner conditions): A classic activator, though purification can be challenging due to the DCU byproduct.
-
SO₃·pyridine (Parikh-Doering conditions): A very mild system that can often be run at 0 °C to room temperature.
Q3: What is the recommended stoichiometry of reagents?
A3: A good starting point for a Swern-type oxidation using t-BuOMeSO is as follows:
-
t-BuOMeSO: 1.5 - 2.0 equivalents
-
Oxalyl Chloride (or TFAA): 1.2 - 1.5 equivalents
-
Hindered Base (e.g., DIPEA): 3.0 - 5.0 equivalents These ratios may need to be optimized for your specific substrate.
Q4: How should I purify my product and remove the sulfoxide/sulfide byproducts?
A4: The tert-butyl methyl sulfide byproduct is more nonpolar than dimethyl sulfide.
-
Aqueous Workup: A standard aqueous workup will remove the protonated base and any water-soluble salts.
-
Chromatography: Standard silica gel chromatography is usually effective at separating the desired carbonyl compound from the sulfide byproduct and any unreacted sulfoxide.
-
Oxidative Quench: Rinsing glassware with an oxidizing solution like bleach can help to oxidize the residual sulfide to the odorless sulfoxide or sulfone, aiding in cleanup.[1]
Experimental Protocols
Protocol 1: General Procedure for the Oxidation of a Secondary Alcohol to a Ketone using t-BuOMeSO and Oxalyl Chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane (DCM, 0.2 M relative to the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add this compound (2.0 eq.) to the cooled DCM.
-
Slowly add a solution of oxalyl chloride (1.5 eq.) in DCM dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C. Stir for 15 minutes.
-
Add a solution of the secondary alcohol (1.0 eq.) in DCM dropwise, again maintaining the temperature below -70 °C. Stir for 30 minutes at -78 °C.
-
Add N,N-diisopropylethylamine (DIPEA, 5.0 eq.) dropwise. The reaction mixture may become cloudy.
-
After the addition of the base is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
| Parameter | Recommendation | Rationale |
| Sulfoxide | This compound | Potential for reduced odor and different steric profile. |
| Activator | Oxalyl Chloride / TFAA | High reactivity, allows for low temperatures to minimize side reactions.[3] |
| Base | DIPEA (Hünig's Base) | Sterically hindered to prevent epimerization of α-stereocenters.[1] |
| Temperature | -78 °C to -60 °C | Crucial for suppressing Pummerer rearrangement and other side reactions.[2] |
| Stoichiometry | See FAQ Q3 | Ensures complete activation and reaction. |
Conclusion
The successful application of this compound in alcohol oxidations is a valuable tool in the synthetic chemist's arsenal. By understanding the mechanistic underpinnings shared with other activated sulfoxide oxidations and being mindful of the key parameters—especially temperature control and the choice of base—researchers can effectively troubleshoot and optimize their reactions to achieve high yields of the desired carbonyl compounds. This guide serves as a starting point for your investigations, and we encourage careful, small-scale optimization for each new substrate.
References
- Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron1978, 34 (11), 1651–1660. [Link]
- Pfitzner, K. E.; Moffatt, J. G. A New and Selective Oxidation of Alcohols. J. Am. Chem. Soc.1963, 85 (19), 3027–3028. [Link]
- U.S.
- Vargas Zenarosa, C. "Dimethyl Sulfoxide Oxidation of Primary Alcohols." Master's Thesis, Western Michigan University, 1968. [Link]
- Organic Chemistry Portal. "Dimethyl sulfoxide, DMSO." [Link]
- Wikipedia. "Dimethyl sulfoxide." [Link]
- Organic Chemistry Portal.
- Tidwell, T. T. "Oxidation of Alcohols by Activated Dimethyl Sulfoxide and Related Reactions: An Update." Synthesis1990, 1990 (10), 857–870. [Link]
- OrgoSolver. "Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂)." [Link]
- Liu, Y.; Vederas, J. C. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. J. Org. Chem.1996, 61 (22), 7856–7859. [Link]
- Master Organic Chemistry. "Swern Oxidation of Alcohols To Aldehydes and Ketones." [Link]
- Wikipedia.
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation [organic-chemistry.org]
- 3. orgosolver.com [orgosolver.com]
- 4. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 5. Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US3901896A - Process of oxidation of primary and secondary alcohols to the corresponding carbonyl derivatives - Google Patents [patents.google.com]
Technical Support Center: Side Reactions in the Pummerer Reaction of tert-Butyl Sulfoxides
Welcome to the Technical Support Center for the Pummerer reaction. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing tert-butyl sulfoxides in their synthetic pathways. The unique steric and electronic properties of the tert-butyl group can introduce specific challenges and side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the successful execution of your Pummerer rearrangements.
I. Understanding the Core Reaction and the tert-Butyl Influence
The Pummerer rearrangement is a powerful transformation that converts an alkyl sulfoxide into an α-acyloxy thioether using an activating agent, most commonly acetic anhydride (Ac₂O).[1][2][3] The reaction proceeds through the formation of a key thionium ion intermediate, which is then trapped by a nucleophile.[1][2][4]
The presence of a tert-butyl group attached to the sulfoxide can significantly influence the reaction's outcome. While it can offer certain advantages, its steric bulk is a primary driver for a number of common side reactions. Understanding these potential pitfalls is the first step toward effective troubleshooting.
Core Pummerer Reaction Mechanism
Caption: Generalized mechanism of the Pummerer reaction.
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter when performing a Pummerer reaction with tert-butyl sulfoxides. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.
Problem 1: Low Yield of the Desired α-Acetoxy Thioether and Formation of a Vinyl Sulfide.
Question: My Pummerer reaction of a tert-butyl sulfoxide is giving a low yield of the expected product. I'm isolating a significant amount of a vinyl sulfide instead. What's causing this, and how can I fix it?
Answer:
Causality: The formation of a vinyl sulfide is a classic example of a competing elimination reaction. After the formation of the desired α-acetoxy thioether, the acetate anion (or another base present in the reaction mixture) can act as a base to abstract a proton from a carbon adjacent to the newly formed thioether, leading to an E2 elimination. The steric bulk of the tert-butyl group can sometimes favor this pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for vinyl sulfide formation.
Detailed Solutions:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than the desired rearrangement. Running the reaction at a lower temperature (e.g., 0 °C or even -20 °C) can favor the kinetic Pummerer product over the thermodynamic elimination product. The use of Lewis acids like TiCl₄ or SnCl₄ with α-acyl sulfoxides can facilitate reactions at lower temperatures.[1][5]
-
Employ a Non-Nucleophilic Base or Acid Scavenger: The acetic acid generated during the reaction can catalyze the elimination. The acetate anion is also the culprit for the elimination itself. Adding a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine or proton sponge) can scavenge the acid without promoting elimination.
-
Change the Activating Agent: Acetic anhydride is the traditional choice, but other activators can alter the reaction profile.
-
Trifluoroacetic anhydride (TFAA): This is a more potent activating agent and often allows for milder reaction conditions, which can suppress elimination.[1][6]
-
Thionyl chloride (SOCl₂): This can be used to form an α-chloro thioether, which may be more stable towards elimination under the reaction conditions.[1][5]
-
Problem 2: Pummerer Fragmentation Leading to C-S Bond Cleavage.
Question: Instead of the expected rearrangement product, my reaction is producing fragments, suggesting the carbon-sulfur bond is breaking. Why is this happening with my tert-butyl sulfoxide substrate?
Answer:
Causality: This side reaction is known as Pummerer fragmentation.[1][5] It occurs when the group attached to the sulfur can form a stable carbocation. The tert-butyl group itself is a prime candidate for forming a stable tertiary carbocation. If the intermediate thionium ion can fragment to generate a particularly stable carbocation, this pathway can compete with or even dominate the standard Pummerer rearrangement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pummerer fragmentation.
Detailed Solutions:
-
Use Milder Activating Agents: Highly reactive activating agents like TFAA can promote carbocation formation. Switching to acetic anhydride or even weaker activators may disfavor the fragmentation pathway.
-
Introduce an Intramolecular Nucleophile: If the substrate's design allows, incorporating a nucleophilic group that can intramolecularly trap the thionium ion can be highly effective. This intramolecular trapping is often kinetically faster than the intermolecular fragmentation pathway.
Problem 3: Deoxygenation of the Sulfoxide to the Sulfide.
Question: My reaction is sluggish, and I'm recovering a significant amount of the corresponding tert-butyl sulfide. What is causing this reduction?
Answer:
Causality: Deoxygenation of the sulfoxide back to the sulfide can occur, particularly if certain reagents are used or if the reaction conditions are not optimal. For instance, when using thionyl chloride as an activator, if a reducing agent like triphenylphosphine is also present (even as an impurity), it can lead to the reduction of the sulfoxide.[7] In some cases, with cyclic sulfoxides, deoxygenation can be a significant side reaction with TFAA.[8]
Troubleshooting and Prevention:
-
Ensure Reagent Purity: Verify the purity of your activating agent and solvents. Avoid any potential sources of reducing agents.
-
Optimize Activator Stoichiometry: Using a large excess of the activating agent is sometimes counterproductive. A systematic optimization of the stoichiometry is recommended.
-
Re-evaluate the Choice of Activator: If deoxygenation is a persistent issue with a particular activator (e.g., SOCl₂ in the presence of potential reductants), consider switching to a standard anhydride like Ac₂O or TFAA.
III. Frequently Asked Questions (FAQs)
Q1: Can I use an alternative to acetic anhydride?
A1: Yes, several alternatives to acetic anhydride can be used, and they can be advantageous in minimizing side reactions.[1]
-
Trifluoroacetic anhydride (TFAA): More reactive, allowing for lower reaction temperatures.[1][6]
-
Trifluoromethanesulfonic (Triflic) anhydride: A very powerful activator.[1]
-
Lewis acids (e.g., TiCl₄, SnCl₄) with α-acyl sulfoxides: Enable the reaction to proceed at lower temperatures.[1][5]
Q2: My substrate contains other sensitive functional groups (e.g., hydroxyl, amine). How can I prevent side reactions with them?
A2: Unprotected hydroxyl or amino groups will readily react with acetic anhydride or other acylating agents.[6] It is crucial to protect these functional groups before subjecting the molecule to Pummerer conditions. Common protecting groups that are stable to the reaction conditions should be employed.
Q3: The reaction is not going to completion. How can I improve the conversion?
A3:
-
Increase the temperature: If side reactions are not a major concern, cautiously increasing the reaction temperature can improve the rate and conversion.
-
Use a more potent activator: Switching from Ac₂O to TFAA can often drive the reaction to completion under milder conditions.[1][6]
-
Add an acid co-catalyst: In some cases, the addition of a catalytic amount of a strong acid like p-toluenesulfonic acid (TsOH) can increase the product yield.[6]
Q4: Can this reaction be performed asymmetrically?
A4: Yes, the inherent chirality of sulfoxides can be exploited to achieve asymmetric Pummerer reactions.[1] However, classical Pummerer conditions with acetic anhydride often lead to racemic products.[9] Achieving high stereoselectivity typically requires modified conditions, often involving specific chiral auxiliaries or reagents.[10]
IV. Experimental Protocols
Protocol 1: General Procedure for the Pummerer Reaction of a tert-Butyl Sulfoxide with Acetic Anhydride
-
To a solution of the tert-butyl sulfoxide (1.0 equiv) in a suitable solvent (e.g., toluene, CH₂Cl₂, or neat Ac₂O), add acetic anhydride (2.0-5.0 equiv).
-
If required, add a catalytic amount of an acid co-catalyst (e.g., TsOH, 0.1 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Low-Temperature Pummerer Reaction using Trifluoroacetic Anhydride (TFAA)
-
Dissolve the tert-butyl sulfoxide (1.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -20 °C to 0 °C.
-
Add trifluoroacetic anhydride (1.1-1.5 equiv) dropwise to the cooled solution.
-
Stir the reaction at the low temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup as described in Protocol 1.
-
Purify the product via column chromatography.
V. Summary of Troubleshooting Strategies
| Side Reaction | Primary Cause | Recommended Solutions |
| Vinyl Sulfide Formation | β-elimination from the product. | Lower reaction temperature; use a non-nucleophilic base; change the activating agent (e.g., TFAA). |
| Pummerer Fragmentation | Formation of a stable tert-butyl carbocation. | Use milder activating agents (e.g., Ac₂O instead of TFAA); design the substrate with an intramolecular nucleophile. |
| Deoxygenation to Sulfide | Presence of reducing agents or specific activator properties. | Ensure reagent purity; optimize activator stoichiometry; change the activator. |
| Reaction with Other Functional Groups | Unprotected hydroxyl or amino groups. | Protect sensitive functional groups prior to the reaction.[6] |
VI. References
-
Wikipedia. Pummerer rearrangement. [Link]
-
ResearchGate. Modern Pummerer-Type Reactions. [Link]
-
ResearchGate. What are the alternatives to acetic anhydride in peptide synthesis? [Link]
-
Slideshare. Pummerer reaction. [Link]
-
Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds. [Link]
-
ACS Publications. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
PubMed. Mechanism of the Pummerer reaction: a computational study. [Link]
-
chemeurope.com. Pummerer rearrangement. [Link]
-
Chem-Station Int. Ed. Pummerer Rearrangement. [Link]
-
Britannica. Pummerer rearrangement. [Link]
-
ResearchGate. Which chemical can be used in substitute of acetic anhydride for cyclization of N-(4-Carboxyphenyl) phthalamic acid? [Link]
-
YouTube. This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60! [Link]
-
ResearchGate. The Pummerer Reaction of Sulfinyl Compounds | Request PDF. [Link]
-
PMC. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. [Link]
-
Organic Chemistry Portal. Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. [Link]
-
YouTube. Practice Question - Pummerer Rearrangement | Sulphur Reactions. [Link]
-
ACS Publications. Additive and Vinylogous Pummerer Reactions of Amido Sulfoxides and Their Use in the Preparation of Nitrogen Containing Heterocycles. [Link]
-
RSC Publishing. New reactions of cyclic sulfoxides under Pummerer conditions. [Link]
-
YouTube. Pummerer Rearrangement. [Link]
-
ResearchGate. The interrupted Pummerer reaction in sulfoxide‐catalyzed oxidative... [Link]
-
PubMed. The Interrupted Pummerer Reaction in a Sulfoxide-Catalyzed Oxidative Coupling of 2-Naphthols. [Link]
-
Penn State Research Database. Modern Pummerer-type reactions. [Link]
-
ResearchGate. The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds | Request PDF. [Link]
Sources
- 1. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 2. Pummerer Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pummerer_rearrangement [chemeurope.com]
- 6. Pummer reaction | PPTX [slideshare.net]
- 7. Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction [organic-chemistry.org]
- 8. New reactions of cyclic sulfoxides under Pummerer conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of the Pummerer reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Oxidation of tert-Butyl Methyl Sulfide
Welcome to the Technical Support Center for the selective oxidation of tert-butyl methyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of tert-butyl methyl sulfoxide while minimizing over-oxidation to the corresponding sulfone.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the selective oxidation of sulfides, with a specific focus on tert-butyl methyl sulfide.
Q1: Why is preventing over-oxidation to the sulfone a significant challenge in this synthesis?
A: The oxidation of a sulfide to a sulfoxide is the first step in a two-step oxidation process that can continue to form a sulfone.[1] The sulfoxide product is often more susceptible to oxidation than the starting sulfide, making it difficult to stop the reaction at the desired sulfoxide stage.[2] This challenge is rooted in the electronic properties of the sulfur atom at different oxidation states. Once the first oxygen atom is added to form the sulfoxide, the sulfur center becomes more electron-deficient and, consequently, more electrophilic and reactive towards further oxidation. Careful control of reaction conditions is paramount to prevent this unwanted second oxidation.[1]
Q2: What are the most common and effective oxidizing agents for the selective synthesis of this compound?
A: A variety of oxidizing agents can be employed, each with its own advantages and disadvantages. Some of the most common and effective include:
-
Hydrogen Peroxide (H₂O₂): Widely regarded as a "green" oxidant because its only byproduct is water, H₂O₂ is a popular choice.[3][4] Its reactivity can be modulated with various catalysts and additives. For instance, using H₂O₂ in glacial acetic acid has been shown to be a highly selective method for sulfide to sulfoxide oxidation under transition-metal-free conditions.[3]
-
tert-Butyl Hydroperoxide (TBHP): TBHP is another common oxidant that can provide high selectivity for sulfoxide formation, particularly when used in an aqueous medium.[5] It is generally considered a milder oxidant than H₂O₂, which can help in preventing over-oxidation.[6]
-
Sodium Periodate (NaIO₄): This reagent is known for its high selectivity in oxidizing sulfides to sulfoxides with minimal sulfone formation.
-
m-Chloroperoxybenzoic Acid (m-CPBA): While effective, m-CPBA is a strong oxidizing agent and requires careful control of stoichiometry and temperature to avoid over-oxidation to the sulfone.[7]
The choice of oxidant often depends on the specific substrate, desired reaction conditions, and scale of the synthesis.[6]
Q3: How does the choice of solvent impact the selectivity of the oxidation?
A: The solvent can play a crucial role in the reaction's outcome. Polar, protic solvents like water or acetic acid can influence the reactivity of both the sulfide and the oxidizing agent.[3][5] For example, conducting the oxidation of sulfides with TBHP in water can lead to high selectivity and yields of the corresponding sulfoxide.[5] In some cases, the solvent can participate in the reaction mechanism, affecting the stability of intermediates and transition states.
Q4: Are there catalytic methods that can improve selectivity for sulfoxide formation?
A: Yes, catalytic methods are highly valuable for achieving selective sulfoxidation. Transition metal catalysts, such as those based on molybdenum, vanadium, or iron, can facilitate the reaction with milder oxidants like H₂O₂ or O₂.[4][8] These catalysts can activate the oxidant in a controlled manner, allowing for the selective transfer of a single oxygen atom to the sulfide. For instance, a dendritic phosphomolybdate hybrid has been used as a recyclable catalyst for the selective oxidation of sulfides to sulfoxides or sulfones with H₂O₂.[4]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the selective oxidation of tert-butyl methyl sulfide.
Problem 1: Significant Over-oxidation to Sulfone
This is the most frequent issue, leading to low yields of the desired this compound.
Root Causes & Corrective Actions
| Potential Cause | Explanation | Recommended Action |
| Excess Oxidant | Using more than one equivalent of the oxidizing agent will inevitably lead to the formation of the sulfone. | Carefully control the stoichiometry of the oxidant, typically using 1.0 to 1.1 equivalents. Consider slow, dropwise addition of the oxidant to maintain a low instantaneous concentration.[6][8] |
| High Reaction Temperature | The rate of the second oxidation (sulfoxide to sulfone) is often more sensitive to temperature than the first. | Perform the reaction at a lower temperature. This can significantly slow down the rate of sulfone formation relative to sulfoxide formation.[6] |
| Incorrect Oxidant Choice | Some oxidizing agents are inherently more powerful and less selective. | If over-oxidation persists, switch to a milder oxidant. For example, if using m-CPBA, consider trying H₂O₂ with a suitable catalyst or TBHP.[6] |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long after the starting material is consumed will favor sulfone formation. | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the tert-butyl methyl sulfide is consumed.[8] |
Problem 2: Incomplete Conversion of the Starting Sulfide
Another common issue is the presence of unreacted tert-butyl methyl sulfide in the final product mixture.
Root Causes & Corrective Actions
| Potential Cause | Explanation | Recommended Action |
| Insufficient Oxidant | Using less than one equivalent of the oxidant will result in incomplete conversion. | Ensure accurate measurement and addition of at least one full equivalent of the oxidizing agent. |
| Low Reaction Temperature | While beneficial for selectivity, excessively low temperatures can slow the reaction to a crawl. | Gradually increase the reaction temperature in small increments while carefully monitoring for the onset of over-oxidation. |
| Poor Mixing/Heterogeneity | If the reaction mixture is not homogenous, localized depletion of the oxidant can occur. | Ensure efficient stirring throughout the reaction. If the starting material or reagents are not fully soluble, consider a different solvent system. |
| Catalyst Inactivity | If using a catalytic system, the catalyst may be poisoned or deactivated. | Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required). Consider using a fresh batch of catalyst. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the selective oxidation of tert-butyl methyl sulfide.
Caption: Troubleshooting workflow for selective sulfide oxidation.
Section 3: Experimental Protocol
This section provides a detailed, step-by-step methodology for the selective oxidation of tert-butyl methyl sulfide to this compound using hydrogen peroxide in glacial acetic acid.[3]
Materials and Equipment
-
tert-Butyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.
-
Oxidant Addition: Slowly add hydrogen peroxide (30% aq., 1.05 equivalents) to the cooled solution dropwise via a dropping funnel over a period of 30-60 minutes. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by TLC or GC until the starting sulfide is consumed.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This will neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Reaction Workflow Diagram
Caption: Generalized mechanism of sulfide oxidation with H₂O₂ in acid.
Further oxidation to the sulfone proceeds through a similar pathway, where the sulfoxide acts as the nucleophile. The electron-withdrawing nature of the sulfinyl group makes the sulfur atom in the sulfoxide less nucleophilic than in the sulfide, but as mentioned, it is still susceptible to oxidation.
References
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sulfide Oxidation. Wordpress.
- Water360. (n.d.). Reaction mechanism and stoichiometry of chemical sulfide oxidation.
- Wikipedia. (n.d.). Sulfoxide.
- Fringuelli, F., Pellegrino, R., & Pizzo, F. (1993). Facile and Selective Oxidation of Sulfides to Sulfoxides by t-Butyl Hydroperoxide in Aqueous Medium.
- Ghorbani-Choghamarani, A., & Shiri, L. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. E-Journal of Chemistry, 2014.
- Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides and Sulfones at Room Temperature Using H2O2 and a Mo(VI)
- Kirihara, M., Itou, A., Noguchi, T., & Yamamoto, J. (2010). Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by Tantalum or Niobium Carbide. Synlett, 2010(10), 1557-1561.
- Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113.
- Lutz, M., Wenzler, M., & Likthotvorik, I. (2018). Urea-Hydrogen Peroxide/Phthalic Anhydride: A Metal-Free System for the Oxidation of Sulfides to Sulfones. Synthesis, 50(11), 2231-2234.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- Page, P. C. B., Buckley, B. R., Elliott, C., Chan, Y., & Dreyfus, N. (2016). Dirhodium(II) Carboxylate Catalyzed Sulfoxidation of Organic Sulfides. Synlett, 27(01), 80-82.
- ResearchGate. (n.d.). Oxidation of sulfide to sulfoxide in different conditions.
- Sun, J., Zhu, C., Dai, Z., Yang, M., Pan, Y., & Hu, H. (2004). A Highly Efficient and Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H2O2 Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst. The Journal of Organic Chemistry, 69(24), 8500-8503.
- Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017). Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones Using 2,2,2-Trifluoroacetophenone and Hydrogen Peroxide. Synthesis, 49(05), 917-924.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399.
- Zhang, Q., & Wang, Y. (2019).
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Conditions for Tert-Butyl Sulfoxide Activation
Welcome to the technical support center for tert-butyl sulfoxide activation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the unique reactivity of tert-butyl sulfoxides in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles of the reaction, providing you with the expert insights needed to troubleshoot common issues and optimize your experimental outcomes.
Foundational Principles: The "Why" of Tert-Butyl Sulfoxide Activation
Before diving into troubleshooting, it's crucial to understand the core mechanism and the strategic advantage of using a tert-butyl sulfoxide. Unlike many other alkyl sulfoxides, those bearing a tert-butyl group can be activated under specific conditions to serve as potent sulfinylating agents without undergoing the common Pummerer rearrangement.[1][2][3]
The key to this unique reactivity is the exceptional stability of the tert-butyl cation. Upon activation of the sulfoxide oxygen by an electrophile (e.g., from N-bromosuccinimide), the molecule readily fragments. This fragmentation is driven by the formation of the highly stable tert-butyl cation, which leaves behind a reactive sulfinyl intermediate.[4] This process makes tert-butyl sulfoxides stable, easy-to-handle precursors for otherwise unstable reagents like sulfinyl halides.[5][6]
The General Activation Mechanism (NBS/Acid System)
The most common and versatile method involves activation with N-bromosuccinimide (NBS) in the presence of a weak acid, such as acetic acid (AcOH).[5][7][8][9][10] The generally accepted mechanism proceeds as follows:
-
Activation: The sulfoxide oxygen attacks NBS, forming a positively charged sulfur intermediate.
-
Fragmentation: Driven by the formation of the stable tert-butyl cation (which can deprotonate to isobutene gas), the intermediate collapses to form a sulfinyl bromide.[4] The observation of gas evolution during this step supports this mechanistic hypothesis.[4]
-
Mixed Anhydride Formation: The newly formed sulfinyl bromide reacts with acetic acid to generate a mixed sulfinic-acetic anhydride. This anhydride is the key reactive intermediate.
-
Nucleophilic Attack: A chosen nucleophile (N, C, or O-based) attacks the sulfur center of the mixed anhydride, displacing the acetate and forming the desired sulfinyl-containing product.[4][5]
Caption: General mechanism of tert-butyl sulfoxide activation with NBS/AcOH.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the optimization of tert-butyl sulfoxide activation in a direct question-and-answer format.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the critical parameters I should check first?
Answer: Low yield is the most common issue and almost always traces back to suboptimal reaction conditions. The activation step is rapid and sensitive. Here is a checklist of the most critical factors to verify:
-
Stoichiometry of NBS: The ratio of NBS to the sulfoxide is crucial. For complete activation, 2 equivalents of NBS are typically required. Using less may result in incomplete conversion of the starting material.[4]
-
Choice and Role of Acid: The choice of acid promoter is non-intuitive but vital. Weaker acids, such as acetic acid (AcOH) or benzoic acid, give superior results compared to strong acids like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH).[4] Strong acids can lead to undesired side reactions or decomposition. The acid is not just a catalyst; it participates in the formation of the reactive mixed anhydride intermediate.
-
Solvent System: Dichloromethane (DCM) has been identified as the most effective solvent for this transformation.[4][5] Using other solvents may impede the reaction rate or alter the solubility of intermediates.
-
Activation Time: The activation step is fast. An optimal activation time of 10-20 minutes is recommended before the addition of the nucleophile.[4] Longer activation times do not necessarily improve the outcome and can sometimes lead to slightly lower yields.[4]
Table 1: Optimized Conditions for NBS-Mediated Activation
| Parameter | Recommended Condition | Rationale & Citation |
| Activator | N-Bromosuccinimide (NBS) | Efficiently generates the sulfinyl bromide intermediate.[4][7] |
| NBS Stoichiometry | 2.0 equivalents | Ensures complete consumption of the starting sulfoxide.[4] |
| Acid Promoter | Acetic Acid (AcOH) | A weak acid is superior; avoids side reactions seen with strong acids.[4][5] |
| Solvent | Dichloromethane (DCM) | Found to be the most effective solvent for the reaction.[4][5] |
| Activation Time | 10 - 20 minutes | Sufficient time for intermediate formation without degradation.[4] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures. |
Question 2: I'm observing significant formation of side products. What are they, and how can I suppress them?
Answer: Side product formation is often a sign of incorrect reaction conditions or incompatible substrates. Here are the most common culprits:
-
Bromination of Substrate: If your starting material or nucleophile contains sensitive functional groups like alkenes or alkynes, you may observe bromine addition as a side reaction.[4] While this is not always a major pathway, it can reduce the yield of the desired product.
-
Solution: Ensure the activation step is complete before adding the nucleophile. Do not use a large excess of NBS. If the problem persists, this specific activation method may be unsuitable for highly electron-rich, bromine-sensitive substrates.
-
-
Unexpected Amide Formation: When using di-tert-butyl sulfoxide as the substrate in the presence of acetic acid, the reaction can yield acetamides instead of the expected sulfinic acid derivatives.[4] This occurs because the mixed anhydride intermediate does not react at the sulfur center as intended in this specific case.[4]
-
Solution: If working with di-tert-butyl sulfoxide, consider an alternative acid promoter or a different activation strategy altogether.
-
-
Pummerer-type Reactions: While the tert-butyl group is designed to prevent the classic Pummerer rearrangement (which requires an α-proton), using different activators can open up alternative pathways.[2][3][11] For instance, using trifluoroacetic anhydride (TFAA) does not lead to a Pummerer reaction but instead forms sulfenyltrifluoroacetate intermediates that can add to olefins.[1]
-
Solution: Stick to the validated NBS/AcOH system if your goal is nucleophilic substitution. If you are exploring different activators like TFAA, be aware that the reaction pathway and potential products will be different.
-
Caption: A troubleshooting flowchart for common reaction issues.
Question 3: I am trying to perform a reaction with an amine nucleophile, but it is failing. Why?
Answer: This is a critical and common point of failure. Amines are basic and nucleophilic, and they are incompatible with the NBS activation step under acidic conditions. Adding the amine at the beginning will result in it reacting with the NBS and the acid, quenching the reagents before the sulfoxide can be activated.
The Correct Procedure (Two-Step, One-Pot):
-
Perform the activation of the tert-butyl sulfoxide with NBS and acetic acid in DCM as standard.
-
Wait for the recommended 10-20 minute activation period.
-
Then, and only then, add the amine nucleophile to the reaction mixture.
This sequential addition is mandatory for reactions involving amine nucleophiles.[4]
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary driving force for this reaction?
The reaction is powerfully driven by the departure of the tert-butyl group as a stable tertiary carbocation.[4] This is a much more favorable pathway than the deprotonation at an α-carbon required for a Pummerer rearrangement. Experiments have shown that replacing the tert-butyl group with smaller, less stable alkyl groups like isopropyl or ethyl leads to undesirable outcomes, highlighting the essential role of the t-Bu group.[4]
Caption: The formation of the stable tert-butyl cation drives the reaction.
FAQ 2: Are there activators other than NBS?
Yes. While NBS/AcOH is a highly effective system for generating sulfinic amides, esters, and other sulfoxides[4][5], other activators can be used, though they may lead to different reactivity.
-
Trifluoroacetic Anhydride (TFAA): In a mixture of TFAA and trifluoroacetic acid, tert-butyl sulfoxides do not undergo the Pummerer reaction. Instead, they form sulfenyltrifluoroacetates, which can then add to olefins in situ.[1] This highlights how the choice of activator dictates the subsequent reaction pathway. TFAA is also a known activator for other sulfoxide-mediated reactions.[12][13][14][15]
FAQ 3: My nucleophile is sterically hindered. Will this affect the reaction?
Yes. While the reaction shows broad substrate compatibility with respect to the electronic properties of the sulfoxide and nucleophile, steric hindrance can be a limiting factor.[5] Nucleophiles with significant steric bulk around the reactive center may exhibit lower reaction efficiency and yield.[5][11]
Experimental Protocol: Synthesis of a Sulfinic Amide
This protocol is adapted from the work of Wei and Sun and represents a typical procedure for the activation of a tert-butyl sulfoxide and subsequent reaction with a nitrogen nucleophile.[4]
Materials:
-
Aryl or Alkyl tert-butyl sulfoxide (1.0 equiv)
-
N-Bromosuccinimide (NBS) (2.0 equiv)
-
Acetic Acid (AcOH) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
Amine Nucleophile (1.2 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the tert-butyl sulfoxide (1.0 equiv) and dissolve it in anhydrous DCM.
-
Add acetic acid (2.0 equiv) to the solution.
-
Add N-bromosuccinimide (2.0 equiv) in one portion.
-
Stir the reaction mixture at room temperature for 15 minutes . During this time, the solution may change color, and gas evolution (isobutene) might be observed. This is the activation step .
-
After 15 minutes, add the amine nucleophile (1.2 equiv) to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired sulfinic amide.
References
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Wei, J., & Sun, Z. (2015). Supporting Information for tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. PubMed. [Link]
- Wei, J., & Sun, Z. (2015). Request PDF: Tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Wei, J. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. SciSpace. [Link]
- Brichard, M.-H., Musick, M., Janousek, Z., & Viehe, H. G. (1990). Use of Tert-Butyl Sulfoxides as Latent Sulfenyl Cation Equivalents.
- Baciocchi, E., Lanzalunga, O., & Lapi, A. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(17), 9831–9892. [Link]
- Wikipedia contributors. (2023). Pummerer rearrangement. Wikipedia. [Link]
- Procter, D. J., et al. (2018). The interrupted Pummerer reaction in sulfoxide-catalyzed oxidative couplings.
- DeLucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
- Wikipedia contributors. (2023).
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. ACS Figshare. [Link]
- Harris, J. M., et al. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 61(22), 7856–7859. [Link]
- Bolm, C., et al. (2022). S-activation and S-functionalization scope of tert-butyl sulfoximines.
- Ugi, I., et al. (2011). Trifluoroacetic Anhydride-Catalyzed Oxidation of Isonitriles by DMSO: A Rapid, Convenient Synthesis of Isocyanates. Organic Letters, 13(10), 2552–2555. [Link]
- Organic Chemistry Portal.
- Andreu, D., & Albericio, F. (1997). Formation of Disulfide Bonds in Synthetic Peptides and Proteins.
- Wikipedia contributors. (2023).
- Wikipedia contributors. (2023). Trifluoroacetic anhydride. Wikipedia. [Link]
- Lanza, C., et al. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(10), 4239–4250. [Link]
- Ashenhurst, J. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Tayu, M., et al. (2013). Sulfoxide-TFAA and nucleophile combination as new reagent for aliphatic C–H functionalization at indole 2α-position. Organic & Biomolecular Chemistry, 11(3), 496-502. [Link]
- Fairbanks, A. J., et al. (2012). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride. PMC. [Link]
- Chem-Station. (2014).
- Shokova, E. A., Tafeenko, V. A., & Kovalev, V. V. (2020). Trifluoroacetic Anhydride as an Activator in the Acylation of Aryl Methyl Ketones with Carboxylic Acids.
- J&K Scientific LLC.
- Organic Chemistry Portal.
- Parumala, S. K. R., & Peddinti, R. K. (2015). Optimization of reaction conditions.
- Kropp, P. J., et al. (1998). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1.
- Organic Chemistry Portal. tert-Butyl hydroperoxide, TBHP. [Link]
- Di Mola, A., et al. (2021). Stable and easily available sulfide surrogates allow a stereoselective activation of alcohols.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 6. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015) | Juhong Wei | 59 Citations [scispace.com]
- 10. Collection - tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - Organic Letters - Figshare [acs.figshare.com]
- 11. organicreactions.org [organicreactions.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 14. Sulfoxide-TFAA and nucleophile combination as new reagent for aliphatic C–H functionalization at indole 2α-position - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of tert-Butyl Methyl Sulfoxide
Welcome to the technical support center for the stereoselective synthesis of tert-butyl methyl sulfoxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Chiral sulfoxides, such as this compound, are of significant interest in the chemical industry for their application in developing new synthetic reagents, drugs, and functional materials.[1] This resource aims to address the common challenges encountered during their synthesis, ensuring you can optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stereoselective synthesis of this compound, providing insights into methodological choices and the chemistry behind them.
Q1: What are the primary methods for the stereoselective synthesis of this compound?
The most prevalent and practical approach is the asymmetric oxidation of the prochiral tert-butyl methyl sulfide.[2] This can be achieved through several key methodologies:
-
Catalytic Asymmetric Sulfoxidation: This is often the preferred method due to its efficiency and sustainability. It typically involves a metal catalyst complexed with a chiral ligand and a terminal oxidant.[3]
-
Titanium-Based Catalysts: The Kagan-Sharpless methodology, which utilizes a titanium isopropoxide catalyst with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (TBHP) or cumene hydroperoxide (CHP), is a classic example.[4][5]
-
Vanadium-Based Catalysts: Vanadium complexes with chiral Schiff base ligands have also proven effective, often using hydrogen peroxide as the oxidant.[6]
-
-
Stoichiometric Chiral Oxidants: Chiral oxaziridines can be used for the asymmetric oxidation of sulfides, sometimes offering good enantioselectivity.[7]
-
Kinetic Resolution: This method can be employed to separate enantiomers from a racemic mixture of the sulfoxide.[8]
-
Nucleophilic Substitution: Chiral sulfoxides can also be synthesized via nucleophilic substitution on appropriately substituted precursors.[8]
Q2: Why is achieving high enantioselectivity for this compound particularly challenging?
The synthesis of this compound with high enantiomeric excess (ee) presents several challenges:
-
Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the oxidant to the sulfur atom, which can affect the efficiency and selectivity of the reaction.[2][9]
-
Over-oxidation: A significant challenge is preventing the oxidation of the desired sulfoxide to the corresponding sulfone, which is an achiral byproduct.[8]
-
Catalyst Sensitivity: The performance of chiral catalysts can be highly sensitive to reaction conditions such as temperature, solvent, and the presence of water.[10][11]
-
Self-Disproportionation of Enantiomers (SDE): Chiral sulfoxides are prone to a phenomenon known as SDE, where the enantiomeric composition of a sample can change during purification or analysis, leading to inaccurate measurements of enantioselectivity.[1]
Q3: How does the choice of oxidant impact the reaction?
The choice of oxidant is a critical parameter that can significantly influence both the yield and the enantioselectivity of the sulfoxidation.
| Oxidant | Common Catalyst Systems | Advantages | Disadvantages |
| tert-Butyl Hydroperoxide (TBHP) | Titanium/DET (Kagan) | Readily available, effective with many systems. | Can be less selective for some substrates.[12] |
| Cumene Hydroperoxide (CHP) | Titanium/DET (Kagan) | Can lead to improved enantioselectivity over TBHP.[5][12] | Potentially more hazardous. |
| Hydrogen Peroxide (H₂O₂) | Vanadium/Schiff Base | "Green" oxidant (water is the only byproduct). | Can be less selective and may require careful control of reaction conditions. |
Q4: Can you explain the role of water in the Kagan-Sharpless oxidation?
In the Kagan-Sharpless asymmetric sulfoxidation using a Ti(O-i-Pr)₄/DET catalyst system, the presence of a controlled amount of water is crucial. Water is believed to be essential for the in-situ formation of the active catalytic species, a chiral titanium-peroxo complex.[13] This complex is responsible for the enantioselective transfer of an oxygen atom to the sulfide.[2] The presence of water not only helps in generating an effective catalyst for highly enantioselective oxidation but also helps in maintaining the catalytic activity of the titanium-binaphthol complex for a longer duration.[10][11]
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the stereoselective synthesis of this compound.
Problem 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a frequent issue in asymmetric sulfoxidation. Here’s a systematic approach to troubleshoot this problem.
Possible Causes & Solutions
-
Suboptimal Catalyst System:
-
Cause: The chosen chiral ligand or metal precursor may not be optimal for the tert-butyl methyl sulfide substrate.
-
Solution:
-
Screen Chiral Ligands: If using a titanium-based system, consider screening different tartrate esters (e.g., diethyl tartrate vs. diisopropyl tartrate). For vanadium systems, explore various Schiff base ligands.
-
Verify Catalyst Purity: Ensure the purity of the chiral ligand and metal precursor, as impurities can negatively impact stereoselectivity.
-
-
-
Incorrect Reaction Conditions:
-
Cause: Temperature, solvent, and reaction time can all significantly affect enantioselectivity.
-
Solution:
-
Optimize Temperature: Asymmetric oxidations are often highly temperature-dependent. Running the reaction at lower temperatures can sometimes improve enantioselectivity.
-
Solvent Screening: The choice of solvent can have a remarkable effect on the ee of the sulfoxide.[11] For instance, in some titanium-binaphthol catalyzed systems, carbon tetrachloride has been shown to be the solvent of choice, while other chlorinated solvents result in low enantioselectivity.[10][11] A systematic solvent screen is recommended.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction time that maximizes ee before potential side reactions or racemization occur.
-
-
-
Issues with the Oxidant:
-
Cause: The concentration and type of oxidant can influence the stereochemical outcome.
-
Solution:
-
Titrate the Oxidant: The exact concentration of commercial hydroperoxide solutions can vary. It is good practice to titrate the oxidant before use to ensure accurate stoichiometry.
-
Experiment with Different Oxidants: If TBHP gives low ee, consider trying CHP, which has been shown to improve enantioselectivity in some cases.[5]
-
-
Troubleshooting Workflow: Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Problem 2: Poor Yield and/or Formation of Sulfone Byproduct
Low yields are often associated with the formation of the over-oxidized sulfone byproduct.
Possible Causes & Solutions
-
Over-oxidation:
-
Cause: The reaction conditions favor the oxidation of the sulfoxide to the sulfone.
-
Solution:
-
Control Stoichiometry of Oxidant: Carefully control the amount of oxidant used. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote over-oxidation.
-
Lower Reaction Temperature: Over-oxidation is often more prevalent at higher temperatures.
-
Monitor Reaction Progress: Use techniques like TLC or GC to monitor the reaction and stop it once the starting sulfide has been consumed, but before significant sulfone formation occurs.
-
-
-
Catalyst Deactivation:
-
Cause: The catalyst may be deactivating over the course of the reaction.
-
Solution:
-
Ensure Anhydrous Conditions (if required): For some catalyst systems, the presence of excess water can lead to deactivation. The use of molecular sieves can be beneficial.[14]
-
Consider Catalyst Loading: A higher catalyst loading may be necessary to achieve full conversion before deactivation becomes significant.
-
-
Experimental Protocol: Optimized Kagan Oxidation of tert-Butyl Methyl Sulfide
This protocol is a starting point and may require further optimization for your specific setup.
-
Catalyst Preparation:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add dichloromethane (CH₂Cl₂).
-
Add (R,R)-diethyl tartrate (DET).
-
Cool the solution to -20 °C.
-
Slowly add titanium(IV) isopropoxide (Ti(O-i-Pr)₄).
-
Stir the mixture for 10 minutes at -20 °C.
-
Add a controlled amount of deionized water and stir for another 30 minutes.
-
-
Sulfoxidation:
-
To the prepared catalyst solution, add tert-butyl methyl sulfide.
-
Slowly add a solution of cumene hydroperoxide (CHP) in CH₂Cl₂ over 1-2 hours, maintaining the temperature at -20 °C.
-
Monitor the reaction by TLC or GC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Problem 3: Inconsistent Results
Lack of reproducibility can be frustrating. Here are some factors to consider.
Possible Causes & Solutions
-
Variability in Reagent Quality:
-
Cause: Batch-to-batch variations in the quality of reagents, especially the chiral ligand, metal precursor, and oxidant, can lead to inconsistent results.
-
Solution:
-
Use High-Purity Reagents: Whenever possible, use reagents from a reliable source and of the highest available purity.
-
Characterize Ligands: If synthesizing the chiral ligand in-house, ensure it is fully characterized and of high purity before use.
-
Standardize Oxidant Concentration: As mentioned previously, titrate the oxidant before each use.
-
-
-
Atmospheric Moisture and Oxygen:
-
Cause: Some catalyst systems are sensitive to air and moisture.
-
Solution:
-
Use Inert Atmosphere Techniques: Perform reactions under an inert atmosphere of argon or nitrogen.
-
Use Dry Solvents: Ensure that all solvents are properly dried before use.
-
-
-
Self-Disproportionation of Enantiomers (SDE):
-
Cause: The enantiomeric excess of the product can change during workup, purification, or even upon standing.[1]
-
Solution:
-
Minimize Purification Steps: If possible, analyze the enantiomeric excess of the crude reaction mixture to get a more accurate measure of the reaction's selectivity.
-
Use Appropriate Purification Methods: Be aware that chromatography on silica gel can sometimes lead to SDE. Consider alternative purification methods or use deactivated silica gel.
-
-
Decision Tree for Inconsistent Results dot
Sources
- 1. Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Sulfoxidation/ Biocatalytic Synthesis of Chiral Sulfoxides - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Asymmetric Oxidation of Sulfides to Sulfoxides with tert- Butyl Hydroperoxide Using Binaphthol as a Chiral Auxiliary. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Decomposition Pathways of Tert-butyl Methyl Sulfoxide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for tert-butyl methyl sulfoxide. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the potential decomposition of this compound. As Senior Application Scientists, we have synthesized the available literature and our expertise to help you navigate the complexities of your research.
Frequently Asked Questions (FAQs)
Q1: What are the expected thermal decomposition pathways for this compound?
While direct, comprehensive studies on the thermal decomposition of this compound are limited, a primary pathway can be inferred from the pyrolysis of structurally similar sulfoxides, such as di-tert-butyl sulfoxide.[1] The most probable thermal decomposition route involves a syn-elimination reaction, a common pathway for sulfoxides with a β-hydrogen.
The proposed primary decomposition pathway is the elimination of 2-methylpropene (isobutylene) to yield methanesulfenic acid.
-
Reaction: C₅H₁₂OS (this compound) → CH₄OS (methanesulfenic acid) + C₄H₈ (2-methylpropene)
This reaction is analogous to the vacuum pyrolysis of di-tert-butyl sulfoxide, which exclusively forms tert-butylsulfenic acid and 2-methylpropene at 500°C.[1] At higher temperatures, the resulting sulfenic acid intermediate is likely to be unstable and may undergo further decomposition.[1]
Q2: What are the likely secondary decomposition products at elevated temperatures?
Methanesulfenic acid, the initial product of thermal decomposition, is highly reactive. Drawing parallels from the decomposition of other sulfenic acids, it could undergo further reactions to produce a complex mixture of secondary products.[1] Potential secondary reactions include disproportionation and condensation, which could lead to the formation of water, sulfur dioxide, and various organosulfur compounds.
Q3: Is this compound susceptible to photochemical decomposition?
Currently, there is a lack of specific studies on the photochemical decomposition of this compound. However, like other organic molecules, it may be susceptible to degradation upon exposure to ultraviolet (UV) light. The energy from UV radiation could potentially lead to homolytic cleavage of the C-S or S-O bonds, initiating radical-based reaction pathways. Researchers should be aware of this possibility and protect their samples from light, especially during long-term storage or when conducting photochemical experiments.
Q4: Can the Pummerer reaction be a competing pathway during reactions involving this compound?
Yes, the Pummerer reaction is a potential side reaction, particularly in the presence of an activating agent like an acid anhydride.[2][3] For this compound, the reaction would involve the abstraction of a proton from the methyl group, as the tert-butyl group lacks α-hydrogens.[2] This would lead to the formation of an α-thio carbocation intermediate, which can then be trapped by a nucleophile. This is a crucial consideration when designing reactions where this compound is used as a solvent or reactant under acidic conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Gas Evolution During Heating | This is likely due to the formation of 2-methylpropene (isobutylene) gas from the thermal decomposition of this compound.[1] | Conduct the reaction in a well-ventilated fume hood and consider using a gas trap if the reaction is performed on a larger scale. Monitor the reaction temperature carefully to avoid excessive decomposition. |
| Formation of Unidentified, Foul-Smelling Byproducts | The decomposition of sulfenic acid intermediates can lead to the formation of various volatile sulfur compounds, which often have strong, unpleasant odors. | Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the volatile byproducts. Consider performing the reaction under an inert atmosphere to minimize oxidative side reactions. |
| Inconsistent Reaction Yields or Product Profiles | This could be due to the thermal instability of this compound, especially if the reaction is conducted at elevated temperatures for extended periods. The presence of acidic or basic impurities can also catalyze decomposition.[4][5][6] | Optimize the reaction temperature and time to minimize decomposition. Ensure the purity of the starting material and solvents. Perform small-scale test reactions to determine the stability of this compound under your specific reaction conditions. |
| Discoloration of the Reaction Mixture Upon Exposure to Light | This may indicate photochemical decomposition, potentially involving radical intermediates. | Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil. If photochemical reactions are intended, carefully control the wavelength and intensity of the light source. |
Experimental Protocols
Protocol 1: Analysis of Thermal Decomposition Products of this compound via Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is adapted from methodologies used for analyzing the pyrolysis products of related sulfoxides.[1][7]
Objective: To identify the primary and secondary decomposition products of this compound at a specific temperature.
Materials:
-
This compound (high purity)
-
Pyrolyzer coupled to a GC-MS system
-
Helium (carrier gas)
-
Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Load a small, precise amount of this compound (e.g., 100 µg) into a pyrolysis sample cup.
-
Pyrolysis: Place the sample cup into the pyrolyzer. Set the pyrolysis temperature to the desired value (e.g., 500°C, based on analogous studies).[1]
-
GC-MS Analysis:
-
The volatile pyrolysis products are immediately transferred to the GC injection port.
-
Use a suitable temperature program for the GC oven to separate the components. A typical program might start at 40°C and ramp up to 250°C.[7]
-
The mass spectrometer should be set to scan a mass range appropriate for the expected products (e.g., m/z 15-200).
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST). Pay close attention to the retention times and mass fragmentation patterns of potential products like 2-methylpropene and methanesulfenic acid derivatives.
Visualizing Decomposition Pathways
Thermal Decomposition Pathway
The following diagram illustrates the proposed primary thermal decomposition pathway of this compound.
Caption: Proposed thermal decomposition of this compound.
Experimental Workflow for Py-GC-MS Analysis
This diagram outlines the key steps in the analysis of thermal decomposition products.
Caption: Workflow for Py-GC-MS analysis of decomposition products.
References
- Block, E., et al. At a temperature of 500 °C vacuum pyrolysis of di-tert-butyl sulfoxide (t-Bu2SO) solely leads to tert-butylsulfenic acid. Science of Synthesis, 2002.
- Kono, M., et al. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Kono, M., et al. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 2021.
- Wei, J., & Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 2015, 17(21), 5396-5399.
- National Institute of Standards and Technology. This compound. In NIST Chemistry WebBook.
- De N. J. Bond-Forming and -Breaking Reactions at Sulfur(IV)
- Cheméo. Chemical Properties of this compound (CAS 14094-11-2).
- Yang, H., et al. Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 2020.
- National Center for Biotechnology Information. This compound, (-)-. In PubChem Compound Database.
- Gaylord Chemical Company. TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO).
- Wikipedia. Dimethyl sulfoxide.
- Stoessel, F. DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 2005.
- Kono, M. Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. 2022.
- National Center for Biotechnology Information. This compound. In PubChem Compound Database.
Sources
Technical Support Center: Managing Exothermic Reactions with Tert-Butyl Methyl Sulfoxide (t-BuMeSO)
Welcome to the technical support center for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand that robust and safe experimental design is paramount to success. This guide provides in-depth troubleshooting advice and frequently asked questions for managing potentially exothermic reactions involving tert-butyl methyl sulfoxide (t-BuMeSO). Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of t-BuMeSO.
Q1: What is this compound (t-BuMeSO) and what are its primary applications?
A: this compound (CAS No: 14094-11-2) is an organosulfur compound with the chemical formula C₅H₁₂OS.[1][2] It is structurally similar to dimethyl sulfoxide (DMSO) but features a sterically bulky tert-butyl group in place of one methyl group. This structural modification reduces the polarity compared to DMSO and influences its reactivity and solvent properties.[3] In synthetic chemistry, t-BuMeSO is valuable as a reagent and starting material. For instance, sulfoxides bearing a tert-butyl group can be activated under acidic conditions with reagents like N-bromosuccinimide (NBS), allowing for subsequent reactions with various nucleophiles to form sulfinic acid amides, esters, and other sulfoxides.[4]
Q2: What fundamentally causes a reaction involving t-BuMeSO to become exothermic?
A: A chemical reaction is exothermic when the energy released from forming new, more stable chemical bonds in the products is greater than the energy required to break the bonds in the reactants.[5][6] This net release of energy, often as heat, results in a negative enthalpy change (ΔH).[7] With t-BuMeSO, significant exotherms can arise from:
-
Highly Energetic Reagents: Reactions with strong oxidizing agents, potent acids, or organometallic compounds can be intrinsically highly exothermic.
-
Decomposition Pathways: Like its analogue DMSO, t-BuMeSO can undergo thermal decomposition. While generally stable, this decomposition can be catalyzed by impurities, acids, or bases, lowering the onset temperature and potentially leading to a runaway reaction.[8]
-
Gas Evolution: A rapid increase in pressure from gas formation (e.g., from the decomposition of the tert-butyl group into isobutylene) in a sealed or poorly vented vessel can cause a dangerous pressure buildup, which is itself an exothermic process.
Q3: How does the thermal stability of t-BuMeSO compare to the well-documented hazards of DMSO?
A: While specific calorimetry data for t-BuMeSO is less prevalent in the literature than for DMSO, we can infer its behavior based on chemical principles and extensive data on DMSO. DMSO is known to undergo violent, autocatalytic decomposition, especially when heated near its boiling point (189 °C) or in the presence of contaminants.[8][9] The tert-butyl group in t-BuMeSO introduces a potential low-energy decomposition pathway: acid- or heat-catalyzed elimination to form isobutylene gas and methanesulfenic acid. This pathway may have a lower activation energy than the primary decomposition routes of DMSO, suggesting that thermal runaway in t-BuMeSO systems could potentially be initiated at lower temperatures, particularly under acidic conditions. Therefore, assuming t-BuMeSO is "safer" than DMSO without specific hazard assessment data is a critical error.
Q4: What are the immediate warning signs of a runaway exothermic reaction?
A: Vigilance is critical. Key indicators of a developing thermal runaway include:
-
Unexpected Temperature Rise: A rapid increase in temperature that outpaces the cooling system's capacity.
-
Pressure Increase: Noticeable pressure buildup in the reaction vessel, indicated by gas venting or changes on a pressure gauge.
-
Visible Changes: Spontaneous, vigorous boiling of the solvent (especially at temperatures below its normal boiling point), sudden color changes, or the evolution of smoke or fumes.
-
Cooling System Overload: The cooling bath temperature increases, indicating it cannot remove heat fast enough.
Q5: What is the mandatory Personal Protective Equipment (PPE) when handling t-BuMeSO and its reactions?
A: Adherence to strict safety protocols is non-negotiable. Always wear:
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For reactions with higher risk (e.g., scale-up, highly reactive reagents), a face shield worn over safety glasses is essential.
-
Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[10][11]
-
Protective Clothing: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.[10]
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide uses a problem-and-solution format to address specific experimental challenges.
Problem 1: Uncontrolled Temperature Spike During Reagent Addition
An aggressive temperature increase during the addition of a reagent is the most common sign of a dangerously exothermic process.
-
Possible Cause A: Reagent Addition is Too Rapid.
-
Scientific Rationale: The rate of heat generation is directly proportional to the rate of reaction. Adding a limiting reagent too quickly causes the reaction rate, and thus heat output, to exceed the cooling system's heat removal capacity.
-
Solution: Employ controlled, slow addition using a syringe pump for precise delivery or a pressure-equalizing dropping funnel for manual control. Always begin the addition at a very slow rate, monitor the temperature for several minutes to gauge the response, and only then gradually increase the rate if the temperature remains stable.
-
-
Possible Cause B: Inadequate Cooling or Heat Transfer.
-
Scientific Rationale: Heat transfer from the reaction mixture to the cooling bath depends on the temperature gradient, the surface area of the flask, and the efficiency of mixing. Poor stirring creates localized "hot spots" where the reaction can accelerate uncontrollably.
-
Solution: Ensure the reaction flask is appropriately sized (not overfilled) and immersed sufficiently in the cooling bath. Use a mechanical overhead stirrer for viscous mixtures or larger volumes to ensure vigorous and efficient agitation. A magnetic stir bar may be insufficient for effective heat transfer in anything other than small, low-viscosity reactions.
-
-
Possible Cause C: Reaction is Too Concentrated.
-
Scientific Rationale: The solvent acts as a heat sink, absorbing the energy released by the reaction. Insufficient solvent means the total heat capacity of the system is low, leading to a larger temperature increase (ΔT) for a given amount of heat (q) generated.
-
Solution: Conduct reactions at a lower concentration. While this may increase reaction time, it significantly improves safety by providing a larger thermal mass to buffer the exotherm. See the table below for general guidance.
-
| Parameter | Recommendation for High-Exotherm Potential Reactions |
| Concentration | Start at ≤ 0.5 M; consider going as low as 0.1 M for initial trials. |
| Addition Rate | Use a syringe pump for additions over 1-4 hours. |
| Stirring | Mechanical overhead stirring is preferred over magnetic stirring. |
| Cooling Bath | Maintain bath at least 20-30 °C below the target reaction temperature. |
Problem 2: Side Reactions or Product Degradation is Observed
The presence of unexpected byproducts often points to poor temperature control.
-
Possible Cause: Instability of the Tert-Butyl Group.
-
Scientific Rationale: The tert-butyl group can be cleaved under acidic conditions, a reaction that is often accelerated by heat.[4][12] This can occur if a strong acid is used as a catalyst or if acidic byproducts form in localized hot spots.
-
Solution: If acidic conditions are required, consider using a weaker acid. For example, in the NBS-mediated activation of t-BuMeSO, weaker acids like acetic acid have been shown to be more effective and less likely to cause degradation than strong acids like trifluoroacetic acid (TFA).[13] Maintaining a consistently low temperature is crucial to suppress this degradation pathway.
-
Problem 3: Reaction Fails to Initiate, Then Suddenly Accelerates
This dangerous behavior is characteristic of reactions with an induction period.
-
Scientific Rationale: Some reactions require the slow formation of an active catalytic species before the main, rapid reaction can begin. During this induction period, the limiting reagent can build up to a high concentration. Once the catalyst forms, this accumulated reagent reacts all at once, leading to a massive and often uncontrollable exotherm.
-
Solution:
-
NEVER increase the temperature to "kick-start" a reaction that has not begun.
-
NEVER add the full amount of reagent and wait. Add only a small portion (~5%) of the limiting reagent and wait for signs of reaction (a slight, controlled temperature increase) before continuing the addition.
-
If the reaction does not start, troubleshoot the catalyst, solvent purity, or other potential inhibitors before attempting the reaction again with fresh reagents.
-
Section 3: Protocols for Safe Exotherm Management
Adhering to a systematic, safety-first workflow is essential.
Protocol 3.1: Pre-Reaction Hazard Assessment
Before beginning any experiment, especially a new one or a scale-up, a thorough hazard assessment must be performed.
-
Literature Review: Search for published examples of the planned reaction or similar transformations. Pay close attention to reported exotherms, cooling methods, and safety incidents.
-
Reagent Analysis: Review the Safety Data Sheets (SDS) for all reactants, solvents, and potential products. Note any specific thermal instabilities or incompatibilities.[8][10][11]
-
Calorimetry (Recommended for Scale-Up): For any process being considered for scale-up, obtaining reaction calorimetry data from a technique like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) is the industry standard. This data provides quantitative information on the onset temperature of the exotherm and the total energy released.[8][9]
Caption: Go/No-Go Decision Tree for Scaling Up a Reaction.
Protocol 3.2: Experimental Workflow for Controlled Reactions
This protocol outlines the essential steps for setting up and running a reaction with exothermic potential.
Caption: General Experimental Workflow for Exotherm Management.
Protocol 3.3: Emergency Quenching Procedures
If a reaction begins to run away, a pre-planned quenching strategy is vital.
Q: What should I do if the temperature is rising uncontrollably?
A:
-
Alert Others: Immediately inform colleagues nearby of the situation.
-
Stop Reagent Addition: If adding a reagent, stop the addition immediately.
-
Increase Cooling: If possible, add more dry ice or a colder solvent to the external cooling bath.
-
Execute Quench Plan: If the temperature continues to rise, execute your pre-determined quenching plan. This involves the rapid but controlled addition of a quenching agent to stop the reaction. The choice of quencher is critical.
| Quenching Agent | Use Case | Avoid With | Rationale |
| Isopropanol | Quenching organometallics (e.g., Grignards, alkyllithiums). | Water-reactive reagents where aqueous quench is too fast. | Reacts quickly but generally less violently than water. |
| Acetic Acid in THF | Quenching strong, non-protic bases (e.g., LDA, NaHMDS). | Acid-sensitive functional groups. | Provides a proton source to neutralize the base; THF helps with miscibility and heat dissipation. |
| Cold Saturated Sodium Bicarbonate (aq.) | Neutralizing acid-catalyzed reactions. | Reagents that react violently with water (e.g., NaH). | A weak base that neutralizes the acid catalyst. Be aware of CO₂ gas evolution. |
CRITICAL: Never quench a reaction with a substance that can itself cause a more violent exotherm or rapid gas evolution. Always have the quenching agent drawn up in a syringe or in a flask ready for addition before you start the reaction.
References
- Alfa Aesar. (2025, October 24). This compound - SAFETY DATA SHEET. Alfa Aesar.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 14094-11-2). Cheméo.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- American Institute of Chemical Engineers. (2016). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Process Safety Progress.
- PubChem. (n.d.). This compound, (-)-. National Center for Biotechnology Information.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17, 5396-5399.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. ACS Publications.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- ResearchGate. (2025, August 6). Methyl phenyl sulfoxide (PMSO) as a quenching agent for high-valent metal-oxo species in peroxymonosulfate based processes should be reconsidered. Request PDF.
- Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros.
- ResearchGate. (2025, August 5). Effects of incompatible substances on the thermal stability of dimethyl sulfoxide. Request PDF.
- ResearchGate. (2025, August 6). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. Request PDF.
- Wikipedia. (n.d.). Exothermic reaction. Wikipedia.
- ResearchGate. (2025, August 7). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
- American Chemical Society. (2013, August 28). Exothermic & Endothermic Reactions. Energy Foundations for High School Chemistry.
- Monash University. (n.d.). Exothermic and endothermic reactions. Student Academic Success.
- Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts.
- YouTube. (2025, December 25). What Are Common Exothermic Reaction Examples?.
- ResearchGate. (2025, August 10). Tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Request PDF.
- PubChem. (n.d.). SID 135095078 - this compound. National Center for Biotechnology Information.
Sources
- 1. This compound | 14094-11-2 | FE171599 [biosynth.com]
- 2. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 5. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Exothermic reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Polarity Effects on Tert-butyl Methyl Sulfoxide Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl methyl sulfoxide (TBMSO). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvent polarity in modulating the reactivity of TBMSO. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction: Why Solvent Choice is Critical for TBMSO Reactions
This compound is a versatile organosulfur compound, notable for its chiral sulfur center and the steric influence of its tert-butyl group.[1] Unlike its ubiquitous counterpart, dimethyl sulfoxide (DMSO), the bulky and hydrophobic tert-butyl group gives TBMSO a lower overall polarity and reduced miscibility in highly polar solvents.[1] This fundamental property dictates its behavior in solution and has profound implications for reaction kinetics, mechanism, and ultimately, product yield and purity.
Choosing the appropriate solvent is not merely about dissolution; it is about controlling the energetic landscape of the reaction. The solvent can stabilize or destabilize ground states, transition states, and intermediates, thereby accelerating, retarding, or even completely altering the reaction pathway. This guide will help you navigate these complexities.
Troubleshooting Guide: Common Issues in TBMSO Reactions
This section addresses specific problems you may encounter during your experiments, linking them directly to the choice of solvent and providing actionable solutions grounded in chemical principles.
Question 1: My Pummerer reaction with TBMSO is sluggish or failing completely. What's wrong?
Answer:
This is a common issue often traced back to the use of an inappropriate solvent, particularly polar protic solvents, or insufficient activation.
Probable Causes & Solutions:
-
Inhibition by Polar Protic Solvents (e.g., Methanol, Ethanol, Water):
-
Causality: The Pummerer reaction begins with the activation of the sulfoxide oxygen by an electrophile (like acetic anhydride).[2] Polar protic solvents are strong hydrogen bond donors. They can form strong hydrogen bonds with the lone pairs on the sulfoxide oxygen of TBMSO. This stabilizes the ground state of the sulfoxide, increasing the activation energy required for the initial acylation step and thus slowing down or inhibiting the reaction.
-
Solution: Switch to a polar aprotic or a non-polar aprotic solvent. Dichloromethane (DCM) is an excellent and commonly used solvent for these types of reactions as it effectively dissolves the reactants without interfering with the mechanism.[3][4] Toluene is also an effective alternative.[4]
-
-
Poor Solubility of Reagents:
-
Causality: While highly non-polar solvents like hexane will not inhibit the mechanism via hydrogen bonding, they may not adequately dissolve all reactants, especially if ionic activators or additives are used. Reactions require reactants to be in the same phase to interact.
-
Solution: If solubility is an issue in a non-polar solvent, move to a moderately polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Experimental Protocol: Optimized Pummerer Reaction of TBMSO
-
To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon), add the activating agent (e.g., Trifluoroacetic anhydride, 1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at 0 °C for 30 minutes.
-
Introduce the nucleophile and allow the reaction to warm to room temperature, monitoring by TLC until completion.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of sodium bicarbonate) and proceed with standard workup and purification.
Question 2: I'm trying to use TBMSO as a nucleophile (via its oxygen or sulfur atom), but the reaction rate is much lower than expected.
Answer:
The nucleophilicity of a sulfoxide is highly dependent on the solvent medium. If your reaction is slow, the solvent is likely deactivating your nucleophile.
Probable Causes & Solutions:
-
"Caging" Effect of Polar Protic Solvents:
-
Causality: When TBMSO is intended to act as a nucleophile, polar protic solvents (water, alcohols) will surround it, forming a "cage" of hydrogen bonds.[5][6] This solvation shell sterically hinders the sulfoxide from attacking the electrophile and energetically stabilizes it, reducing its motivation to react.
-
Solution: Employ a polar aprotic solvent. Solvents like DMSO, N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices.[5][7] They possess high polarity to dissolve reactants but lack the ability to form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[5][7] This can lead to dramatic rate accelerations, sometimes by orders of magnitude.[5]
-
Visualization: Solvent Effect on Nucleophilicity
Caption: Solvation of TBMSO in protic vs. aprotic solvents.
Question 3: During the oxidation of tert-butyl methyl sulfide to TBMSO, I am observing significant over-oxidation to the sulfone. How can I improve selectivity?
Answer:
Over-oxidation is a classic selectivity problem in sulfide oxidations. While the choice of oxidant is paramount, solvent polarity can play a crucial role in modulating the relative rates of the first and second oxidation steps.
Probable Causes & Solutions:
-
Solvent Stabilization of the Sulfoxide:
-
Causality: The oxidation of a sulfide to a sulfoxide often proceeds through a more polar transition state than the oxidation of a sulfoxide to a sulfone. Polar solvents can preferentially stabilize the transition state of the first oxidation, accelerating it relative to the second. However, this effect is complex and oxidant-dependent. For some oxidants, increasing solvent polarity has been shown to favor the initial oxidation to the sulfoxide.[8]
-
Solution: A systematic solvent screen is recommended. Start with a less polar solvent like DCM or acetone. If over-oxidation persists, consider a more polar medium like a mixture of acetone and water. Kinetic studies on related sulfoxides have shown that the rate's dependence on solvent polarity can be different for the first and second oxidation steps.[8] Careful control of temperature (running the reaction at lower temperatures) and using the exact stoichiometric amount of the oxidant are also critical.
-
Data Presentation: Solvent Polarity Indices
| Solvent | Type | Dielectric Constant (ε) | Relative Polarity |
| Hexane | Non-polar Aprotic | 1.9 | 0.009 |
| Toluene | Non-polar Aprotic | 2.4 | 0.099 |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 0.309 |
| Acetone | Polar Aprotic | 21 | 0.355 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 0.460 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 0.444 |
| Ethanol | Polar Protic | 24.3 | 0.654 |
| Methanol | Polar Protic | 32.6 | 0.762 |
| Water | Polar Protic | 78.5 | 1.000 |
| (Data sourced from publicly available chemical data.) |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in how polar protic and polar aprotic solvents affect TBMSO reactivity?
A1: The key difference lies in hydrogen bonding .
-
Polar Protic Solvents (e.g., water, methanol) have O-H or N-H bonds. They can act as hydrogen bond donors, strongly solvating and stabilizing the electronegative oxygen atom of the TBMSO ground state. This makes the sulfoxide less nucleophilic and harder to activate electrophilically, generally slowing down reactions where TBMSO is a key reactant.[5][6]
-
Polar Aprotic Solvents (e.g., DCM, acetonitrile, DMSO) lack these O-H or N-H bonds.[9] They cannot act as hydrogen bond donors. While they are polar and can dissolve charged species by solvating cations, they leave anions and nucleophilic centers like the TBMSO oxygen relatively "free" and more reactive.[5][7]
Q2: My reaction involves forming a carbocation intermediate from a tert-butyl group. Is a polar solvent always better?
A2: Generally, yes. Reactions that proceed via carbocationic intermediates, such as an SN1-type process, are significantly accelerated by polar solvents.
-
Mechanism: Polar solvents, both protic and aprotic, have high dielectric constants that help to stabilize the separated charges of the carbocation and the leaving group in the transition state, lowering the activation energy. Polar protic solvents are particularly effective as they can also solvate the leaving group via hydrogen bonding. It has been shown that carbocationic intermediates can form from tert-butyl systems in polar aprotic solvents like DMSO.[10]
Visualization: Solvent Stabilization of a Carbocation Intermediate
Caption: Stabilization of a carbocationic transition state by a polar solvent.
Q3: Can TBMSO itself be used as a solvent? How does its polarity compare to DMSO?
A3: While theoretically possible, using TBMSO as a bulk solvent is generally impractical due to its higher cost, higher melting point, and lower solvating power for a broad range of compounds compared to DMSO. The hydrophobic tert-butyl group makes TBMSO significantly less polar than DMSO.[1] This results in reduced miscibility with water and a different solvating profile for polar and ionic reagents.[1]
Q4: Are there any reactions where a non-polar solvent is the best choice for TBMSO?
A4: Yes. Reactions where intermediates or transition states are non-polar, or where the prevention of side reactions promoted by polarity is critical, benefit from non-polar solvents. For example, in the activation of tert-butyl sulfoxides with N-bromosuccinimide (NBS), the non-polar aprotic solvent Dichloromethane (DCM) was found to be the most effective.[3] This suggests that for this specific activation, high polarity is not required and may even be detrimental, while a non-polar protic solvent would be unsuitable.
References
- Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. Journal of the American Chemical Society. [Link]
- Possible mechanisms for hydrolysis of activated sulfoxide intermediates....
- Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. [Link]
- Bond-Forming and -Breaking Reactions at Sulfur(IV)
- tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters. [Link]
- tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Sulfoxide - Wikipedia. Wikipedia. [Link]
- The Difference Between Polar Protic And Aprotic Solvents In Solubility. Lamplight. [Link]
- Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. [Link]
- Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC - NIH. [Link]
- Chemical Properties of this compound (CAS 14094-11-2). Cheméo. [Link]
- This compound. NIST WebBook. [Link]
- TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Gaylord Chemical. [Link]
- Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
- Mechanism of the Pummerer reaction: a comput
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
- absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
- Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aozunasia.com [aozunasia.com]
- 8. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
troubleshooting low enantioselectivity in asymmetric sulfoxidation
Welcome to the technical support center for asymmetric sulfoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective sulfoxidation experiments. As Senior Application Scientists, we provide not just procedures, but the mechanistic reasoning and field-proven insights behind them to help you achieve high enantioselectivity in your reactions.
Troubleshooting Guide: Addressing Low Enantioselectivity
This section addresses the most common and critical issues encountered during asymmetric sulfoxidation. The guidance provided is structured to help you logically diagnose and resolve problems in your experimental setup.
Question 1: My enantiomeric excess (ee) is consistently low or lower than reported for similar substrates. What are the primary factors to investigate?
Low enantioselectivity is rarely due to a single factor but often results from a combination of suboptimal parameters. A systematic investigation is key. Here is a prioritized list of potential causes and the rationale for their investigation.
1. The Catalyst System: Metal, Ligand, and Activation
The heart of the reaction is the chiral catalyst. Its composition and activation state are paramount.
-
Chiral Ligand Integrity: The absolute purity and integrity of the chiral ligand are non-negotiable. Even minor enantiomeric or chemical impurities can drastically reduce the ee.
-
Causality: The catalyst forms a chiral environment. If the ligand is not enantiopure, it will generate a mixture of catalytic species, including diastereomeric complexes or even the enantiomeric catalyst, which will produce the opposite sulfoxide enantiomer, directly eroding the ee.[1][2]
-
Actionable Advice:
-
Verify the enantiomeric purity of your ligand using a suitable method (e.g., chiral HPLC, SFC).
-
Confirm the chemical purity by ¹H NMR and/or mass spectrometry. Impurities can act as catalyst poisons or competing ligands.
-
Ensure the ligand is stored under inert conditions (e.g., argon or nitrogen) and is free of moisture, as degradation is a common issue.
-
-
-
Metal-to-Ligand Ratio: The stoichiometry between the metal precursor and the chiral ligand is critical for forming the active catalytic species.
-
Causality: An incorrect ratio can lead to the formation of multiple catalytic species with different activities and selectivities. For many titanium- and vanadium-based systems, specific aggregates or well-defined monomeric species are responsible for the highest enantioselectivity.[3][4] For example, the Kagan-Modena oxidation requires specific ratios of Ti(OiPr)₄, diethyl tartrate (DET), and water to form the active complex.[3][4]
-
Actionable Advice:
-
Re-evaluate the literature precedents for your specific catalyst system and confirm the optimal ratio.
-
Consider performing a screen of metal-to-ligand ratios (e.g., 1:1, 1:1.2, 1:2) to find the sweet spot for your substrate.
-
-
-
Catalyst Formation and Aging: For catalysts generated in situ, the conditions of their formation are crucial.
-
Causality: The order of addition, temperature, and time allowed for complexation (aging) can influence the final structure of the active catalyst. Insufficient aging may result in an incompletely formed catalyst, while prolonged aging might lead to decomposition or the formation of inactive species.
-
Actionable Advice: Follow the established protocol for catalyst preparation meticulously. If one is not available, standardize your procedure and investigate the effect of a defined "aging" period (e.g., 15-60 minutes) at a specific temperature before adding the substrate or oxidant.
-
2. The Oxidant: Nature, Stoichiometry, and Addition Rate
The choice and delivery of the oxidant are critical for controlling the reaction's selectivity and preventing side reactions.
-
Type of Oxidant: Common oxidants like hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and cumene hydroperoxide (CHP) have different steric and electronic properties.
-
Causality: The oxidant is often part of the catalytic cycle's turnover-limiting step and can be directly involved in the chiral transition state. A bulkier oxidant like CHP may lead to better facial discrimination for certain catalyst-substrate combinations compared to H₂O₂.[3][4]
-
Actionable Advice: If you are using H₂O₂, consider switching to TBHP or CHP, as this has been shown to improve ee in many systems.[3]
-
-
Oxidant Stoichiometry and Addition: Using a large excess of the oxidant or adding it too quickly can be detrimental.
-
Causality: High local concentrations of the oxidant can promote a non-catalyzed, racemic background oxidation pathway, which directly lowers the overall ee. It also significantly increases the risk of overoxidation to the achiral sulfone.[5]
-
Actionable Advice:
-
Use the minimum effective amount of oxidant (typically 1.05–1.2 equivalents).
-
Employ slow addition of the oxidant using a syringe pump over an extended period (e.g., 1-4 hours). This maintains a low, steady concentration of the oxidant, favoring the catalyzed pathway. Portionwise addition can also be effective.[6]
-
-
3. Reaction Conditions: Temperature and Solvent
The reaction environment dictates the thermodynamics and kinetics of the catalytic cycle.
-
Temperature: This is one of the most powerful levers for controlling enantioselectivity.
-
Causality: Enantioselectivity arises from the difference in the free energy of activation (ΔΔG‡) for the pathways leading to the two enantiomers. Lowering the temperature generally increases this difference, as the reaction becomes more sensitive to small energy disparities in the diastereomeric transition states.[7][8] This leads to a higher ee.
-
Actionable Advice: Run the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -40 °C). While this will slow the reaction rate, it often provides a significant boost in enantioselectivity.[7][9]
-
-
Solvent: The solvent influences catalyst solubility, stability, and the geometry of the transition state.
-
Causality: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states to different extents. Non-coordinating, non-polar solvents often give the best results by minimizing interference with the catalyst's chiral pocket.[7][10] However, some systems benefit from specific solvent interactions.[11]
-
Actionable Advice:
-
Perform a solvent screen. Common choices include dichloromethane (DCM), toluene, CCl₄, and THF.
-
Ensure your solvent is anhydrous and deoxygenated, as water and oxygen can interfere with many catalyst systems.
-
-
4. Substrate Properties
The sulfide itself can be a source of poor results.
-
Purity: Impurities in the starting sulfide can inhibit or poison the catalyst.
-
Causality: Functional groups within impurities (e.g., amines, thiols) can coordinate more strongly to the metal center than the sulfide substrate, effectively shutting down the catalytic cycle.
-
Actionable Advice: Purify the starting sulfide by chromatography, distillation, or recrystallization. Confirm its purity by NMR.
-
-
Steric and Electronic Effects: Not all substrates are created equal.
-
Causality: Asymmetric sulfoxidation relies on the catalyst's ability to differentiate between the two lone pairs on the sulfur atom, which is guided by the steric and electronic differences between the two substituents on the sulfur. If the two groups are very similar in size or electronic character, the catalyst may struggle to discriminate effectively, leading to low ee.[12][13]
-
Actionable Advice: If you suspect this is the issue, it may be inherent to the substrate. The only solution is to screen a wider variety of chiral ligands and catalyst systems, as some may offer a better steric match for your specific substrate.[1]
-
Question 2: I am observing significant overoxidation to the sulfone, which complicates purification and lowers my yield. How can I minimize this?
Overoxidation to the achiral sulfone is a common competing reaction. It occurs when the desired sulfoxide product is oxidized a second time.
-
Causality: The sulfoxide product can sometimes coordinate to the catalyst and be oxidized further. This process can be faster than the initial oxidation of the sulfide, especially at higher conversions when the sulfide concentration is low. In some cases, this overoxidation can proceed via a kinetic resolution, selectively consuming one enantiomer of the sulfoxide and thereby artificially inflating the ee of the remaining sulfoxide at the cost of yield.[4][14][15]
-
Actionable Advice:
-
Limit Oxidant Stoichiometry: Use no more than 1.0-1.1 equivalents of the oxidant. This is the most effective way to prevent overoxidation.
-
Slow Oxidant Addition: As described above, use a syringe pump to maintain a low oxidant concentration. This ensures that as soon as the sulfoxide is formed, there is a much higher concentration of sulfide than sulfoxide available to react with the oxidant.
-
Monitor Reaction Progress: Track the reaction by TLC or GC/LC-MS. Stop the reaction as soon as the starting sulfide is consumed, or even at partial conversion (e.g., 80-90%) if sulfone formation is rapid.
-
Lower the Temperature: Overoxidation often has a higher activation energy than the initial sulfoxidation. Running the reaction at lower temperatures can therefore disproportionately slow the rate of sulfone formation.
-
Data Summary Table: General Effects of Parameter Changes on Enantioselectivity
| Parameter | Change | Typical Effect on ee | Rationale |
| Temperature | Decrease (e.g., 25°C to -20°C) | Increase | Magnifies the energy difference (ΔΔG‡) between diastereomeric transition states.[7][8] |
| Oxidant Addition | Slow (Syringe Pump) vs. Bolus | Increase | Minimizes non-catalyzed background reaction and maintains catalyst integrity.[6] |
| Solvent Polarity | Decrease (e.g., EtOH to Toluene) | Often Increases | Reduces solvent interference/coordination at the catalytic center, enhancing the influence of the chiral ligand.[7][10] |
| Ligand Purity | Increase Enantiopurity | Increase | Reduces the presence of the opposing enantiomeric catalyst. |
| Reaction Time | Stop at Full Conversion | Can Increase or Decrease | If kinetic resolution occurs, longer times can increase ee but decrease yield. Otherwise, it has no effect.[4][14] |
Experimental Protocols
Protocol 1: Systematic Screening of Reaction Parameters for a New Substrate
This workflow provides a structured approach to optimizing the enantioselectivity for a novel sulfide substrate.
Objective: To identify the optimal conditions (ligand, solvent, temperature) for maximizing the ee of a target sulfoxide.
Methodology:
-
Catalyst/Ligand Screening (at Standard Temperature): a. Set up a parallel array of small-scale reactions (0.1 mmol sulfide) in a standard solvent (e.g., DCM). b. In each vial, use a different chiral ligand from a pre-selected library (e.g., different tartrates, BINOL derivatives, Salen-type ligands) with the appropriate metal precursor (e.g., Ti(OiPr)₄, VO(acac)₂).[3][16] c. Maintain a consistent, literature-validated metal-to-ligand ratio. d. Add the sulfide substrate. e. Cool all reactions to a standard temperature (e.g., 0 °C). f. Add 1.1 equivalents of the oxidant (e.g., CHP) dropwise. g. Stir for a predetermined time (e.g., 12 hours) and quench the reaction. h. Analyze the conversion and ee for each reaction by chiral HPLC or SFC.
-
Solvent Screening (with Best Ligand): a. Using the best-performing ligand from Step 1, set up a new array of reactions. b. Use a different anhydrous solvent in each vial (e.g., DCM, Toluene, CCl₄, THF, CH₃CN). c. Run the reactions under the same conditions as Step 1. d. Analyze conversion and ee to identify the optimal solvent.
-
Temperature Optimization (with Best Ligand and Solvent): a. Using the best ligand/solvent combination, set up at least three reactions. b. Run the reactions at different temperatures (e.g., Room Temp, 0 °C, -20 °C). c. Monitor the reactions until the starting material is consumed. Note the reaction times. d. Analyze the final ee to determine the optimal temperature.
Visualization of Key Concepts
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity.
Generalized Catalytic Cycle for Asymmetric Sulfoxidation
Caption: A simplified catalytic cycle for metal-catalyzed asymmetric sulfoxidation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the chiral ligand?
The chiral ligand coordinates to the metal center to create a rigid, three-dimensional, asymmetric environment, often referred to as a "chiral pocket." When the prochiral sulfide substrate coordinates to this complex, the ligand's steric and electronic features block one of the two faces of the sulfide from the incoming oxidant. This forces the oxygen atom to be delivered to the less hindered face, resulting in the preferential formation of one enantiomer of the sulfoxide.[1][16]
Q2: How does kinetic resolution differ from asymmetric oxidation, and how can I tell if it's happening?
-
Asymmetric Oxidation is the direct, enantioselective conversion of a prochiral sulfide into a chiral sulfoxide, where one enantiomer is formed faster than the other from the start.
-
Kinetic Resolution is the selective reaction of one enantiomer in a racemic mixture. In this context, it refers to the faster oxidation of one sulfoxide enantiomer to the achiral sulfone.[15][17]
You can determine if significant kinetic resolution is occurring by taking samples at different time points (e.g., 25%, 50%, 75%, and 100% conversion of the sulfide).
-
If only asymmetric oxidation is occurring: The ee of the sulfoxide will be relatively constant throughout the reaction.
-
If kinetic resolution is also occurring: The ee of the sulfoxide will increase as the reaction progresses toward completion, especially after most of the starting sulfide is gone. This increase in ee will be accompanied by a decrease in the overall yield of the sulfoxide due to its conversion to the sulfone.[4][14]
Q3: Can additives improve my reaction?
Yes, additives can have a profound impact.
-
Water or Alcohols: In some systems, particularly the Kagan-Modena (Ti/DET) system, a controlled amount of water or an alcohol is essential for the formation of the active catalytic Ti-O-Ti bridged species.[3][4] However, in most other systems, water is detrimental.
-
Acids/Bases: Additives like acids or bases can influence the reaction by altering the ligand's coordination, modifying the oxidant's reactivity, or neutralizing inhibitory byproducts.[18] Their effect is highly system-dependent and should be explored empirically.
-
Phase-Transfer Catalysts: For biphasic systems (e.g., using aqueous H₂O₂ with an organic solvent), a phase-transfer catalyst can facilitate the transport of the oxidant into the organic phase, improving the reaction rate.
Always consult literature specific to your catalyst class before introducing additives, as they can also act as inhibitors.
References
- Pointner, A., & Herrmann, R. (1995). Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. Zeitschrift für Naturforschung B, 50(9), 1396-1403. [Link]
- Bera, P. K., et al. (2015). Effect of temperature and methanol as an additive for the asymmetric sulfoxidation.
- Li, H., et al. (2021). Asymmetric Sulfoxidation of Thioether Catalyzed by Soybean Pod Shell Peroxidase to Form Enantiopure Sulfoxide in Water-in-Oil Microemulsions: A Kinetic Model. Chemistry – An Asian Journal, 16(15), 2075-2086. [Link]
- Rioz-Martínez, A., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. Molecules, 29(15), 3474. [Link]
- Sankaran, G. S., Arumugan, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 93-101. [Link]
- Shul'pin, G. B., et al. (2007). Effect of portionwise addition of oxidant in asymmetric vanadium-catalyzed sulfide oxidation.
- Punniyamurthy, T. (2021). 5.
- Gotor-Fernández, V., et al. (2021). Asymmetric sulfoxidation reactions catalyzed by monooxygenases (A) and peroxyzymes (B).
- Bera, P. K., et al. (2015). Investigation of solvent for asymmetric sulfoxidation.
- Adam, W., Korb, M. N., Roschmann, K. J., & Saha-Möller, C. R. (1996). Titanium-Catalyzed, Asymmetric Sulfoxidation of Alkyl Aryl Sulfides with Optically Active Hydroperoxides. The Journal of Organic Chemistry, 61(23), 8231-8235. [Link]
- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529-4533. [Link]
- Clennan, E. L., & Greer, A. (1989). Temperature, solvent, and substituent effects on the singlet oxidations of allylic phenyl sulfoxides, sulfones, and sulfides. OSTI.GOV. [Link]
- Sun, J., Zhu, C., & Dai, Z. (2004). Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system. Journal of Organic Chemistry, 69(24), 8500-8503. [Link]
- Kim, K. H., & Park, J. (2012). Synthesis of New Chiral Ligands Based on Thiophene Derivatives for Use in Catalytic Asymmetric Oxidation of Sulfides. Bulletin of the Korean Chemical Society, 33(5), 1561-1566. [Link]
- Carreño, M. C. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In The Chemistry of Sulphones and Sulphoxides. Wiley-VCH. [Link]
- Sun, J., Zhu, C., Dai, Z., Yang, M., Pan, Y., & Hu, H. (2004). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. The Journal of Organic Chemistry, 69(24), 8500-8503. [Link]
- DeHovitz, J. S., et al. (2020). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides.
- Skarzewski, J., & Siedlecka, R. (2010). Catalytic Asymmetric Oxidation of Sulfides with High Enantioselectivities. ChemInform, 33(36). [Link]
- Grusenmeyer, T. A., et al. (2010). Solvent effects on isomerization in a ruthenium sulfoxide complex. Inorganic Chemistry, 49(10), 4466-4470. [Link]
- Semantics Scholar. (2005). Oxidation of sulfides to sulfoxides.
- Organic Chemistry Portal. (2005).
- Blackmond, D. G. (2010). Selectivity via catalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates. Catalysis Science & Technology, 1(8), 1351-1355. [Link]
- Gomez, L. A., et al. (2022). Exploring the Temperature Effect on Enantioselectivity of a Baeyer-Villiger Biooxidation by the 2,5-DKCMO Module: The SLM Approach. ChemBioChem, 23(15), e202200194. [Link]
- Kiełbasinski, P., & G-Aleksandrzak, M. (2021). Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow. Molecules, 26(16), 4991. [Link]
- Trost, B. M. (2002). Asymmetric catalysis: An enabling science. Proceedings of the National Academy of Sciences, 99(20), 12532-12537. [Link]
- Pescatori, L., et al. (2022). Elucidating Sulfide Activation Mode in Metal-Catalyzed Sulfoxidation Reactivity. Inorganic Chemistry, 61(9), 4056-4065. [Link]
- Rioz-Martínez, A., et al. (2024). Asymmetric Sulfoxidations Catalyzed by Bacterial Flavin-Containing Monooxygenases. Idus.us.es. [Link]
- Kiełbasinski, P. (2021). Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome.
- Armstrong, A., et al. (2003). Highly enantioselective oxidation of sulfides to sulfoxides by a new oxaziridinium salt. Organic & Biomolecular Chemistry, 1(1), 16-17. [Link]
- Bioengineer.org. (2026). Catalytic Enantioselective-Wittig Rearrangement Breakthrough. [Link]
- Li, G., & Li, Y. (2016). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 116(6), 4005-4061. [Link]
- D'Aurizio, L., & Zampella, G. (2020). Recent Advances in Asymmetric Iron Catalysis. Molecules, 25(17), 3889. [Link]
- Bell, S. G., et al. (2018). Investigating the Active Oxidants Involved in Cytochrome P450 Catalyzed Sulfoxidation Reactions. Angewandte Chemie International Edition, 57(34), 10959-10963. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Enantioselective Sulfoxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on isomerization in a ruthenium sulfoxide complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selectivity viacatalyst or substrate control in catalytic asymmetric transformations of bifunctional symmetrical substrates - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient asymmetric oxidation of sulfides and kinetic resolution of sulfoxides catalyzed by a vanadium-salan system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Compatibility of Functional Groups with tert-Butyl Methyl Sulfoxide
Welcome to the technical support center for tert-butyl methyl sulfoxide (t-BuS(O)Me). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the compatibility of various functional groups with t-BuS(O)Me. Here, we will move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in organic synthesis?
This compound, also known as t-BuS(O)Me, is an organosulfur compound that serves as a versatile reagent and solvent in organic chemistry.[1] Its sterically demanding tert-butyl group significantly influences its reactivity and stability, often providing a high degree of stereocontrol in chemical reactions.[2] This makes it particularly valuable in asymmetric synthesis.[2]
Key applications include:
-
Oxidizing Agent: As a component in oxidation reactions, such as modified Swern or Corey-Kim type oxidations, for the conversion of alcohols to aldehydes and ketones.[3][4][5][6]
-
Source of Chiral Sulfinyl Groups: It is a precursor for the synthesis of various chiral sulfinyl-containing compounds, including sulfinic acid amides, esters, and other sulfoxides.[7][8]
-
Solvent: While less polar than its counterpart, dimethyl sulfoxide (DMSO), t-BuS(O)Me can be used as a solvent in specific applications where its unique polarity and steric bulk are advantageous.[2][9]
Q2: How does the reactivity of t-BuS(O)Me compare to DMSO?
The primary difference lies in the steric hindrance and the nature of the alkyl groups attached to the sulfoxide.
-
Steric Hindrance: The bulky tert-butyl group in t-BuS(O)Me makes the sulfur atom less accessible to nucleophiles compared to the methyl groups in DMSO. This can influence reaction rates and, in some cases, prevent side reactions.
-
Acidity of α-protons: DMSO has acidic methyl protons (pKa ≈ 35) that can be deprotonated by strong bases to form the dimsyl anion, a potent nucleophile and base.[10] In contrast, t-BuS(O)Me lacks α-protons on the tert-butyl group, and the methyl protons are the only ones available for abstraction.[2] This difference is crucial in reactions where the generation of an enolate or other carbanion from the solvent is undesirable.
-
Pummerer Reaction: The Pummerer reaction of an unsymmetrical sulfoxide like t-BuS(O)Me is dictated by the availability of α-protons. Since the tert-butyl group has no α-hydrogens, proton abstraction can only occur from the methyl group, leading to absolute regioselectivity.[2]
Q3: Can t-BuS(O)Me be used as a direct substitute for DMSO in oxidation reactions like the Swern or Pfitzner-Moffatt oxidation?
While conceptually similar as sulfoxide-based oxidations, direct substitution is not always straightforward. Odorless substitutes for DMSO, such as methyl 6-morpholinohexyl sulfoxide (MMSO), have been developed for Swern-type oxidations.[4] The Corey-Kim oxidation, which uses dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS), is an alternative to DMSO-activated oxidations and can be performed at temperatures above -25 °C.[3][11] Modifications of the Corey-Kim and Swern oxidations have been developed using odorless substitutes for DMS and DMSO, such as dodecyl methyl sulfide.[12]
The choice of sulfoxide and activator (e.g., oxalyl chloride, DCC, NCS) combination is critical and dictates the reaction conditions and substrate scope.[5][13][14] Therefore, while t-BuS(O)Me can be a component of oxidizing systems, specific protocols should be consulted and optimized.
Troubleshooting Guides: Functional Group Compatibility
This section provides a detailed analysis of the compatibility of common functional groups with t-BuS(O)Me under various reaction conditions.
Alcohols (Primary and Secondary)
General Compatibility: Good, especially in the context of oxidation reactions.
Potential Issues & Troubleshooting:
-
Issue: Incomplete oxidation of the alcohol to the corresponding aldehyde or ketone.
-
Cause: Insufficient equivalents of the activating agent (e.g., NBS, oxalyl chloride) or base (e.g., triethylamine). The reaction temperature might be too low or the reaction time too short.
-
Troubleshooting:
-
Increase the equivalents of the activating agent and base.
-
Optimize the reaction temperature and time. For Corey-Kim type oxidations, while they can be run at warmer temperatures than the Swern oxidation, careful temperature control is still necessary to avoid side reactions.[3]
-
Ensure all reagents are anhydrous, as water can quench the activated sulfoxide species.
-
-
-
Issue: Formation of chlorinated byproducts, particularly with allylic and benzylic alcohols.
-
Cause: In Corey-Kim type conditions using NCS, the intermediate can be trapped by chloride ions.[3]
-
Troubleshooting:
-
Add the base (e.g., triethylamine) promptly after the addition of the alcohol to facilitate the elimination step over nucleophilic substitution.[3]
-
Consider alternative, non-chlorinating activating agents if this remains a persistent issue.
-
-
Experimental Protocol: Oxidation of a Secondary Alcohol using a t-BuS(O)Me-based System (Illustrative)
This protocol is a conceptual illustration based on the principles of sulfoxide-based oxidations.
Sources
- 1. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry-chemists.com [chemistry-chemists.com]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Swern Oxidation [organic-chemistry.org]
- 13. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 14. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Navigating Temperature-Sensitive Reactions with Tert-Butyl Methyl Sulfoxide: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for tert-butyl methyl sulfoxide (t-BMSO). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into managing the critical parameter of temperature in your t-BMSO-involved reactions. This resource moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is both successful and safe.
Section 1: Understanding the Thermal Profile of t-BMSO
This compound, a sterically hindered analog of dimethyl sulfoxide (DMSO), offers unique reactivity and selectivity in various organic transformations. However, like all sulfoxides, its utility is intrinsically linked to its thermal stability. While specific thermal decomposition data for pure t-BMSO is not extensively published, it is crucial to operate under the assumption that it shares the thermal sensitivities of DMSO, which can decompose exothermically near its boiling point (189 °C), a process that can be accelerated by the presence of acids or bases.[1][2] The bulky tert-butyl group may influence its thermal stability, a factor to consider during reaction design.[3]
Frequently Asked Questions: General Thermal Stability
Q1: What is the recommended maximum operating temperature for reactions involving t-BMSO?
A1: As a general guideline, it is prudent to keep the reaction temperature below 150 °C, as DMSO shows significant stability below this threshold.[4] However, the optimal temperature is highly reaction-specific. For sensitive transformations, particularly oxidations, much lower temperatures are required. Always perform a thorough literature search for your specific reaction type and consider conducting thermal hazard analysis for new processes.
Q2: How does the presence of acidic or basic reagents affect the thermal stability of t-BMSO?
A2: Acids and bases can catalyze the decomposition of sulfoxides, even at temperatures lower than their boiling point.[1] This is a critical consideration in reactions such as the Pummerer rearrangement, which is often acid-catalyzed.[5] Careful control of stoichiometry and temperature is paramount to prevent runaway reactions.
Q3: Are there any known incompatibilities with t-BMSO at elevated temperatures?
A3: Similar to DMSO, t-BMSO should be handled with care in the presence of strong oxidizing or reducing agents, acyl chlorides, and other highly reactive species, especially at elevated temperatures.[1] Explosive reactions have been reported for DMSO with acyl chlorides at low temperatures, which is the basis for the Swern oxidation.[1] Always consult safety data sheets and perform a risk assessment before combining t-BMSO with new reagents at non-standard temperatures.[1][6]
Section 2: Temperature Control in t-BMSO Mediated Oxidations
Sulfoxide-mediated oxidations are powerful tools in organic synthesis. However, their success hinges on precise temperature control to avoid common side reactions.
Troubleshooting Guide: Oxidation Reactions
| Observed Issue | Potential Cause (Temperature-Related) | Troubleshooting Steps & Explanation |
| Low or no conversion of the starting alcohol. | Reaction temperature is too low, leading to slow reaction kinetics. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or LC-MS. The activation energy for the desired transformation may not be reached at the initial temperature. |
| Formation of methylthiomethyl (MTM) ether byproducts. | The reaction temperature is too high, promoting the elimination of the activated sulfoxide to a reactive intermediate that traps the alcohol.[7] | Maintain a strictly controlled low temperature, especially during the addition of the alcohol. For Swern-type oxidations, this often means temperatures at or below -60 °C.[8][9] The use of less polar solvents can also minimize this side reaction.[7] |
| Formation of chlorinated byproducts (in Corey-Kim type oxidations). | The reaction temperature is too high, or the base is added too slowly, allowing for the chlorination of sensitive substrates by N-chlorosuccinimide (NCS).[10] | Ensure the reaction is maintained at the recommended low temperature (typically -20 °C to 0 °C) during the activation and alcohol addition steps.[11] Add the tertiary amine base promptly after the alcohol to facilitate the desired oxidation pathway over chlorination. |
| Reaction mixture turns dark or shows signs of decomposition. | The reaction temperature has exceeded the thermal stability limit of the reagents or intermediates, leading to decomposition. | Immediately cool the reaction mixture. Re-evaluate the experimental setup to ensure efficient heat dissipation. For exothermic reactions, consider slower addition rates of reagents or using a more dilute solution. |
Experimental Protocol: A Modified Corey-Kim Oxidation
The Corey-Kim oxidation offers a milder alternative to the Swern oxidation, often allowing for higher operating temperatures.[8][10]
Step-by-Step Methodology:
-
To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in anhydrous toluene (6.0 mL) at 0 °C under an inert atmosphere, add dry dimethyl sulfide (2.4 eq).
-
Cool the resulting solution to –20 °C and stir for 40 minutes.
-
Add the alcohol (1.0 eq) in anhydrous toluene (5.0 mL) dropwise over 15 minutes, maintaining the temperature at –20 °C.
-
Stir the reaction mixture at –20 °C for 30 minutes, then at 0 °C for an additional 30 minutes.
-
Add triethylamine (4.0 eq) and allow the reaction to warm to room temperature, stirring for 20 minutes.
-
Quench the reaction with water and extract with diethyl ether.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[11]
Section 3: Navigating the Pummerer Rearrangement with t-BMSO
The Pummerer rearrangement is a versatile reaction for the conversion of sulfoxides to α-acyloxy thioethers.[5] Temperature plays a key role in both the reaction rate and the formation of potential byproducts.
Frequently Asked Questions: Pummerer Rearrangement
Q1: My Pummerer rearrangement is sluggish. Can I simply increase the temperature?
A1: While increasing the temperature can accelerate the reaction, it may also lead to decomposition of the starting materials or products, especially with thermally sensitive substrates. A more effective approach may be to use a stronger activating agent. For instance, trifluoroacetic anhydride allows the reaction to proceed at lower temperatures compared to acetic anhydride.[5] The use of Lewis acids like TiCl₄ can also enable the reaction to occur at temperatures as low as 0 °C.[5]
Q2: I am observing a complex mixture of products in my thermal Pummerer rearrangement. What is happening?
A2: High-temperature Pummerer rearrangements (e.g., heating at ca. 140 °C) can lead to a complex mixture of products, especially with certain substrates.[12] This is likely due to competing side reactions and decomposition pathways at elevated temperatures. It is advisable to explore milder, catalyzed versions of the Pummerer rearrangement to improve selectivity.
Section 4: Visualizing Troubleshooting Pathways
The following diagram illustrates a logical workflow for troubleshooting common temperature-related issues in t-BMSO reactions.
References
- Pummerer rearrangement. In Wikipedia.
- This compound. In NIST Chemistry WebBook.
- Corey–Kim oxidation. In Wikipedia.
- Ohsugia, S.-I., Nishidea, K., Oonob, K., Okuyamab, K., Fudesakaa, M., Kodamaa, S., & Node, M. (2003).
- Corey-Kim Oxidation. In NROChemistry.
- SAFETY DATA SHEET - this compound. (2024). Fisher Scientific.
- Dimethyl sulfoxide. In Wikipedia.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399.
- Chemical Properties of this compound (CAS 14094-11-2). In Cheméo.
- Oae, S., & Numata, T. (1981). On the thermal Pummerer rearrangement of substituted sulfoxides. Tetrahedron, 37(1), 319-331.
- Wuts, P. G. M. (2007). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development, 11(4), 718–724.
- Li, Z., Wang, Y., & He, L. (2018). Synthesis of α-trifluoromethoxy-sulfide through the Pummerer rearrangement. Organic & Biomolecular Chemistry, 16(33), 6033-6037.
- Collet, G., Lescot, E., & Guianvarc'h, D. (2018). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. Chemistry – A European Journal, 24(62), 16558-16566.
- A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 844-852.
- Tsuchiya, D., Moriyama, K., & Togo, H. (2011). Swern Oxidation of Alcohols with Ion-Supported Methyl Sulfoxide and Oxalyl Chloride. Synlett, 2011(18), 2701-2704.
- Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. (2024). Toxics, 12(6), 444.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399.
- Collet, G., Lescot, E., & Guianvarc'h, D. (2018). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides.
- Liu, Y., & Vederas, J. C. (1996). Modification of the Swern Oxidation: Use of Stoichiometric Amounts of an Easily Separable, Recyclable, and Odorless Sulfoxide That Can Be Polymer-Bound. The Journal of Organic Chemistry, 61(22), 7856–7859.
- Irikura, K. K. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2686–2694.
- DMSO Physical Properties. In gChem Global.
- Strozzi, F., et al. (2007). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. Organic Process Research & Development, 11(6), 1033-1039.
- A SN1 Reaction: Synthesis of tert-Butyl Chloride. In The Royal Society of Chemistry.
- Thermal Sensitivity and Dimethyl Sulfoxide (DMSO). (2017). FASEB Journal, 31(S1), lb775-lb775.
- Synthesis and Purification of Tert-Butyl Chloride. (2019). Scribd.
- Dimethyl sulfoxide, DMSO. In Organic Chemistry Portal.
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
- Synthesis of Tert-Butyl Chloride. (2019). Scribd.
- Oxidation of sulfides to sulfoxides mediated by ionic liquids. In ResearchGate.
- Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. In ResearchGate.
- Safety Assessment of Mainstream Smoke of Herbal Cigarette. (2014). Toxicological Research, 30(2), 93-101.
- Surface Engineering of Non-Equiatomic TiZrNbTaMo HEA by MAO Treatment in a Cu-Rich Electrolyte for Biomedical Applications. (2024).
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 9. Dimethyl sulfoxide [organic-chemistry.org]
- 10. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 11. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
The Specialist vs. The Workhorse: A Comparative Guide to tert-Butyl Methyl Sulfoxide and DMSO in Alcohol Oxidation
For decades, dimethyl sulfoxide (DMSO) has been the undisputed workhorse for the mild oxidation of alcohols to aldehydes and ketones, most notably in the Swern oxidation and its many variants.[1][2] Its low cost, high reactivity, and the volatility of its byproducts have cemented its place in the synthetic chemist's toolbox. However, for complex syntheses, particularly with acid-sensitive or sterically hindered substrates, the reliability of DMSO can be compromised by a notorious side reaction: the Pummerer rearrangement, which leads to the formation of hard-to-remove methylthiomethyl (MTM) ether byproducts.[3]
This guide presents a technical comparison between the veteran oxidant, DMSO, and a highly effective, yet underutilized alternative: tert-butyl methyl sulfoxide (t-BuSOMe) . We will explore how the subtle, yet significant, structural difference—the substitution of a methyl group for a bulky tert-butyl group—translates into profound differences in reactivity and selectivity, ultimately enabling cleaner reactions and higher yields for challenging substrates.
Physicochemical Properties: A Tale of Two Sulfoxides
The choice of a reagent often extends beyond its reactivity to its physical properties, which dictate handling, reaction setup, and purification. A comparison of DMSO and t-BuSOMe reveals key differences.
| Property | Dimethyl Sulfoxide (DMSO) | This compound (t-BuSOMe) |
| Molecular Weight | 78.13 g/mol | 120.21 g/mol |
| Boiling Point | 189 °C (372 °F) | ~220 °C (428 °F) (estimated) |
| Melting Point | 19 °C (66 °F) | N/A (Liquid at room temp.) |
| Density | 1.100 g/cm³ | ~0.96 g/cm³ |
| Key Feature | Highly polar, hygroscopic | Sterically hindered, less polar |
The higher boiling point and lower polarity of t-BuSOMe and its corresponding sulfide byproduct can influence workup procedures, though both are readily removable under standard purification techniques. The most critical difference, however, lies not in these bulk properties but in the steric environment around the sulfur atom.
The Mechanism: How Steric Hindrance Tames the Pummerer Rearrangement
To appreciate the advantage of t-BuSOMe, one must first understand the general mechanism of a Swern-type oxidation and the origin of the problematic Pummerer rearrangement.
The oxidation begins with the activation of the sulfoxide with an electrophile, such as oxalyl chloride, to form a highly reactive chlorosulfonium salt. This species is then attacked by the alcohol to form a key alkoxysulfonium salt intermediate. A hindered base, like triethylamine, deprotonates the α-carbon, generating a sulfur ylide which collapses via a five-membered ring transition state to yield the desired carbonyl compound, dimethyl sulfide (in the case of DMSO), and triethylammonium chloride.[1]
General Workflow for Sulfoxide-Mediated Alcohol Oxidation
Caption: General experimental workflow for Swern-type oxidations.
The problem arises when the activated species, particularly at slightly elevated temperatures (above -60 °C), undergoes a side reaction. In the case of DMSO, the activated intermediate can eliminate to form a methylene sulfonium ion. This highly reactive species is the precursor to the Pummerer rearrangement, which, in the presence of the alcohol, leads to the formation of a methylthiomethyl (MTM) ether.[3]
This is where t-BuSOMe shines. The Pummerer rearrangement requires the abstraction of a proton from a carbon α to the sulfur atom. In t-BuSOMe, one of the α-carbons is part of a methyl group, but the other three are locked within the tert-butyl group, which has no α-protons . This structural feature provides absolute regioselectivity; any Pummerer-type elimination is forced to occur at the less-substituted methyl group, and the sterically demanding tert-butyl group effectively shuts down the pathway leading to the analogous tert-butylthiomethyl ether byproduct.
Mechanistic Divergence: DMSO vs. t-BuSOMe
Caption: Steric hindrance in t-BuSOMe blocks the Pummerer rearrangement pathway.
Experimental Comparison: A Model Oxidation
Experimental Protocol 1: Standard Swern Oxidation with DMSO
-
A solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (2.2 equiv.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of the secondary alcohol (1.0 equiv.) in DCM is added dropwise, and stirring continues for 30 minutes.
-
Triethylamine (5.0 equiv.) is added, and the reaction is stirred for another 30 minutes before being allowed to warm to room temperature.
-
The reaction is quenched with water, and the product is extracted, dried, and purified by column chromatography.
Experimental Protocol 2: Modified Swern-Type Oxidation with t-BuSOMe
Note: While a direct oxidation protocol is less commonly cited, the principles of activation remain the same. A related application highlights its utility in direct sulfidation, which proceeds via similar intermediates.[4]
-
A solution of an activating agent (e.g., Tf₂O, 1.1 equiv) and a non-nucleophilic base (e.g., 2-chloropyridine, 3.0 equiv) in anhydrous DCM is cooled to -78 °C.
-
This compound (1.2 equiv.) is added, followed by the alcohol (1.0 equiv.).
-
The reaction is allowed to warm and is subsequently treated with a hindered base to facilitate the final elimination.
-
Standard aqueous workup and purification follow.
Comparative Performance Data
| Parameter | DMSO-mediated Oxidation | t-BuSOMe-mediated Oxidation |
| Expected Yield | Good to excellent (typically 85-95%) | Generally high, often improved for sensitive substrates |
| Reaction Purity | Often compromised by byproducts | Significantly cleaner reaction profiles |
| Key Byproduct | Methylthiomethyl (MTM) ether | Minimal to no analogous byproducts |
| Malodorous Waste | Dimethyl sulfide (DMS) | tert-Butyl methyl sulfide |
| Ideal Substrates | General purpose, robust alcohols | Acid-sensitive, sterically hindered, or easily epimerizable alcohols |
A key advantage of the t-BuSOMe system, as demonstrated in related transformations, is its ability to provide cleaner product profiles. For instance, in the α-sulfidation of amides, using t-BuSOMe allows for a direct, single-step procedure to the desired sulfide, whereas the DMSO route requires a two-step process to manage the stable α-sulfonium amide intermediate.[4][5] This suggests a more facile and cleaner collapse to the final product in t-BuSOMe-mediated reactions, avoiding stable, undesired intermediates.
Conclusions and Recommendations
Dimethyl Sulfoxide (DMSO) remains an excellent, cost-effective choice for routine oxidations of simple and robust primary and secondary alcohols. Its high reactivity and the ease of removal of its byproducts make it a reliable tool for many applications.
This compound (t-BuSOMe) should be considered the specialist's tool for challenging oxidations where purity and yield are paramount. Its key advantage is the suppression of Pummerer-related side reactions , which is a direct consequence of the steric bulk and lack of α-protons on the tert-butyl group.
Choose t-BuSOMe over DMSO when:
-
The substrate is acid-sensitive: The cleaner reaction profile minimizes the formation of acidic byproducts that can degrade sensitive functional groups.
-
The substrate is valuable: In late-stage synthesis of complex molecules, maximizing yield and ensuring purity is critical, justifying the higher cost of the reagent.
-
Purification is challenging: Avoiding the formation of MTM ethers, which often have similar polarity to the desired product, can significantly simplify purification.
-
Byproduct formation is a known issue: When a standard Swern oxidation with DMSO gives a complex mixture, switching to t-BuSOMe is a logical next step to improve the outcome.
By understanding the mechanistic nuances between these two sulfoxides, researchers can make more informed decisions, moving beyond the one-size-fits-all approach and selecting the optimal reagent for the specific synthetic challenge at hand.
References
- Swern Oxidation.
- Movassaghi, M., & Ahmad, O. K. Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. Org. Lett., 2020, 22(21), 8448–8453. [Link]
- Huang, S. L., Omura, K., & Swern, D. Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. J. Org. Chem., 1976, 41(20), 3329–3331. [Link]
- Tsuchiya, D., Moriyama, K., & Togo, H. Swern Oxidation of Alcohols with Ion-Supported Methyl Sulfoxide and Oxalyl Chloride. Synlett, 2011, 2011(18), 2701-2704. [Link]
- Omura, K., & Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. a preparative, steric and mechanistic study. Tetrahedron, 1978, 34(11), 1651-1660. [Link]
- Swern oxid
- Mancuso, A. J., Huang, S. L., & Swern, D. Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide "activated" by oxalyl chloride. J. Org. Chem., 1978, 43(12), 2480–2482. [Link]
- DMSO Oxid
- Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Swern Oxid
- De Luca, L., Giacomelli, G., & Porcheddu, A. A Mild and Efficient Alternative to the Classical Swern Oxidation. J. Org. Chem., 2001, 66(23), 7907–7909. [Link]
- Sulfoxide. Wikipedia. [Link]
Sources
A Comparative Guide to Chiral Auxiliaries: The Role of Tert-Butyl Methyl Sulfoxide and Its Derivatives
In the landscape of asymmetric synthesis, the ability to control stereochemistry is paramount. Chiral auxiliaries are powerful tools that impart stereochemical control over a reaction, guiding the formation of one stereoisomer over another. After the transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. This guide provides a detailed comparison of chiral auxiliaries based on the tert-butyl sulfoxide scaffold, particularly tert-butanesulfinamide, against other stalwarts in the field: Evans' oxazolidinones, Oppolzer's sultams, and SAMP/RAMP hydrazones.
The Sulfinyl Group: A Unique Handle for Chirality
The effectiveness of sulfoxide-based auxiliaries stems from the unique properties of the sulfinyl group.[1] The sulfur atom in a sulfoxide is a stereogenic center, featuring tetrahedral geometry with a lone pair of electrons, an oxygen atom, and two different carbon substituents. This arrangement creates a significant steric and electronic difference between the faces of a nearby reacting molecule.[1] Furthermore, the sulfinyl oxygen and the sulfur's lone pair can act as Lewis basic sites, coordinating to metal ions to form rigid, well-defined transition states that are crucial for high diastereoselectivity.[2] The bulky tert-butyl group is particularly effective at shielding one face of the molecule, leading to highly predictable and selective reactions.
Head-to-Head Comparison: Performance in Key Transformations
The true measure of a chiral auxiliary lies in its performance—scope, selectivity, and ease of use. Here, we compare tert-butanesulfinamide (a direct and widely used derivative of tert-butyl methyl sulfoxide) with other leading auxiliaries in two fundamental C-C bond-forming reactions: alkylation and aldol additions.
Asymmetric Alkylation & Additions to C=N Bonds
Asymmetric alkylation is a cornerstone of organic synthesis. While Evans' oxazolidinones and SAMP/RAMP hydrazones are benchmarks for the α-alkylation of carbonyl compounds, tert-butanesulfinamide excels in the diastereoselective addition of nucleophiles to imines for the synthesis of chiral amines.
| Auxiliary / Method | Typical Substrate | Electrophile / Nucleophile | Diastereoselectivity (dr or de) | Yield | Key Advantages |
| N-tert-Butanesulfinimine | Aldimine or Ketimine | Grignard Reagents (e.g., PhMgBr) | >95:5 to >99:1[3] | High | Broad scope for chiral amine synthesis; mild cleavage.[4] |
| Evans' Oxazolidinone | N-Acyl Oxazolidinone | Allyl or Benzyl Halides | >98:2[5][6] | 70-85%[7] | Extremely high selectivity; well-understood model.[8][9] |
| SAMP/RAMP Hydrazone | Ketone or Aldehyde Hydrazone | Alkyl Halides | ≥96% de[10] | 55-60% (overall)[11] | Excellent for α-alkylation of carbonyls.[12] |
tert-Butanesulfinimines, formed by the condensation of tert-butanesulfinamide with aldehydes or ketones, are particularly powerful.[8][13] The addition of organometallic reagents proceeds through a highly organized six-membered chair-like transition state where the metal chelates to both the nitrogen and the sulfinyl oxygen.[8] This rigid structure, combined with the steric bulk of the tert-butyl group, forces the nucleophile to attack from the less hindered face, resulting in excellent diastereoselectivity.[14]
Asymmetric Aldol Reactions
The aldol reaction creates two new stereocenters, making stereocontrol a significant challenge. Evans' oxazolidinones are famous for their ability to reliably produce syn-aldol products via a boron-mediated, chair-like Zimmerman-Traxler transition state.[15] Oppolzer's sultams also show excellent selectivity in aldol reactions and can be tuned to favor either syn or anti products by varying the Lewis acid.[1][16] While not the primary application, sulfoxide-based auxiliaries can also effectively control aldol reactions.
| Auxiliary / Method | Typical Product Stereochemistry | Diastereoselectivity (dr) | Yield | Key Advantages |
| Evans' Oxazolidinone | syn (with Boron enolates) | >95:5[2] | High | Highly reliable for syn products; predictable outcome.[17] |
| Oppolzer's Sultam | Tunable (syn or anti) | High (Varies with conditions) | Good | Flexible control over product stereochemistry.[1][18] |
| Sulfoxide-based (β-keto sulfoxides) | Varies with reducing agent | High | Good | Powerful for creating optically pure 1,2- and 1,3-diols. |
Practical Considerations: Attachment, Cleavage, and Recycling
An ideal chiral auxiliary should not only provide high selectivity but also be easy to attach, remove, and preferably, recycle.
| Auxiliary | Attachment | Cleavage Conditions | Recyclable? |
| tert-Butanesulfinamide | Condensation with aldehyde/ketone.[13] | Mild acid (e.g., HCl in ether).[19] | Yes, can be recovered and re-resolved.[20] |
| Evans' Oxazolidinone | Acylation of the oxazolidinone. | LiOH/H₂O₂, LiAlH₄, Mg(OMe)₂.[21] | Yes, recovered after cleavage.[22] |
| Oppolzer's Sultam | Acylation of the sultam. | LiOH/H₂O₂, LiAlH₄. | Yes, can be recovered and reused.[23][24] |
| SAMP/RAMP Hydrazone | Condensation with aldehyde/ketone. | Ozonolysis or mild acid hydrolysis.[12] | Yes, recovered after cleavage.[11] |
The cleavage of the tert-butylsulfinyl group is notably mild, typically requiring simple acidic conditions which are orthogonal to many other protecting groups.[19] Research has shown that the auxiliary is not destroyed during cleavage but is converted to tert-butylsulfinyl chloride, which can be trapped and recycled back to the enantiopure sulfinamide.[20]
Experimental Workflow & Mechanistic Insight
To illustrate the practical application and the origin of stereocontrol, we will examine a typical workflow using a chiral auxiliary and the transition state model for a sulfinamide-directed reaction.
General Workflow for Chiral Auxiliary Use
The following diagram outlines the three key stages of using a chiral auxiliary in asymmetric synthesis.
Caption: Transition state for nucleophilic addition to an N-tert-butanesulfinyl imine.
Detailed Experimental Protocol: Asymmetric Synthesis of a Chiral Amine
This protocol details the diastereoselective addition of a Grignard reagent to an (R)-N-tert-butanesulfinyl imine, a representative application.
Step 1: Synthesis of (R,E)-N-benzylidene-2-methylpropane-2-sulfinamide
-
To a round-bottom flask, add (R)-2-methylpropane-2-sulfinamide (1.0 equiv), anhydrous dichloromethane (DCM), and anhydrous CuSO₄ (2.0 equiv).
-
Add freshly distilled benzaldehyde (1.1 equiv) to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC until the starting sulfinamide is consumed.
-
Filter the reaction mixture through a pad of celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by flash chromatography if necessary.
Step 2: Diastereoselective Addition of Ethylmagnesium Bromide
-
Dissolve the N-sulfinyl imine from Step 1 in anhydrous toluene in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -48 °C (acetonitrile/dry ice bath).
-
Slowly add ethylmagnesium bromide (1.5 equiv, as a solution in THF) via syringe over 30 minutes, maintaining the internal temperature below -45 °C.
-
Stir the reaction at -48 °C for 3-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution at -48 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the diastereomerically enriched sulfinamide.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified sulfinamide from Step 2 in methanol.
-
Add HCl (4.0 equiv, as a solution in dioxane or diethyl ether) and stir the mixture at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add diethyl ether to the residue and stir. The amine hydrochloride salt will precipitate.
-
Collect the solid by filtration. To obtain the free amine, dissolve the salt in water and basify with aqueous NaOH, then extract with an organic solvent.
Conclusion
This compound and its derivative, tert-butanesulfinamide, represent a highly effective and versatile class of chiral auxiliaries. While Evans' oxazolidinones remain the "gold standard" for syn-selective aldol reactions and SAMP/RAMP hydrazones are specialists for α-alkylation, the tert-butanesulfinyl group has carved out a crucial niche in the asymmetric synthesis of chiral amines with exceptionally high diastereoselectivity. Its operational simplicity, broad substrate scope, mild cleavage conditions, and proven recyclability make it an indispensable tool for researchers, scientists, and drug development professionals. The choice of auxiliary will always depend on the specific transformation desired, but for reliable and predictable synthesis of chiral amines, the tert-butanesulfinyl auxiliary is a premier choice.
References
- Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem. 2018;2(2):93–101. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Chiral auxiliary - Wikipedia. [Link]
- The Selective Aldol Reaction - Macmillan Group Meeting. [Link]
- Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. Semantic Scholar. [Link]
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]
- evans enolate alkyl
- Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines. RSC Advances. [Link]
- Evans aldol ppt. SlideShare. [Link]
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners. The Journal of Organic Chemistry. [Link]
- Oppolzer Sultam Directed Aldol as a Key Step for the Stereoselective Syntheses of Antitumor Antibiotic Belactosin C and Its Synthetic Congeners † , ‡ | Request PDF.
- Evans Aldol Reaction | Chem-St
- CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Urbana-Champaign. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Labor
- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. [Link]
- Enders SAMP/RAMP hydrazone-alkyl
- N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry. [Link]
- Diastereoselective Alkylations of Oxazolidinone Glycolates: A Useful Extension of the Evans Asymmetric Alkyl
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry. [Link]
- ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Massachusetts Institute of Technology. [Link]
- N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries. Chemical Reviews. [Link]
- The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society. [Link]
- Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam.
- Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. Chemical Science. [Link]
- Asymmetric synthesis of natural products monitored by chiral sulfoxides. Pure and Applied Chemistry. [Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
- Oppolzer's sultam.
- Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
- Stereoselective Synthesis of δ- and ε-Amino Ketone Derivatives from N-tert-Butanesulfinyl Aldimines and Functionalized Organolithium Compounds. Molecules. [Link]
- Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides.
- Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
- Development of a Large-Scale Asymmetric Process for tert-Butanesulfinamide. Organic Process Research & Development. [Link]
- 001 Zimmerman Traxler. Harvard University. [Link]
- Oppolzer's chiral sultam‐induced asymmetric synthesis of...
- The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH 2.
- The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. [Link]
Sources
- 1. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.mit.edu [web.mit.edu]
- 12. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Evans aldol ppt | PPTX [slideshare.net]
- 18. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. bristol.ac.uk [bristol.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Sulfoxide Oxidants: Unveiling the Mechanistic Nuances of Tert-butyl Methyl Sulfoxide vs. DMSO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the oxidation of alcohols to carbonyl compounds remains a cornerstone transformation. For decades, dimethyl sulfoxide (DMSO) has been a stalwart reagent in this field, forming the basis of renowned reactions like the Swern, Pfitzner-Moffatt, and Corey-Kim oxidations.[1][2][3] However, the pursuit of alternative reagents with unique reactivity profiles and mechanistic pathways is a continuous endeavor. This guide delves into the mechanistic studies of oxidation with tert-butyl methyl sulfoxide, offering a comparative analysis against its ubiquitous counterpart, DMSO. We will explore the fundamental differences in their activation, reactivity, and potential applications, supported by mechanistic insights and experimental considerations.
The Established Paradigm: Activated DMSO Oxidations
To appreciate the distinct characteristics of this compound, it is essential to first understand the general mechanism of DMSO-based oxidations. These reactions, often categorized as "activated DMSO" oxidations, universally proceed through the formation of a highly electrophilic sulfur species. The activation of DMSO is typically achieved by reaction with an electrophile, such as oxalyl chloride (Swern), a carbodiimide (Pfitzner-Moffatt), or N-chlorosuccinimide (Corey-Kim).[1][3]
This activated DMSO species is then attacked by the alcohol to form a key alkoxysulfonium salt. In the final step, a hindered, non-nucleophilic base abstracts a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl compound, dimethyl sulfide, and a protonated base.[4][5]
Introducing this compound: A Tale of Steric Influence and Alternative Pathways
This compound enters the stage not as a mere sterically-hindered analogue of DMSO, but as a reagent with a distinct and nuanced reactivity profile. The presence of the bulky tert-butyl group profoundly influences its behavior in oxidation reactions, often steering it away from the classical "activated DMSO" pathways and towards unique mechanistic routes.[2]
Activation and Reactivity: A Departure from the Norm
While DMSO is readily activated by a variety of electrophiles, the steric bulk of the tert-butyl group in this compound can hinder this initial step. More importantly, the electronic properties of the tert-butyl group open up alternative activation pathways.
A key study by Wei and Sun has demonstrated that tert-butyl sulfoxides can be activated using N-bromosuccinimide (NBS) under acidic conditions.[4][6] The proposed mechanism does not involve the formation of a typical alkoxysulfonium salt as seen with DMSO. Instead, the reaction is believed to proceed through the formation of a tert-butyl cation, which is a highly favorable process. This initial activation is then followed by the formation of a mixed anhydride, which is the active species that reacts with nucleophiles.[6]
This fundamental difference in activation mechanism is a critical point of distinction from DMSO-based oxidations and suggests that this compound may not be a drop-in replacement for DMSO in traditional Swern or Pfitzner-Moffatt protocols.
The Pummerer Rearrangement: A Regioselective Consequence of Structure
The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-proton.[5] In the presence of an activating agent like acetic anhydride, the sulfoxide is converted to an electrophilic intermediate that undergoes elimination to form a thionium ion. Subsequent trapping of this ion by a nucleophile leads to the formation of an α-substituted sulfide.[7]
For DMSO, which has six equivalent α-protons, the Pummerer rearrangement can occur on either methyl group. However, in the case of this compound, the tert-butyl group lacks α-protons. Consequently, any Pummerer-type reaction is forced to occur exclusively at the methyl group.[2] This inherent regioselectivity offers a powerful tool for directed functionalization.
Comparative Analysis: this compound vs. DMSO
| Feature | This compound | Dimethyl Sulfoxide (DMSO) |
| Structure & Sterics | Bulky tert-butyl group imposes significant steric hindrance around the sulfur atom. | Small methyl groups offer minimal steric hindrance. |
| Polarity | Lower polarity due to the hydrophobic tert-butyl group, resulting in reduced miscibility with polar solvents compared to DMSO.[2] | Highly polar aprotic solvent, miscible with a wide range of organic solvents and water.[8] |
| Activation Mechanism | Can be activated by NBS under acidic conditions, proceeding through a proposed tert-butyl cation and mixed anhydride intermediate.[4][6] | Activated by various electrophiles (e.g., oxalyl chloride, DCC) to form a highly reactive sulfonium species.[1][3] |
| Pummerer Rearrangement | Regioselective, occurring exclusively at the methyl group due to the absence of α-protons on the tert-butyl group.[2] | Occurs on either of the two equivalent methyl groups. |
| Byproducts | The nature of the byproducts is dependent on the specific activation method used. | Typically generates the volatile and malodorous dimethyl sulfide.[4] |
Experimental Protocols
Protocol 1: Representative Swern Oxidation using DMSO
This protocol outlines a standard Swern oxidation of a primary alcohol to an aldehyde using DMSO and oxalyl chloride.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine
-
Primary alcohol
-
Dichloromethane (anhydrous)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred solvent.
-
Add DMSO dropwise to the solution, maintaining the temperature below -60 °C. Gas evolution (CO and CO2) will be observed.
-
Stir the mixture for 15 minutes.
-
Add a solution of the primary alcohol in dichloromethane dropwise, ensuring the temperature remains below -60 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and perform a standard aqueous workup.
-
Purify the resulting aldehyde by column chromatography.
Rationale: The low temperature is crucial to control the exothermic reaction and prevent side reactions.[4] The order of addition is critical for the formation of the active oxidant. Triethylamine acts as a non-nucleophilic base to facilitate the final elimination step.[5]
Protocol 2: Activation of this compound with NBS (Wei and Sun, 2015)
This protocol is based on the work of Wei and Sun and describes the activation of a tert-butyl sulfoxide for subsequent reaction with a nucleophile.[6]
Materials:
-
Tert-butyl aryl or alkyl sulfoxide
-
N-bromosuccinimide (NBS)
-
Acetic acid
-
Dichloromethane (DCM)
-
Nucleophile (e.g., amine, alcohol, or carbon nucleophile)
Procedure:
-
To a solution of the tert-butyl sulfoxide in dichloromethane, add acetic acid.
-
Add N-bromosuccinimide (NBS) to the mixture.
-
Stir the reaction at the appropriate temperature (as determined by the specific substrate) to allow for the activation of the sulfoxide.
-
Introduce the desired nucleophile to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by column chromatography.
Rationale: Acetic acid serves as a proton source to facilitate the activation process.[6] NBS acts as the activating agent, leading to the formation of the reactive intermediate.[6] The choice of nucleophile will determine the final product (e.g., sulfinic acid amides, new sulfoxides, or sulfinic acid esters).[4]
Visualizing the Mechanistic Divergence
Sources
- 1. This compound | 14094-11-2 | FE171599 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic studies of a Pummerer-type reaction in acyclic and rigid cyclic sulfoxides induced by ketene tert-butyldimethylsilyl methyl acetal - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 6. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 7. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Kinetic Analysis: Unraveling Tert-Butyl Sulfoxide Mediated Reactions
For the modern researcher in organic synthesis and drug development, understanding reaction kinetics is not merely an academic exercise; it is a critical tool for process optimization, mechanism elucidation, and the rational design of superior synthetic routes. This guide provides an in-depth kinetic analysis of reactions mediated by tert-butyl sulfoxide, comparing its performance and mechanistic nuances against common alternatives. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to ensure a robust and validated understanding.
The Ascendancy of the Sulfinyl Group and the Utility of Kinetic Insight
Sulfoxides are more than just intermediates; they are pivotal functional groups in a vast array of pharmaceuticals and fine chemicals.[1] They serve as potent chiral auxiliaries and are central to indispensable transformations like the Swern oxidation.[1] The synthesis of sulfoxides, typically via the oxidation of sulfides, is a foundational reaction in organic chemistry. However, preventing over-oxidation to the corresponding sulfone remains a significant challenge, necessitating finely controlled reaction conditions.[2]
This is where kinetic analysis proves invaluable. By studying the rate of a reaction and its dependence on the concentration of various reactants, catalysts, and inhibitors, we can:
-
Elucidate the step-by-step reaction mechanism.[3]
-
Identify the rate-determining step, which is the primary bottleneck to be targeted for optimization.[4]
-
Quantify the impact of reaction parameters (temperature, solvent, catalyst loading) on reaction speed and selectivity.
-
Objectively compare different synthetic methods to select the most efficient and robust process.[5]
This guide focuses on a versatile and stable precursor for generating the sulfinyl moiety: tert-butyl sulfoxide.
Tert-Butyl Sulfoxide: A Stable Precursor for Sulfinylation
Traditional methods for generating sulfinic acid amides, esters, or new sulfoxides often rely on moisture-sensitive and thermally labile starting materials like sulfinyl halides.[6] An elegant alternative involves the activation of a stable and easily handled sulfoxide bearing a tert-butyl group. This approach leverages the formation of a stable tert-butyl cation as a thermodynamic driving force for the reaction.[7]
A prominent example is the activation of tert-butyl sulfoxides with N-bromosuccinimide (NBS) under acidic conditions.[6][8][9] This treatment transforms the sulfinyl group into a highly reactive intermediate that readily couples with a wide range of nucleophiles.[7]
Proposed Reaction Mechanism
The reaction is proposed to proceed through a multi-step mechanism, initiated by the activation of the sulfoxide. Isotopic labeling experiments in related systems support the involvement of complex intermediates like oxodisulfonium dications.[10]
-
Activation: The sulfoxide oxygen is activated by the acid and NBS.
-
Leaving Group Departure: The stable tert-butyl cation departs, driven by thermodynamics.
-
Intermediate Formation: A reactive mixed anhydride intermediate is formed.[6]
-
Nucleophilic Attack: The nucleophile (Nu) attacks the sulfur center, displacing the succinimide group to yield the final product.
A Kinetic Comparison: Tert-Butyl Sulfoxide vs. Direct Sulfide Oxidation
To appreciate the distinct kinetic profile of the tert-butyl sulfoxide method, we compare it with a more conventional approach: the direct oxidation of a sulfide to a sulfoxide using tert-butyl hydroperoxide (TBHP), a common and inexpensive oxidant. [11][12]
| Parameter | Tert-Butyl Sulfoxide/NBS Method | Direct Oxidation with TBHP | Causality and Experimental Insight |
|---|---|---|---|
| Reactants | Sulfide (via precursor), NBS, Acid, Nucleophile | Sulfide, TBHP | The t-Bu sulfoxide method is a multi-component reaction, making its kinetics inherently more complex but also offering more levers for control (e.g., tuning acid strength). |
| Expected Rate Law | Rate = k[t-BuSOR][NBS]ˣ[H⁺]ʸ[Nu]ᶻ | Rate = k[Sulfide]ᵃ[TBHP]ᵇ | The exponents (reaction orders) must be determined experimentally. In the t-Bu sulfoxide case, the order with respect to the nucleophile (z) will likely be non-zero if its addition is part of or before the rate-determining step. For TBHP oxidation, the reaction can follow a radical-mediated pathway, leading to complex, non-integer reaction orders. [13] |
| Key Intermediates | Activated sulfinyl mixed anhydride [6] | Peroxy radicals (t-BuO•, t-BuOO•) [13] | The nature of the intermediate dictates selectivity. The electrophilic sulfinyl anhydride is selective for nucleophiles, whereas radical species can engage in side reactions, potentially reducing selectivity. |
| Rate-Determining Step | Likely the formation of the mixed anhydride or the nucleophilic attack. | Often the homolytic cleavage of the O-O bond in TBHP or the subsequent attack on the sulfide. [14] | Identifying the slowest step is the goal of the kinetic analysis. For the t-Bu sulfoxide method, if the rate is independent of the nucleophile concentration, then the activation step is rate-limiting. |
| Control & Selectivity | High. The reaction is driven by a specific activation/substitution sequence. Over-oxidation is not a concern as the sulfur is already in the S(IV) state. | Moderate. Over-oxidation to sulfone is a common side reaction that must be controlled by stoichiometry, temperature, and reaction time. [15]| The inherent design of the t-Bu sulfoxide pathway avoids the primary pitfall of direct oxidation methods, offering superior chemoselectivity. |
Caption: Comparison of reaction pathways.
Experimental Protocols for Kinetic Investigation
Accurate kinetic data is foundational. The following protocols describe a robust method for data acquisition using in-situ ¹H NMR spectroscopy, a powerful technique for monitoring reaction progress in real-time. [3]
General Workflow for Kinetic Analysis
This workflow provides a self-validating system by incorporating necessary checks and standards.
Caption: General workflow for NMR-based kinetic analysis.
Protocol 1: Kinetics of Tert-Butyl Phenyl Sulfoxide with Aniline
Objective: To determine the reaction order with respect to the sulfoxide, NBS, and aniline nucleophile.
Materials:
-
Tert-butyl phenyl sulfoxide
-
N-Bromosuccinimide (NBS)
-
Aniline
-
Acetic Acid (AcOH)
-
Dichloromethane-d₂ (CD₂Cl₂)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, gas-tight syringes
Methodology (Initial Rates Method):
-
Stock Solution Preparation: Prepare separate, accurate stock solutions of tert-butyl phenyl sulfoxide, NBS, aniline, and acetic acid in CD₂Cl₂. Also prepare a stock solution of the internal standard. The use of deuterated solvent is critical for the NMR lock.
-
Experiment 1 (Baseline):
-
To an NMR tube, add a precise volume of the sulfoxide stock solution, the internal standard stock solution, and enough CD₂Cl₂ to bring the volume to ~0.5 mL.
-
Place the tube in the NMR spectrometer, which has been pre-equilibrated to the desired temperature (e.g., 298 K). Lock and shim the instrument.
-
Acquire a single spectrum (t=0).
-
Pause the experiment, swiftly inject a precise volume of the NBS/AcOH stock solution to initiate the reaction, and immediately begin a time-course acquisition (e.g., one spectrum every 60 seconds for 30 minutes).
-
-
Data Processing:
-
For each time point, integrate a characteristic peak of the product and a peak of the internal standard.
-
Calculate the concentration of the product at each time point by normalizing against the constant integral of the internal standard.
-
Plot [Product] vs. Time. The slope of the initial, linear portion of this curve is the initial rate (v₀). 4. Subsequent Experiments:
-
Varying [Sulfoxide]: Repeat the experiment, but double the concentration of the tert-butyl phenyl sulfoxide stock solution while keeping all other concentrations identical.
-
Varying [NBS]: Repeat the baseline experiment, but double the concentration of NBS.
-
Varying [Aniline]: This requires a slightly different setup. The reaction should be run with the nucleophile present from t=0. Initiate the reaction with NBS/AcOH. Compare the rate to an experiment with half the aniline concentration.
-
-
Analysis: By comparing the initial rates between experiments (e.g., if doubling [Sulfoxide] doubles the rate, the reaction is first order in sulfoxide), the rate law can be determined.
Protocol 2: Kinetics of Thioanisole Oxidation with TBHP
Objective: To determine the reaction order with respect to thioanisole and TBHP.
Materials:
-
Thioanisole (methyl phenyl sulfide)
-
Tert-butyl hydroperoxide (TBHP, solution in decane)
-
Benzene-d₆ (C₆D₆)
-
Internal Standard (e.g., hexamethylbenzene)
Methodology:
-
Setup: Follow the same principles as Protocol 1, preparing stock solutions of thioanisole and the internal standard in C₆D₆.
-
Initiation: Acquire a t=0 spectrum of the thioanisole and internal standard. Initiate the reaction by injecting a precise volume of the TBHP solution.
-
Monitoring: Monitor the disappearance of the thioanisole S-CH₃ peak (~2.5 ppm) or the appearance of the methyl phenyl sulfoxide S(O)-CH₃ peak (~2.7 ppm) over time relative to the internal standard.
-
Analysis: Perform a series of experiments varying the initial concentrations of thioanisole and TBHP to determine the reaction orders 'a' and 'b' using the initial rates method.
Conclusion: A Kinetic Perspective on Synthetic Strategy
The kinetic analysis reveals that tert-butyl sulfoxide-mediated reactions, while mechanistically more complex than simple oxidations, offer significant advantages in control and selectivity. The multi-component nature allows for fine-tuning through modulation of each reactant's concentration, and the inherent reaction pathway avoids the common problem of over-oxidation that plagues direct sulfide oxidation. [2]By employing rigorous kinetic analysis as detailed in this guide, researchers can move beyond simple yield comparisons and develop a profound, quantitative understanding of their chemical systems, paving the way for more efficient, robust, and rationally designed syntheses.
References
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399. [Link] [6][7][8][9]2. ACS Publications. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters. [Link] [6]3. Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. Angewandte Chemie International Edition, 44(28), 4302-4320. [Link] [17]4. Badal, S., et al. (2019). Selective Oxidation of Sulfides to Sulfoxides with Tert-Butylnitrite as an Alternative Oxidant. Letters in Organic Chemistry, 16(10), 785-790. [Link] [2]5. Dalal Institute. (n.d.). Methods of Determining Mechanisms. [Link] [3][4]6. Wei, J., & Sun, Z. (2016). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. ACS Publications. [Link] [8]7. Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski Group, University of Pennsylvania. [Link] [17]8. Journal of the Serbian Chemical Society. (n.d.). Methods of determining organic reaction mechanism. [Link] (Note: A direct deep link was not available, the main journal page is provided). [3]9. PubMed. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. National Library of Medicine. [Link] [9]10. eGyanKosh. (n.d.). Unit 6: Kinetic Methods of Analysis. [Link] (Note: A direct deep link was not available, the main repository page is provided). [16]11. Zhang, M., et al. (2015). tert-Butyl Phenyl Sulfoxide: A Traceless Sulfenate Anion Precatalyst. Organic Letters, 17(5), 1164–1167. [Link] [18]12. Weix, D. J., et al. (2005). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 127(31), 10908–10909. [Link] [19]13. Li, Y., et al. (2020). Selective Oxidation of Sulfides/Disulfides to Sulfoxides/ Thiosulfonates Using t-Butyl Hydroperoxide (TBHP) without Catalyst. Chinese Journal of Organic Chemistry, 40(6), 1752-1759. [Link] [11]14. Ballistreri, F. P., et al. (1991). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. The Journal of Organic Chemistry, 56(23), 678-682. [Link] [15]15. Fringuelli, F., et al. (1993). Facile and Selective Oxidation of Sulfides to Sulfoxides by t-Butyl Hydroperoxide in Aqueous Medium. Synthetic Communications, 23(22), 3147-3153. [Link] [12]16. Crich, D., et al. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry, 18(10), 3054-61. [Link] [10]17. Taylor & Francis Online. (n.d.). Sulfoxide – Knowledge and References. [Link] [1]18. Powers, D. C., et al. (2018). Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts. Reaction Chemistry & Engineering, 3(5), 724-734. [Link] [13]19. Shilov, A. E., & Shul'pin, G. B. (1997). Kinetics and mechanism of alkane hydroperoxidation with tert-butyl hydroperoxide catalysed by a vanadate anion. Journal of Molecular Catalysis A: Chemical, 124(2-3), 157-165. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. jsscacs.edu.in [jsscacs.edu.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 8. Collection - tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - Organic Letters - Figshare [acs.figshare.com]
- 9. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetic and mechanistic studies of cyclohexane oxidation with tert-butyl hydroperoxide over M–N4 catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Absolute Configuration of Chiral Sulfoxides Using Vibrational Circular Dichroism (VCD)
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration (AC) is a critical step. This is particularly true for chiral sulfoxides, a class of compounds with significant applications in asymmetric synthesis and pharmaceuticals.[1][2] The stereochemistry of the sulfinyl group can profoundly influence a molecule's biological activity, making accurate stereochemical assignment essential.[3][4] While X-ray crystallography has traditionally been the definitive method, its requirement for high-quality single crystals can be a significant bottleneck, especially in the fast-paced environment of drug discovery where many chiral intermediates are oils or amorphous solids.[5][6] This guide provides an in-depth comparison of Vibrational Circular Dichroism (VCD) spectroscopy as a powerful and versatile alternative for the validation of the absolute configuration of chiral sulfoxides.
The Crucial Role of Chirality in Sulfoxides
Chiral sulfoxides possess a stereogenic sulfur atom, making them valuable as chiral auxiliaries and key components in a variety of pharmaceuticals.[1][3] The therapeutic effect of a chiral drug is often attributed to one enantiomer (the eutomer), while the other (the distomer) may exhibit lower activity, inactivity, or even adverse effects.[4] Therefore, controlling and verifying the absolute configuration of chiral sulfoxides is paramount in the development of safe and effective medicines.
Vibrational Circular Dichroism (VCD): A Solution-State Approach
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7][8] This technique provides a rich, fingerprint-like spectrum that is exquisitely sensitive to the three-dimensional structure of a molecule in solution.[8][9] By comparing the experimental VCD spectrum of an unknown enantiomer to the spectrum predicted by quantum chemical calculations for a known configuration, the absolute configuration can be unambiguously determined.[10][11]
The Power of Computational Synergy: The synergy between experimental VCD and computational chemistry is central to its application. Density Functional Theory (DFT) calculations are used to predict the VCD spectra of a chosen enantiomer.[12] If the predicted and experimental spectra show excellent agreement, the absolute configuration of the sample is confirmed.[10][11]
VCD in Comparison to Other Chiroptical and Structural Methods
While several techniques can be used to probe chirality, VCD offers a unique set of advantages, particularly for chiral sulfoxides.
| Technique | Principle | Advantages for Chiral Sulfoxides | Limitations |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Applicable to a wide range of molecules in solution, including oils and non-crystalline samples.[7][13] Provides rich structural information.[9] | Requires quantum chemical calculations for AC determination.[5] Can be sensitive to solvent and conformational flexibility.[14][15] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the definitive, unambiguous absolute configuration. | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[5][6] |
| Optical Rotatory Dispersion (ORD) / Electronic Circular Dichroism (ECD) | Differential rotation or absorption of plane-polarized or circularly polarized UV-Vis light. | Can be very sensitive and requires small sample amounts. | Requires a chromophore near the stereocenter.[16][17] Spectra can be broad and less informative than VCD.[18] |
Experimental Workflow for VCD Analysis of Chiral Sulfoxides
The determination of the absolute configuration of a chiral sulfoxide using VCD involves a systematic workflow that combines experimental measurements with computational modeling.
Caption: Workflow for determining the absolute configuration of chiral sulfoxides using VCD.
-
Sample Preparation:
-
Dissolve the enantiomerically pure sulfoxide sample in a suitable solvent (e.g., CCl4, CDCl3) to a concentration of approximately 0.01–0.1 M.[11][12] The choice of solvent is crucial as it can influence the conformational equilibrium of the molecule.[14]
-
Use a sample cell with an appropriate path length (typically 100-200 µm) to ensure sufficient signal without saturating the detector.
-
-
Spectra Acquisition:
-
Acquire the VCD and infrared (IR) absorption spectra simultaneously on a VCD spectrometer.
-
Collect data over a sufficient number of scans to achieve a good signal-to-noise ratio. The VCD signal is typically 3 to 5 orders of magnitude weaker than the IR absorption signal.[7]
-
Record the spectrum of the pure solvent for baseline correction.
-
-
Initial Structure and Conformational Search:
-
DFT Optimization and VCD Calculation:
-
Optimize the geometry and calculate the harmonic vibrational frequencies and VCD intensities for each low-energy conformer using Density Functional Theory (DFT).[10][12] A common functional and basis set combination for this purpose is B3LYP with a 6-31G* or larger basis set.
-
The Gauge-Invariant Atomic Orbital (GIAO) method is often employed for the VCD calculations.[12]
-
-
Spectral Simulation:
-
Generate a predicted VCD spectrum by applying a Lorentzian or Gaussian line shape to each calculated vibrational transition and summing the contributions of all conformers, weighted by their calculated Boltzmann populations at the experimental temperature.[9]
-
Data Interpretation and Validation
The final step is a meticulous comparison of the experimental and predicted VCD spectra.[16]
-
Qualitative Agreement: The signs and relative intensities of the major VCD bands in the experimental and predicted spectra should match.
-
Confirmation of Configuration: If the experimental spectrum of a dextrorotatory (+) sample matches the predicted spectrum for the (S)-enantiomer, then the absolute configuration is assigned as (S)-(+).[10] Conversely, if the experimental spectrum is the mirror image of the predicted spectrum, the sample has the opposite absolute configuration.
Case Study: 1-Thiochromanone S-oxide
A study on 1-thiochromanone S-oxide re-examined its absolute configuration using VCD spectroscopy.[10] DFT calculations predicted two stable conformations. The VCD spectrum calculated for the equilibrium mixture of the two conformations of (S)-1 was in excellent agreement with the experimental spectrum of (+)-1, definitively establishing the absolute configuration as R(-)/S(+).[10]
Advantages of VCD for Chiral Sulfoxide Analysis
-
Broad Applicability: VCD is not limited by the physical state of the sample and can be used for liquids, oils, and solutions.[7][13]
-
Rich Structural Information: VCD spectra are rich in detail, providing a robust fingerprint for stereochemical assignment.[16]
-
No Derivatization Required: Unlike some other methods, VCD analysis does not require chemical modification of the sample.[7]
-
Speed: Compared to the time required for crystal growth in X-ray crystallography, VCD can provide a much faster turnaround for absolute configuration determination.[13]
Potential Challenges and Considerations
-
Conformational Flexibility: For highly flexible molecules, a thorough conformational search is critical for accurate spectral prediction.[15]
-
Solvent Effects: The choice of solvent can impact the VCD spectrum, and in some cases, explicit solvent models may be necessary for accurate calculations.[14]
-
Computational Cost: While computational resources are increasingly accessible, calculations for large and flexible molecules can still be time-consuming.
Conclusion
Vibrational Circular Dichroism has emerged as a reliable and efficient technique for the validation of the absolute configuration of chiral sulfoxides. Its ability to analyze samples in solution, coupled with the predictive power of quantum chemical calculations, provides a significant advantage, particularly in the early stages of drug discovery and development. While X-ray crystallography remains the "gold standard," VCD offers a powerful, complementary, and often faster path to unambiguous stereochemical assignment, accelerating the development of new chiral therapeutics.
References
- Stephens, P. J., Aamouche, A., Devlin, F. J., Superchi, S., Donnoli, M. I., & Rosini, C. (2002). Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide. Chirality, 14(5), 400–406. [Link]
- Reddy, L. R. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorganic & Organic Chemistry, 2(2), 54-65. [Link]
- Aamouche, A., Devlin, F. J., Stephens, P. J., Drabowicz, J., & Mikolajczyk, M. (2000). Vibrational circular dichroism and absolute configuration of chiral sulfoxides: tert-butyl methyl sulfoxide. Chemistry, 6(24), 4479–4486. [Link]
- Stephens, P. J., Aamouche, A., Devlin, F. J., Drabowicz, J., & Mikolajczyk, M. (2000). Vibrational Circular Dichroism and Absolute Configuration of Chiral Sulfoxides. ElectronicsAndBooks. [Link]
- Stephens, P. J., Aamouche, A., Devlin, F. J., Superchi, S., Donnoli, M. I., & Rosini, C. (2000). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry, 65(15), 4673–4681. [Link]
- Han, J.-L., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, A. (2018). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 137-179. [Link]
- Wang, L., Li, Y., & Zhang, T. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. Molecules, 23(10), 2673. [Link]
- Stephens, P. J., Aamouche, A., Devlin, F. J., Superchi, S., Donnoli, M. I., & Rosini, C. (2000). Determination of absolute configuration using vibrational circular dichroism spectroscopy: The chiral sulfoxide 1-(2-methylnaphthyl) methyl sulfoxide. IRIS Unibas. [Link]
- Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Han, J.-L., Soloshonok, V. A., Klika, K. D., Drabowicz, J., & Wzorek, A. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 47(1), 137-179. [Link]
- de Oliveira, A. G., Ferreira, M. J. P., & de Sousa, J. D. F. (2020). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry, 18(34), 6667–6675. [Link]
- BioTools. (n.d.).
- van der Vlugt, W. I. (2004). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 16(5), 16-21. [Link]
- Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD)
- Wesolowski, S. S., & Pivonka, D. E. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. Bioorganic & Medicinal Chemistry Letters, 23(14), 4019–4025. [Link]
- Górecki, M., Capozzi, M. A. M., Albano, G., Cardellicchio, C., Di Bari, L., & Pescitelli, G. (2018). Stereochemical analysis of β-keto sulfoxides by circular dichroism. Chirality, 30(1), 29–42. [Link]
- Wesolowski, S. S., & Pivonka, D. E. (2013). A rapid alternative to X-ray crystallography for chiral determination: Case studies of vibrational circular dichroism (VCD) to advance drug discovery projects.
- Aamouche, A., Devlin, F. J., Stephens, P. J., Drabowicz, J., & Mikolajczyk, M. (2000). Vibrational Circular Dichroism and Absolute Configuration of Chiral Sulfoxides: tert‐Butyl Methyl Sulfoxide.
- Wesolowski, S. S., & Pivonka, D. E. (2013). A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD) to Advance Drug Discovery Projects.
- Reiter, S., Jäger, C. M., & Ochsenfeld, C. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling, 62(15), 3629–3641. [Link]
- Stephens, P. J., Devlin, F. J., Drabowicz, J., & Mikolajczyk, M. (2008). Determination of the absolute configurations of isotopically chiral molecules using vibrational circular dichroism (VCD) spectroscopy.
- Kirchner, B. (n.d.). Calculation of Bulk Phase Vibrational Circular Dichroism Spectra. HPC.nrw. [Link]
- Pescitelli, G., & Di Bari, L. (2014). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Prediction of Chiroptical Properties: ORD, ECD, and VCD.
- Gaussian, Inc. (2017).
- Górecki, M., & Pescitelli, G. (2020). Simulations of Solid-State Vibrational Circular Dichroism Spectroscopy of (S)-Alternarlactam by Using Fragmentation Quantum Chemical Calculations.
- Fusè, M., Egidi, F., & Bloino, J. (2019). Vibrational circular dichroism under the quantum magnifying glass: from the electronic flow to the spectroscopic observable. Physical Chemistry Chemical Physics, 21(8), 4126–4140. [Link]
- Miller-Stein, C., & Fernandez-Metzler, C. (2002). Determination of Chiral Sulfoxides in Plasma by Normal-Phase Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry.
- Blanton, T. N., & Barnes, C. L. (2010). X-ray Crystallography of Chemical Compounds. Current Drug Discovery Technologies, 7(2), 83–95. [Link]
Sources
- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotools.us [biotools.us]
- 8. hpc.dh.nrw: Calculation of Bulk Phase Vibrational Circular Dichroism Spectra [hpc.dh.nrw]
- 9. gaussian.com [gaussian.com]
- 10. Determination of absolute configuration using vibrational circular dichroism spectroscopy: the chiral sulfoxide 1-thiochromanone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Vibrational circular dichroism and absolute configuration of chiral sulfoxides: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. researchgate.net [researchgate.net]
- 18. Stereochemical analysis of β-keto sulfoxides by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Tert-Butyl Methyl Sulfoxide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic incorporation of the sulfoxide functional group can profoundly influence a molecule's physicochemical properties, including its solubility, metabolic stability, and chirality. Tert-butyl methyl sulfoxide, a structurally simple yet synthetically versatile building block, has garnered significant interest. Its bulky tert-butyl group can impart unique steric and electronic properties, making it a valuable synthon in the construction of complex chiral molecules. This guide provides a comprehensive comparative analysis of the primary methodologies for the synthesis of this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and limitations to empower researchers in making informed decisions for their synthetic endeavors.
Introduction to Synthetic Strategies
The synthesis of this compound can be broadly categorized into three main strategies: the direct oxidation of the corresponding sulfide, the nucleophilic substitution at a sulfinyl sulfur center, and the construction from chiral sulfinyl precursors. The choice of method is often dictated by the desired outcome, such as the need for enantiopure material, scalability, and the principles of green chemistry. This guide will delve into the nuances of each approach, providing the necessary data for a thorough comparison.
Method 1: Direct Oxidation of Tert-Butyl Methyl Sulfide
The most straightforward and atom-economical approach to this compound is the direct oxidation of its sulfide precursor, tert-butyl methyl sulfide. A variety of oxidizing agents and catalytic systems have been developed for this transformation, with a significant focus on achieving high selectivity to the sulfoxide over the sulfone byproduct and, more recently, on achieving enantioselectivity.
Metal-Free Oxidation with Hydrogen Peroxide
A "green" and highly selective method for the oxidation of sulfides involves the use of hydrogen peroxide in glacial acetic acid.[1][2] This transition-metal-free approach offers a simple and environmentally benign route to sulfoxides with excellent yields.
Reaction Scheme: (CH₃)₃C-S-CH₃ + H₂O₂ --(CH₃COOH)--> (CH₃)₃C-S(O)-CH₃ + H₂O
Experimental Protocol:
-
To a solution of tert-butyl methyl sulfide (2 mmol) in glacial acetic acid (2 mL), slowly add 30% hydrogen peroxide (8 mmol).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the solution with 4 M aqueous NaOH.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure this compound.[2]
Causality and Insights:
The electrophilic nature of the peroxide oxygen is enhanced by the acidic medium, facilitating the nucleophilic attack by the sulfur atom of the sulfide.[2] Glacial acetic acid serves as both a solvent and a catalyst in this reaction. While effective for achiral synthesis, this method does not provide enantiocontrol. The primary challenge is preventing over-oxidation to the corresponding sulfone. Careful control of stoichiometry and reaction temperature is crucial.
Asymmetric Oxidation with a Chiral Titanium-BINOL Catalyst
For applications requiring enantiomerically enriched or pure this compound, asymmetric oxidation is the preferred method. A well-established system for this purpose utilizes a chiral titanium complex formed in situ from titanium(IV) isopropoxide and a chiral binaphthol (BINOL) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[3][4]
Reaction Scheme: (CH₃)₃C-S-CH₃ + t-BuOOH --(Ti(O-i-Pr)₄ / (R)-BINOL)--> (R)-(CH₃)₃C-S(O)-CH₃
Experimental Protocol (Adapted for Tert-Butyl Methyl Sulfide):
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-6,6′-Diphenyl-BINOL (5 mol%) and Ti(O-i-Pr)₄ (2.5 mol%) in toluene at room temperature.
-
Add tert-butyl methyl sulfide (1 mmol) to the catalyst solution.
-
Add 70% aqueous tert-butyl hydroperoxide (2 equivalents) and water (0.5 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and purify the product by column chromatography to obtain the chiral sulfoxide.
Causality and Insights:
The chiral titanium-peroxo complex formed in situ acts as the oxygen transfer agent. The BINOL ligand creates a chiral environment around the titanium center, which directs the oxygen atom to one of the two lone pairs of electrons on the sulfur atom of the prochiral sulfide, leading to the preferential formation of one enantiomer.[3] The presence of a small amount of water has been shown to be beneficial for both the rate and the enantioselectivity of the reaction.
Method 2: Synthesis from Chiral Precursors
An alternative to asymmetric oxidation is the use of a readily available chiral starting material, which allows for the stereospecific synthesis of the desired sulfoxide. A prominent example is the reaction of an enantiopure tert-butyl tert-butanethiosulfinate with an organometallic reagent.[5][6]
Reaction of (R)-tert-Butyl tert-butanethiosulfinate with a Grignard Reagent
This method involves the nucleophilic attack of a Grignard reagent on the electrophilic sulfur of the thiosulfinate, with the displacement of the tert-butylthiolate leaving group.
Reaction Scheme: (R)-(CH₃)₃C-S(O)-S-C(CH₃)₃ + CH₃MgBr --> (R)-(CH₃)₃C-S(O)-CH₃ + (CH₃)₃C-SMgBr
Experimental Protocol:
-
Prepare a solution of (R)-(+)-tert-butyl tert-butanethiosulfinate (1.00 mol) in freshly distilled, dry THF.
-
Cool a solution of methylmagnesium bromide in a separate flask to -78 °C.
-
Slowly add the thiosulfinate solution to the vigorously stirring Grignard reagent over 45 minutes.
-
After the addition is complete, allow the reaction to proceed to completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and purify by chromatography or distillation.[6]
Causality and Insights:
This reaction proceeds with high stereospecificity, typically with inversion of configuration at the sulfur atom. The enantiopurity of the starting thiosulfinate directly translates to the enantiopurity of the resulting sulfoxide. The thiosulfinate itself can be prepared by the catalytic asymmetric oxidation of di-tert-butyl disulfide.[5]
Method 3: Activation of Tert-Butyl Sulfoxides with N-Bromosuccinimide (NBS)
This method is useful for the diversification of sulfoxides and can be employed to synthesize this compound from a different tert-butyl sulfoxide precursor. The process involves the activation of a tert-butyl sulfoxide with N-bromosuccinimide (NBS) under acidic conditions, followed by nucleophilic substitution.[3][7]
Reaction Scheme: (CH₃)₃C-S(O)-R + NBS --(AcOH)--> Activated Intermediate --(CH₃-Nucleophile)--> (CH₃)₃C-S(O)-CH₃
Experimental Protocol:
-
To a solution of the starting tert-butyl sulfoxide (0.5 mmol) in dichloromethane (2 mL), add N-bromosuccinimide (1.0 mmol) and acetic acid (0.6 mmol).
-
Stir the mixture at room temperature for 10 minutes under a nitrogen atmosphere to form the activated intermediate.
-
Introduce the methyl nucleophile (e.g., methyl Grignard or organocuprate).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by quenching, extraction, and purification.[3]
Causality and Insights:
The proposed mechanism involves the formation of a tert-butyl cation, which drives the activation of the sulfoxide.[3] This is followed by the formation of a mixed anhydride, which is then susceptible to nucleophilic attack. This method offers a versatile route to a range of sulfinyl compounds. Weaker acids like acetic acid have been found to be more effective than stronger acids.[3]
Comparative Analysis of Synthesis Methods
| Method | Precursor | Key Reagents | Typical Yield | Enantioselectivity | Advantages | Disadvantages |
| Metal-Free Oxidation | tert-Butyl methyl sulfide | H₂O₂, CH₃COOH | 90-99%[2] | Achiral | Green, high yield, simple procedure | Risk of over-oxidation, not enantioselective |
| Asymmetric Oxidation | tert-Butyl methyl sulfide | Ti(O-i-Pr)₄, (R)-BINOL, t-BuOOH | 72-80%[4] | 78-95% ee[4] | Direct route to chiral sulfoxide, catalytic | Requires chiral ligand and metal catalyst, optimization needed |
| From Chiral Thiosulfinate | (R)-tert-Butyl tert-butanethiosulfinate | CH₃MgBr | High | High (dependent on precursor) | High stereospecificity, good for various sulfoxides | Multi-step synthesis of the precursor required |
| NBS Activation | A different tert-butyl sulfoxide | NBS, AcOH, Methyl nucleophile | Up to 92%[3] | Dependent on precursor and nucleophile | Versatile for sulfoxide diversification | Requires a pre-existing tert-butyl sulfoxide |
Visualizing the Synthetic Pathways
Experimental Workflow for Asymmetric Oxidation
Caption: Workflow for the asymmetric oxidation of tert-butyl methyl sulfide.
Proposed Mechanism for Titanium-BINOL Catalyzed Asymmetric Oxidation
Caption: Simplified mechanism of Ti-BINOL catalyzed asymmetric sulfide oxidation.
Conclusion
The synthesis of this compound can be achieved through several effective methods, each with its own set of advantages and disadvantages. For large-scale, achiral synthesis where green chemistry principles are paramount, the direct oxidation with hydrogen peroxide in acetic acid is an excellent choice due to its high yield and simple procedure.[2] When enantiopurity is the primary concern, as is often the case in pharmaceutical development, the asymmetric oxidation using a chiral titanium-BINOL catalyst provides a direct and efficient route to the desired chiral sulfoxide.[4] For researchers who have access to enantiopure sulfinyl precursors, the reaction of a chiral thiosulfinate with a Grignard reagent offers a highly stereospecific and reliable method. Finally, the NBS-mediated activation of tert-butyl sulfoxides provides a versatile platform for the synthesis of diverse sulfinyl compounds.[3] By understanding the nuances of each of these methods, researchers can select the most appropriate synthetic strategy to meet the specific demands of their project, whether it be for fundamental research or the development of new therapeutic agents.
References
- Tumula, V. R., Bondwal, S., & Kumar, J. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Tumula, V. R., Bondwal, S., & Kumar, J. (2012). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. Semantic Scholar. [Link]
- Sarma, K. D., & Maiti, S. (2009). Asymmetric oxidation of sulfides catalyzed by (R)-6,6'-dibromo-BINOL derived titanium complex.
- Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(3), 304–311. [Link]
- Srinivas, K., & Mangathayaru, K. (2009). Kinetics and mechanism of oxidation of alkyl aryl sulphides by N-bromosuccinimide. Indian Journal of Chemistry - Section A, 48A(1), 55-58. [Link]
- Ali, M. H., & Bohnert, G. J. (2006). Oxidation of Sulfides with Hydrogen Peroxide to Sulfoxides and Sulfones.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. PubMed. [Link]
- Golchoubian, H., & Hosseinpoor, F. (2007). Effective oxidation of sulfides to sulfoxides with hydrogen peroxide under transition-metal-free conditions. Semantic Scholar. [Link]
- Cogan, D. A., Liu, G., Kim, K., Backes, B. J., & Ellman, J. A. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 120(32), 8011–8019. [Link]
- Bao, H., Zhou, J., Wang, Z., Guo, Y., You, T., & Ding, K. (2023). Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies. ACS Omega, 8(20), 17763–17786. [Link]
- Licini, G., Zonta, C., & De Lucchi, O. (2021). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. Scientific Reports, 11(1), 1-10. [Link]
- Ali, M. H., & Bohnert, G. J. (2001). Oxidation of Sulfides with N‐Bromosuccinimide in the Presence of Hydrated Silica Gel.
- Walsh, P. J., & Li, H. (2000).
- Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121. [Link]
- Cogan, D. A., Liu, G., & Ellman, J. A. (2003). (R)-(+)-2-METHYL-2-PROPANESULFINAMIDE. Organic Syntheses, 80, 1. [Link]
- Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
- Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP.
- Kropp, P. J., Breton, G. W., Fields, J. D., & Loomis, B. R. (2000). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1.
- Karimi, B., & Zareyee, D. (2008). Selective, Metal-Free Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with N-Bromosuccinimide (NBS) under Neutral Buffered Reaction Conditions.
- Wei, J., & Sun, Z. (2015). Tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. SciSpace. [Link]
- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529–4533. [Link]
- Khiar, N., Fernández, I., Alcudia, F., & Espartero, J. L. (2002). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides.
- de Meijere, A., Winsel, H., & Stecker, B. (2004). TITANIUM-MEDIATED REDUCTIVE CYCLOPROPANATION OF N,N-DIALKYLCARBOXAMIDES: N,N-DIBENZYL-N-(2-ETHENYLCYCLOPROPYL)AMINE. Organic Syntheses, 81, 14. [Link]
- Wikipedia. (2019, July 6). N-Bromosuccinimide. In Wikipedia. [Link]
- Chen, J. (2021). Method for preparing chiral tert-butyl sulfinamide (Patent No. CN112279791A).
- Wang, F., Shen, J., Cheng, G., & Cui, X. (2015). Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. RSC Advances, 5(101), 83282-83285. [Link]
- Chen, J. (2018). Method for synthesizing enantiopure tert-butyl sulfenamide (Patent No. CN108409615B).
- de la Torre, M. C., & Sierra, M. A. (2023).
- Clayden, J., & Yasin, S. A. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 68. [Link]
- Asano, K., & Matsubara, S. (2011). BINOL-derived bifunctional sulfide catalysts for asymmetric synthesis of 3,3-disubstituted phthalides via bromolactonization. Organic & Biomolecular Chemistry, 9(21), 7277-7279. [Link]
- Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265–2319. [Link]
- Jarchow-Choy, S. K., Koppisch, A. T., & Fox, D. T. (2014). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Current Organic Chemistry, 18(8), 1050–1072. [Link]
Sources
- 1. Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15 | Semantic Scholar [semanticscholar.org]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: The Ascendancy of Tert-Butyl Sulfoxides over Sulfinyl Halides in Modern Synthesis
For decades, the synthesis of valuable sulfinyl-containing compounds—motifs central to pharmaceuticals, agrochemicals, and materials science—has relied heavily on sulfinyl halides.[1][2] These highly reactive intermediates, while potent, are fraught with challenges related to their instability and hazardous nature.[2][3] The progression of synthetic chemistry demands safer, more stable, and versatile reagents. This guide provides an in-depth comparison between traditional sulfinyl halides and the increasingly adopted tert-butyl sulfoxides, demonstrating through mechanistic insights and experimental data why the latter represents a superior platform for the modern researcher.
We will explore the fundamental differences in stability, handling, and reactivity, providing field-proven protocols and data to illustrate the clear advantages offered by tert-butyl sulfoxide chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes by employing more robust and efficient methodologies.
The Predecessor: Limitations of Sulfinyl Halides
Sulfinyl halides, with the general structure R-S(O)-X, are classic electrophilic sulfur reagents. Their utility stems from their high reactivity towards a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to form sulfinamides, sulfinates, and sulfoxides, respectively.[2]
However, this high reactivity is a double-edged sword, leading to significant practical disadvantages:
-
Inherent Instability : Sulfinyl halides are notoriously thermolabile and acutely sensitive to moisture.[2][3] This instability makes their storage unadvisable, as pressure from decomposition products like hydrogen chloride can build up in sealed containers.[2] Many must be generated in situ immediately before use, adding steps and complexity to a synthetic workflow.[4][5]
-
Hazardous Handling : These compounds are corrosive and react violently with water, often liberating toxic gases.[3][6][7] Their handling requires stringent safety precautions, including working in a well-ventilated fume hood and using personal protective equipment to prevent severe skin burns and respiratory tract damage.[6]
-
Limited Commercial Availability : Due to their instability, the commercial catalog of sulfinyl halides is sparse.[4] Researchers often need to prepare them from precursors like thiols or sulfonyl chlorides, which involves handling other hazardous reagents like thionyl chloride or sulfuryl chloride.[2][5][8]
These drawbacks severely limit their application in complex, multi-step syntheses where reagent stability and functional group tolerance are paramount.
The Successor: Tert-Butyl Sulfoxides as Stable Sulfinylating Agents
Tert-butyl sulfoxides have emerged as a robust and versatile class of reagents that overcome the primary limitations of sulfinyl halides.[1][9] These compounds are frequently stable, crystalline solids or high-boiling liquids that can be handled and stored with ease under normal laboratory conditions.[10][11][12]
The key to their function lies in a clever activation strategy. The synthetic utility is driven by the facile loss of a highly stable tert-butyl cation.[1] This process transforms the inert sulfoxide into a potent electrophilic sulfinylating agent, but only when desired.
Mechanism of Activation
A common and effective method for activation involves using N-bromosuccinimide (NBS) under mild acidic conditions (e.g., acetic acid).[1][9][13] The reaction proceeds through the formation of a sulfonium intermediate, which then fragments, releasing the stable tert-butyl cation. This generates a reactive mixed anhydride that readily undergoes nucleophilic substitution.[1]
Caption: Comparative workflows for sulfinamide synthesis.
Protocol 1: General Synthesis of a Sulfinamide via a Sulfinyl Chloride
Warning: This reaction should be performed by trained personnel in a certified chemical fume hood. Sulfinyl chlorides are corrosive and react violently with water.
-
The appropriate sulfinyl chloride (1.0 equiv), either purchased or freshly prepared, is dissolved in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of the desired amine (2.2 equiv) in anhydrous DCM is added dropwise to the cooled solution over 30 minutes to control the exothermic reaction. The excess amine acts as a scavenger for the HCl byproduct.
-
The reaction is allowed to stir at -78 °C for 1 hour and then slowly warmed to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which is then purified by column chromatography.
Protocol 2: Synthesis of N-phenylbenzenesulfinamide via tert-Butyl Phenyl Sulfoxide
Adapted from Wei, J. & Sun, Z., Org. Lett., 2015, 17, 5396-5399. [1][9]
-
To a round-bottom flask under a nitrogen atmosphere, add tert-butyl phenyl sulfoxide (0.5 mmol, 1.0 equiv), N-bromosuccinimide (1.0 mmol, 2.0 equiv), and dichloromethane (2 mL).
-
Add acetic acid (1.0 mmol, 2.0 equiv) to the mixture.
-
Stir the resulting mixture at room temperature for 10 minutes. During this activation step, the formation of a brown color may be observed. [1]4. Add aniline (0.55 mmol, 1.1 equiv) to the reaction mixture.
-
Stir for an additional 10 minutes at room temperature.
-
Upon completion (monitored by TLC), the reaction mixture is diluted with DCM and washed with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the desired N-phenylbenzenesulfinamide. This protocol typically results in high yields (e.g., 92%). [9] The operational simplicity, use of room temperature, and avoidance of cryogenic conditions or highly corrosive reagents in Protocol 2 starkly highlight the advantages of the tert-butyl sulfoxide method.
Conclusion
While sulfinyl halides have historically served the chemistry community, their significant drawbacks in terms of stability, safety, and handling make them poorly suited for the demands of modern organic synthesis. Tert-butyl sulfoxides provide a demonstrably superior alternative. [1]They are stable, easy-to-handle reagents that can be activated under mild, controlled conditions to generate a wide array of sulfinyl-containing compounds. [1][9][13] The unparalleled success of tert-butanesulfinamide in asymmetric synthesis further cements the status of this reagent class. [14]For researchers in drug discovery and process development, embracing tert-butyl sulfoxides over their hazardous predecessors is not merely a matter of convenience; it is a strategic choice that enhances safety, improves efficiency, and broadens synthetic possibilities.
References
- Benchchem. The Versatility of tert-Butanesulfinamide in Asymmetric Synthesis: A Guide for Researchers. URL
- Wikipedia. tert-Butanesulfinamide. URL
- García Ruano, J. L., & Cid, M. B. (2012). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 8, 1866–1909. URL
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. URL
- Organic Chemistry Portal. Sulfinamide synthesis by S-N coupling. URL
- Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. URL
- Liu, G., Cogan, D. A., & Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. Pure and Applied Chemistry, 75(1), 39-45. URL
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- RSC Publishing. (2019). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 9(33), 18988-19008. URL
- Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N ‑Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 146(29), 19690–19695. URL
- Gondo, T., & Procter, D. J. (2022). A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides.
- Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. URL
- Dadras, A., et al. (2019). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. URL
- Urban, M., et al. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2568-2573. URL
- Thermo Fisher Scientific. (2025).
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. PubMed. URL
- Echemi. (2021).
- Sigma-Aldrich. (2025).
- Acros Organics. (2023).
- Wikipedia. Sulfinyl halide. URL
- Fisher Scientific. (2008).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfinyl halide - Wikipedia [en.wikipedia.org]
- 3. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Addition of Aryl Halides to N ‑Sulfinylamines for the Synthesis of Sulfinamides | Department of Chemistry [chem.ox.ac.uk]
- 5. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H [pubs.rsc.org]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. echemi.com [echemi.com]
- 13. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
A Researcher's Guide to DFT Calculations for Unraveling Tert-butyl Methyl Sulfoxide Reaction Mechanisms
In the intricate world of drug development and fine chemical synthesis, a deep understanding of reaction mechanisms is not just academic—it is a cornerstone of innovation and efficiency. Tert-butyl methyl sulfoxide, a chiral organosulfur compound, presents a fascinating case study due to the nuanced reactivity imparted by its sterically demanding tert-butyl group and the stereogenic sulfur center.[1] Elucidating the pathways of its transformations, such as the renowned Pummerer rearrangement or various oxidation states, is paramount for controlling reaction outcomes and designing novel synthetic strategies.[2][3]
This guide provides a comparative framework for employing Density Functional Theory (DFT) calculations to investigate the reaction mechanisms of this compound. We will move beyond a simple recitation of methods to explain the why behind computational choices, offering a robust, self-validating protocol for researchers. Our focus will be on providing actionable insights, grounded in experimental data, to empower you to confidently apply these computational tools in your own work.
The Challenge: Choosing the Right Computational Tool
The predictive power of DFT is immense, but it is incumbent upon the researcher to select the appropriate combination of functionals and basis sets to achieve chemical accuracy. This is particularly true for sulfur-containing compounds, where the presence of lone pairs and d-orbitals necessitates a careful approach to electron correlation and basis set composition.[4][5][6][7]
This guide will use the Pummerer rearrangement of this compound as a central case study to compare the performance of various DFT methods. The Pummerer rearrangement is a classic transformation of sulfoxides into α-acyloxy thioethers and has been the subject of both experimental and computational investigation, making it an ideal benchmark for our purposes.[8][9][10][11][12][13]
Comparative Analysis of DFT Functionals and Basis Sets
The selection of a DFT functional and basis set is a critical decision that directly impacts the accuracy of the calculated energies and geometries. For sulfur-containing molecules, it is generally recommended to use basis sets that include polarization and diffuse functions to accurately describe the electron distribution around the sulfur atom.[4][7][14]
Below is a comparative table showcasing the performance of several common DFT functional and basis set combinations for calculating the activation energy of a model Pummerer-type reaction. The hypothetical experimental activation energy is provided for comparison.
| Level of Theory (Functional/Basis Set) | Calculated Activation Energy (kcal/mol) | Deviation from Experiment (kcal/mol) | Computational Cost (Relative) |
| B3LYP/6-31+G(d,p) | 22.5 | +2.5 | Low |
| M06-2X/6-311+G(d,p) | 20.8 | +0.8 | Medium |
| B3PW91/cc-pVTZ | 20.3 | +0.3 | High |
| Experimental Value | 20.0 | - | - |
Note: The values presented are illustrative and intended for comparative purposes.
As the table demonstrates, while a computationally inexpensive method like B3LYP/6-31+G(d,p) can provide a reasonable first approximation, more sophisticated functionals like M06-2X and larger basis sets like cc-pVTZ tend to yield results in closer agreement with experimental data.[15][16][17] The choice of method will ultimately depend on the desired accuracy and available computational resources.
Experimental Protocol: A Step-by-Step DFT Workflow for Reaction Mechanism Analysis
The following protocol outlines a rigorous and self-validating workflow for investigating the reaction mechanism of this compound using DFT.
Caption: A generalized workflow for DFT-based reaction mechanism studies.
Step 1: Molecule Building and Initial Geometry Optimization
-
Construct the 3D structures of the reactants, products, and any proposed intermediates using a molecular modeling program.
-
Perform an initial, low-level geometry optimization (e.g., using a semi-empirical method or a small basis set) to obtain a reasonable starting geometry.
Step 2: High-Level Geometry Optimization
-
Perform a full geometry optimization of all stationary points (reactants, intermediates, and products) using your chosen DFT functional and basis set (e.g., M06-2X/6-311+G(d,p)).
Step 3: Frequency Analysis of Stationary Points
-
Conduct a frequency calculation for each optimized structure at the same level of theory.
-
Trustworthiness Check: For a true energy minimum, all calculated vibrational frequencies must be real (positive). The presence of imaginary frequencies indicates a saddle point (like a transition state) or a flawed optimization.
Step 4: Transition State (TS) Search
-
Identify the bond-making and bond-breaking processes that connect the reactants and products.
-
Use a transition state search algorithm (e.g., QST2, QST3, or a Berny optimization with eigenvector following) to locate the transition state structure.
Step 5: Verification of the Transition State
-
Perform a frequency calculation on the optimized transition state structure.
-
Trustworthiness Check: A valid transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
To definitively connect the transition state to the correct reactants and products, perform an Intrinsic Reaction Coordinate (IRC) calculation. The IRC will trace the reaction path downhill from the transition state to the corresponding energy minima.
Step 6: Calculation of Thermodynamic Properties
-
From the frequency calculations, extract the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.
-
Calculate the Gibbs free energies of activation and reaction to construct a complete energy profile for the proposed mechanism.
Visualizing the Pummerer Rearrangement Pathway
A powerful way to communicate the results of a DFT study is to visualize the calculated reaction pathway. The following Graphviz diagram illustrates a simplified energy profile for the Pummerer rearrangement of this compound.
Caption: A representative energy profile for a multi-step Pummerer rearrangement.
This guide provides a foundational framework for applying DFT calculations to the study of this compound reaction mechanisms. By carefully selecting your computational methods and adhering to a rigorous, self-validating workflow, you can generate reliable and predictive insights that accelerate research and development in the chemical sciences.
References
- de Oliveira, G.; Custodio, R. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. J. Phys. Chem. A2007, 111 (8), 1411–1419.
- de Oliveira, G.; Custodio, R. Basis Set Requirements for Sulfur Compounds in Density Functional Theory. American Chemical Society2007.
- de Oliveira, G.; Custodio, R. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- de Oliveira, G.; Custodio, R. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets.
- Kaur, N.; Gupta, S.; Goel, N. Enantioselective synthesis of sulfoxide using an SBA-15 supported vanadia catalyst: a computational elucidation using a QM/MM approach. Phys. Chem. Chem. Phys.2020, 22, 22353-22364.
- BenchChem. This compound | 14094-11-2. BenchChem.
- ResearchGate. What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?.
- Sun, H.; Thiel, W. Mechanism of the Pummerer reaction: a computational study. Org. Lett.2013, 15 (7), 1682–1685.
- arXiv. Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv2021.
- Wei, J.; Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Org. Lett.2015, 17 (21), 5396–5399.
- Spagna, F. Designing Green Oxidation Reactions with Sulfoxides. Nottingham ePrints2018.
- ChemRxiv. Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. ChemRxiv2022.
- Procter, D. J. Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chem. Rev.2019, 119 (17), 10291–10333.
- ResearchGate. (PDF) Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides.
- arXiv. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT. arXiv2021.
- ResearchGate. (PDF) Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT.
- ChemicalBook. TERT-BUTYL METHYL SULFIDE synthesis. ChemicalBook.
- Schöneich, C. Mechanism of Sulfoxide Formation through Reaction of Sulfur Radical Cation Complexes with Superoxide or Hydroxide Ion in Oxygenated Aqueous Solution. J. Am. Chem. Soc.2002, 124 (45), 13378–13388.
- Wikipedia. Pummerer rearrangement. Wikipedia.
- Crich, D.; et al. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry2012, 18 (10), 3026–3035.
- Wei, J.; Sun, Z. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Wei, J. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. SciSpace2015.
- Bentley, T. W.; et al. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. J. Chem. Soc., Perkin Trans. 21999, (11), 2351–2356.
- Mitsui Chemicals. Theoretical Calculations in Reaction Mechanism Studies. Mitsui Chemicals.
- ResearchGate. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides.
- ResearchGate. Modern Pummerer-Type Reactions.
- ResearchGate. The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds.
- MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI2024.
- PubChem. This compound. PubChem.
- MDPI. Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. MDPI2022.
- Zhang, Y.; et al. DFT study on reaction mechanism of di-tert-butylphenol to di-tert-butylhydroxybenzoic acid. RSC Adv.2018, 8, 26867-26873.
- NIH.
- ResearchGate. Complex kinetics of TAML activators with tert- butyl hydroperoxide.
- ResearchGate. Theoretical investigation of the gas phase oxidation mechanism of dimethyl sulfoxide by OH radical.
- Wikipedia. Dimethyl sulfoxide. Wikipedia.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Pummerer reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
- 16. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Comparative Guide to Isotope Labeling with tert-Butyl Methyl Sulfoxide and Its Alternatives
For researchers, scientists, and drug development professionals engaged in mechanistic studies, metabolite identification, and flux analysis, stable isotope labeling is an indispensable tool. The introduction of a heavy isotope, such as Oxygen-18 (¹⁸O), provides an unambiguous signature for tracking atomic fates through complex biological and chemical systems. While several methods for ¹⁸O-labeling are well-established, the exploration of novel reagents continues. This guide provides an in-depth comparison of established ¹⁸O-labeling techniques with a critical evaluation of a potential, mechanistically distinct alternative: ¹⁸O-labeled tert-butyl methyl sulfoxide (t-BMSO).
This document moves beyond a simple recitation of protocols. It is designed to provide a deep, causal understanding of the experimental choices inherent in each method, grounded in mechanistic principles and field-proven insights. We will dissect the established gold standards—enzymatic labeling with H₂¹⁸O and metabolic labeling with ¹⁸O₂—before presenting a scientifically-grounded perspective on the potential application of ¹⁸O-t-BMSO as a chemical oxygen donor.
The Established Gold Standards: H₂¹⁸O and ¹⁸O₂
The two most prevalent methods for ¹⁸O incorporation rely on sourcing the isotope from either enriched water (H₂¹⁸O) or molecular oxygen (¹⁸O₂). These methods are trusted because they leverage the natural substrates of biological systems, providing high specificity and direct relevance to physiological processes.
Method 1: Enzymatic Labeling with [¹⁸O]Water (H₂¹⁸O)
This technique is a cornerstone of quantitative proteomics and is also applied in metabolomics for labeling carboxylic acids.[1] The principle relies on the catalytic action of enzymes, such as proteases or carboxylesterases, which facilitate the exchange of oxygen atoms between the substrate's carboxyl group and the ¹⁸O-enriched water solvent.[2][3]
Causality of Experimental Choices: The choice of enzyme dictates the specificity of labeling. For proteomics, serine proteases like trypsin are ideal. During the hydrolysis of a peptide bond, the enzyme forms a covalent acyl-enzyme intermediate. This intermediate is then resolved by a water molecule. By performing this digestion in H₂¹⁸O, one ¹⁸O atom is incorporated. Critically, the enzyme then catalyzes a reverse reaction, reforming the acyl-enzyme intermediate and releasing it again with a second H₂¹⁸O molecule, resulting in the stable incorporation of two ¹⁸O atoms at the newly formed C-terminus of the peptide.[2][3] This double incorporation provides a distinct +4 Da mass shift, simplifying mass spectrometry analysis.[1] The pH must be carefully controlled to be low enough after labeling to quench enzyme activity and prevent back-exchange.[4]
Trustworthiness & Self-Validation: The protocol is self-validating. The mass spectra provide a clear readout of success: unlabeled peptides will show their natural isotopic distribution, while fully labeled peptides will be shifted by +4 Da. Incomplete labeling (+2 Da) or back-exchange can be readily identified and quantified, allowing for rigorous quality control.[4]
Caption: Workflow for enzymatic ¹⁸O labeling using H₂¹⁸O.
Method 2: Biocatalytic Labeling with [¹⁸O]Molecular Oxygen (¹⁸O₂)
For studying oxidative metabolism, particularly reactions catalyzed by oxygenases like cytochromes P450 (P450s), using gaseous ¹⁸O₂ is the most direct and physiologically relevant approach.[5] This method is paramount in drug development for identifying oxidative metabolites.[6]
Causality of Experimental Choices: The experimental setup involves incubating a drug substrate with a metabolically active system (e.g., liver microsomes, recombinant P450 enzymes) in a sealed environment where the normal air is replaced with an ¹⁸O₂-containing atmosphere.[5] The P450 catalytic cycle involves the activation of molecular oxygen at the heme iron center.[6][7] One oxygen atom from O₂ is incorporated into the substrate (as a hydroxyl group, for example), and the other is reduced to water.[6] By using ¹⁸O₂, any metabolite formed through this pathway will exhibit a +2 Da mass shift for each oxygen atom incorporated. This provides definitive proof that a metabolite was formed via an oxidative pathway, distinguishing it from other potential degradation products or system contaminants.[5]
Trustworthiness & Self-Validation: This is a highly reliable method for confirming oxidative metabolites. The mass spectrometer acts as the validator: a signal pair separated by ~2.004 Da (the precise mass difference between ¹⁸O and ¹⁶O) in the chromatogram is a hallmark of an oxidative metabolite.[5] Control experiments run under a normal ¹⁶O₂ atmosphere will lack this isotopic partner, confirming the result.
Caption: Workflow for metabolic ¹⁸O labeling using ¹⁸O₂ gas.
A Potential Alternative: Chemical Labeling with [¹⁸O]this compound
While the established methods are powerful, they have limitations. Enzymatic H₂¹⁸O labeling is primarily suited for carboxyl groups, and ¹⁸O₂ labeling requires a biologically active system. A chemical reagent capable of directly donating an ¹⁸O atom to a wider range of functional groups under controlled conditions would be a valuable addition to the analytical toolbox. Here, we evaluate the potential of ¹⁸O-labeled this compound (¹⁸O-t-BMSO).
To date, t-BMSO is not a recognized, off-the-shelf reagent for this purpose. However, the fundamental chemistry of sulfoxides suggests its potential as a direct oxygen atom transfer agent.
Causality of Experimental Choices (Proposed): The reactivity of a sulfoxide is centered on the nucleophilicity of its oxygen atom. To transform it into an oxygen donor for a substrate like an alcohol, the sulfoxide must first be activated with a strong electrophile, such as an acid anhydride (e.g., triflic anhydride, Tf₂O).[8] This activation step forms a highly reactive acyloxysulfonium intermediate.[9] This intermediate is now susceptible to nucleophilic attack.
In what can be considered an "interrupted Pummerer rearrangement," a substrate molecule (e.g., an alcohol) could attack the activated sulfonium species.[10][11] Instead of the typical Pummerer pathway where a proton is removed from the carbon alpha to the sulfur, the substrate itself acts as the nucleophile, leading to the transfer of the ¹⁸O-labeled oxygen. The sulfoxide is reduced back to a sulfide, and the substrate is oxidized (e.g., an alcohol could be oxidized to a ketone) or simply has an oxygen atom exchanged. Mechanistic studies on related systems confirm that sulfoxides can act as oxygen donors under anhydrous conditions when appropriately activated.[8][12][13]
Trustworthiness & Self-Validation (Hypothetical): The validation of this proposed method would rely on rigorous control experiments. A reaction performed with unlabeled t-BMSO should yield no mass-shifted product. Similarly, running the reaction without the anhydride activator should result in no oxygen transfer. The primary challenge would be controlling side reactions. The highly reactive acyloxysulfonium intermediate of the Pummerer reaction is known to undergo other transformations, which could lead to a complex mixture of products and lower labeling efficiency.[9]
Caption: Proposed mechanism for ¹⁸O transfer from activated t-BMSO.
Performance Comparison
| Feature | Enzymatic H₂¹⁸O Labeling | Metabolic ¹⁸O₂ Labeling | Proposed Chemical ¹⁸O-t-BMSO Labeling |
| Principle | Enzyme-catalyzed oxygen exchange | Enzyme-catalyzed oxygen incorporation | Chemical oxygen atom transfer |
| ¹⁸O Source | H₂¹⁸O | ¹⁸O₂ gas | ¹⁸O-t-BMSO |
| Typical Substrates | Peptides (C-termini), Carboxylic acids | Drug candidates, xenobiotics, endogenous metabolites | Hypothetical: Alcohols, sulfides, other nucleophiles |
| Specificity | High (defined by enzyme) | High (specific to oxygenase activity) | Potentially lower (depends on activator and substrate reactivity) |
| Efficiency | >95% double labeling achievable[2] | Variable (20-45% reported in some systems[5]) | Hypothetical: Likely variable, risk of side reactions |
| Key Advantage | Clean, robust for proteomics quantification | Physiologically direct, confirms oxidative pathways | Anhydrous, chemical control, potential for non-biological substrates |
| Key Limitation | Limited to specific functional groups | Requires biologically active system | Unproven method, potential for low selectivity and side products |
| Cost | Moderate (H₂¹⁸O is costly) | High (¹⁸O₂ gas is expensive) | High (requires synthesis of ¹⁸O-sulfoxide) |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic ¹⁸O-Labeling of Peptides[2][3]
-
Sample Preparation: Solubilize two equal aliquots of the protein sample in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Reduction & Alkylation (Optional but Recommended): Reduce disulfide bonds with DTT and alkylate with iodoacetamide to ensure complete denaturation and prevent disulfide scrambling.
-
Initial Digestion: Digest both protein samples to completion with soluble sequencing-grade trypsin in normal H₂¹⁶O buffer.
-
Lyophilization: Lyophilize both peptide mixtures to dryness.
-
Labeling: Reconstitute one sample in ¹⁶O-containing buffer and the "heavy" sample in >95% H₂¹⁸O-containing buffer.
-
Oxygen Exchange: Add immobilized trypsin to both samples and incubate (e.g., overnight at 37°C) to facilitate the C-terminal oxygen exchange. The immobilized enzyme is used here to prevent contamination of the final sample with active trypsin.
-
Enzyme Removal & Quenching: Centrifuge to pellet the immobilized trypsin. Transfer the peptide-containing supernatant to a new tube and acidify (e.g., with formic acid) to quench any residual enzymatic activity and prevent back-exchange.
-
Analysis: Combine the ¹⁶O- and ¹⁸O-labeled samples, typically in a 1:1 ratio, and analyze by LC-MS/MS.
Protocol 2: General Procedure for Metabolic ¹⁸O₂-Labeling in Liver Microsomes[5]
-
Preparation: In a small glass vial, prepare the incubation mixture containing the drug substrate, liver microsomes (e.g., rat liver microsomes), and buffer (e.g., phosphate buffer, pH 7.4). Keep on ice.
-
Atmosphere Exchange: Seal the vial with a septum cap. Purge the vial with an inert gas (e.g., argon or nitrogen) for 2-5 minutes to remove all ¹⁶O₂.
-
¹⁸O₂ Introduction: Using a gas-tight syringe, carefully introduce ¹⁸O₂ gas into the vial.
-
Initiation: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the required cofactor, typically an NADPH-regenerating system.
-
Incubation: Incubate the reaction at 37°C with gentle shaking for a defined period (e.g., 60 minutes).
-
Quenching & Extraction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein, and collect the supernatant containing the parent drug and metabolites.
-
Analysis: Analyze the supernatant directly by LC-MS/MS, looking for molecular ion pairs separated by 2.004 Da.
Protocol 3: Hypothetical Procedure for ¹⁸O-Labeling using t-BMSO
Disclaimer: This is a proposed protocol based on established chemical principles and has not been validated as a standard method.
-
Reagent Preparation: Synthesize ¹⁸O-t-BMSO, for example, by oxidizing tert-butyl methyl sulfide with an ¹⁸O-labeled oxidant. Purify the ¹⁸O-t-BMSO and ensure it is anhydrous.
-
Reaction Setup: In a dry glass vial under an inert atmosphere (argon or nitrogen), dissolve the substrate to be labeled (e.g., a secondary alcohol) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Activation: Cool the solution to -78°C (dry ice/acetone bath). Add ¹⁸O-t-BMSO (1.1 equivalents). Slowly add an activator, such as triflic anhydride (1.1 equivalents), and stir for 15-30 minutes to form the acyloxysulfonium intermediate.
-
Oxygen Transfer: Allow the reaction to slowly warm to room temperature and stir for 1-24 hours, monitoring by TLC or LC-MS for the formation of the ¹⁸O-labeled product.
-
Quenching & Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purification & Analysis: Purify the crude product by column chromatography to isolate the ¹⁸O-labeled compound. Confirm labeling and purity by high-resolution mass spectrometry and NMR.
Conclusion and Future Outlook
For routine and physiologically relevant ¹⁸O labeling in drug metabolism and proteomics, the established methods utilizing ¹⁸O₂ and H₂¹⁸O remain the authoritative gold standards. Their mechanisms are well-understood, their protocols are validated, and their results are directly translatable to biological systems. They represent self-validating systems where the analytical readout confirms the success of the labeling process.
The exploration of ¹⁸O-labeled this compound as a chemical labeling reagent is, at present, a theoretical exercise grounded in the principles of sulfoxide chemistry. While mechanistically plausible, its development into a robust protocol would require significant research to optimize reaction conditions, define substrate scope, and mitigate potential side reactions inherent to Pummerer-type intermediates. Its primary advantage would be in providing a non-enzymatic, anhydrous method for ¹⁸O-transfer, potentially enabling the labeling of molecules or functional groups incompatible with aqueous, biological systems. For the practicing researcher, the choice of labeling strategy must be dictated by the scientific question. To trace oxidative metabolism, ¹⁸O₂ is unparalleled. For quantitative proteomics of peptides, enzymatic labeling with H₂¹⁸O is robust and effective. The potential of chemical donors like ¹⁸O-t-BMSO remains an intriguing avenue for future synthetic and analytical methods development.
References
- Khenkin, A. M., & Neumann, R. (2002). Oxygen transfer from sulfoxides: selective oxidation of alcohols catalyzed by polyoxomolybdates. The Journal of Organic Chemistry, 67(20), 7075–7079. [Link]
- Pummerer, R. (1909). Über Phenyl-sulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. [Link]
- Lorpitthaya, R., et al. (2007). Catalyzed oxidation of alcohols by cis-dioxomolybdenum(VI) via oxygen atom transfer from sulfoxides. Inorganica Chimica Acta, 360(5), 1696-1702. [Link]
- Khenkin, A. M., & Neumann, R. (2002). Oxygen transfer from sulfoxides: Selective oxidation of alcohols catalyzed by polyoxomolybdates. The Hebrew University of Jerusalem. [Link]
- chemeurope.com. (n.d.). Pummerer rearrangement. chemeurope.com. [Link]
- Ishibashi, H., et al. (1986). Intramolecular capture of Pummerer rearrangement intermediates. 3. Interrupted Pummerer rearrangement: capture of tricoordinate sulfur species generated under Pummerer rearrangement conditions. The Journal of Organic Chemistry, 51(13), 2364-2370. [Link]
- Yao, X., Freas, A., Ramirez, J., Demirev, P. A., & Fenselau, C. (2015). Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling. Current protocols in protein science, 76, 23.4.1–23.4.9. [Link]
- Bahrami, K., Khodaei, M. M., & Karimi, A. (2008). A Facile and Chemoselective Deoxygenation of Sulfoxides to Sulfides with Triflic Anhydride/Potassium Iodide. Synthesis, 2008(16), 2543-2546. [Link]
- Wolfe, S., & Kazmaier, P. M. (1979). Stereochemical aspects of the Pummerer reaction. Regioselectivity as a criterion for the differentiation of ylide and E2 pathway. Canadian Journal of Chemistry, 57(18), 2388-2395. [Link]
- McKay, C. S., & Moran, G. R. (2015). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ChemBioChem, 16(4), 508–512. [Link]
- Wikipedia. (2023). Sulfoxide. Wikipedia. [Link]
- Mason, D. E., & Fenselau, C. (2001). 18O Labeling: A Tool for Proteomics. Journal of Mass Spectrometry, 36(8), 837-844. [Link]
- Crich, D., & Krishnamurthy, V. (2005). Preparation of [18O]-diphenyl sulfoxide.
- Paine, T. K., et al. (2016). Aerobic alcohol oxidation and oxygen atom transfer reactions catalyzed by a nonheme iron(ii)–α-keto acid complex. Dalton Transactions, 45(28), 11359-11363. [Link]
- Sevinsky, J. R., et al. (2012). Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics. Methods in molecular biology (Clifton, N.J.), 893, 33–44. [Link]
- Michigan State University Department of Chemistry. (n.d.). 1. Nucleophilicity of Sulfur Compounds. MSU Chemistry. [Link]
- Wang, S. H., et al. (2004). Catalytic sulfoxidation and epoxidation with a Mn(III) triazacorrole: evidence for a "third oxidant" in high-valent porphyrinoid oxidations. Journal of the American Chemical Society, 126(1), 18-19. [Link]
- Ye, X., et al. (2009). 18O Stable Isotope Labeling in MS-based Proteomics. Briefings in functional genomics & proteomics, 8(2), 133–144. [Link]
- Rumiantceva, L., et al. (2023). Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study. International Journal of Molecular Sciences, 24(5), 4569. [Link]
- Pitre, S. P., & McIndoe, J. S. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications.
- Codée, J. D. C., et al. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry (Weinheim an der Bergstrasse, Germany), 18(10), 2989–2999. [Link]
- Bezstarosti, K., et al. (2010). Principle of trypsin catalyzed 18 O labeling.
- Codée, J. D. C., et al. (2012). Mechanistic Studies on a Sulfoxide Transfer Reaction Mediated by Diphenyl Sulfoxide/Triflic Anhydride.
- Lamego, J., et al. (2011). Ultrasonic-based Protein Quantitation by (18) O-labeling: Optimization and Comparison Between Different Procedures. Journal of Mass Spectrometry, 46(1), 73-79. [Link]
- Alfa Chemistry. (n.d.). 18O Labeled Compounds. Isotope Science. [Link]
- Request PDF. (n.d.). Synthesis of [18F]Aryl trifluoromethyl sulfones, -sulfoxides, and -sulfides.
- Yoshimoto, F. K., et al. (2018). Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation. Journal of the American Chemical Society, 140(42), 13612-13615. [Link]
- Yoshimoto, F. K., et al. (2018). Oxygen‐18 Labeling Reveals a Mixed Fe−O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α‐Demethylation.
- Guengerich, F. P., et al. (2014). Oxygen-18 Labeling Defines a Ferric Peroxide (Compound 0) Mechanism in the Oxidative Deformylation of Aldehydes by Cytochrome P450 2B4. ACS chemical biology, 9(7), 1459–1463. [Link]
- Yoshimoto, F. K., et al. (2018).
- Old, W. M., et al. (2005). Comparison of stable-isotope labeling with amino acids in cell culture and spectral counting for relative quantification of protein expression. Analytical Chemistry, 77(22), 7342-7350. [Link]
- Oae, S., et al. (1972). Mechanism of the Oxygen Exchange Reaction Ofn-Butyl Methyl Sulfoxide in Sulfuric Acid. Amanote Research. [Link]
- Khenkin, A. M., & Neumann, R. (2004). Competitive oxidation of 4‐Br‐phenyl methyl sulfide and MPSO in the...
- Antibodies.com. (n.d.). DMSO, Labeling Grade (A270195). Antibodies.com. [Link]
- Zhang, C., et al. (2018). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 47(24), 9204-9228. [Link]
- Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Gaylord Chemical. [Link]
- Wang, Y., et al. (2022). Insights into the Oxidation Mechanism and Kinetics of Dimethyl Sulfoxide by Peroxymonosulfate. Organic Process Research & Development, 26(7), 2095-2104. [Link]
Sources
- 1. 18O Stable Isotope Labeling in MS-based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxygen-18 Labeling Reveals a Mixed Fe-O Mechanism in the Last Step of Cytochrome P450 51 Sterol 14α-Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxygen-18 Labeling Defines a Ferric Peroxide (Compound 0) Mechanism in the Oxidative Deformylation of Aldehydes by Cytochrome P450 2B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pummerer_rearrangement [chemeurope.com]
- 10. Pummerer Rearrangement | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxygen transfer from sulfoxides: selective oxidation of alcohols catalyzed by polyoxomolybdates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to tert-Butyl Methyl Sulfoxide in Complex Molecule Synthesis
For the discerning researcher in the intricate field of complex molecule synthesis, the choice of reagents is paramount to achieving desired yields, stereoselectivity, and overall efficiency. Among the arsenal of oxidizing agents, sulfoxides have carved a significant niche, with dimethyl sulfoxide (DMSO) being a ubiquitous workhorse. However, its sterically hindered cousin, tert-butyl methyl sulfoxide (t-BuMeSO), presents a compelling alternative, offering unique advantages in specific synthetic transformations. This guide provides an in-depth comparison of t-BuMeSO's performance against other sulfoxides and alternative reagents, supported by experimental data, to empower chemists in making informed decisions for their synthetic strategies.
The Rise of Sulfoxide-Mediated Oxidations: A Brief Overview
Sulfoxide-mediated oxidations, most notably the Swern-Moffatt and Pummerer-type reactions, have become indispensable tools in modern organic synthesis.[1][2] These methods offer mild conditions for the conversion of alcohols to aldehydes and ketones, avoiding the harsh reagents and potential over-oxidation associated with many metal-based oxidants.[3] The general principle involves the activation of the sulfoxide to form a reactive sulfonium species, which then facilitates the oxidation of the substrate.
This compound: A Reagent of Nuance and Precision
This compound, with its bulky tert-butyl group, introduces a level of steric hindrance that significantly influences its reactivity compared to the more common dimethyl sulfoxide (DMSO).[4] This steric bulk is not a mere impediment; rather, it is a tool that can be leveraged to enhance selectivity in a variety of chemical transformations.
Physicochemical Properties and Their Synthetic Implications
The distinct properties of t-BuMeSO versus DMSO are summarized below:
| Property | This compound (t-BuMeSO) | Dimethyl Sulfoxide (DMSO) | Reference(s) |
| Molecular Weight | 120.21 g/mol | 78.13 g/mol | [5][6] |
| Boiling Point | ~85-87 °C (15 mmHg) | 189 °C | [5][6] |
| Polarity | Lower | Higher | [4] |
| Steric Hindrance | High | Low | [4] |
The lower polarity and increased steric hindrance of t-BuMeSO can lead to differences in solubility and reaction kinetics, which can be exploited to achieve specific synthetic outcomes.
Head-to-Head Comparison: t-BuMeSO vs. Alternatives in Key Transformations
The true measure of a reagent's utility lies in its performance in specific chemical reactions. Here, we compare t-BuMeSO with its common counterparts in two pivotal transformations: Swern-Moffatt type oxidations and Pummerer rearrangements.
Swern-Moffatt Type Oxidations: The Impact of Steric Hindrance
The Swern-Moffatt oxidation and its variations are cornerstone methods for the mild oxidation of alcohols.[1] The reaction proceeds via an alkoxysulfonium ylide intermediate. While DMSO is the conventional choice, the use of t-BuMeSO can offer distinct advantages in certain contexts.
While direct side-by-side comparative studies with extensive quantitative data are not abundant in the literature, the principles of physical organic chemistry and scattered experimental observations allow for a qualitative and semi-quantitative comparison. The increased steric bulk of the tert-butyl group in t-BuMeSO can influence the rate of formation and subsequent reactions of the alkoxysulfonium ylide. This can be particularly advantageous in complex molecules with multiple reactive sites, where the selectivity of the oxidant is crucial.
| Reagent | Typical Substrates | Advantages | Disadvantages |
| t-BuMeSO | Sterically hindered alcohols, substrates prone to side reactions | Potentially higher selectivity, reduced side reactions in some cases. | Slower reaction rates, may require more forcing conditions. |
| DMSO | Wide range of primary and secondary alcohols | Faster reaction rates, well-established protocols.[1] | Can lead to side reactions like Pummerer rearrangement, formation of malodorous dimethyl sulfide.[1] |
| Other hindered sulfoxides | Similar to t-BuMeSO | Can offer fine-tuning of reactivity and selectivity. | Less commercially available and studied. |
The Pummerer Rearrangement: Directing Regioselectivity
The Pummerer rearrangement is a powerful tool for the conversion of sulfoxides to α-acyloxy thioethers, which are valuable synthetic intermediates.[7] The reaction is initiated by the acylation of the sulfoxide, followed by elimination to form a thionium ion, which is then trapped by a nucleophile.[8]
The regioselectivity of the Pummerer reaction is a key consideration, especially with unsymmetrical sulfoxides. With t-BuMeSO, the absence of α-protons on the tert-butyl group means that deprotonation can only occur from the methyl group, leading to excellent regioselectivity. This predictable outcome is a significant advantage in the synthesis of complex molecules where precise functionalization is required.
While comprehensive comparative tables are scarce, a review of the literature indicates that the choice of sulfoxide and activator can significantly impact the reaction's outcome. For instance, the use of trifluoroacetic anhydride (TFAA) as an activator can accelerate the reaction compared to acetic anhydride.[7]
t-BuMeSO as a Chiral Auxiliary: Harnessing Stereochemistry
Beyond its role as an oxidant, chiral t-BuMeSO is a highly effective chiral auxiliary in asymmetric synthesis.[9][10] The large steric difference between the tert-butyl group and the methyl group allows for excellent facial discrimination in reactions involving adjacent prochiral centers. This has been successfully applied in the synthesis of a wide range of enantiomerically enriched compounds.[10]
The stereochemical outcome of these reactions is often rationalized by considering the conformational rigidity imposed by the bulky tert-butylsulfinyl group, which directs the approach of incoming reagents.
Experimental Protocols: A Practical Guide
To illustrate the practical application of t-BuMeSO, a general procedure for a Swern-Moffatt type oxidation is provided below.
Experimental Protocol: Swern-Moffatt Oxidation of a Primary Alcohol using t-BuMeSO
Materials:
-
This compound (t-BuMeSO)
-
Oxalyl chloride or trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
The primary alcohol to be oxidized
-
Anhydrous workup and purification reagents
Procedure:
-
A solution of t-BuMeSO (1.1 to 1.5 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Oxalyl chloride or TFAA (1.1 to 1.5 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 15-30 minutes.
-
A solution of the primary alcohol (1.0 equivalent) in anhydrous DCM is added dropwise, and the reaction is stirred for an additional 30-60 minutes at -78 °C.
-
Triethylamine or DIPEA (3 to 5 equivalents) is added dropwise, and the reaction mixture is allowed to slowly warm to room temperature.
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldehyde.
Note: The optimal reaction conditions (equivalents of reagents, temperature, and reaction time) may vary depending on the specific substrate and should be optimized accordingly. A detailed experimental procedure for a Swern oxidation can be found in the literature.[11]
Practical Considerations: Safety and Cost
When selecting reagents for large-scale synthesis, practical factors such as safety and cost are of utmost importance.
-
Safety: Both DMSO and t-BuMeSO are combustible liquids. DMSO has a well-documented thermal instability, especially in the presence of acids or bases, which can lead to runaway reactions.[6][12] While less studied, similar precautions should be taken with t-BuMeSO. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
-
Cost: As a more specialized reagent, t-BuMeSO is generally more expensive than DMSO, which is a widely available bulk chemical.[6] This cost difference may be a significant factor in process development and large-scale manufacturing.
Conclusion: A Strategic Choice for Enhanced Selectivity
In the landscape of complex molecule synthesis, this compound emerges not as a universal replacement for DMSO, but as a strategic alternative that offers distinct advantages in specific applications. Its inherent steric bulk can be a powerful tool for controlling selectivity in Swern-Moffatt type oxidations and directing regioselectivity in Pummerer rearrangements. Furthermore, its utility as a chiral auxiliary underscores its value in asymmetric synthesis.
While the higher cost and potentially slower reaction rates of t-BuMeSO are important considerations, the enhanced selectivity and cleaner reaction profiles it can provide in challenging synthetic steps often justify its use. For researchers and drug development professionals, a thorough understanding of the nuanced reactivity of t-BuMeSO is key to unlocking its full potential in the art and science of chemical synthesis.
References
- Pummerer, R. Über Phenyl-sulfoxy-essigsäure. Ber. Dtsch. Chem. Ges.1909, 42, 2282–2291.
- Pummerer, R. Über die Einwirkung von Essigsäureanhydrid auf Sulfoxyde. Ber. Dtsch. Chem. Ges.1910, 43, 1401–1412.
- Padwa, A.; Gunn, D. E., Jr.; Osterhout, M. H. The Pummerer Reaction of Sulfinyl Compounds. In Organic Reactions; Paquette, L. A., Ed.; John Wiley & Sons, Inc.: 2004; pp 1–347. [Link]
- Procter, D. J. The Pummerer reaction: a powerful tool for C–C bond formation. J. Chem. Soc., Perkin Trans. 12001, 335–354.
- Mancuso, A. J.; Swern, D. Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis1981, 1981, 165–185.
- Tojo, G.; Fernández, M. Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice; Springer Science & Business Media, 2006.
- Tidwell, T. T.
- Davis, F. A.; Reddy, R. T.; Han, W.; Carroll, P. J. Chemistry of sulfenic acids. 1. Asymmetric synthesis of sulfoxides from sulfenate esters. J. Am. Chem. Soc.1992, 114, 1428–1437.
- Fernández, I.; Khiar, N. Recent developments in the synthesis and utilization of chiral sulfoxides. Chem. Rev.2003, 103, 3651–3705.
- Carreno, M. C. Applications of chiral sulfoxides to asymmetric synthesis. Chem. Rev.1995, 95, 1717–1760.
- Pfitzner, K. E.; Moffatt, J. G. A New and Selective Oxidation of Alcohols. J. Am. Chem. Soc.1963, 85, 3027–3028.
- Swern, D.; Mancuso, A. J.; Huang, S.-L. A New and Highly Effective Method for the Oxidation of Alcohols to Aldehydes and Ketones. J. Org. Chem.1978, 43, 2480–2482.
- Sankaran, G. S.; Arumugan, S.; Balasubramaniam, S. Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg. Org. Chem.2018, 2, 93-101. [Link]
- Swern Oxidation Procedure. Michigan State University Department of Chemistry. [Link]
- Swern oxid
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. MDPI. [Link]
- Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Royal Society of Chemistry. [Link]
- Swern Oxid
- Reagent/Reaction Use Ref Note DMSO/DCC (Pfitzner- Moffatt or Moffatt) Alcohol → ketone/aldehyde Jacs 1963, 3027. [Link]
- Activ
- Oxidation of Alcohols to Carbonyl Compounds via Alkoxysulfonium Ylides: The Moffatt, Swern, and Related Oxidations.
- Swern Oxid
- Computational and Experimental Study of Turbo-Organomagnesium Amide Reagents: Cubane Aggregates as Reactive Intermediates in Pummerer Coupling.
- DMSO Oxid
- Dimethyl sulfoxide, DMSO. Organic Chemistry Portal. [Link]
- Beyond the Pummerer Reaction: Recent Developments in Thionium Ion Chemistry. SciSpace. [Link]
- Modern Pummerer-Type Reactions.
- Mechanistic Study of Alcohol Oxidation by the Pd(OAc)2/O2/DMSO Catalyst System and Implications for the Development of Improved Aerobic Oxidation Catalysts.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
- "Dimethyl Sulfoxide Oxidation of Primary Alcohols". Western Michigan University. [Link]
- Recent Advances in Pummerer Reactions. Semantic Scholar. [Link]
- tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Chemistry Portal. [Link]
- Strategic application of C-H oxidation in natural product total synthesis.
- This compound. PubChem. [Link]
- Dimethyl sulfoxide. In Wikipedia; 2024. [Link]
- Natural Products as Chemical Probes.
- The antioxidant screening of potential materials for drugs based on 6-nitro-1,2,4-triazoloazines containing natural polyphenol fragments.
- Synthesis and Analysis of Natural-Product-Like Macrocycles by Tandem Oxidation/Oxa-Conjugate Addition Reactions.
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]
- 10. medcraveonline.com [medcraveonline.com]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to tert-Butyl Methyl Sulfoxide: Navigating an Alternative in Synthesis and Beyond
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of organic chemistry, the choice of solvent or reagent can be the determining factor in the success of a synthetic route. While dimethyl sulfoxide (DMSO) has long been a workhorse in the laboratory, its sterically hindered cousin, tert-butyl methyl sulfoxide (t-BMSO), offers a unique set of properties that can lead to enhanced selectivity and reactivity in a variety of applications. This guide provides a comprehensive comparison of t-BMSO with its less bulky counterpart and other alternatives, supported by experimental data and detailed protocols to inform your research and development endeavors.
Unveiling this compound: A Profile
This compound, a chiral organosulfur compound, is distinguished by the presence of a bulky tert-butyl group attached to the sulfinyl sulfur. This structural feature is the primary driver of its distinct chemical behavior when compared to the widely used dimethyl sulfoxide (DMSO).
Physicochemical Properties: A Tale of Two Sulfoxides
The steric bulk of the tert-butyl group in t-BMSO significantly influences its physical and chemical properties, setting it apart from DMSO.[1] This difference in structure has profound implications for their roles in chemical reactions.
| Property | This compound (t-BMSO) | Dimethyl Sulfoxide (DMSO) | Key Differences & Implications |
| Molecular Formula | C₅H₁₂OS | C₂H₆OS | Larger molecular size and weight for t-BMSO. |
| Molecular Weight | 120.22 g/mol [2] | 78.13 g/mol | Influences diffusion rates and volatility. |
| Polarity | Lower than DMSO | High | The hydrophobic tert-butyl group in t-BMSO reduces its overall polarity compared to DMSO.[1] This affects its miscibility with polar solvents like water and its ability to solvate charged species.[1] |
| Steric Hindrance | High | Low | The bulky tert-butyl group can sterically hinder the approach of reactants to the sulfur or oxygen atoms, influencing reaction pathways and selectivity.[1] |
| Chirality | Chiral at the sulfur atom | Achiral | The presence of two different alkyl groups (tert-butyl and methyl) makes t-BMSO a chiral molecule, opening avenues for its use in asymmetric synthesis.[1] |
| Boiling Point | 64-66 °C at 10 mmHg[1] | 189 °C | t-BMSO has a lower boiling point than DMSO. |
t-BMSO in the Synthetic Arena: A Comparative Analysis
The unique properties of t-BMSO translate into distinct advantages and applications in organic synthesis, particularly where stereocontrol and specific reactivity are paramount.
As a Chiral Auxiliary: Mastering Asymmetric Synthesis
The inherent chirality and steric bulk of the tert-butylsulfinyl group make it a highly effective chiral auxiliary in asymmetric synthesis.[1] This is particularly evident in the synthesis of chiral amines, which are crucial building blocks for many pharmaceuticals. The Ellman auxiliary, tert-butanesulfinamide (a derivative of t-BMSO), is a cornerstone of this methodology.[3]
Conceptual Workflow for Asymmetric Amine Synthesis using a t-BMSO Derivative:
Caption: Asymmetric synthesis of chiral amines.
Experimental Protocol: Synthesis of Chiral Amines using tert-Butanesulfinamide [3]
This protocol outlines the general procedure for the synthesis of chiral amines starting from an aldehyde and tert-butanesulfinamide.
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a flask equipped with a magnetic stir bar, add (R)- or (S)-tert-butanesulfinamide (1.0 equivalent).
-
Dissolve the sulfinamide in anhydrous dichloromethane (CH₂Cl₂).
-
Add the corresponding aldehyde (1.1 equivalents) to the solution.
-
Add anhydrous copper(II) sulfate (CuSO₄) (2.0 equivalents) as a dehydrating agent.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the CuSO₄. Rinse the Celite® pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-tert-butanesulfinyl imine. This crude product is often pure enough for the subsequent step.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the crude N-tert-butanesulfinyl imine from the previous step in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the appropriate temperature (typically -78 °C to 0 °C, depending on the nucleophile).
-
Slowly add the organometallic nucleophile (e.g., a Grignard reagent or an organolithium reagent) (1.2-1.5 equivalents) to the cooled solution.
-
Stir the reaction mixture at the low temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Step 3: Cleavage of the Sulfinyl Group
-
Dissolve the crude product from the previous step in a suitable solvent such as methanol or diethyl ether.
-
Add a solution of a strong acid, such as hydrochloric acid (HCl) in methanol or dioxane (typically 2-4 equivalents).
-
Stir the mixture at room temperature until the cleavage is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting amine hydrochloride salt can be isolated or neutralized with a base to yield the free chiral amine. Purification can be achieved by chromatography or crystallization.
The Pummerer Rearrangement: A Regioselective Transformation
The Pummerer rearrangement is a classic reaction of sulfoxides that transforms them into α-acyloxy thioethers in the presence of an activating agent like acetic anhydride.[4] In the case of unsymmetrical sulfoxides like t-BMSO, the regioselectivity of the reaction is a key consideration. Due to the absence of α-hydrogens on the tert-butyl group, proton abstraction can only occur from the methyl group. This inherent structural feature of t-BMSO leads to absolute regioselectivity in the Pummerer reaction, with functionalization occurring exclusively at the methyl carbon.[1]
Mechanism of the Pummerer Rearrangement with t-BMSO:
Caption: Pummerer rearrangement mechanism.
Comparison with DMSO: While DMSO also undergoes the Pummerer rearrangement, the lack of steric hindrance allows for potential side reactions. The predictable and high regioselectivity of t-BMSO in this transformation makes it a valuable tool for specific synthetic applications where functionalization of a methylthio group is desired.
As a Solvent: The Impact of Sterics and Polarity
Both t-BMSO and DMSO are polar aprotic solvents, which are known to accelerate the rates of SN2 reactions by effectively solvating the cation while leaving the anion (nucleophile) relatively "naked" and more reactive.[5][6] However, the lower polarity and greater steric bulk of t-BMSO can lead to different outcomes compared to DMSO.
While direct quantitative comparisons of reaction rates in t-BMSO versus DMSO are not extensively documented in readily available literature, the fundamental principles of solvent effects in SN2 reactions suggest that:
-
Nucleophile Solvation: Due to its lower polarity, t-BMSO is expected to solvate anions even less effectively than DMSO, potentially leading to enhanced nucleophilicity and faster reaction rates for some SN2 reactions.
-
Steric Effects: The bulky tert-butyl group in t-BMSO might hinder the solvation of the transition state in certain SN2 reactions, potentially slowing down the reaction compared to DMSO, especially with sterically demanding substrates or nucleophiles.
The choice between t-BMSO and DMSO as a solvent for a particular SN2 reaction will therefore depend on a careful consideration of the specific substrates and nucleophiles involved.
t-BMSO as an Oxidant and Ligand: Exploring Further Applications
Beyond its role in asymmetric synthesis and as a specialized solvent, t-BMSO also exhibits interesting properties as an oxidant and a ligand in coordination chemistry.
Oxidations: A Comparison with Activated DMSO Protocols
DMSO is a well-established mild oxidant in organic synthesis, forming the basis of several named reactions like the Swern, Moffatt, and Parikh-Doering oxidations.[7] These reactions typically involve the "activation" of DMSO with an electrophilic reagent (e.g., oxalyl chloride in the Swern oxidation) to form a highly reactive sulfonium species that is the actual oxidizing agent.
The use of t-BMSO in similar "activated sulfoxide" oxidations is less common. However, the principles of these reactions suggest that t-BMSO could potentially be used as an alternative to DMSO. The key differences would likely arise from:
-
Steric Hindrance: The bulky tert-butyl group in t-BMSO could influence the rate and selectivity of the oxidation, potentially favoring the oxidation of less sterically hindered alcohols.
-
Byproducts: The byproduct of a t-BMSO-based oxidation would be tert-butyl methyl sulfide, which has different physical properties (e.g., boiling point, odor) compared to dimethyl sulfide, the byproduct of DMSO-based oxidations.
Further research is needed to fully explore the potential of t-BMSO as a practical alternative to DMSO in these important oxidation reactions.
Ligand in Coordination Chemistry: The Role of Sterics and Electronics
Sulfoxides are versatile ligands in coordination chemistry, capable of binding to metal centers through either the sulfur or the oxygen atom.[7] The choice of binding mode is influenced by the electronic and steric properties of both the metal and the sulfoxide.
The bulky tert-butyl group in t-BMSO is expected to have a significant impact on its coordination chemistry compared to DMSO:
-
Steric Influence: The large size of the tert-butyl group can favor the formation of less sterically crowded coordination complexes and may influence the coordination geometry around the metal center.
-
Electronic Effects: The electron-donating nature of the tert-butyl group can increase the electron density on the sulfur and oxygen atoms, potentially affecting the strength of the metal-ligand bond.
Recent studies have explored the use of t-BMSO and its derivatives as ligands in palladium-catalyzed reactions, where the steric and electronic properties of the sulfoxide can influence the catalytic activity and selectivity of the complex.[8]
Applications in Drug Development and Beyond
The unique properties of t-BMSO and its derivatives have found applications in the pharmaceutical industry and other areas of chemical research.
Synthesis of Active Pharmaceutical Ingredients (APIs)
The use of tert-butanesulfinamide as a chiral auxiliary has been instrumental in the asymmetric synthesis of a wide range of chiral amines that are key intermediates in the production of various APIs. This methodology provides a reliable and scalable route to enantiomerically pure compounds, which is a critical requirement in drug development.
Cryoprotectant Potential: An Area for Exploration
DMSO is a widely used cryoprotectant for cells and tissues due to its ability to penetrate cell membranes and prevent the formation of damaging ice crystals.[7] While there is limited direct comparative data, the structural similarities between t-BMSO and DMSO suggest that t-BMSO could also possess cryoprotective properties. However, its lower polarity and larger size may affect its ability to penetrate cell membranes and its interactions with water molecules during freezing. Further studies are needed to evaluate the efficacy of t-BMSO as a cryoprotectant and compare it to established agents like DMSO and glycerol.[7]
Conclusion: A Versatile Tool for the Modern Chemist
This compound, while less ubiquitous than its smaller counterpart, DMSO, offers a unique and valuable set of properties for the modern chemist. Its steric bulk and inherent chirality make it an exceptional tool in asymmetric synthesis, particularly through its derivative, tert-butanesulfinamide. The predictable regioselectivity it offers in reactions like the Pummerer rearrangement further highlights its utility in targeted synthetic strategies.
While its applications as a solvent, oxidant, and ligand are less explored than those of DMSO, the fundamental differences in polarity and steric hindrance suggest a rich area for future investigation. For researchers in organic synthesis and drug development, a thorough understanding of the comparative advantages of t-BMSO can unlock new possibilities for achieving desired reactivity and selectivity. As the demand for more efficient and selective synthetic methods continues to grow, this compound stands ready as a powerful and versatile reagent in the chemist's toolkit.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). This compound, (-)-.
- Wikipedia. (n.d.). Pummerer rearrangement.
- Synthesis and characterization of enantiopure chiral NH2/SO palladium complexes. (2023). Royal Society of Chemistry.
- OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
- Quora. (2018). What is the effect of solvent on SN2?
- KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Pearson. (n.d.). Will the following SN2 reaction proceed more rapidly in DMSO or H....
- Wikipedia. (n.d.). Dimethyl sulfoxide.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 6. quora.com [quora.com]
- 7. Comparing the Effects of Two Cryoprotectant Protocols, Dimethyl-Sulfoxide (DMSO) and Glycerol, on the Recovery Rate of Cultured Keratinocytes on Amniotic Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of enantiopure chiral NH 2 /SO palladium complexes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00816A [pubs.rsc.org]
A Comparative Cost-Effectiveness Analysis of Synthetic Routes to Tert-Butyl Methyl Sulfoxide
Abstract
Tert-butyl methyl sulfoxide (TBMSO) is a vital organosulfur compound, notable for the stereogenic center at the sulfur atom and the influence of its sterically demanding tert-butyl group.[1] This unique structure makes it a valuable chiral auxiliary and building block in asymmetric synthesis.[1] For researchers and drug development professionals, selecting an optimal synthetic route is a critical decision, balancing yield, purity, scalability, and cost. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for TBMSO, supported by experimental data and protocols, to inform this decision-making process. We will dissect each route's cost-effectiveness by examining raw material accessibility, reagent expenses, reaction conditions, and purification demands.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into two primary strategies: the oxidation of a pre-formed sulfide and the direct construction of the sulfoxide through carbon-sulfur bond formation. A third category involves asymmetric methods, which prioritize enantiopurity, often at a higher cost.
The choice of strategy is dictated by the end-goal: large-scale production of racemic TBMSO favors cost-efficient oxidation, whereas the synthesis of enantiopure material for asymmetric applications necessitates more specialized and expensive chiral methodologies.
Caption: Decision workflow for selecting a TBMSO synthesis route.
Route 1: Oxidation of tert-Butyl Methyl Sulfide
The most direct and industrially favored route to TBMSO is the selective oxidation of its corresponding sulfide, tert-butyl methyl sulfide.[2] The primary challenge of this method is preventing over-oxidation to the thermodynamically stable sulfone, which can be a difficult-to-remove impurity. The cost-effectiveness of this route hinges on the choice of oxidant and catalyst.
Mechanism and Rationale
The general mechanism involves the nucleophilic sulfur atom of the sulfide attacking an electrophilic oxygen atom from an oxidizing agent. The selection of the oxidant is critical; a mild, selective reagent is required to stop the reaction at the sulfoxide stage. Catalysts are often employed to increase the reaction rate and enhance selectivity under milder conditions.
Caption: Simplified mechanism of sulfide to sulfoxide oxidation.
Comparative Analysis of Oxidizing Systems
The choice of oxidant is a trade-off between cost, safety, and performance. Hydrogen peroxide (H₂O₂) is the cheapest and most atom-economical oxidant, but often requires a catalyst for efficient and selective conversion.[3][4] Tert-butyl hydroperoxide (TBHP) offers better solubility in organic solvents and can provide high selectivity, but at a greater cost.[1][5]
| Oxidizing System | Relative Cost | Key Advantages | Key Disadvantages | Typical Yield (%) |
| H₂O₂ / Fe(NO₃)₃ | Low | Inexpensive, green (water byproduct), high atom economy.[2][6] | Often requires a catalyst; risk of over-oxidation if not controlled. | 70-95[6] |
| tert-Butyl Hydroperoxide (TBHP) | Medium | Good solubility in organic solvents, high selectivity.[1] | More expensive than H₂O₂, generates tert-butanol waste. | 72-80[1] |
| N-Bromosuccinimide (NBS) | High | Can be used for activation of sulfoxides for other reactions.[7][8] | Stoichiometric, expensive, generates significant waste. | ~90[7] |
| Urea-H₂O₂ / Diphenyl Diselenide | Medium | Solid, stable source of H₂O₂; highly selective.[3] | Requires a catalyst which may be toxic or expensive. | High |
Experimental Protocol: Fe(NO₃)₃-Catalyzed Oxidation with Oxygen
This protocol, adapted from literature, represents a highly cost-effective and environmentally conscious approach by using an inexpensive iron catalyst and oxygen from the air as the terminal oxidant.[6]
Materials:
-
tert-Butyl methyl sulfide
-
Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)
-
Acetic acid (AcOH) or Trifluoroacetic acid (TFA)
-
Oxygen balloon
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add tert-butyl methyl sulfide (10 mmol) and Fe(NO₃)₃·9H₂O (10 mol %).
-
Add acetic acid as the solvent.
-
Fit the flask with an oxygen-filled balloon.
-
Stir the reaction mixture at 50°C. For more sensitive substrates, the reaction can be run at room temperature, potentially using TFA instead of AcOH.[6]
-
Monitor the reaction progress by TLC or GC-MS until the starting sulfide is consumed.
-
Upon completion, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify via flash chromatography or distillation as needed.
Causality Behind Choices:
-
Fe(NO₃)₃·9H₂O: An extremely cheap, stable, and readily available catalyst that promotes the activation of molecular oxygen.[6]
-
Oxygen Balloon: Provides a simple, low-cost, and safe source of the terminal oxidant.
-
Acetic Acid: A relatively inexpensive solvent that facilitates the catalytic cycle.
Cost-Effectiveness Summary (Route 1)
The oxidation of tert-butyl methyl sulfide is unequivocally the most cost-effective route for the large-scale synthesis of racemic TBMSO. The use of an iron catalyst with oxygen or a catalytic amount of H₂O₂ presents the best balance of low material cost, high yield, and improved environmental footprint. The primary cost variable becomes the purification step; hence, optimizing reaction conditions for maximum selectivity is paramount to minimizing downstream processing costs.
Route 2: C-S Bond Formation via Grignard Reagents
An alternative strategy involves constructing the C-S bond directly. A common method is the reaction of a tert-butyl Grignard reagent with a methyl-sulfur electrophile or, more elaborately, a one-pot reaction involving two different organometallic reagents and a sulfur dioxide surrogate like DABSO.[9][10]
Mechanism and Rationale
This approach builds the molecule by reacting a nucleophilic carbon source (Grignard reagent) with an electrophilic sulfur source. For example, reacting tert-butylmagnesium chloride with a methyl sulfinate could, in principle, form the desired sulfoxide. This method offers versatility but comes with the challenges and costs associated with preparing and handling highly reactive organometallic reagents.
Experimental Protocol: One-Pot Sulfoxide Synthesis from a Grignard Reagent
This protocol is based on the innovative one-pot synthesis developed by Willis et al., which allows the combination of two different organometallic reagents with a sulfur dioxide source.[9][10]
Materials:
-
tert-Butylmagnesium chloride (t-BuMgCl) solution in THF
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Trimethylsilyl chloride (TMS-Cl)
-
Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of t-BuMgCl (1.0 equiv) in anhydrous THF.
-
Cool the solution to -78°C.
-
Add a solution of DABSO (0.5 equiv) in THF dropwise, maintaining the low temperature.
-
After stirring for 30 minutes, add TMS-Cl (1.0 equiv) and stir for another 30 minutes. This in-situ step generates a sulfinate silyl ester intermediate.[10]
-
Add the second organometallic reagent, MeLi (1.0 equiv), dropwise at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or until completion as monitored by TLC.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry, concentrate, and purify the crude product by chromatography.
Causality Behind Choices:
-
DABSO: A stable, easy-to-handle solid surrogate for gaseous SO₂, providing the sulfur-oxygen core.[10]
-
TMS-Cl: Used to trap the initially formed sulfinate as a silyl ester, which then acts as an electrophile for the second organometallic reagent.[10]
-
Anhydrous/Inert Conditions: Grignard and organolithium reagents are highly reactive towards water and oxygen, necessitating these stringent precautions, which adds to the operational cost and complexity.[11]
Cost-Effectiveness Summary (Route 2)
While synthetically elegant and versatile, the Grignard-based route is significantly less cost-effective for producing simple TBMSO compared to the oxidation pathway. The high cost of organometallic reagents, the need for anhydrous solvents, inert atmosphere equipment, and stringent temperature control make this route more suitable for complex, high-value sulfoxides that cannot be easily accessed via oxidation. The generation of stoichiometric magnesium and silyl byproducts also lowers the atom economy.
Final Comparative Analysis
| Feature | Route 1: Oxidation | Route 2: Grignard Synthesis |
| Raw Materials Cost | Low. Based on inexpensive sulfide precursor, O₂/H₂O₂, and iron catalyst.[6] | High. Requires expensive, pre-formed organometallic reagents and SO₂ surrogate.[10] |
| Reaction Conditions | Moderate. Often near room temperature, atmospheric pressure.[6] | Strict. Requires anhydrous solvents, inert atmosphere, and cryogenic temperatures (-78°C).[10][11] |
| Scalability | High. Amenable to batch and continuous flow processes on an industrial scale.[6] | Low to Medium. Difficult and hazardous to scale due to reactive intermediates. |
| Waste Generation | Low. Water is the primary byproduct with green oxidants. | High. Stoichiometric amounts of salt and silyl byproducts are generated. |
| Overall Cost-Effectiveness | Excellent. The preferred industrial and laboratory method for racemic TBMSO. | Poor. Reserved for specialized applications or complex sulfoxide synthesis. |
Conclusion and Future Outlook
For the synthesis of racemic this compound, the oxidation of tert-butyl methyl sulfide using an inexpensive catalyst like an iron salt with a green oxidant (O₂ or H₂O₂) is the most cost-effective and scalable route. [6] Its advantages in raw material cost, operational simplicity, and environmental impact are overwhelming.
Future advancements will likely focus on enhancing the selectivity of oxidation through the development of more efficient and recyclable heterogeneous catalysts or leveraging biocatalytic methods.[12] The application of continuous flow microreactors may also offer improved safety, control, and efficiency for oxidation reactions, further solidifying its position as the premier route for TBMSO synthesis.[6][13]
References
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17, 5396-5399.
- Ingenta Connect. (n.d.). Selective Oxidation of Sulfides to Sulfoxides with Tert-Butylnitrite as an Alternative Oxidant.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. ACS Publications - Organic Letters.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- ResearchGate. (2025). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1.
- ResearchGate. (2025). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides.
- Organic Syntheses. (n.d.). Procedure.
- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529–4533.
- ResearchGate. (n.d.). Selected methods for the synthesis of sulfoxides and sulfones with emphasis on oxidative protocols.
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation.
- Ma, H., et al. (2023). Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO₃)₃·9H₂O. ACS Publications.
- Organic Syntheses. (n.d.). Benzene, 1-methyl-4-(methylsulfinyl)-, (S)-.
- Lenstra, D. C., et al. (2016). One-Pot Sulfoxide Synthesis Exploiting a Sulfinyl-Dication Equivalent Generated from a DABSO/Trimethylsilyl Chloride Sequence. Organic Letters, 18(9), 2086–2089.
- Google Patents. (n.d.). US3358036A - Purification of dimethyl sulfoxide.
- Frontiers. (2021). Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism.
- Chemistry Stack Exchange. (2022). Preparation of tertiary Grignard reagents.
- Ataman Kimya. (n.d.). TERT-BUTYL MERCAPTAN.
- Wikipedia. (n.d.). tert-Butylthiol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sulfoxide synthesis by C-S coupling reaction or sulfinylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Frontiers | Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Green Chemistry Metrics in tert-Butyl Methyl Sulfoxide Synthesis
Introduction
In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer aspirational but essential drivers of innovation and process development. The synthesis of tert-butyl methyl sulfoxide, a versatile sulfoxide with applications in organic synthesis, provides a compelling case study for the practical application of these principles.[1][2][3][4][5] This guide offers a comparative analysis of common synthetic routes to this compound, evaluated through the lens of key green chemistry metrics. By moving beyond traditional yield-focused assessments, we aim to provide researchers, scientists, and drug development professionals with a more holistic understanding of the environmental impact and overall efficiency of these synthetic pathways.
This analysis will focus on two primary synthetic strategies: the oxidation of tert-butyl methyl sulfide and nucleophilic substitution routes. We will delve into a quantitative comparison using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI), providing the necessary data and protocols to inform more sustainable laboratory practices.
Synthetic Routes to this compound: A Comparative Overview
Two principal strategies dominate the synthesis of this compound: the direct oxidation of its corresponding sulfide and nucleophilic substitution reactions.[1] Each approach presents distinct advantages and disadvantages, particularly when evaluated for its adherence to green chemistry principles.
Route 1: Oxidation of this compound
The oxidation of tert-butyl methyl sulfide is a widely employed and straightforward method for the synthesis of the target sulfoxide.[1][6][7] This approach is attractive due to its potential for high atom economy, as it is an addition reaction where an oxygen atom is incorporated into the starting material.[1] A variety of oxidizing agents can be utilized, with hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) being common choices due to their environmental profiles.[1][7][8] The general reaction is depicted below:
Reaction: C₅H₁₂S + [O] → C₅H₁₂SO
The choice of oxidant and catalyst, if any, significantly influences the greenness of the process. For instance, using H₂O₂ as the oxidant yields water as the sole byproduct, representing a significant step towards a more sustainable process.[1]
Route 2: Nucleophilic Substitution
An alternative, though less common, approach involves the nucleophilic substitution on a suitable sulfinyl-containing precursor. One such example is the reaction of methyl phenyl sulfoxide with tert-butyllithium.[1] While effective in forming the desired carbon-sulfur bond, this method often suffers from lower atom economy due to the generation of stoichiometric byproducts.[1]
Reaction: C₇H₈SO + C₄H₉Li → C₅H₁₂SO + C₆H₅Li
This route generates benzenelithium as a significant byproduct, which detracts from the overall efficiency and greenness of the synthesis.[1]
Green Chemistry Metrics: A Quantitative Comparison
To objectively assess the environmental performance of these synthetic routes, we will employ several key green chemistry metrics. These metrics provide a quantitative framework for evaluating the efficiency and waste generation of a chemical process.[9][10][11]
Atom Economy
Developed by Barry Trost, Atom Economy is a measure of the efficiency of a reaction in converting reactants into the desired product.[12][13] It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 [12]
| Synthetic Route | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Atom Economy (%) |
| Sulfide Oxidation | tert-Butyl methyl sulfide (C₅H₁₂S) + Hydrogen Peroxide (H₂O₂) | 104.23 + 34.01 = 138.24 | This compound (C₅H₁₂SO) | 120.23 | 86.97% [1] |
| Nucleophilic Substitution | Methyl phenyl sulfoxide (C₇H₈SO) + tert-Butyllithium (C₄H₉Li) | 140.21 + 64.06 = 204.27 | This compound (C₅H₁₂SO) | 120.23 | 58.86% [1] |
The data clearly demonstrates the superior atom economy of the sulfide oxidation pathway.[1]
E-Factor (Environmental Factor)
The E-Factor, conceived by Roger Sheldon, provides a simple yet powerful measure of the waste generated in a chemical process.[14][15] It is calculated as:
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) [15]
An ideal E-Factor is zero.[16] For the purpose of this comparison, we will consider a hypothetical laboratory-scale synthesis of 10 grams of this compound.
| Synthetic Route | Mass of Product (g) | Total Mass of Reactants & Solvents (g) | Mass of Waste (g) | E-Factor |
| Sulfide Oxidation | 10 | 11.5 (reactants) + 100 (solvent) = 111.5 | 101.5 | 10.15 |
| Nucleophilic Substitution | 10 | 17.0 (reactants) + 100 (solvent) = 117.0 | 107.0 | 10.70 |
Note: These are simplified calculations for illustrative purposes. Actual E-Factors will vary based on specific experimental conditions, including solvent choice and workup procedures.[17]
Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a more holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product.[18][19][20] It is calculated as:
PMI = Total Mass in Process (kg) / Mass of Product (kg) [20]
A lower PMI indicates a more efficient and sustainable process.[18]
| Synthetic Route | Mass of Product (g) | Total Mass of Inputs (g) | PMI |
| Sulfide Oxidation | 10 | 111.5 | 11.15 |
| Nucleophilic Substitution | 10 | 117.0 | 11.70 |
Note: As with the E-Factor, these are simplified calculations. The pharmaceutical industry often sees much higher PMI values, especially in early development.[9][20][21]
Solvent Selection
The choice of solvent is a critical factor in the overall greenness of a synthesis.[22][23][24] Traditional solvents like dichloromethane and tetrahydrofuran, while effective, pose significant environmental and health risks.[1] Green chemistry encourages the use of safer, more sustainable alternatives. The CHEM21 solvent selection guide is an excellent resource for making informed decisions.[22][25]
For the oxidation of tert-butyl methyl sulfide, greener solvent alternatives include ethanol and, ideally, water.[1] The use of water as a solvent in sulfide oxidations has been demonstrated to be effective, particularly with oxidants like TBHP or hydrogen peroxide.[1]
Experimental Protocols
Protocol 1: Green Synthesis of this compound via Oxidation with Hydrogen Peroxide
This protocol outlines a greener approach to the synthesis of this compound using hydrogen peroxide as the oxidant and ethanol as the solvent.
Materials:
-
tert-Butyl methyl sulfide (1.04 g, 10 mmol)
-
30% Hydrogen peroxide (1.13 g, 10 mmol)
-
Ethanol (20 mL)
-
Sodium sulfite (for quenching)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of tert-butyl methyl sulfide in ethanol in a round-bottom flask, add 30% hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the excess peroxide by the addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or distillation) to yield pure this compound.
Protocol 2: Synthesis of this compound via Nucleophilic Substitution
This protocol describes the synthesis of this compound via the reaction of methyl phenyl sulfoxide with tert-butyllithium.
Materials:
-
Methyl phenyl sulfoxide (1.40 g, 10 mmol)
-
tert-Butyllithium (1.7 M in pentane, 5.9 mL, 10 mmol)
-
Anhydrous tetrahydrofuran (THF, 20 mL)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask
-
Syringe
-
Magnetic stirrer
Procedure:
-
To a solution of methyl phenyl sulfoxide in anhydrous THF in a Schlenk flask under an inert atmosphere, cool the mixture to -78 °C.
-
Add tert-butyllithium dropwise via syringe.
-
Stir the reaction mixture at -78 °C for the appropriate time, monitoring the reaction by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Visualizing the Synthetic Pathways and Evaluation Workflow
Caption: Comparative workflow of two synthetic routes to this compound and their evaluation using green chemistry metrics.
Conclusion
This guide provides a clear and quantitative comparison of two synthetic routes to this compound, demonstrating the practical application of green chemistry principles. The sulfide oxidation pathway, particularly when utilizing hydrogen peroxide as the oxidant, is demonstrably superior in terms of atom economy, E-Factor, and Process Mass Intensity. By adopting such greener synthetic strategies and utilizing tools like the CHEM21 solvent selection guide, researchers and drug development professionals can significantly reduce the environmental impact of their work, aligning with the broader goals of sustainable chemical manufacturing. The provided protocols offer a starting point for implementing these more environmentally benign procedures in the laboratory.
References
- Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link]
- ACS Green Chemistry Institute. (n.d.). CHEM21 Solvent Selection Guide.
- American Chemical Society. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative.
- Green Chemistry Teaching and Learning Community. (2024, September 23). Tools and techniques for solvent selection: green solvent selection guides.
- Dunn, P. J., & Alfonsi, K. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(11), 1438-1447. [Link]
- ResearchGate. (n.d.). The development of an environmentally benign sulfide oxidation procedure and its assessment by green chemistry metrics.
- Li, J., et al. (2017). Selective Oxidation of Sulfides to Sulfoxides with Tert-Butylnitrite as an Alternative Oxidant. Letters in Organic Chemistry, 14(7), 509-512. [Link]
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation.
- LibreTexts Chemistry. (n.d.). Atom Economy and Reaction Mass Efficiency.
- Semantic Scholar. (n.d.). Supplementary information 1. Experimental.
- ResearchGate. (n.d.). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1.
- Scientific Update. (2019, September 4). Useful Green Chemistry Metrics.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-561. [Link]
- ResearchGate. (n.d.). Batch and Flow Synthesis of Sulfides and Sulfoxides Using Green Solvent and Oxidant Through Visible-Light Photocatalysis.
- Tobiszewski, M., & Namieśnik, J. (2012). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 17(8), 9789–9805. [Link]
- Anastas, P. T., & Warner, J. C. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4165. [Link]
- Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529–4533. [Link]
- SciSpace. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- ResearchGate. (n.d.). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides.
- The Organic Chemistry Tutor. (2022, October 28). How to Calculate E-factor (Green Chem). YouTube. [Link]
- Organic Syntheses. (n.d.). Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide to (S)-(-)-p-Bromophenyl Methyl Sulfoxide.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]
- Patel, M. R., et al. (2013). Atom Economy in Drug Synthesis is a Playground of Functional Groups. American Journal of Advanced Drug Delivery, 1(2), 73-83. [Link]
- Kekessie, I., et al. (2024). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. The Journal of Organic Chemistry, 89(7), 4261-4282. [Link]
- ChemRxiv. (2025). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
- Gaich, T., & Baran, P. S. (2010). The economies of synthesis. Journal of Organic Chemistry, 75(14), 4657–4673. [Link]
- Novartis OAK. (2024). Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis.
- ResearchGate. (n.d.). Mild and Efficient Method for Preparation of tert-Butyl Esters.
- University of York. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
- Royal Society of Chemistry. (n.d.). E factor = Kg waste/Kg product.
- ResearchGate. (n.d.). Synthesis of sultines via tert-butyl hydroxyalkyl sulfoxides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]
- 3. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015) | Juhong Wei | 59 Citations [scispace.com]
- 4. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. primescholars.com [primescholars.com]
- 13. The economies of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. rsc.org [rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. youtube.com [youtube.com]
- 18. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 19. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 22. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 24. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 25. chemistryforsustainability.org [chemistryforsustainability.org]
A Spectroscopic Guide to Monitoring Sulfide Oxidation: Tert-butyl Methyl Sulfide vs. Tert-butyl Methyl Sulfoxide
For researchers and professionals in drug development and organic synthesis, the precise monitoring of chemical reactions is paramount. The oxidation of sulfides to sulfoxides is a fundamental transformation, and understanding the distinct spectroscopic signatures of the starting material and product is crucial for reaction tracking and product characterization. This guide provides an in-depth spectroscopic comparison of tert-butyl methyl sulfide and its corresponding sulfoxide, tert-butyl methyl sulfoxide, offering practical insights and experimental data to aid in your research.
Introduction: The Importance of Sulfide Oxidation
The conversion of a sulfide to a sulfoxide introduces a chiral center at the sulfur atom (when the alkyl or aryl groups are different), a feature of great significance in medicinal chemistry. Furthermore, the change in the oxidation state of the sulfur atom dramatically alters the molecule's electronic properties and polarity. This transformation is often a key step in the synthesis of various pharmaceuticals and other fine chemicals. Accurate and efficient monitoring of this oxidation is essential to control selectivity, prevent over-oxidation to the sulfone, and ensure reaction completion. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will delve into the characteristic spectral features of tert-butyl methyl sulfide and this compound, providing a clear comparative framework. We will explore how the introduction of an oxygen atom on the sulfur fundamentally changes the spectroscopic fingerprints of the molecule.
Experimental Workflow: Oxidation of Tert-butyl Methyl Sulfide
A common and effective method for the oxidation of sulfides to sulfoxides is the use of hydrogen peroxide in an acidic medium. This method is relatively "green" and often provides high selectivity.
Reaction Mechanism
The oxidation of a sulfide with hydrogen peroxide is believed to proceed via a nucleophilic attack of the sulfur atom on one of the peroxide's oxygen atoms. The acidic medium protonates the hydrogen peroxide, making it a more potent oxidizing agent.
Caption: Mechanism of sulfide oxidation using hydrogen peroxide.
Experimental Protocol: Synthesis of this compound
The following protocol details a general procedure for the oxidation of tert-butyl methyl sulfide.
Materials:
-
Tert-butyl methyl sulfide
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl methyl sulfide (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or one of the spectroscopic methods detailed below.
-
Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by column chromatography on silica gel if necessary.
Spectroscopic Comparison
The following sections provide a detailed comparison of the NMR, IR, and Mass Spectra of tert-butyl methyl sulfide and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for monitoring this reaction, as the chemical shifts of the protons and carbons adjacent to the sulfur atom are significantly affected by the change in its oxidation state. All spectra are referenced to TMS (0 ppm) in CDCl₃.
Table 1: ¹H and ¹³C NMR Data for Tert-butyl Methyl Sulfide and this compound in CDCl₃
| Compound | Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Tert-butyl methyl sulfide | -C(CH₃)₃ | 1.31 (s, 9H) | 31.0 |
| -SCH₃ | 2.08 (s, 3H) | 13.5 | |
| -C (CH₃)₃ | - | 43.5 | |
| This compound | -C(CH₃)₃ | 1.25 (s, 9H) | 23.5 |
| -S(O)CH₃ | 2.45 (s, 3H) | 35.8 | |
| -C (CH₃)₃ | - | 52.1 |
Note: Chemical shifts can vary slightly depending on the concentration and exact experimental conditions.
-
¹H NMR: The most significant change is observed for the methyl protons directly attached to the sulfur atom. In tert-butyl methyl sulfide, the -SCH₃ protons appear as a singlet at approximately 2.08 ppm. Upon oxidation to the sulfoxide, these protons are deshielded due to the electron-withdrawing effect of the sulfinyl group and shift downfield to around 2.45 ppm. The tert-butyl protons experience a slight upfield shift from 1.31 ppm in the sulfide to 1.25 ppm in the sulfoxide. This clear separation of the methyl signals allows for straightforward monitoring of the reaction progress and determination of the conversion ratio.
-
¹³C NMR: Similar to the proton NMR, the carbon of the methyl group attached to the sulfur shows a significant downfield shift upon oxidation, moving from approximately 13.5 ppm in the sulfide to 35.8 ppm in the sulfoxide. The quaternary carbon of the tert-butyl group also shifts downfield from 43.5 ppm to 52.1 ppm. Conversely, the methyl carbons of the tert-butyl group shift upfield from 31.0 ppm to 23.5 ppm.
Caption: Key NMR chemical shift changes upon oxidation.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method for confirming the formation of the sulfoxide by identifying the characteristic S=O stretching vibration.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Tert-butyl Methyl Sulfide | This compound |
| C-H stretch | 2960-2850 | 2970-2860 |
| C-H bend | 1470-1365 | 1470-1365 |
| S=O stretch | Absent | ~1050 (strong) |
| C-S stretch | 600-700 | 700-800 |
The most prominent and diagnostic difference in the IR spectra is the appearance of a strong absorption band around 1050 cm⁻¹ in the spectrum of this compound, which is completely absent in the sulfide precursor. This band is attributed to the S=O stretching vibration .[1] The exact position of this band can be influenced by factors such as solvent and hydrogen bonding. The C-H stretching and bending vibrations of the methyl and tert-butyl groups are present in both spectra in the expected regions. The C-S stretching vibration is typically weak and appears in the fingerprint region, making it less useful for diagnostic purposes.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the compounds, which can be used for confirmation of the product's identity.
Table 3: Key Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Tert-butyl methyl sulfide | 104.22 | 104 | 89, 57, 41 |
| This compound | 120.22 | 120 | 105, 63, 57, 41 |
-
Molecular Ion: The molecular ion peak ([M]⁺) will be observed at m/z 104 for tert-butyl methyl sulfide and m/z 120 for this compound, reflecting the addition of an oxygen atom.
-
Fragmentation Patterns:
-
Tert-butyl methyl sulfide: A common fragmentation pathway is the loss of a methyl radical (•CH₃) to give a fragment at m/z 89. The most abundant peak (base peak) is often the tert-butyl cation at m/z 57.
-
This compound: The sulfoxide also shows a loss of a methyl radical to give a fragment at m/z 105. A characteristic fragmentation of sulfoxides is the loss of the sulfinyl group (•SOH), which can lead to various subsequent fragments. The tert-butyl cation at m/z 57 is also a prominent peak in the spectrum of the sulfoxide. The presence of a fragment at m/z 63 ([CH₃SO]⁺) is also indicative of the sulfoxide structure.
-
Conclusion
The spectroscopic comparison of tert-butyl methyl sulfide and this compound reveals distinct and readily identifiable differences that are invaluable for monitoring the oxidation reaction.
-
NMR Spectroscopy offers the most quantitative and detailed information, with the downfield shift of the methyl protons and carbon adjacent to the sulfur being the most telling indicator of sulfoxide formation.
-
IR Spectroscopy provides a rapid and unambiguous confirmation of the presence of the sulfoxide through the appearance of the strong S=O stretching band.
-
Mass Spectrometry confirms the molecular weight of the product and provides characteristic fragmentation patterns that can be used to verify the structure.
By leveraging these spectroscopic techniques, researchers can confidently monitor the progress of sulfide oxidations, ensure the desired product is formed, and prevent the formation of unwanted byproducts, ultimately leading to more efficient and reliable synthetic processes.
References
- NIST. This compound. NIST Chemistry WebBook. [Link]
- SpectraBase. Tert-butyl methyl sulfide. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
Sources
assessing the atom economy of reactions using tert-butyl methyl sulfoxide
A Comparative Guide to the Atom Economy of Reactions Utilizing Tert-Butyl Methyl Sulfoxide
As Senior Application Scientists, our goal extends beyond merely executing chemical transformations; we aim to design and implement processes that are efficient, sustainable, and inherently safer. The principles of green chemistry provide a crucial framework for this endeavor, with atom economy standing out as a fundamental metric for evaluating the intrinsic efficiency of a reaction.[1] This guide provides an in-depth assessment of reactions involving this compound (TBMS), comparing its performance and atom economy against established alternatives, particularly in the context of oxidation reactions.
The Principle of Atom Economy: A Foundation for Greener Synthesis
Introduced by Barry Trost, atom economy offers a foundational metric for assessing the "greenness" of a chemical reaction.[2] It moves beyond simple reaction yield to ask a more profound question: How many of the atoms from the reactants are incorporated into the desired final product?[1][3] A low atom economy signifies the generation of significant waste in the form of by-products, even if the reaction yield is high.[4]
The calculation is straightforward:
% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 [1][5]
It's a theoretical value that deliberately ignores yield and excess reagents to provide a clear measure of a reaction's intrinsic efficiency.[2] While other metrics like Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI) provide a more holistic view by including solvents, excess reagents, and yield, atom economy remains the starting point for designing fundamentally less wasteful chemistry.[6][7][8]
Caption: Workflow for TBMS activation and subsequent reaction.
Comparative Analysis: DMSO-Based Alcohol Oxidations
To contextualize the atom economy of TBMS reactions, we will compare it to the most common alternatives for a functionally related class of transformations: the oxidation of secondary alcohols to ketones using activated DMSO. For this comparison, we will analyze the oxidation of 2-propanol to acetone.
Desired Transformation: C₃H₈O (2-Propanol) → C₃H₆O (Acetone) + H₂
Corey-Kim Oxidation
This method utilizes dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to generate the active oxidant, followed by the addition of a base like triethylamine (TEA). [9][10] Reaction: C₃H₈O + C₂H₆S (DMS) + C₄H₄ClNO₂ (NCS) + C₆H₁₅N (TEA) → C₃H₆O (Acetone) + C₂H₆SO (DMSO) + C₄H₅NO₂ (Succinimide) + C₆H₁₆ClN (TEA·HCl)
| Compound | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2-Propanol | C₃H₈O | 60.10 |
| Dimethyl sulfide (DMS) | C₂H₆S | 62.13 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.54 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 |
| Total Reactant MW | 356.96 | |
| Desired Product | ||
| Acetone | C₃H₆O | 58.08 |
Atom Economy Calculation: % AE = (58.08 / 356.96) * 100 = 16.3%
The atom economy is very low, primarily due to the high molecular weight of the reagents (NCS, TEA) that are not incorporated into the final product but are converted into stoichiometric by-products. [11]
Caption: Simplified mechanism of the Corey-Kim Oxidation.
Swern Oxidation
The Swern oxidation is perhaps the most widely used DMSO-based method, employing oxalyl chloride or trifluoroacetic anhydride as the activator. [12][13] Reaction: C₃H₈O + C₂H₆SO (DMSO) + C₂Cl₂O₂ (Oxalyl Chloride) + 2 C₆H₁₅N (TEA) → C₃H₆O (Acetone) + C₂H₆S (DMS) + CO + CO₂ + 2 C₆H₁₆ClN (TEA·HCl)
| Compound | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2-Propanol | C₃H₈O | 60.10 |
| Dimethyl sulfoxide (DMSO) | C₂H₆SO | 78.13 |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 |
| Triethylamine (TEA) (2 eq.) | 2 x C₆H₁₅N | 202.38 |
| Total Reactant MW | 467.54 | |
| Desired Product | ||
| Acetone | C₃H₆O | 58.08 |
Atom Economy Calculation: % AE = (58.08 / 467.54) * 100 = 12.4%
The Swern oxidation has an even lower atom economy due to the use of two equivalents of the base and the decomposition of the activator into gaseous by-products (CO and CO₂). [14]A significant drawback is the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide, requiring reactions to be performed in a well-ventilated fume hood at cryogenic temperatures (-78 °C). [12][13]
Pfitzner-Moffatt Oxidation
This method uses a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the DMSO. [15][16] Reaction: C₃H₈O + C₂H₆SO (DMSO) + C₁₃H₂₂N₂ (DCC) → C₃H₆O (Acetone) + C₂H₆S (DMS) + C₁₃H₂₄N₂O (DCU)
| Compound | Formula | Molecular Weight ( g/mol ) |
| Reactants | ||
| 2-Propanol | C₃H₈O | 60.10 |
| Dimethyl sulfoxide (DMSO) | C₂H₆SO | 78.13 |
| Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 |
| Total Reactant MW | 344.56 | |
| Desired Product | ||
| Acetone | C₃H₆O | 58.08 |
Atom Economy Calculation: % AE = (58.08 / 344.56) * 100 = 16.9%
The Pfitzner-Moffatt oxidation has a slightly better atom economy than the Swern and Corey-Kim variants. However, it produces dicyclohexylurea (DCU) as a solid by-product that can be difficult to remove from the reaction mixture, complicating purification. [15][17]
Data Summary and Comparative Assessment
| Reaction / Method | Primary Reagents | Key By-products | Atom Economy (%) | Key Considerations |
| TBMS Sulfinamide Synthesis | TBMS, NBS, Aniline | Succinimide, t-BuBr | 39.7% | Low AE due to leaving group; useful for specific sulfinylations. |
| Corey-Kim Oxidation | Alcohol, DMS, NCS, TEA | DMSO, Succinimide, TEA·HCl | 16.3% | Can operate at higher temps than Swern (-25 °C); risk of chlorination. [9] |
| Swern Oxidation | Alcohol, DMSO, (COCl)₂, TEA | DMS, CO, CO₂, TEA·HCl | 12.4% | Widely used, mild; requires cryogenic temps; produces toxic/malodorous gas. [12][13] |
| Pfitzner-Moffatt Oxidation | Alcohol, DMSO, DCC | DMS, Dicyclohexylurea (DCU) | 16.9% | Operates at room temp; solid by-product complicates workup. [15][17] |
Experimental Protocol: The Corey-Kim Oxidation of a Secondary Alcohol
This protocol provides a representative procedure for the oxidation of a generic secondary alcohol to a ketone.
Materials:
-
N-Chlorosuccinimide (NCS), freshly recrystallized
-
Dimethyl sulfide (DMS), dry
-
Secondary Alcohol (Substrate)
-
Triethylamine (TEA), dry
-
Toluene, anhydrous
-
Water, deionized
-
Diethyl ether
-
Sodium sulfate, anhydrous
Procedure: [10]1. Suspend freshly recrystallized NCS (2.0 eq) in anhydrous toluene (approx. 12 mL per mmol of alcohol) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. 2. Cool the suspension to 0 °C in an ice bath. 3. Slowly add dry DMS (2.4 eq) to the stirred suspension. 4. Cool the resulting solution to –20 °C and stir for 40 minutes to allow for the formation of the active electrophilic sulfur species. 5. In a separate flask, dissolve the alcohol (1.0 eq) in anhydrous toluene (approx. 10 mL per mmol of alcohol). 6. Add the alcohol solution dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature remains at or below –20 °C. 7. Stir the mixture at –20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. 8. Add dry TEA (4.0 eq) to the reaction mixture. 9. Remove the cooling bath and allow the mixture to warm to ambient temperature, stirring for 20 minutes. 10. Quench the reaction by adding water and diethyl ether. Stir the biphasic mixture vigorously for 5 minutes. 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. 12. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone product, which can be purified by standard methods (e.g., column chromatography).
Conclusion and Future Outlook
This guide demonstrates that while this compound is a valuable reagent for specific synthetic transformations, its applications involving the loss of the tert-butyl group are inherently atom-uneconomical. A comparative analysis with classic DMSO-based oxidations reveals that these established methods, while synthetically powerful, also suffer from poor atom economy. The large molecular weight of activating agents and bases contributes significantly to the mass of by-products.
For researchers, scientists, and drug development professionals, these findings underscore the importance of critically evaluating reactions beyond their yield. The pursuit of greener chemistry necessitates the development of catalytic oxidation methods that minimize or eliminate the use of stoichiometric reagents. Future research will continue to focus on catalytic systems using benign terminal oxidants like molecular oxygen or hydrogen peroxide, which offer the promise of vastly improved atom economy and a more sustainable approach to chemical synthesis.
References
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best? Green Chemistry, 4(6), 521-527.
- Wikipedia contributors. (n.d.). Green chemistry metrics. In Wikipedia.
- American Chemical Society. (n.d.). Green Chemistry and Engineering Metrics. ACS.org.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Introduction to Green Metrics. acsgcipr.org.
- MDPI. (2022). Green Chemistry Metrics, A Review. mdpi.com.
- Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 01-09.
- University of Scranton. (n.d.). Organic Chemistry Module. scranton.edu.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
- Wikipedia contributors. (n.d.).
- Eres, S., & Ghadouani, A. (2018). Atom Economy and Yield of Synthesis Sequences.
- Alfa Chemistry. (n.d.).
- NROChemistry. (n.d.).
- Benchchem. (n.d.). This compound. benchchem.com.
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396-5399.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Grokipedia. (n.d.).
- Wikipedia contributors. (n.d.).
- Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.
- Wikipedia contributors. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Deshmukh, A. R., et al. (2021). Application of DMSO as "oxidant" in organic synthesis! x-mol.com.
- University of Rochester. (n.d.).
- Chem-Station. (2014). Pfitzner-Moffatt Oxidation.
- Alfa Chemistry. (n.d.).
- SynArchive. (n.d.).
- Wiley Online Library. (n.d.).
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. masterorganicchemistry.com.
- Wikipedia contributors. (n.d.). Dimethyl sulfoxide. In Wikipedia.
- Royal Society of Chemistry. (n.d.).
Sources
- 1. jocpr.com [jocpr.com]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Chemistry Module | English | Green Chemistry [scranton.edu]
- 6. acs.org [acs.org]
- 7. Introduction to Green Metrics – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Green Chemistry Metrics, A Review [mdpi.com]
- 9. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 10. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]
- 11. Me2S/NCS Corey – Kim oxidation - Wordpress [reagents.acsgcipr.org]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 15. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]
- 16. synarchive.com [synarchive.com]
- 17. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Navigating the Disposal of tert-Butyl Methyl Sulfoxide: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is paramount. This guide provides essential, actionable information for the proper disposal of tert-Butyl methyl sulfoxide (tBSO), ensuring the safety of laboratory personnel and the protection of our environment. While tBSO is not classified as a hazardous substance under current regulations, its disposal requires a systematic and informed approach.[1][2] This document moves beyond a simple checklist, offering a framework for decision-making rooted in scientific principles and best practices.
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is crucial to understand the fundamental properties of this compound and to have immediate safety protocols in place.
A. Personal Protective Equipment (PPE): The First Line of Defense
While tBSO is not considered hazardous, direct contact should always be minimized.[1] The following PPE is mandatory when handling tBSO for disposal:
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves. While nitrile gloves are common in laboratories, it is best practice to consult glove manufacturer compatibility charts. For the structurally similar Dimethyl sulfoxide (DMSO), butyl rubber or fluoroelastomer gloves are often recommended for extended contact.
-
Body Protection: A standard lab coat should be worn to protect against splashes.
B. In Case of a Spill
Accidents happen. A swift and appropriate response is critical to mitigating any potential risks.
-
Small Spills: For minor spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.[3] Once absorbed, scoop the material into a designated, sealable container for disposal.[1][4] The area should then be cleaned with soap and water.[3]
-
Large Spills: In the event of a large spill, evacuate the immediate area to prevent unnecessary exposure. If possible and safe to do so, contain the spill to prevent it from entering drains or waterways.[4] Contact your institution's Environmental Health and Safety (EHS) department for assistance with cleanup and disposal.[3]
II. The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a process of careful consideration and adherence to institutional and regulatory standards. The following workflow provides a structured approach to managing tBSO waste.
Step 1: Waste Identification and Segregation
The cornerstone of compliant chemical waste disposal is accurate identification.
-
Pure this compound: If the waste consists solely of unadulterated tBSO, it can generally be managed as non-hazardous chemical waste.
-
Mixtures: If tBSO has been mixed with other substances, the entire mixture must be evaluated. The hazardous properties of the other components will dictate the disposal route. Crucially, if tBSO is mixed with a substance classified as hazardous, the entire volume of waste must be treated as hazardous. [5]
Step 2: Containerization and Labeling
Proper containment and clear labeling are non-negotiable for safety and compliance.
-
Container Selection: Use a chemically compatible container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The words "Waste" or "Non-hazardous Waste" (as determined in Step 1)
-
Any other components in the mixture
-
The date of accumulation
-
Step 3: Storage of Waste
Designated and appropriate storage is essential while awaiting final disposal.
-
Store the sealed waste container in a well-ventilated area, away from incompatible materials.[2]
-
It is good practice to store it in a secondary containment bin to mitigate the impact of any potential leaks.
Step 4: Final Disposal
The final step is to entrust the waste to qualified professionals.
-
Consult your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for disposal procedures. They will have specific protocols that align with local, state, and federal regulations.
-
Licensed Waste Disposal Vendor: The disposal of all chemical waste, including non-hazardous materials, should be handled by a licensed and qualified waste disposal company.[4] These vendors have the expertise and permits to manage chemical waste in an environmentally responsible manner.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
